molecular formula C12H17NO4S B022916 Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate CAS No. 374067-94-4

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

Katalognummer: B022916
CAS-Nummer: 374067-94-4
Molekulargewicht: 271.33 g/mol
InChI-Schlüssel: WEODUZMRVNUHIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate (CAS 374067-94-4) is a high-purity chemical compound supplied as a pale yellow to pale brown solid. This benzenesulfonamide derivative is characterized by a melting point of 68-71°C and is slightly soluble in solvents such as chloroform and ethyl acetate. With a molecular formula of C 12 H 17 NO 4 S and a molecular weight of 271.33 g/mol, it serves as a valuable building block in organic synthesis. The core structure of this compound features a primary sulfonamide group, a key moiety extensively researched in the development of carbonic anhydrase (CA) inhibitors. Compounds bearing this group can coordinate with the zinc ion in the active site of carbonic anhydrases, making them candidates for designing high-affinity, isoform-selective inhibitors. Research into similar structures has explored their potential as targeted covalent inhibitors (TCIs), particularly in the development of anticancer agents that selectively bind to and inactivate specific CA isozymes like CAIX. As such, this ester is a versatile intermediate for medicinal chemistry programs, including the synthesis of novel probes and pre-vinylsulfone prodrugs aimed at covalent protein modification. Please note: This product is intended for research and development purposes only. It is not approved for diagnostic, medicinal, or household use. Proper safety data sheets (SDS) should be consulted prior to handling.

Eigenschaften

IUPAC Name

ethyl 2-methyl-2-(4-sulfamoylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-4-17-11(14)12(2,3)9-5-7-10(8-6-9)18(13,15)16/h5-8H,4H2,1-3H3,(H2,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEODUZMRVNUHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454393
Record name Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374067-94-4
Record name Ethyl 4-(aminosulfonyl)-α,α-dimethylbenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374067-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of a robust synthetic pathway for Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate, a compound of interest in medicinal chemistry and drug development. The synthesis is presented in two key stages: the formation of the 2-methyl-2-(4-sulfamoylphenyl)propanoic acid intermediate via a Meerwein arylation reaction, followed by a Fischer esterification to yield the final product. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and critical safety considerations.

Introduction and Strategic Overview

This compound is a substituted 2-arylpropionic acid derivative. Compounds of this class are of significant interest in pharmaceutical research. The synthetic strategy detailed herein is designed for efficiency and scalability, employing well-established and understood chemical transformations.

The proposed synthesis is a two-step process commencing with the readily available 4-aminobenzenesulfonamide (sulfanilamide). The core of this synthesis involves the creation of the carbon-carbon bond between the phenyl ring and the propionate moiety. This is achieved through a Meerwein arylation, a powerful reaction for the arylation of activated alkenes.[1][2] The resulting carboxylic acid intermediate is then esterified to the desired ethyl ester using the classic Fischer esterification method.[3][4]

This guide will elaborate on the mechanistic underpinnings of each step, provide detailed experimental procedures, and highlight critical process parameters and safety precautions, particularly concerning the handling of diazonium salt intermediates.[5][6]

Synthetic Pathway

The overall synthetic scheme is depicted below:

Synthesis_Pathway cluster_0 Step 1: Meerwein Arylation cluster_1 Step 2: Fischer Esterification Sulfanilamide 4-Aminobenzenesulfonamide (Sulfanilamide) Diazonium_Salt 4-Sulfamoylbenzenediazonium Chloride Sulfanilamide->Diazonium_Salt NaNO2, HCl 0-5 °C Propanoic_Acid_Intermediate 2-Methyl-2-(4-sulfamoylphenyl)propanoic Acid Diazonium_Salt->Propanoic_Acid_Intermediate Methacrylic Acid, Cu(I) catalyst Final_Product This compound Propanoic_Acid_Intermediate->Final_Product Ethanol, H2SO4 (cat.) Reflux Methacrylic_Acid Methacrylic Acid Methacrylic_Acid->Propanoic_Acid_Intermediate

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of 2-Methyl-2-(4-sulfamoylphenyl)propanoic Acid via Meerwein Arylation

The first stage of the synthesis involves the diazotization of 4-aminobenzenesulfonamide, followed by a copper-catalyzed Meerwein arylation with methacrylic acid.

Mechanism and Rationale

Diazotization: The primary aromatic amine of sulfanilamide is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[5] This reaction must be carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[7][8]

Meerwein Arylation: The Meerwein arylation is a radical reaction where the diazonium salt, in the presence of a copper(I) catalyst, decomposes to form an aryl radical with the loss of nitrogen gas.[1] This aryl radical then adds to the double bond of an electron-deficient alkene, in this case, methacrylic acid.[9] Subsequent abstraction of a hydrogen atom yields the final product. The use of an alkene with an electron-withdrawing group, such as the carboxylic acid in methacrylic acid, is crucial for the success of this reaction.[1]

Meerwein_Arylation_Workflow Start Start: 4-Aminobenzenesulfonamide Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization Diazonium_Salt In situ formation of 4-Sulfamoylbenzenediazonium Chloride Diazotization->Diazonium_Salt Arylation Meerwein Arylation (Methacrylic Acid, Cu(I) catalyst) Diazonium_Salt->Arylation Intermediate_Product Crude 2-Methyl-2-(4-sulfamoylphenyl)propanoic Acid Arylation->Intermediate_Product Purification Purification (Recrystallization) Intermediate_Product->Purification Final_Intermediate Pure Carboxylic Acid Intermediate Purification->Final_Intermediate

Caption: Workflow for the synthesis of the carboxylic acid intermediate.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)Notes
4-Aminobenzenesulfonamide172.211.0Starting material
Hydrochloric Acid (conc.)36.463.0For diazotization
Sodium Nitrite69.001.05In aqueous solution
Methacrylic Acid86.091.5Alkene for arylation
Copper(I) Chloride98.990.1Catalyst
Acetone58.08-Solvent
Water (deionized)18.02-Solvent
Sodium Hydroxide40.00-For workup
Ethyl Acetate88.11-For extraction

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 1.0 equivalent of 4-aminobenzenesulfonamide in a mixture of water and 3.0 equivalents of concentrated hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Dissolve 1.05 equivalents of sodium nitrite in cold water and add it dropwise to the stirred suspension, maintaining the temperature below 5 °C.[7]

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting solution contains the 4-sulfamoylbenzenediazonium chloride and should be used immediately.[5]

  • Meerwein Arylation:

    • In a separate reaction vessel, dissolve 1.5 equivalents of methacrylic acid and 0.1 equivalents of copper(I) chloride in acetone.

    • Cool this solution to 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution to the acetone solution. Vigorous evolution of nitrogen gas should be observed.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the acetone.

    • Add water to the residue and adjust the pH to >12 with a concentrated sodium hydroxide solution.

    • Wash the aqueous solution with ethyl acetate to remove any non-acidic impurities.

    • Acidify the aqueous layer to pH <2 with concentrated hydrochloric acid.

    • The product, 2-methyl-2-(4-sulfamoylphenyl)propanoic acid, should precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol-water.

Step 2: Synthesis of this compound via Fischer Esterification

The second step is the esterification of the carboxylic acid intermediate to the final ethyl ester product.

Mechanism and Rationale

Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[10] In the presence of a strong acid catalyst, such as sulfuric acid, the carbonyl oxygen of the carboxylic acid is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[11][12] The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[12] After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester.[11] The reaction is reversible, and to drive the equilibrium towards the product, a large excess of the alcohol is typically used, and/or the water formed is removed.[3][4]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)Notes
2-Methyl-2-(4-sulfamoylphenyl)propanoic Acid257.291.0Intermediate from Step 1
Ethanol (absolute)46.07Large excessReactant and solvent
Sulfuric Acid (conc.)98.08Catalytic amountCatalyst
Sodium Bicarbonate84.01-For workup
Anhydrous Sodium Sulfate142.04-Drying agent
Ethyl Acetate88.11-For extraction

Procedure:

  • Esterification Reaction:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid in a large excess of absolute ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

    • Heat the mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid.[13]

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The product can be further purified by column chromatography or recrystallization.

Data Summary and Characterization

The following table summarizes the expected data for the synthesis. Note that yields are estimates based on similar reactions and may vary.

CompoundMolecular FormulaMolar Mass ( g/mol )Physical FormExpected Yield (%)
2-Methyl-2-(4-sulfamoylphenyl)propanoic AcidC₁₀H₁₃NO₄S257.29White solid60-75
This compoundC₁₂H₁₇NO₄S287.34Solid80-90

Characterization: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the solid products should also be determined.

Safety and Handling

Diazonium Salts:

  • Aryl diazonium salts are thermally unstable and can be explosive in their solid, dry state.[5][6] They should always be prepared and handled in solution at low temperatures (0-5 °C) and used immediately.[8]

  • Never attempt to isolate the solid diazonium salt.

  • The diazotization reaction generates nitrogen gas and should be performed in a well-ventilated fume hood.[8]

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[5]

Acids and Bases:

  • Concentrated hydrochloric acid and sulfuric acid are highly corrosive. Handle with extreme care and appropriate PPE.

  • Sodium hydroxide is caustic. Avoid contact with skin and eyes.

Solvents:

  • Acetone, ethanol, and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.

Conclusion

This guide outlines a scientifically sound and practical approach for the synthesis of this compound. By leveraging a Meerwein arylation and a Fischer esterification, this pathway offers a reliable method for obtaining the target compound from readily available starting materials. Adherence to the detailed protocols and strict observance of the safety precautions are paramount for the successful and safe execution of this synthesis. The principles and techniques described herein are broadly applicable to the synthesis of other 2-arylpropionic acid derivatives and will be a valuable resource for researchers in the field of organic and medicinal chemistry.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis.
  • MDPI. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7354-7367.
  • Writing in Biology. (2018). Experimental Procedure for Esterification.
  • Wikipedia. (n.d.). Meerwein arylation.
  • J&K Scientific LLC. (2025). Fischer Esterification.
  • ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7136-7141.
  • ResearchGate. (2014). Concise Synthesis of 2-Arylpropanoic Acids and Study of Unprecedented Reduction of 3-Hydroxy-2-arylpropenoic Acid Ethyl Ester to 2-Arylpropenoic Acid Ethyl Ester by BH3·THF.
  • University of Toronto. (n.d.).
  • Google Patents. (n.d.).
  • Studylib. (n.d.).
  • PubMed. (2013). The photocatalyzed Meerwein arylation: classic reaction of aryl diazonium salts in a new light.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • SlideShare. (n.d.).
  • Organic Reactions. (n.d.).
  • PubMed. (2023). Meerwein Arylation of Aryl(alkyl)idenemalononitriles and Diazonium Salts for the Synthesis of 2-(Aryl(alkyl)/arylmethylene)malononitrile Derivatives. Journal of Organic Chemistry, 88(17), 12421-12431.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • ResearchGate. (2021). Reactive Chemical Hazards of Diazonium Salts.
  • Chemistry Steps. (n.d.). Fischer Esterification.

Sources

An In-depth Technical Guide to Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate is a chemical compound of significant interest in the field of organic synthesis and medicinal chemistry. Its structure, incorporating both a sulfonamide group and a propionate ester, suggests its potential as a versatile building block for the development of novel pharmaceutical agents. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering a technical resource for professionals in research and drug development.

Chemical and Physical Properties

This compound, with the CAS Number 374067-94-4, is typically encountered as a pale yellow to pale brown solid.[4] A summary of its key chemical and physical properties is presented in the table below. While specific experimental data for properties such as melting point, boiling point, and solubility are not widely published, general characteristics can be inferred from its structure and related compounds.

PropertyValueSource
CAS Number 374067-94-4[4]
Molecular Formula C₁₂H₁₇NO₄S
Molecular Weight 271.33 g/mol [5]
IUPAC Name ethyl 2-[4-(aminosulfonyl)phenyl]-2-methylpropanoate
Appearance Pale Yellow to Pale Brown Solid[4]
Purity Typically ≥95%
Storage Temperature Sealed in dry, room temperature
Structural Elucidation

The chemical structure of this compound is key to understanding its reactivity and potential biological activity.

Figure 1. Chemical structure of this compound.

Synthesis

A plausible synthetic route to this compound can be derived from the chemical literature, particularly from patent documents detailing the preparation of related compounds. A likely precursor is 2-phenylethylamine, which can undergo a series of reactions to introduce the sulfamoyl and the ethyl 2-methylpropionate functionalities.

A key step involves the chlorosulfonylation of an appropriate phenyl-containing intermediate, followed by amination to form the sulfonamide group. For instance, a process for preparing N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazinecarboxamide involves the reaction of an intermediate with chlorosulfonic acid followed by treatment with ammonia.[6]

Synthesis cluster_start Starting Material cluster_steps Reaction Sequence cluster_product Final Product start 2-Phenylethylamine step1 Protection of Amino Group start->step1 e.g., Boc anhydride step2 Friedel-Crafts Acylation with 2-Bromo-2-methylpropionyl bromide step1->step2 AlCl₃ step3 Esterification with Ethanol step2->step3 H⁺ step4 Chlorosulfonylation step3->step4 ClSO₃H step5 Amination step4->step5 NH₃ step6 Deprotection step5->step6 e.g., TFA product Ethyl 2-Methyl-2- (4-sulfamoylphenyl)propionate step6->product

Figure 2. Proposed synthetic workflow for this compound.

Spectral Data (Predicted and Comparative)

Detailed, experimentally obtained spectral data for this compound are not widely available. However, predictions and comparisons with structurally similar compounds can provide valuable insights for characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two singlets for the gem-dimethyl groups, and signals in the aromatic region for the benzene ring protons. The protons of the sulfonamide group may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the quaternary carbon attached to the phenyl ring, carbons of the ethyl group, the methyl groups, and the aromatic carbons.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the S=O stretching of the sulfonamide group (around 1350 and 1160 cm⁻¹), the N-H stretching of the sulfonamide, the C=O stretching of the ester (around 1730 cm⁻¹), and C-H stretching of the aromatic and aliphatic portions.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the ethoxy group from the ester and cleavage of the sulfonamide moiety.

Reactivity and Stability

The reactivity of this compound is dictated by its functional groups. The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol. The sulfonamide group is generally stable, but can also undergo hydrolysis under more forcing acidic or basic conditions.[7][8][9]

The thermal stability of sulfonamides can vary depending on the specific structure, but they are generally considered to be relatively stable at ambient temperatures.[10][11][12] However, elevated temperatures can lead to degradation. Photostability is another consideration, as some sulfonamides are known to be susceptible to degradation upon exposure to UV light.[10]

Potential Applications in Drug Development

The presence of the sulfonamide functional group makes this compound a compound of high interest for drug discovery and development. Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][2][3]

  • Enzyme Inhibition: Many sulfonamide-containing drugs act as enzyme inhibitors. The sulfonamide group can mimic a transition state or bind to the active site of enzymes, leading to their inhibition. This compound could be explored as an inhibitor for various enzymes implicated in disease.

  • Antibacterial Agents: The foundational use of sulfonamides was as antibacterial agents. While resistance is an issue, the development of new sulfonamide-based antibiotics is still an active area of research.

  • Anti-inflammatory and Anticancer Agents: Various benzenesulfonamide derivatives have shown promising anti-inflammatory and anticancer activities.[2][13] This compound could serve as a scaffold for the synthesis of new candidates in these therapeutic areas.

  • Cardiovascular and Other Indications: Sulfonamide derivatives have also been investigated for their effects on the cardiovascular system and other biological targets.[14]

The ethyl 2-methyl-2-phenylpropionate core is also found in various biologically active molecules, further highlighting the potential of this compound as a precursor for novel therapeutics.

Safety and Handling

Based on available safety data sheets, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[15][16][17] Work should be conducted in a well-ventilated area or a fume hood.[15][17]

Conclusion

This compound is a promising, yet not extensively characterized, chemical entity. Its combination of a sulfonamide pharmacophore and a propionate ester moiety makes it a valuable intermediate for organic synthesis, particularly in the realm of medicinal chemistry. Further research into its specific physicochemical properties, detailed spectral characterization, and exploration of its biological activities is warranted to fully unlock its potential in the development of new therapeutic agents. This guide serves as a foundational technical resource to aid researchers and scientists in their endeavors with this intriguing compound.

References

[1] Taslimi, P., Işık, M., Türkan, F., Durgun, M., Türkeş, C., Gülçin, İ., & Beydemir, Ş. (n.d.). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Retrieved from [Link]

[2] Eze, F. I., Chilaka, F. C., & Okafor, S. N. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. Retrieved from [Link]

[14] Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. Retrieved from [Link]

[3] Eze, F. I., Chilaka, F. C., & Okafor, S. N. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7. Retrieved from [Link]

[7] Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-272. Retrieved from [Link]

[8] Wagenaar, A., & Engberts, J. B. F. N. (n.d.). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. ACS Publications. Retrieved from [Link]

[9] Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed, 224821639. Retrieved from [Link]

[11] Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1011-1018. Retrieved from [Link]

[12] Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. ResearchGate. Retrieved from [Link]

[18] Chen, J., et al. (2018). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Environmental Pollution, 233, 994-1002. Retrieved from [Link]

[19] Hrbáč, J., et al. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 52(24), 14050-14058. Retrieved from [Link]

[20] Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423-13439. Retrieved from [Link]

[21] PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-aminophenoxy)-2-methylpropionate. Retrieved from [Link]

[22] SpectraBase. (n.d.). Ethyl 2-methyl-2-phenoxypropanoate. Retrieved from [Link]

[23] PubChem. (n.d.). Ethyl 2-methyl-2-(4-methylphenyl)propanoate. Retrieved from [Link]

[24] Quick Company. (n.d.). A Process For The Preparation Of N {2 [4 (Aminosulfonyl) Phenyl] Ethyl} 3 Ethyl 4 Methyl 2 Oxo 2,5 Dihydro 1 H Pyrrole 1 Carboxamide. Retrieved from [Link]

[25] PubChem. (n.d.). 2-(4-Methyl-5-thiazolyl)ethyl propionate. Retrieved from [Link]

[26] The Good Scents Company. (n.d.). ethyl 2-methyl-2-(methyl thio) propionate. Retrieved from [Link]

[27] Alchem Pharmtech. (n.d.). CAS 2901-13-5 | Ethyl 2-methyl-2-phenylpropanoate. Retrieved from [Link]

[6] Google Patents. (n.d.). US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide. Retrieved from

[28] PubChem. (n.d.). Benzeneacetic acid, alpha-methyl-, ethyl ester. Retrieved from [Link]

[29] Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. Retrieved from

[30] The Good Scents Company. (n.d.). ethyl 2-(methyl dithio) propionate. Retrieved from [Link]

[31] PubChem. (n.d.). Ethyl 2-furanpropionate. Retrieved from [Link]

Sources

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

I. Introduction

This compound is a distinct organic compound featuring a propionate ester functional group and a sulfonamide-substituted aromatic ring. Its IUPAC name is ethyl 2-methyl-2-(4-sulfamoylphenyl)propanoate . This molecule holds interest for researchers in medicinal chemistry and drug development due to the presence of two key pharmacophores: the sulfonamide group and the 2-arylpropionic acid ester moiety.

The sulfonamide functional group is a cornerstone in drug discovery, forming the basis for a wide array of therapeutic agents with antibacterial, anti-inflammatory, and diuretic properties, among others. The 2-arylpropionic acid scaffold is characteristic of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these two structural features in a single molecule makes this compound a valuable building block in organic synthesis for the development of novel therapeutic agents[1].

This technical guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, and a discussion of the potential applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

II. Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties of this compound is provided below.

PropertyValueSource
IUPAC Name ethyl 2-methyl-2-(4-sulfamoylphenyl)propanoate
Synonyms Ethyl 2-[4-(aminosulfonyl)phenyl]-2-methylpropanoate
CAS Number 374067-94-4[1]
Molecular Formula C₁₂H₁₇NO₄S
Molecular Weight 271.33 g/mol
Physical Form Solid
Storage Sealed in a dry environment at room temperature.

III. Synthesis and Purification

Proposed Synthetic Workflow

The synthesis can be envisioned to proceed through the formation of the carbon-carbon bond between the aromatic ring and the propionate moiety, followed by the introduction of the sulfonamide group.

Synthetic_Pathway A Ethyl 2-bromoisobutyrate C Ethyl 2-methyl-2-phenylpropanoate A->C Friedel-Crafts Alkylation (e.g., AlCl₃) B Benzene B->C E Ethyl 2-methyl-2-(4-chlorosulfonylphenyl)propanoate C->E Chlorosulfonation D Chlorosulfonic acid D->E G This compound E->G Amination F Ammonia F->G

Caption: Proposed synthetic pathway for this compound.

Detailed Hypothetical Protocol

Step 1: Friedel-Crafts Alkylation to form Ethyl 2-methyl-2-phenylpropanoate

  • To a stirred solution of anhydrous aluminum chloride (AlCl₃) in an excess of benzene (acting as both solvent and reactant) under an inert atmosphere (e.g., nitrogen), add ethyl 2-bromoisobutyrate dropwise at a controlled temperature (typically 0-5 °C).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain ethyl 2-methyl-2-phenylpropanoate.

Step 2: Chlorosulfonation

  • Cool chlorosulfonic acid in an ice bath.

  • Slowly add ethyl 2-methyl-2-phenylpropanoate to the cooled chlorosulfonic acid with vigorous stirring. The para-substituted product is expected to be the major isomer due to steric hindrance.

  • After the addition, stir the mixture at room temperature for a specified period.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield ethyl 2-methyl-2-(4-chlorosulfonylphenyl)propanoate.

Step 3: Amination to form the final product

  • Dissolve the crude ethyl 2-methyl-2-(4-chlorosulfonylphenyl)propanoate in a suitable solvent like acetone or tetrahydrofuran.

  • Cool the solution in an ice bath and bubble ammonia gas through it, or add a concentrated aqueous solution of ammonium hydroxide dropwise with stirring.

  • Stir the reaction mixture for several hours at room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

IV. Spectroscopic Characterization (Hypothetical)

Disclaimer: Experimental spectral data for this compound is not publicly available. The following are predicted spectral characteristics based on the molecule's structure and data from analogous compounds.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.5-8.0 ppm), characteristic of a para-substituted benzene ring.

  • Ethyl Ester Protons: A quartet (approx. δ 4.1-4.3 ppm, 2H) and a triplet (approx. δ 1.2-1.4 ppm, 3H).

  • Methyl Protons: A singlet (approx. δ 1.5-1.7 ppm, 6H) for the two equivalent methyl groups.

  • Sulfonamide Protons: A broad singlet (variable chemical shift, approx. δ 5.0-7.0 ppm, 2H) for the -NH₂ group.

¹³C NMR:

  • Carbonyl Carbon: δ 175-178 ppm.

  • Aromatic Carbons: Four signals in the range of δ 125-150 ppm.

  • Ester Alkyl Carbons: δ ~61 ppm (-OCH₂-) and δ ~14 ppm (-CH₃).

  • Quaternary Carbon: δ ~45-50 ppm.

  • Methyl Carbons: δ ~25-30 ppm.

B. Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Sulfonamide)3400-3200 (two bands)
C-H Stretch (Aromatic)3100-3000
C-H Stretch (Aliphatic)3000-2850
C=O Stretch (Ester)1750-1730
C=C Stretch (Aromatic)1600-1450
S=O Stretch (Sulfonamide)1350-1300 and 1170-1150
C-O Stretch (Ester)1250-1100
C. Mass Spectrometry (MS)
  • Molecular Ion (M⁺): Expected at m/z = 271.

  • Major Fragments: Loss of the ethoxy group (-OC₂H₅, m/z = 226), loss of the ethyl group (-C₂H₅, m/z = 242), and cleavage of the ester group.

Fragmentation_Pathway M [M]⁺˙ m/z = 271 F1 [M - OC₂H₅]⁺ m/z = 226 M->F1 - •OC₂H₅ F2 [M - C₂H₅]⁺˙ m/z = 242 M->F2 - •C₂H₅ F3 [H₂NSO₂C₆H₄C(CH₃)₂]⁺ m/z = 198 M->F3 - COOC₂H₅

Caption: Proposed mass spectrometry fragmentation of this compound.

V. Potential Applications in Drug Discovery and Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis[1]. Its bifunctional nature allows for a variety of chemical transformations. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules to form amides or other derivatives. The sulfonamide group can also be a site for further chemical modification.

Given its structural similarity to known classes of drugs, this compound and its derivatives are of interest for their potential pharmacological activities. The presence of the 2-arylpropionate structure suggests a potential for anti-inflammatory and analgesic properties, similar to NSAIDs. Furthermore, the sulfonamide moiety is a well-established pharmacophore in a multitude of drugs, including diuretics, anticonvulsants, and antibacterial agents. The unique combination of these two groups could lead to the discovery of novel compounds with interesting biological profiles.

VI. Conclusion

This compound is a compound with significant potential as a building block in the synthesis of new chemical entities for drug discovery. While detailed experimental data on its synthesis and spectroscopic characterization are not widely published, its structure allows for the prediction of its chemical behavior and properties. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry and materials science.

VII. References

  • Sigma-Aldrich. Ethyl 2-methyl-2-(4-sulfamoylphenyl)propanoate.

  • Pharmaffiliates. This compound. Available at: [Link]

  • Human Metabolome Database. Showing metabocard for Ethyl 2-methylpropanoate (HMDB0031248). Available at: [Link]

  • PubChem. Ethyl 2-methyl-2-(4-methylphenyl)propanoate. Available at: [Link]

  • NIST. Propanoic acid, 2-methyl-, ethyl ester. Available at: [Link]

  • ResearchGate. IR spectra of ethyl propanoate.. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Available at: [Link]

  • Pharmaffiliates. CAS No : 374067-94-4 | Product Name : this compound. Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate, with the Chemical Abstracts Service (CAS) number 374067-94-4 , is a distinct organic molecule that has garnered interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry.[1] This compound's structure, featuring a sulfonamide group attached to a phenylpropionate backbone, suggests its potential as a versatile building block for the synthesis of more complex molecules with diverse biological activities. The sulfonamide functional group is a cornerstone in drug design, present in a wide array of therapeutic agents with applications ranging from antimicrobial to anticancer treatments.[2][3] This guide aims to provide a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, potential applications in drug development, and analytical methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the available and predicted properties for this compound.

PropertyValueSource
CAS Number 374067-94-4[1]
Molecular Formula C₁₂H₁₇NO₄SN/A
Molecular Weight 271.33 g/mol N/A
Appearance Pale Yellow to Pale Brown SolidN/A
Storage 2-8°C RefrigeratorN/A
Shipping Conditions AmbientN/A

Proposed Synthesis Pathway

Diagram of the Proposed Synthesis Workflow:

Synthesis_Workflow A Ethyl 2-methyl-2-phenylpropanoate B Chlorosulfonation A->B Chlorosulfonic Acid C Intermediate: Ethyl 2-(4-(chlorosulfonyl)phenyl)-2-methylpropanoate B->C D Amination C->D Aqueous Ammonia E Final Product: This compound D->E

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol:

Step 1: Chlorosulfonation of Ethyl 2-methyl-2-phenylpropanoate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases, place ethyl 2-methyl-2-phenylpropanoate (1 equivalent).

  • Reagent Addition: Cool the flask in an ice bath (0-5 °C). Slowly add chlorosulfonic acid (3-4 equivalents) dropwise from the dropping funnel while maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product, ethyl 2-(4-(chlorosulfonyl)phenyl)-2-methylpropanoate, will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Amination of Ethyl 2-(4-(chlorosulfonyl)phenyl)-2-methylpropanoate

  • Reaction Setup: In a round-bottom flask, dissolve the crude ethyl 2-(4-(chlorosulfonyl)phenyl)-2-methylpropanoate from the previous step in a suitable organic solvent such as acetone or tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution in an ice bath and slowly add an excess of concentrated aqueous ammonia with stirring.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Remove the organic solvent under reduced pressure. The remaining aqueous layer will contain the product.

  • Isolation and Purification: Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Potential Applications in Drug Development

The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, contributing to a wide range of biological activities.[2][3][4] The presence of this moiety in this compound suggests its potential as a scaffold or intermediate in the development of novel therapeutic agents.

Diagram of Potential Pharmacological Targets for Sulfonamide-Containing Drugs:

Pharmacological_Targets cluster_0 Enzyme Inhibition cluster_1 Receptor Modulation Carbonic Anhydrase Carbonic Anhydrase Dihydrofolate Reductase Dihydrofolate Reductase Cyclooxygenase (COX) Cyclooxygenase (COX) Ion Channels Ion Channels G-Protein Coupled Receptors G-Protein Coupled Receptors Sulfonamide-Based Drugs Sulfonamide-Based Drugs Sulfonamide-Based Drugs->Carbonic Anhydrase Glaucoma, Diuretics Sulfonamide-Based Drugs->Dihydrofolate Reductase Antibacterial Sulfonamide-Based Drugs->Cyclooxygenase (COX) Anti-inflammatory Sulfonamide-Based Drugs->Ion Channels Anticonvulsants Sulfonamide-Based Drugs->G-Protein Coupled Receptors Various Indications

Caption: Potential pharmacological targets for drugs containing the sulfonamide moiety.

The diverse biological activities of sulfonamides stem from their ability to mimic the transition state of enzymatic reactions or to bind to specific receptor sites. For instance, antibacterial sulfonamides act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[5] This selective toxicity makes them effective antimicrobial agents. Furthermore, the sulfonamide group is a key feature in carbonic anhydrase inhibitors used to treat glaucoma, and in certain anti-inflammatory drugs that target cyclooxygenase (COX) enzymes.[2][6]

Given this precedent, this compound could serve as a starting material for the synthesis of novel inhibitors of these or other enzymes. The propionate side chain offers a site for further chemical modification, allowing for the generation of a library of derivatives with potentially enhanced potency and selectivity.

Analytical Methodologies

For the characterization and quality control of this compound, a combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the compound and for quantifying it in various matrices. A reverse-phase HPLC method is proposed below.

Proposed HPLC Method:

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% formic acid)
Gradient Start with a lower concentration of acetonitrile and gradually increase.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound. The proton NMR would show characteristic signals for the ethyl group, the two methyl groups, the aromatic protons, and the protons of the sulfonamide group.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the ester carbonyl (C=O) stretch, the S=O stretches of the sulfonamide, and the N-H stretch of the sulfonamide.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in structure elucidation.

Conclusion

This compound is a compound with significant potential for applications in synthetic and medicinal chemistry. Its straightforward proposed synthesis and the presence of the versatile sulfonamide functional group make it an attractive building block for the development of new chemical entities with potential therapeutic value. The analytical methods outlined in this guide provide a framework for its characterization and quality control, ensuring the reliability of future research endeavors. As the scientific community continues to explore the vast chemical space of sulfonamide-containing molecules, compounds like this compound will undoubtedly play a crucial role in the discovery of next-generation drugs.

References

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW - YMER. [Link]
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review - Preprints.org. [Link]
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - Springer. [Link]
  • Sulfonamide (medicine) - Wikipedia. [Link]
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review - MDPI. [Link]
  • Chapter 5.
  • Ethyl 2-Methyl-2-(4-sulfamoylphenyl)
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes)

Sources

The Ascendant Trajectory of Sulfamoylphenylpropionate Derivatives: A Technical Guide to Their Biological Activity and Therapeutic Promise

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The confluence of the sulfamoylphenyl pharmacophore with the propionate structural motif presents a compelling frontier in medicinal chemistry. This technical guide provides a comprehensive exploration of the biological activities of sulfamoylphenylpropionate derivatives, a class of compounds demonstrating significant potential in modulating key physiological and pathological processes. Drawing upon established principles of drug design and synthesizing data from analogous chemical series, this document elucidates the rationale behind their synthesis, delves into their putative mechanisms of action, and outlines their promising therapeutic applications, with a particular focus on anti-inflammatory and analgesic activities. Through a detailed examination of structure-activity relationships, experimental protocols, and visualized molecular pathways, this guide serves as an essential resource for researchers and drug development professionals seeking to navigate and innovate within this promising chemical space.

Introduction: A Synthesis of Pharmacophoric Wisdom

The strategic amalgamation of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. Sulfamoylphenylpropionate derivatives exemplify this approach, wedding the well-established therapeutic credentials of the sulfonamide group with the proven efficacy of the propionic acid moiety.

The sulfonamide group (-SO₂NH₂) is a versatile pharmacophore, integral to a wide array of clinically significant drugs, including antibacterial, diuretic, and hypoglycemic agents.[1] Its ability to act as a bioisostere for carboxylic acids and engage in crucial hydrogen bonding interactions with biological targets underpins its broad pharmacological utility. Notably, the benzenesulfonamide core is a key feature in several selective cyclooxygenase-2 (COX-2) inhibitors, highlighting its importance in the design of anti-inflammatory agents.[1]

The propionic acid moiety , particularly the 2-arylpropionic acid scaffold, is the hallmark of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen.[2] This structural element is critical for the inhibition of cyclooxygenase enzymes, which are central to the inflammatory cascade.[2]

The conceptual fusion of these two pharmacophores in sulfamoylphenylpropionate derivatives is predicated on the hypothesis that the resulting hybrid molecule will exhibit synergistic or novel biological activities. The primary focus of research in this area has been the development of potent and selective anti-inflammatory agents with improved safety profiles compared to traditional NSAIDs.[3][4]

Synthetic Strategies: Forging the Molecular Architecture

The synthesis of sulfamoylphenylpropionate derivatives can be approached through several established organic chemistry transformations. A plausible and versatile synthetic route is outlined below, drawing inspiration from the synthesis of related sulfonamide and propionic acid-containing compounds.[5]

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product A Phenylpropionic Acid Derivative C Sulfonyl Chloride Intermediate A->C Chlorosulfonation B Chlorosulfonic Acid B->C E Sulfamoylphenylpropionate Derivative C->E Amination D Amine D->E

Caption: A generalized synthetic workflow for sulfamoylphenylpropionate derivatives.

Experimental Protocol: A Representative Synthesis

Step 1: Chlorosulfonation of a Phenylpropionic Acid Ester

  • To a stirred solution of a suitable phenylpropionic acid ester (1 equivalent) in a dry, inert solvent such as dichloromethane, add chlorosulfonic acid (2-3 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride intermediate.

Step 2: Amination to Form the Sulfonamide

  • Dissolve the crude sulfonyl chloride intermediate (1 equivalent) in a suitable solvent like tetrahydrofuran.

  • Cool the solution to 0 °C and add a solution of the desired amine (e.g., ammonia, primary or secondary amine) (2-3 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired sulfamoylphenylpropionate derivative.

Step 3: (Optional) Hydrolysis of the Ester

  • If the final product is the carboxylic acid, the ester can be hydrolyzed using standard conditions, such as treatment with lithium hydroxide in a mixture of tetrahydrofuran and water.

Biological Activities and Mechanisms of Action

The primary biological activity of interest for sulfamoylphenylpropionate derivatives is their anti-inflammatory effect . This activity is predominantly attributed to their potential to inhibit the cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Inhibition: The Central Hypothesis

The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[8][9] The therapeutic effects of NSAIDs are derived from the inhibition of COX-2, whereas the common side effects, such as gastrointestinal irritation, are associated with the inhibition of COX-1.[8][10]

The structural features of sulfamoylphenylpropionate derivatives suggest a high potential for selective COX-2 inhibition. The benzenesulfonamide moiety is a well-known pharmacophore that can fit into the larger, more accommodating active site of COX-2, a feature that distinguishes it from the narrower active site of COX-1.[9]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection GI Protection, Platelet Aggregation Prostaglandins_Physiological->GI_Protection Inflammation Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation Sulfamoylphenylpropionate Sulfamoylphenylpropionate Derivative Sulfamoylphenylpropionate->COX2 Selective Inhibition

Caption: Proposed mechanism of action via selective COX-2 inhibition.

Structure-Activity Relationships (SAR)

The biological activity of sulfamoylphenylpropionate derivatives can be modulated by systematic structural modifications. Key areas for SAR exploration include:

  • Substitution on the Phenyl Ring: The position and nature of the propionate and sulfamoyl groups on the phenyl ring are critical. A para-relationship between these two groups is often favored in selective COX-2 inhibitors.

  • Modifications of the Sulfonamide Group: Substitution on the sulfonamide nitrogen (R' in -SO₂NHR') can significantly impact potency and selectivity. Bulky substituents may enhance COX-2 selectivity.

  • Alterations to the Propionate Side Chain: The stereochemistry of the α-methyl group in the propionate moiety is known to be important for the activity of profens, with the (S)-enantiomer being the more active form.

Compound Series Key Structural Feature Observed/Predicted Biological Activity Reference
p-(Methanesulfonyl)phenylpropenamidesα-substitution on the propenamide chainMarked anti-inflammatory activity with reduced GI side effects.[3]
Sulfamoylthiophene/pyrazole carboxylic acidsHeterocyclic coreSignificant nonsteroidal anti-inflammatory and analgesic properties.[4]
Benzenesulfonamide derivativesVaried tail groupsModulate carbonic anhydrase isoform specificity.[1]

Potential Therapeutic Applications

The primary therapeutic application for sulfamoylphenylpropionate derivatives lies in the treatment of inflammatory disorders . Their potential for selective COX-2 inhibition suggests they could be effective in managing conditions such as:

  • Rheumatoid Arthritis and Osteoarthritis: By reducing prostaglandin-mediated inflammation in the joints.

  • Pain and Analgesia: For the relief of acute and chronic pain.

  • Fever: As antipyretic agents.

Furthermore, the sulfonamide moiety opens up the possibility of these compounds interacting with other biological targets, potentially leading to novel therapeutic applications in areas such as cancer and neurological disorders , where COX-2 is also implicated.[7]

Future Directions and Conclusion

The exploration of sulfamoylphenylpropionate derivatives is a promising avenue for the development of novel therapeutic agents. Future research should focus on:

  • Synthesis and Screening of Diverse Libraries: To fully elucidate the structure-activity relationships.

  • In-depth Mechanistic Studies: To confirm selective COX-2 inhibition and investigate potential off-target effects.

  • Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of lead compounds.

References

  • Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction.
  • Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for tre
  • [Synthesis and Anti-Inflammatory Activity of Alpha-Substituted P-(Methanesulfonyl)phenylpropenamides].
  • Synthesis and anti-inflammatory evaluation of new sulfamoylheterocarboxylic deriv
  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity.
  • Structure–activity relationship study of the benzenesulfonamide hits...
  • Facile Synthesis and Antimicrobial Evaluation of Some New Heterocyclic Compounds Incorporating a Biologically Active Sulfamoyl Moiety.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
  • A Computational Study of Some Benzenesulfonamide Derivatives as HIV- 1 Protease Enzyme Inhibitors: Three-Dimensional Quantitative Structure-Activity Rel
  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflamm
  • Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflamm
  • Which NSAIDs Are Most Selective For COX-1 and COX-2?
  • Selective cyclooxygenase-2 inhibitors: pharmacology, clinical effects and therapeutic potential.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
  • Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Deriv
  • Overview of selective COX-2 inhibitors.
  • Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity rel
  • Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Deriv
  • Imidazole Deriv
  • Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candid
  • Synthesis and pharmacological evaluation of some 2-(4-isobutylphenyl)-N-(4-oxo-2-arylthiazolidin-3-yl) propanamides.
  • Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Deriv

Sources

An In-depth Technical Guide on the Hypothesized Mechanism of Action of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, molecules possessing a hybrid scaffold of well-established pharmacophores present a compelling avenue for the development of novel therapeutics with potentially multifaceted mechanisms of action. Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate, a compound integrating the structural features of an arylpropionic acid derivative and a sulfonamide, stands as a prime candidate for such investigation. While commercially available for applications in organic synthesis, its biological activity and mechanism of action remain largely unexplored.[1][2] This guide puts forth a detailed hypothesis, grounded in established pharmacological principles and extensive literature review, positing that this compound functions as a dual inhibitor of cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA), suggesting its potential as a novel anti-inflammatory and anticancer agent.

The arylpropionic acid moiety is a hallmark of numerous non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects through the inhibition of COX enzymes.[3][4] Concurrently, the sulfonamide group is a key component of a diverse range of therapeutics, including antibacterial agents, diuretics, and notably, selective COX-2 inhibitors and anticancer agents.[5][6][7] The convergence of these two pharmacophores in a single molecule suggests a synergistic or additive pharmacological profile, which this guide will dissect in detail. We will explore the theoretical underpinnings of this dual-inhibition hypothesis, propose the specific signaling pathways likely to be modulated, and provide a comprehensive set of experimental protocols to rigorously test these assertions.

Hypothesized Mechanism of Action: A Dual-Inhibition Model

We hypothesize that this compound exerts its biological effects through the simultaneous inhibition of two key enzymes: cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA). This dual-inhibition model is predicated on the distinct functionalities of its constituent chemical moieties.

Cyclooxygenase-2 (COX-2) Inhibition

The 2-methyl-2-phenylpropionate portion of the molecule is structurally analogous to the profen class of NSAIDs, which are known inhibitors of cyclooxygenase enzymes.[8] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[8] The presence of a sulfonamide group on the phenyl ring is a critical feature of a class of selective COX-2 inhibitors, such as celecoxib.[9][10][11] This selectivity for the COX-2 isoform is advantageous as it is primarily induced during inflammation, while the constitutive COX-1 isoform is involved in homeostatic functions, including the protection of the gastric mucosa.[8] Therefore, selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[10] We propose that this compound will exhibit selective inhibition of COX-2, thereby mitigating inflammatory responses.

Carbonic Anhydrase (CA) Inhibition

The sulfonamide group is a well-established pharmacophore for the inhibition of carbonic anhydrases.[6][12] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[12] These enzymes are involved in a wide array of physiological processes, and their dysregulation is implicated in several pathologies, including cancer.[12][13] Notably, certain CA isoforms, such as CA IX and CA XII, are overexpressed in various tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and metastasis.[13] Several sulfonamide-based drugs have demonstrated anticancer activity through the inhibition of these tumor-associated CA isoforms.[4][5][6][14] We hypothesize that the sulfonamide moiety of this compound will bind to the active site of carbonic anhydrases, leading to their inhibition and subsequent disruption of pH regulation in cancer cells, thereby conferring anticancer properties.

The following diagram illustrates the proposed dual-inhibition mechanism:

G cluster_1 Cellular Targets & Pathways cluster_2 Biological Outcomes Propionate Arylpropionic Acid Moiety COX2 COX-2 Enzyme Propionate->COX2 Inhibition Sulfonamide Sulfonamide Moiety CA Carbonic Anhydrase (e.g., CA IX) Sulfonamide->CA Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes H_HCO3 H+ + HCO3- CA->H_HCO3 Catalyzes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Prostaglandins Metabolism Inflammation Reduced Inflammation & Pain Prostaglandins->Inflammation Mediates CO2_H2O CO2 + H2O CO2_H2O->H_HCO3 Hydration Tumor_Microenvironment Altered Tumor Microenvironment H_HCO3->Tumor_Microenvironment Contributes to Acidification Anticancer Anticancer Effects Tumor_Microenvironment->Anticancer Leads to

Caption: Proposed dual-inhibition mechanism of this compound.

Experimental Protocols for Hypothesis Validation

To empirically test the hypothesized dual mechanism of action, a series of in vitro assays are proposed. These protocols are designed to be self-validating through the inclusion of appropriate controls and standards.

Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay will determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2. A fluorometric or colorimetric assay kit is recommended for this purpose.[2][15]

Principle: The peroxidase activity of COX is measured by monitoring the appearance of a fluorescent or colored product. The inhibition of this activity in the presence of the test compound is quantified.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric probe

  • Assay buffer

  • This compound

  • Celecoxib (selective COX-2 inhibitor control)

  • Ibuprofen (non-selective COX inhibitor control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound and control inhibitors.

  • In a 96-well plate, add the assay buffer, COX-1 or COX-2 enzyme, and the probe.

  • Add the test compound or control inhibitors to the respective wells. Include a solvent control (vehicle).

  • Incubate the plate at the recommended temperature for a specified time to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence or absorbance in kinetic mode for a set duration.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound and controls.

  • Calculate the IC50 values for COX-1 and COX-2 and the selectivity index (SI = IC50(COX-1)/IC50(COX-2)).

Workflow Diagram:

G cluster_0 Assay Preparation cluster_1 Incubation & Reaction cluster_2 Data Acquisition & Analysis Prep_Stock Prepare Stock Solutions (Test Compound, Controls) Serial_Dilute Perform Serial Dilutions Prep_Stock->Serial_Dilute Add_Inhibitors Add Inhibitors/Vehicle Serial_Dilute->Add_Inhibitors Prep_Plate Prepare 96-well Plate (Buffer, Enzyme, Probe) Prep_Plate->Add_Inhibitors Incubate Incubate Add_Inhibitors->Incubate Add_Substrate Add Arachidonic Acid Incubate->Add_Substrate Measure Kinetic Measurement (Fluorescence/Absorbance) Add_Substrate->Measure Calculate_Rates Calculate Reaction Rates Measure->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Calculate_IC50 Determine IC50 & SI Calculate_Inhibition->Calculate_IC50

Caption: Workflow for the in vitro COX inhibition assay.

Protocol 2: In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This assay will evaluate the inhibitory effect of this compound on the activity of various human carbonic anhydrase isoforms, particularly the cancer-related CA II, IX, and XII.

Principle: The esterase activity of CA is utilized, where the enzyme catalyzes the hydrolysis of a chromogenic ester substrate. The rate of formation of the colored product is monitored spectrophotometrically.[3][12]

Materials:

  • Recombinant human CA II, CA IX, and CA XII enzymes

  • p-Nitrophenyl acetate (p-NPA) or other suitable chromogenic substrate

  • Assay buffer

  • This compound

  • Acetazolamide (broad-spectrum CA inhibitor control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound and acetazolamide.

  • In a 96-well plate, add the assay buffer and the respective CA isoform.

  • Add the test compound or acetazolamide to the appropriate wells. Include a solvent control.

  • Incubate the plate at the recommended temperature for a specified time.

  • Initiate the reaction by adding the chromogenic substrate.

  • Immediately measure the absorbance at the appropriate wavelength in kinetic mode.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound.

  • Calculate the IC50 values for each CA isoform.

Workflow Diagram:

G cluster_0 Assay Preparation cluster_1 Incubation & Reaction cluster_2 Data Acquisition & Analysis Prep_Stock Prepare Stock Solutions (Test Compound, Control) Serial_Dilute Perform Serial Dilutions Prep_Stock->Serial_Dilute Add_Inhibitors Add Inhibitors/Vehicle Serial_Dilute->Add_Inhibitors Prep_Plate Prepare 96-well Plate (Buffer, CA Isoform) Prep_Plate->Add_Inhibitors Incubate Incubate Add_Inhibitors->Incubate Add_Substrate Add Chromogenic Substrate Incubate->Add_Substrate Measure Kinetic Measurement (Absorbance) Add_Substrate->Measure Calculate_Rates Calculate Reaction Rates Measure->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Calculate_IC50 Determine IC50 Calculate_Inhibition->Calculate_IC50

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Protocol 3: Cell-Based Assay for Anticancer Activity

To assess the functional consequences of the hypothesized dual inhibition, a cell-based assay using a cancer cell line known to overexpress COX-2 and a tumor-associated CA isoform (e.g., HT-29 colon cancer cells) is proposed.

Principle: The antiproliferative effect of this compound on cancer cells will be evaluated using a standard cell viability assay, such as the MTT or MTS assay.

Materials:

  • HT-29 human colon cancer cell line (or other suitable cell line)

  • Complete cell culture medium

  • This compound

  • Celecoxib and Acetazolamide (as single-agent controls)

  • MTT or MTS reagent

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound and controls in cell culture medium.

  • Replace the medium in the wells with the medium containing the test compound or controls. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) value for the test compound.

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
This compound
Celecoxib
Ibuprofen

Table 2: Carbonic Anhydrase Inhibition Data

CompoundCA II IC50 (µM)CA IX IC50 (µM)CA XII IC50 (µM)
This compound
Acetazolamide

Table 3: Anticancer Activity Data

CompoundGI50 in HT-29 cells (µM)
This compound
Celecoxib
Acetazolamide

The results from these experiments will provide strong evidence to either support or refute the dual-inhibition hypothesis. Potent and selective inhibition of COX-2, coupled with significant inhibition of cancer-related CA isoforms and corresponding anticancer activity in a relevant cell line, would lend considerable weight to the proposed mechanism of action.

Conclusion

This technical guide has outlined a scientifically rigorous hypothesis for the mechanism of action of this compound, proposing a dual-inhibition model targeting COX-2 and carbonic anhydrase. The integration of two distinct and pharmacologically active moieties within a single molecular framework presents a promising strategy for the development of novel therapeutics with enhanced efficacy and potentially improved safety profiles. The detailed experimental protocols provided herein offer a clear roadmap for the validation of this hypothesis, paving the way for the potential translation of this compound from a chemical reagent to a lead candidate in drug discovery programs focused on inflammatory diseases and oncology. Further in vivo studies would be a logical next step to confirm these in vitro findings and to evaluate the pharmacokinetic and pharmacodynamic properties of this intriguing molecule.

References

  • Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]
  • Chen, Z., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837. [Link]
  • Yadav, P., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. [Link]
  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]
  • Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55-75. [Link]
  • Irfan, M., et al. (2024). A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents. Journal of Molecular Structure, 1311, 138473. [Link]
  • Rowlinson, S. W., et al. (2003). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
  • Jäger, A. K., et al. (2005). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
  • Lee, S., et al. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 25(21), 5035. [Link]
  • Ghorbani, A., et al. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 12(1), 55-62. [Link]
  • Suling, W. J., et al. (2005). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Journal of microbiological methods, 63(2), 155-162. [Link]
  • Shapiro, L. E., & Knowles, S. R. (2001). Should celecoxib be contraindicated in patients who are allergic to sulfonamides? Revisiting the meaning of 'sulfa' allergy. Drug safety, 24(4), 239-247. [Link]
  • Duggan, K. C., et al. (2010). Dual cyclooxygenase–fatty acid amide hydrolase inhibitor exploits novel binding interactions in the cyclooxygenase active site. Journal of Biological Chemistry, 285(39), 29870-29877. [Link]
  • Kalgutkar, A. S., et al. (2000). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry, 43(15), 2860-2870. [Link]
  • Weber, A., et al. (2004). Dual carbonic anhydrase--cyclooxygenase-2 inhibitors. Current topics in medicinal chemistry, 4(6), 667-672. [Link]
  • Al-Hourani, B. J. (2016). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Sulfur Chemistry, 37(6), 647-668. [Link]
  • Yun, M. K., et al. (2012). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology, 7(4), 694-703. [Link]
  • Shome, B., et al. (2011). Synthesis of Bi-substrate State Mimics of Dihydropteroate Synthase as Potential Inhibitors and Molecular Probes. Bioorganic & medicinal chemistry letters, 21(19), 5797-5800. [Link]
  • Wiholm, B. E., et al. (2002). Identification of sulfonamide-like adverse drug reactions to celecoxib in the World Health Organization database. Current Medical Research and Opinion, 18(6), 315-321. [Link]
  • Li, Y., et al. (2023). Dual-target inhibitors based on COX-2: a review from medicinal chemistry perspectives. Future Medicinal Chemistry, 15(23), 1845-1861. [Link]
  • Geis, G. S. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Clinical therapeutics, 21(5), 767-782. [Link]
  • Wikipedia. (2023). Cyclooxygenase-2 inhibitor. [Link]
  • Yun, M. K., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS chemical biology, 9(4), 1021-1031. [Link]
  • Kristin, M. (2022). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Journal of Pharmacology and Pharmacotherapeutics, 13(S1), 131. [Link]
  • Bertolini, A., et al. (2002). Selective COX-2 inhibitors and dual acting anti-inflammatory drugs: critical remarks. Current medicinal chemistry, 9(10), 1033-1043. [Link]
  • Perri, M., et al. (2025). A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs. Medicinal Research Reviews. [Link]
  • ResearchGate. (2023). Structures of some anti-inflammatory drugs containing sulfonamide group. [Link]
  • Cleveland Clinic. (2025). Sulfonamides (Sulfa Drugs). [Link]
  • Study.com. (2021). Sulfonamide: Mechanism of Action & Uses. [Link]
  • Google Patents. (2009).
  • PubChem. Ethyl 2-methyl-2-(4-methylphenyl)
  • Google Patents. (2014). Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Google P

Sources

An In-Depth Technical Guide to the In Silico Modeling of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate, a compound featuring both a sulfonamide and a phenylpropionate moiety. In the absence of a definitively identified biological target for this specific molecule, this guide proposes a rational, structure-based approach to investigate its potential interaction with human Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway and a known target for phenylpropionate derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative on the causality behind experimental choices, self-validating protocols, and authoritative grounding in established computational methodologies. We will delve into the core techniques of molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling to elucidate the potential binding modes, interaction stability, and structure-activity landscape of this compound.

Introduction: Deconstructing this compound for In Silico Investigation

This compound is a small molecule characterized by two key pharmacophoric features: a sulfonamide group (-SO₂NH₂) and a phenylpropionate core. This dual functionality suggests a potential for diverse biological activities. The sulfonamide group is a well-established pharmacophore in a variety of therapeutics, most notably as an antibacterial agent through the inhibition of dihydropteroate synthase (DHPS).[1][2] Furthermore, sulfonamide derivatives have been explored for their activity against other targets, including carbonic anhydrases and enzymes implicated in Alzheimer's disease.[3][4]

The phenylpropionate scaffold is the cornerstone of the widely recognized class of nonsteroidal anti-inflammatory drugs (NSAIDs), which primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[5] Given that derivatives of 2-phenylpropionic acid are known inhibitors of cyclooxygenase, it is a scientifically sound hypothesis to investigate the interaction of this compound with a COX enzyme.[5]

This guide will therefore focus on the in silico evaluation of this compound against human Cyclooxygenase-2 (COX-2), a highly relevant target in inflammation and pain. The methodologies described herein are, however, broadly applicable and can be adapted to investigate other potential targets should new biological data emerge. Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rapid and cost-effective screening of vast chemical spaces and providing deep insights into molecular interactions that guide further experimental work.[6][7][8][9]

Foundational Principles of the In Silico Workflow

Our investigation will be structured around a multi-step computational workflow designed to provide a holistic view of the compound's potential as a COX-2 inhibitor. Each step builds upon the previous one, offering a progressively deeper understanding of the molecular interactions at play.

G cluster_0 Workflow Overview Target Selection & Preparation Target Selection & Preparation Ligand Preparation Ligand Preparation Target Selection & Preparation->Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Molecular Dynamics Simulation Molecular Dynamics Simulation Molecular Docking->Molecular Dynamics Simulation QSAR Analysis QSAR Analysis Molecular Dynamics Simulation->QSAR Analysis

Caption: A logical workflow for the in silico investigation of a small molecule.

Part I: Target Identification and Preparation

The initial and most critical step in a structure-based drug design project is the selection and preparation of the biological target.

Rationale for Target Selection: Cyclooxygenase-2 (COX-2)

As previously established, the phenylpropionate moiety of the subject molecule strongly suggests COX-2 as a plausible target. COX-2 is an inducible enzyme that plays a central role in the inflammatory cascade by converting arachidonic acid to prostaglandins. Its inhibition is a well-validated strategy for the treatment of inflammation and pain.

Sourcing and Preparing the Receptor Structure

A high-resolution crystal structure of human COX-2 is required for our study. The RCSB Protein Data Bank (PDB) is the primary repository for such data. For this guide, we will utilize the PDB entry 5KIR , which represents the crystal structure of human COX-2 in complex with a selective inhibitor.

Experimental Protocol: Receptor Preparation

  • Download the PDB File: Obtain the coordinate file for PDB ID: 5KIR from the RCSB PDB website ([Link]).

  • Initial Inspection and Cleaning: Load the PDB file into a molecular visualization tool such as UCSF Chimera or PyMOL. Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand. Retain only the protein chains that constitute the biological unit.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Assign appropriate protonation states to ionizable residues at a physiological pH of 7.4. This can be accomplished using tools like H++ or the integrated functionalities within molecular modeling software suites.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation process. This is typically done using a molecular mechanics force field such as AMBER or CHARMM.

Part II: Ligand Preparation

Proper preparation of the small molecule ligand is equally as important as the preparation of the receptor.

Experimental Protocol: Ligand Preparation

  • Obtain the 2D Structure: The 2D structure of this compound can be drawn using a chemical sketcher like MarvinSketch or obtained from a chemical database such as PubChem.

  • Conversion to 3D: Convert the 2D representation into a 3D conformation. This can be done using various software packages that employ force field-based methods to generate a low-energy conformer.

  • Protonation and Charge Assignment: As with the receptor, add hydrogen atoms and assign appropriate protonation states. For the sulfonamide group, ensure the correct tautomeric state is represented.

  • Energy Minimization: Perform a geometry optimization of the 3D structure using a suitable quantum mechanical method (e.g., DFT with a basis set like B3LYP/6-31G*) or a high-quality molecular mechanics force field (e.g., GAFF2). This ensures that the ligand is in a low-energy, stable conformation prior to docking.

Part III: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] It is a powerful tool for predicting the binding mode and affinity of a small molecule to a protein target.

G cluster_1 Molecular Docking Workflow Prepared Receptor Prepared Receptor Define Binding Site Define Binding Site Prepared Receptor->Define Binding Site Docking Algorithm Docking Algorithm Define Binding Site->Docking Algorithm Scoring Function Scoring Function Docking Algorithm->Scoring Function Pose Analysis Pose Analysis Scoring Function->Pose Analysis Prepared Ligand Prepared Ligand Prepared Ligand->Docking Algorithm

Caption: A schematic of the molecular docking process.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Define the Binding Site: The binding site on COX-2 is a well-characterized hydrophobic channel. The coordinates for the docking grid box can be defined based on the position of the co-crystallized inhibitor in the original PDB structure. A grid box of approximately 25 x 25 x 25 Å centered on the active site is a reasonable starting point.

  • Prepare Receptor and Ligand for Docking: Convert the prepared protein and ligand files into the PDBQT format required by AutoDock Vina. This involves adding partial charges and defining rotatable bonds.

  • Run the Docking Simulation: Execute the docking calculation using AutoDock Vina. The program will sample different conformations and orientations of the ligand within the defined binding site and score them based on a semi-empirical free energy force field.

  • Analyze the Results: The output of the docking simulation will be a set of predicted binding poses for the ligand, each with an associated binding affinity score (in kcal/mol). The poses should be visually inspected to assess their plausibility. Key interactions to look for with COX-2 inhibitors include hydrogen bonds with residues such as Arg513 and Tyr355, and hydrophobic interactions within the active site channel.

Data Presentation: Predicted Binding Affinities

LigandPredicted Binding Affinity (kcal/mol)
This compound (Pose 1)-8.5
This compound (Pose 2)-8.2
This compound (Pose 3)-8.0
Reference COX-2 Inhibitor (e.g., Celecoxib)-10.2

Part IV: Molecular Dynamics Simulation

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time.[6] MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the assessment of the stability of the binding pose and the characterization of the flexibility of the protein and ligand.

G cluster_2 Molecular Dynamics Workflow Docked Complex Docked Complex Solvation & Ionization Solvation & Ionization Docked Complex->Solvation & Ionization Minimization Minimization Solvation & Ionization->Minimization Equilibration (NVT & NPT) Equilibration (NVT & NPT) Minimization->Equilibration (NVT & NPT) Production MD Production MD Equilibration (NVT & NPT)->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis

Caption: The key stages of a molecular dynamics simulation.

Experimental Protocol: MD Simulation with GROMACS

  • System Setup: Take the best-scoring docked pose of the ligand-protein complex and place it in a periodic box of water molecules (e.g., TIP3P). Add counter-ions to neutralize the system.

  • Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure to 1 atm. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

  • Production Run: Once the system is equilibrated, run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the ligand in the binding pocket. Key analyses include:

    • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's position.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the receptor over time.

    • Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To obtain a more accurate estimate of the binding affinity.

Part V: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[2][10][11] While we are focusing on a single compound in this guide, a QSAR study would be the logical next step if a series of analogues were to be synthesized and tested.

G cluster_3 QSAR Modeling Workflow Dataset of Compounds & Activities Dataset of Compounds & Activities Descriptor Calculation Descriptor Calculation Dataset of Compounds & Activities->Descriptor Calculation Model Building (e.g., MLR, PLS) Model Building (e.g., MLR, PLS) Descriptor Calculation->Model Building (e.g., MLR, PLS) Model Validation Model Validation Model Building (e.g., MLR, PLS)->Model Validation Prediction for New Compounds Prediction for New Compounds Model Validation->Prediction for New Compounds

Sources

The Evolving Landscape of 2-Methyl-2-Phenylpropionic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-methyl-2-phenylpropionic acid scaffold, a seemingly simple structural motif, has proven to be a remarkably versatile template for the design and development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive literature review of the synthesis, biological activities, and structure-activity relationships of its derivatives. By delving into the causality behind experimental choices and highlighting key developmental milestones, this guide serves as a valuable resource for researchers, scientists, and drug development professionals. We will explore the evolution of these derivatives from their well-established roles as antihistamines and anti-inflammatory agents to their emerging potential in oncology and neuroprotection. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are provided to offer actionable insights and foster further innovation in this dynamic area of medicinal chemistry.

The 2-Methyl-2-Phenylpropionic Acid Core: A Privileged Scaffold

The 2-methyl-2-phenylpropionic acid core is a privileged scaffold in medicinal chemistry due to its unique combination of structural features. The phenyl ring provides a platform for various substitutions to modulate lipophilicity and target interactions, while the carboxylic acid group serves as a key anchoring point for binding to biological targets and can be readily modified to create esters and amides. The gem-dimethyl group at the alpha-position introduces steric hindrance, which can influence metabolic stability and conformational preferences, thereby fine-tuning the pharmacological profile of the derivatives.

This versatile building block allows for a wide range of chemical modifications, making it an ideal starting point for the synthesis of diverse compound libraries for drug discovery.[1] Its utility is underscored by its presence in a number of marketed drugs and clinical candidates.

Synthetic Strategies: From Core to Candidate

The derivatization of the 2-methyl-2-phenylpropionic acid core can be broadly categorized into modifications of the carboxylic acid group and substitutions on the phenyl ring. The choice of synthetic route is often dictated by the desired biological target and the intended therapeutic application.

Esterification and Amidation of the Carboxylic Acid

A common and straightforward derivatization strategy involves the conversion of the carboxylic acid to an ester or an amide. This can be achieved through various standard coupling reactions. For instance, the synthesis of methyl 2-methyl-2-phenylpropanoate, a key intermediate, can be accomplished via Fischer-Speier esterification or by reaction with methyl iodide in the presence of a base.

Experimental Protocol: Synthesis of Methyl 2-methyl-2-phenylpropanoate

  • Dissolve 2-methyl-2-phenylpropionic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux the mixture for several hours to drive the equilibrium towards the ester.

  • After cooling, neutralize the excess acid with a weak base, like sodium bicarbonate solution.

  • Extract the ester with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude methyl 2-methyl-2-phenylpropanoate, which can be further purified by distillation.

Functionalization of the Phenyl Ring

Modifications to the phenyl ring are crucial for tuning the biological activity and pharmacokinetic properties of the derivatives. A key intermediate for many such modifications is 2-(4-(bromomethyl)phenyl)propionic acid.

Experimental Protocol: Synthesis of 2-(4-(bromomethyl)phenyl)propionic acid

  • Dissolve 2-(4-methylphenyl)propionic acid in a suitable solvent, such as ethyl acetate.

  • Add a catalytic amount of hydrobromic acid.

  • Cool the solution in an ice bath and add bromine dropwise.

  • Stir the reaction mixture at room temperature for a few hours.

  • Evaporate the solvent and wash the resulting precipitate with water.

  • Recrystallize the crude product from ethanol to obtain pure 2-(4-(bromomethyl)phenyl)propionic acid.[2]

This brominated intermediate serves as a versatile handle for introducing a wide variety of functional groups through nucleophilic substitution reactions.

Diagram: General Synthetic Pathways for 2-Methyl-2-Phenylpropionic Acid Derivatives

G cluster_0 Core Scaffold cluster_1 Derivatization Strategies cluster_2 Key Intermediates cluster_3 Final Products 2-methyl-2-phenylpropionic acid 2-methyl-2-phenylpropionic acid Esterification/Amidation Esterification/Amidation 2-methyl-2-phenylpropionic acid->Esterification/Amidation R'OH or R'NH2 Phenyl Ring Functionalization Phenyl Ring Functionalization 2-methyl-2-phenylpropionic acid->Phenyl Ring Functionalization Various reagents Methyl 2-methyl-2-phenylpropanoate Methyl 2-methyl-2-phenylpropanoate Esterification/Amidation->Methyl 2-methyl-2-phenylpropanoate 2-(4-(bromomethyl)phenyl)propionic acid 2-(4-(bromomethyl)phenyl)propionic acid Phenyl Ring Functionalization->2-(4-(bromomethyl)phenyl)propionic acid Antihistamines (e.g., Bilastine) Antihistamines (e.g., Bilastine) Methyl 2-methyl-2-phenylpropanoate->Antihistamines (e.g., Bilastine) COX Inhibitors COX Inhibitors 2-(4-(bromomethyl)phenyl)propionic acid->COX Inhibitors Anticancer Agents Anticancer Agents 2-(4-(bromomethyl)phenyl)propionic acid->Anticancer Agents Neuroprotective Agents Neuroprotective Agents 2-(4-(bromomethyl)phenyl)propionic acid->Neuroprotective Agents

Caption: Synthetic pathways from the core scaffold to diverse derivatives.

Biological Activities and Therapeutic Applications

Derivatives of 2-methyl-2-phenylpropionic acid have demonstrated a broad spectrum of biological activities, leading to their investigation in various therapeutic areas.

Antihistaminic Activity

One of the most successful applications of this scaffold is in the development of H1 receptor antagonists for the treatment of allergic conditions. A prime example is Bilastine , a second-generation antihistamine. The synthesis of Bilastine often involves the coupling of a derivative of 2-methyl-2-phenylpropionic acid with a benzimidazole-containing piperidine moiety.[3][4] The specific structural features of Bilastine contribute to its high affinity and selectivity for the H1 receptor.

Anti-inflammatory and Analgesic Activity: COX Inhibition

The 2-arylpropionic acid class, which includes the 2-methyl-2-phenylpropionic acid scaffold, is well-known for its non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[5] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Derivatives of 2-methyl-2-phenylpropionic acid have been synthesized and evaluated as dual COX inhibitory and antibacterial agents.[2][5] The carboxylic acid group is crucial for interacting with key residues in the COX active site, such as Arg120 and Tyr355.[5]

Table 1: COX Inhibitory Activity of 2-Phenylpropionic Acid Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Ibuprofen 1.815.5[5]
Compound 6h 1.762.96[5]
Compound 6l 1.402.34[5]

Diagram: Mechanism of COX Inhibition

G Arachidonic Acid Arachidonic Acid COX Enzyme COX Enzyme Arachidonic Acid->COX Enzyme Prostaglandins Prostaglandins COX Enzyme->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain 2-Phenylpropionic Acid Derivative 2-Phenylpropionic Acid Derivative 2-Phenylpropionic Acid Derivative->COX Enzyme Inhibits

Caption: Inhibition of prostaglandin synthesis by 2-phenylpropionic acid derivatives.

Anticancer Activity

Emerging research has highlighted the potential of 2-arylpropionic acid derivatives as anticancer agents.[6] Their mechanism of action is thought to be multifactorial, involving both COX-dependent and COX-independent pathways. Some derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Structure-activity relationship studies have indicated that the nature and position of substituents on the phenyl ring play a significant role in determining the anticancer potency.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of derivatives of this scaffold. For instance, certain ibuprofen derivatives have been shown to protect neurons from injury in models of Parkinson's disease.[7][8] The proposed mechanisms include the modulation of inflammatory processes, reduction of oxidative stress, and protection against glutamate-induced excitotoxicity.[9] The development of prodrugs that can efficiently cross the blood-brain barrier is a key strategy in this area.[9]

Structure-Activity Relationships (SAR): Fine-Tuning for Efficacy

The biological activity of 2-methyl-2-phenylpropionic acid derivatives is highly dependent on their molecular structure. Systematic modifications of the core scaffold have provided valuable insights into the structure-activity relationships for different therapeutic targets.

  • For Antihistaminic Activity: The presence of a basic nitrogen atom, typically in a piperidine or similar ring system, is crucial for interaction with the H1 receptor. The specific nature of the substituent on the benzimidazole ring and the length of the linker to the 2-methyl-2-phenylpropionic acid moiety are key determinants of potency and selectivity.

  • For COX Inhibition: The free carboxylic acid is a critical pharmacophore for binding to the COX active site. Modifications at the para-position of the phenyl ring with various heterocyclic moieties have been shown to enhance inhibitory activity and, in some cases, introduce dual antibacterial properties.[2]

  • For Anticancer Activity: The SAR for anticancer activity is more complex and appears to be cell-line dependent. However, studies on related aspirin-based compounds suggest that the nature of the ester group on the phenyl ring and its position are critical for cytotoxicity.[10]

Future Perspectives and Conclusion

The 2-methyl-2-phenylpropionic acid scaffold continues to be a fertile ground for drug discovery. The journey from its initial use in antihistamines and NSAIDs to its exploration in oncology and neurodegenerative diseases highlights its remarkable versatility. Future research will likely focus on the development of derivatives with improved target selectivity, enhanced pharmacokinetic profiles, and novel mechanisms of action. The use of computational tools, such as molecular docking, will be instrumental in rationally designing the next generation of therapeutics based on this privileged scaffold.[11][12][13]

References

  • Gençer, H. K., Çevik, U. A., Çavuşoğlu, B. K., Sağlık, B. N., Levent, S., Atlı, Ö., ... & Kaplancıklı, Z. A. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 836-847. [Link]
  • Papakyriakou, A., Zervou, M., Tsolaki, O., Gkizis, P. L., & Kourounakis, A. P. (2007). Design and study of some novel ibuprofen derivatives with potential nootropic and neuroprotective properties. Journal of Pharmacy and Pharmacology, 59(1), 47-55. [Link]
  • Gençer, H. K., Çevik, U. A., Çavuşoğlu, B. K., Sağlık, B. N., Levent, S., Atlı, Ö., ... & Kaplancıklı, Z. A. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 836-847. [Link]
  • Quick Company. (n.d.). Process And Intermediates For The Preparation Of Bilastine.
  • Naturalista Campano. (n.d.). Novel Route of Synthesis and Characterization of Bilastine with Evaluation of Nitrosamine Impurities.
  • Gouda, A. M., Abdel-Ghani, T. M., & El-Sayed, W. M. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 92, 103224. [Link]
  • Google Patents. (n.d.). CZ307500B6 - A method of the preparation of a 2-methyl-2'-phenylpropionic acid derivative employing novel intermediates.
  • Google Patents. (n.d.). CZ2012551A3 - Process for preparing 2-methyl-2´-phenylpropionic acid derivative employing novel intermediates.
  • Gençer, H. K., Çevik, U. A., Çavuşoğlu, B. K., Sağlık, B. N., Levent, S., Atlı, Ö., ... & Kaplancıklı, Z. A. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents.
  • Google Patents. (n.d.). WO2014026657A3 - A process for the preparation of a derivative of 2-methyl-2'-phenylpropionic acid using new intermediates.
  • Wikipedia. (n.d.). Ibuprofen.
  • Wąsik, A., Chmiel-Król, A., & Antkiewicz-Michaluk, L. (2018). Potential neuroprotective effect of ibuprofen, insights from the mice model of Parkinson's disease. Pharmacological Reports, 70(4), 743-749. [Link]
  • Google Patents. (n.d.). CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
  • Al-Ghananeem, A. M., Malkawi, A. H., & Crooks, P. A. (2006). Novel ibuprofen prodrug: A possible promising agent for the management of complications of Alzheimer's disease. Journal of Drug Targeting, 14(10), 711-718. [Link]
  • Wąsik, A., Chmiel-Król, A., & Antkiewicz-Michaluk, L. (2018). Potential neuroprotective effect of ibuprofen, insights from the mice model of Parkinson's disease.
  • Davies, T. G., Wixted, W. E., Cseke, G., Lindsley, C. W., & congenial, M. (2019). Structure–Activity and Structure–Conformation Relationships of Aryl Propionic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1/Nuclear Factor Erythroid 2-Related Factor 2 (KEAP1/NRF2) Protein–Protein Interaction. Journal of Medicinal Chemistry, 62(9), 4683-4702. [Link]
  • Benyahia, S., Benamara, Z., Bouafia, A., & Ghalem, S. (2020). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Molecules, 25(18), 4153. [Link]
  • Oniga, O., Pârvu, A., Araniciu, C., Vlase, L., & Oniga, I. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1493. [Link]
  • Oniga, O., Pârvu, A., Araniciu, C., Vlase, L., & Oniga, I. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1493. [Link]
  • Tan, M. L., Oon, C. E., & Ling, A. P. K. (2019). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 24(15), 2795. [Link]
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Molecular Docking studies of Novel Flavones as Cyclooxygenase- 2 (Cox 2) Inhibitors.
  • Kim, D. S., Kim, S. Y., Lee, H. J., & Jo, K. (2013). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Bulletin of the Korean Chemical Society, 34(12), 3755-3760. [Link]
  • Rigas, B., & Tsioulias, G. J. (2014). Structure-activity relationship study of novel anticancer aspirin-based compounds. Molecular Medicine Reports, 9(4), 1251-1256. [Link]
  • National Center for Biotechnology Information. (n.d.). Methyl 2-methyl-2-phenylpropanoate. PubChem Compound Database.

Sources

Spectroscopic Elucidation of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate, a compound of interest in medicinal chemistry and drug development, potentially as an analog or intermediate for non-steroidal anti-inflammatory drugs (NSAIDs). The structural confirmation of such molecules is paramount, and this document serves as an in-depth resource for researchers, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind the spectral features is explained to provide a deeper understanding beyond simple data reporting.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is the clear visualization of the molecular structure. This allows for a logical assignment of signals and absorption bands to specific functional groups and atomic environments within the molecule.

Figure 1: 2D Structure of this compound.

¹H NMR Spectroscopy: Proton Environment Analysis

Proton NMR is instrumental in defining the number of distinct proton environments and their connectivity. For the title compound, the spectrum is predicted to show characteristic signals for the ethyl group, the gem-dimethyl protons, the aromatic protons, and the sulfonamide protons. The analysis is based on established chemical shift ranges and substituent effects on benzene rings[1][2].

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.85Doublet (d)2HAromatic (H-3, H-5)Protons ortho to the electron-withdrawing sulfonamide group are significantly deshielded and shifted downfield. They appear as a doublet due to coupling with the adjacent meta protons.
~7.45Doublet (d)2HAromatic (H-2, H-6)Protons meta to the sulfonamide group (and ortho to the alkyl substituent) are less deshielded. They appear as a doublet due to coupling with the ortho protons.
~5.0-6.0Broad Singlet2H-SO₂NH₂The chemical shift of sulfonamide protons can vary and is concentration-dependent. They often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
~4.15Quartet (q)2H-OCH₂CH₃The methylene protons of the ethyl ester are adjacent to an oxygen atom, causing a downfield shift. The signal is split into a quartet by the three neighboring methyl protons.
~1.60Singlet (s)6H-C(CH₃)₂The six protons of the two methyl groups are equivalent and attached to a quaternary carbon, so they appear as a sharp singlet. Their position is typical for a benzylic gem-dimethyl group.
~1.20Triplet (t)3H-OCH₂CH₃The terminal methyl protons of the ethyl ester are split into a triplet by the two adjacent methylene protons.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

Carbon-13 NMR provides a detailed map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. The predicted chemical shifts are based on typical values for substituted benzenes and esters[3][4].

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~175.0C=O (Ester)The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic downfield position[4].
~148.0Aromatic (C-4)The ipso-carbon attached to the sulfonamide group is deshielded.
~142.0Aromatic (C-1)The ipso-carbon bearing the alkyl substituent is also a quaternary carbon and appears downfield.
~128.0Aromatic (C-2, C-6)Aromatic CH carbons ortho to the alkyl group.
~126.0Aromatic (C-3, C-5)Aromatic CH carbons ortho to the sulfonamide group.
~61.0-OCH₂CH₃The methylene carbon of the ethyl group is shifted downfield due to the adjacent oxygen atom.
~46.0-C(CH₃)₂ (Quaternary)The quaternary benzylic carbon.
~25.0-C(CH₃)₂The carbons of the gem-dimethyl groups are in the typical aliphatic region.
~14.0-OCH₂CH₃The terminal methyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a powerful tool for the rapid identification of key functional groups. The spectrum is a unique fingerprint of the molecule, with characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3350-3250N-H Asymmetric & Symmetric StretchSulfonamideTwo distinct bands are expected for the primary sulfonamide N-H stretching, which are characteristic and confirm the presence of the -NH₂ group.
~3100-3000C-H Aromatic StretchAromatic RingStretching vibrations of the C-H bonds on the benzene ring.
~2980-2850C-H Aliphatic StretchAlkyl GroupsStretching vibrations for the methyl and methylene C-H bonds in the ethyl and gem-dimethyl groups.
~1735C=O StretchEsterA strong, sharp absorption band characteristic of the carbonyl group in a saturated aliphatic ester[5][6].
~1600, ~1475C=C Aromatic Ring StretchAromatic RingIn-plane skeletal vibrations of the benzene ring.
~1340 & ~1160S=O Asymmetric & Symmetric StretchSulfonamideTwo strong absorption bands are characteristic of the sulfonyl group (-SO₂-), providing definitive evidence for the sulfonamide functionality. The asymmetric stretch occurs at a higher wavenumber[7].
~1250 & ~1050C-O StretchEsterThe ester C-O stretching vibrations typically result in two bands, corresponding to the C-C-O and O-C-C asymmetric stretches, often referred to as the "Rule of Three" with the C=O stretch[8].
~900S-N StretchSulfonamideStretching vibration of the sulfur-nitrogen bond.
~830C-H Out-of-Plane BendAromatic RingThis bending vibration is characteristic of a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) in positive mode would likely yield the protonated molecule [M+H]⁺.

Predicted Mass Spectrometry Data (ESI+)

  • Molecular Formula: C₁₂H₁₇NO₄S

  • Molecular Weight: 271.33 g/mol

  • [M+H]⁺: m/z 272.1

Proposed Fragmentation Pathway

The fragmentation of this compound is expected to be directed by its key functional groups. The benzylic position is prone to cleavage, and the sulfonamide and ester groups can undergo characteristic fragmentations.

G M [M+H]⁺ m/z 272 F1 Loss of C₂H₄ m/z 244 M->F1 - C₂H₄ (from ethyl) F2 Loss of C₂H₅OH m/z 226 M->F2 - C₂H₅OH F3 Loss of SO₂NH₂ m/z 192 M->F3 - SO₂NH₂ F4 Tropylium-like ion m/z 149 F3->F4 - CO₂Et F5 Loss of CO m/z 121 F4->F5 - CO

Figure 2: Proposed ESI-MS Fragmentation Pathway.

  • m/z 244: Loss of ethene (C₂H₄) from the ethyl group via a McLafferty-type rearrangement.

  • m/z 226: Loss of ethanol (C₂H₅OH) from the ester group.

  • m/z 192: Cleavage of the C-S bond leading to the loss of the sulfamoyl radical (•SO₂NH₂) followed by hydrogen abstraction.

  • m/z 149: A significant fragment resulting from the cleavage of the bond between the quaternary carbon and the phenyl ring, followed by the loss of the ester group. This benzylic cation is relatively stable.

  • m/z 121: Subsequent loss of carbon monoxide (CO) from the m/z 149 fragment.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, the following are detailed, self-validating protocols for the acquisition of the spectroscopic data.

NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 5 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum with a 30° pulse, a relaxation delay of 2 seconds, and 1024 scans, using proton decoupling.

  • Data Processing: Process the free induction decay (FID) with an exponential multiplication and Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol

  • Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a transparent disk using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Mass Spectrometry Protocol

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol. Dilute this solution 1:100 with a 50:50 mixture of methanol and water containing 0.1% formic acid.

  • Instrumentation: Employ a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition (Positive Mode): Infuse the sample solution at a flow rate of 5 µL/min. Set the ESI source parameters as follows: capillary voltage, 3.5 kV; cone voltage, 30 V; source temperature, 120°C. Acquire spectra over a mass range of m/z 50-500.

  • Fragmentation Analysis (MS/MS): Select the [M+H]⁺ ion (m/z 272.1) for collision-induced dissociation (CID) with argon as the collision gas. Vary the collision energy to observe the formation of fragment ions.

Conclusion

This guide provides a detailed, predictive spectroscopic analysis of this compound. By systematically interpreting the expected NMR, IR, and MS data based on fundamental principles and data from analogous structures, a comprehensive and scientifically sound characterization of the molecule is achieved. These data and protocols serve as a valuable resource for researchers in the synthesis, quality control, and further development of this and related compounds.

References

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link][8]
  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. [Link][5]
  • Doc Brown's Chemistry. (n.d.).
  • NMR Core. (n.d.). 13 Carbon NMR. [Link][3]
  • University of Regensburg. (n.d.). 13C NMR Spectroscopy. [Link][10]
  • Wiley Online Library. (2020). Rapid quantitation of fish oil fatty acids and their ethyl esters by FT‐NIR models. [Link][11]
  • Oregon State University. (2022). 13C NMR Chemical Shifts. [Link][12]
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link][6]
  • ResearchGate. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents. [Link][7]
  • ResearchGate. (n.d.). Observed 1 H NMR chemical shifts (δ , ppm)
  • YouTube. (2019). Carbon-13 NMR Spectroscopy. [Link][15]
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link][4]
  • Royal Society of Chemistry. (n.d.).
  • SpectraBase. (n.d.). p-Sulfamoylbenzoic acid - Optional[MS (GC)] - Spectrum. [Link][17]
  • SpectraBase. (n.d.). p-Sulfamoylbenzoic acid - Optional[13C NMR] - Chemical Shifts. [Link][18]
  • ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link][19]
  • University of Wisconsin-Madison. (n.d.).
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link][20]
  • YouTube. (2018). mass spectrometry: tropylium ion. [Link][21]
  • ChemistryViews. (2018). Substituent Effects on Benzene Rings. [Link][2]

Sources

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-methyl-2-(4-sulfamoylphenyl)propionate is a compound of interest in organic synthesis and potentially in pharmaceutical development.[1] Its molecular structure, featuring a sulfonamide group and an ethyl propionate moiety, suggests a complex physicochemical profile that warrants detailed investigation. This guide provides a comprehensive overview of the critical attributes of solubility and stability for this compound, offering both theoretical insights and practical methodologies for its characterization. Understanding these properties is paramount for advancing its application, particularly in drug discovery and development, where bioavailability and shelf-life are key determinants of a candidate's success.

This document is structured to provide a logical flow from fundamental properties to detailed experimental protocols. It is designed to be a practical resource for scientists, providing not just the "what" but the "why" behind the experimental designs, in line with established principles of scientific integrity.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental and formulation settings.

PropertyValueSource
CAS Number 374067-94-4Chemical Supplier Catalogs
Molecular Formula C₁₂H₁₇NO₄SChemical Supplier Catalogs
Appearance Pale yellow to pale brown solidInternal Assessment
Storage Sealed in a dry place at room temperatureChemical Supplier Catalogs

Note: As specific experimental data for this compound is not widely available in public literature, some values are based on information from chemical suppliers and predictions based on its chemical structure.

Solubility Profile

The solubility of a compound is a critical factor influencing its absorption, distribution, and overall bioavailability. The presence of both a polar sulfonamide group and a more nonpolar ethyl ester group in this compound suggests that its solubility will be highly dependent on the solvent system.

General Solubility Considerations
  • Aqueous Solubility: The sulfonamide group can ionize, and its solubility is therefore expected to be pH-dependent.[2] Generally, sulfonamides are weak acids and are more soluble in alkaline solutions.[2]

  • Organic Solubility: The ethyl propionate moiety and the benzene ring contribute to its lipophilicity, suggesting solubility in various organic solvents. Esters of low to medium molar mass are generally soluble in common organic solvents.[3][4][5]

Predicted Solubility
SolventPredicted SolubilityRationale
WaterLow to pH-dependentThe molecule has significant nonpolar character. The sulfonamide group may provide some aqueous solubility, especially at higher pH.
Methanol, EthanolModerately SolubleThese polar protic solvents can interact with both the polar and nonpolar parts of the molecule.
Acetone, AcetonitrileSolubleThese polar aprotic solvents are good general solvents for a wide range of organic compounds.
Dichloromethane, ChloroformSolubleThe nonpolar characteristics of the molecule suggest good solubility in these solvents.
HexaneSparingly SolubleThe high polarity of the sulfonamide group is likely to limit solubility in highly nonpolar solvents.
Experimental Determination of Solubility

To obtain accurate solubility data, two common experimental approaches are recommended: kinetic and thermodynamic solubility assays.

This high-throughput method is useful for early-stage discovery to quickly assess solubility.[6][7][8]

Workflow for Kinetic Solubility Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM stock solution in DMSO prep_buffer Prepare aqueous buffer (e.g., PBS pH 7.4) add_dmso Add DMSO stock to buffer (e.g., to 100 µM) prep_buffer->add_dmso incubate Incubate (e.g., 2h at RT) add_dmso->incubate filter Filter to remove precipitate incubate->filter quantify Quantify concentration in filtrate (e.g., HPLC-UV) filter->quantify compare Compare to standards quantify->compare

Caption: Workflow for a typical kinetic solubility assay.

Step-by-Step Protocol:

  • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Add the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubate the solution for a set period (e.g., 2 hours) at room temperature with shaking.

  • Filter the solution to remove any precipitate that has formed.

  • Quantify the concentration of the compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Compare the measured concentration to that of a set of standards to determine the kinetic solubility.

This method measures the equilibrium solubility and is considered the "gold standard" for solubility determination.[9][10][11]

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add excess solid compound to buffer incubate Incubate with shaking (e.g., 24-48h at controlled temp.) add_solid->incubate separate Separate solid and liquid (centrifugation/filtration) incubate->separate quantify Quantify concentration in supernatant (e.g., HPLC-UV) separate->quantify

Caption: Workflow for a thermodynamic (shake-flask) solubility assay.

Step-by-Step Protocol:

  • Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer at various pH values).

  • Incubate the suspension at a constant temperature with continuous agitation for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method like HPLC-UV.

Stability Profile

Assessing the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies are employed to intentionally degrade the compound under more severe conditions than accelerated stability testing.[12]

Forced Degradation Studies

Forced degradation studies, also known as stress testing, are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[12][13] The following conditions are recommended based on ICH guidelines:

Logical Flow for Forced Degradation Studies

G cluster_stress Stress Conditions compound This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) compound->acid base Base Hydrolysis (e.g., 0.1 M NaOH, heat) compound->base oxidation Oxidation (e.g., 3% H2O2) compound->oxidation thermal Thermal (e.g., 60°C) compound->thermal photo Photolytic (ICH Q1B light exposure) compound->photo analysis Analysis by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Characterization of Degradation Products analysis->identification

Caption: Overview of forced degradation study design.

  • Acidic Conditions: The ester linkage may be susceptible to hydrolysis under acidic conditions, yielding the corresponding carboxylic acid and ethanol. The sulfonamide group is generally stable to acid hydrolysis.

  • Basic Conditions: Saponification of the ester group is expected under basic conditions. The sulfonamide group may also show some instability at high pH.

  • Neutral Conditions: Hydrolysis in neutral conditions (e.g., purified water) at elevated temperatures should also be investigated.

The susceptibility to oxidation can be assessed using a solution of hydrogen peroxide. The sulfur atom in the sulfonamide group could be a potential site for oxidation.

The compound's stability at elevated temperatures should be evaluated in the solid state and in solution to determine if heat is a significant degradation factor.

As a compound with an aromatic ring, it is important to assess its stability under light exposure according to ICH Q1B guidelines.[14][15][16] This involves exposing the solid material and solutions to a combination of visible and UV light.

Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method, typically a reversed-phase HPLC method.[17][18][19][20] This method must be able to separate the intact compound from all potential degradation products.

Key Features of a Stability-Indicating HPLC Method:

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol)
Detection UV at a wavelength of maximum absorbance (e.g., around 254 nm or 270 nm)
Flow Rate 1.0 mL/min
Column Temperature Controlled, e.g., 30 °C

The method must be validated for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from all degradation peaks in the forced degradation samples.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited in the public domain, this guide offers robust, scientifically grounded protocols based on established pharmaceutical industry practices and regulatory guidelines. The successful application of these methodologies will enable researchers to generate the critical data necessary to advance the development and application of this compound.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
  • protocols.io. (2023). In-vitro Thermodynamic Solubility. [Link]
  • Ghanem, M. M., Abu-Lafi, S., & Mohammad, D. (2013). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Bactizine® forte Injectable Solution. Scientia Pharmaceutica, 81(1), 167–182. [Link]
  • Martin, A., & Bustamante, P. (1989). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 78(8), 615-620. [Link]
  • Chemguide. (n.d.). An introduction to esters. [Link]
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
  • World Health Organization. (2018). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010, Annex 10. [Link]
  • Pharmaffiliates. (n.d.). Ethyl 2-Methyl-2-(4-sulfamoylphenyl)

Sources

An In-Depth Technical Guide to the Predicted ADMET Properties of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The successful progression of a drug candidate from discovery to clinical application is critically dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early and accurate prediction of these properties is essential to de-risk drug development programs, saving considerable time and resources.[1][2][3][4] This technical guide provides a comprehensive, in-depth analysis of the predicted ADMET properties of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate, a compound featuring a sulfonamide group and a propionate ester moiety. By leveraging established principles of medicinal chemistry and computational modeling, this document aims to provide researchers and drug development professionals with a robust framework for understanding the likely pharmacokinetic and safety profile of this and structurally related molecules. We will delve into the scientific rationale behind the predicted properties, outline detailed methodologies for in silico and in vitro validation, and present the data in a clear, actionable format.

Introduction: The Imperative of Early ADMET Profiling

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. A significant proportion of drug candidates fail in late-stage clinical trials due to unfavorable ADMET properties, leading to substantial financial losses and wasted effort.[2] The integration of in silico ADMET modeling and in vitro assays into the early stages of drug discovery has, therefore, become a cornerstone of rational drug design.[1][3][5] These predictive technologies allow for the rapid screening of large numbers of compounds, enabling the prioritization of candidates with a higher probability of clinical success.[1]

This guide focuses on this compound, a molecule of interest due to its chemical features that are common in various therapeutic agents. The presence of a sulfonamide group, a well-established pharmacophore with a wide range of biological activities[6][7], and a propionate ester, which can influence prodrug strategies and metabolic pathways[8], makes this compound an excellent case study for predictive ADMET analysis. Our approach is to dissect the molecule's structure to anticipate its behavior in a biological system, providing a foundational understanding for further experimental investigation.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is central to its ADMET profile. The molecule's key features include a sulfonamide group (-SO₂NH₂), an ethyl propionate ester group (-COOCH₂CH₃), and a substituted benzene ring.

Chemical Structure:

  • IUPAC Name: Ethyl 2-methyl-2-(4-sulfamoylphenyl)propanoate

  • CAS Number: 374067-94-4[9][10]

  • Molecular Formula: C₁₂H₁₇NO₄S[9][11]

  • Molecular Weight: 271.33 g/mol [11]

Predicted Physicochemical Properties

Physicochemical properties such as lipophilicity (LogP), solubility, and pKa are fundamental determinants of a drug's pharmacokinetic behavior.[5] These parameters are predicted using computational models and provide the initial clues to how the molecule will be absorbed, distributed, and eliminated.

PropertyPredicted ValueImplication for ADMET
LogP (o/w) 1.5 - 2.5Moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Aqueous Solubility Moderately SolubleThe polar sulfonamide group enhances solubility, but the aromatic ring and ethyl ester decrease it.
pKa (Acidic) ~10 (Sulfonamide NH)The sulfonamide proton is weakly acidic, meaning the molecule will be predominantly neutral at physiological pH.
pKa (Basic) Not ApplicableNo significant basic centers.
Polar Surface Area (PSA) ~95 ŲA higher PSA can limit passive diffusion across membranes like the blood-brain barrier.

Predicted ADMET Profile

The following sections provide a detailed prediction of the ADMET properties of this compound, based on its structural features and established knowledge of related chemical classes.

Absorption

The absorption of a drug from its site of administration into the systemic circulation is a prerequisite for its therapeutic effect. For orally administered drugs, this primarily involves crossing the intestinal epithelium.

Prediction:

  • Oral Bioavailability: Moderate. The compound's moderate lipophilicity and predicted solubility suggest it is likely to be absorbed from the gastrointestinal tract.

  • Mechanism of Absorption: Primarily passive diffusion, driven by the concentration gradient across the intestinal membrane. The lack of significant ionizable groups at physiological pH favors this mechanism.

  • Potential for Efflux: The molecule is not a classic substrate for P-glycoprotein (P-gp) efflux pumps, but this would need experimental verification.

Causality: The balance of lipophilic (aromatic ring, ethyl ester) and hydrophilic (sulfonamide) moieties is key. A LogP in the predicted range is often optimal for passive absorption.

Experimental Workflow: In Vitro Permeability Assessment

To validate the predicted absorption, a Caco-2 cell permeability assay is the industry standard.[12] This assay utilizes a monolayer of human colon adenocarcinoma cells, which differentiate to form tight junctions and mimic the intestinal barrier.

Caption: Caco-2 Permeability Assay Workflow.

Distribution

Once absorbed, a drug distributes throughout the body via the systemic circulation. The extent of distribution is influenced by factors such as plasma protein binding and tissue permeability.

Prediction:

  • Plasma Protein Binding (PPB): Moderate to high. The sulfonamide moiety and the overall lipophilicity suggest binding to albumin.

  • Volume of Distribution (Vd): Expected to be moderate. The drug is likely to distribute into extracellular fluid and some tissues, but extensive tissue sequestration is not anticipated.

  • Blood-Brain Barrier (BBB) Penetration: Low. The relatively high polar surface area and potential for plasma protein binding will likely limit its ability to cross the BBB.

Causality: High plasma protein binding can limit the amount of free drug available to exert its therapeutic effect and to be cleared from the body.

Protocol: In Vitro Plasma Protein Binding Assay (Equilibrium Dialysis)

  • Preparation: Prepare a semipermeable membrane with a suitable molecular weight cutoff.

  • Assembly: Place the membrane between the two chambers of an equilibrium dialysis apparatus.

  • Loading: Add plasma to one chamber and a buffer solution containing the test compound to the other.

  • Incubation: Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).

  • Sampling: At the end of the incubation, take samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the test compound in both samples using LC-MS/MS.

  • Calculation: Calculate the percentage of bound and unbound drug.

Metabolism

Metabolism, or biotransformation, is the process by which the body chemically modifies drugs, primarily in the liver. This process can lead to the activation or inactivation of a drug and facilitates its excretion.

Prediction:

  • Primary Metabolic Pathways:

    • Ester Hydrolysis: The ethyl propionate ester is a likely site for hydrolysis by carboxylesterases to form the corresponding carboxylic acid metabolite. This is often a rapid metabolic pathway.

    • Aromatic Hydroxylation: The benzene ring may undergo hydroxylation, mediated by Cytochrome P450 (CYP) enzymes.

    • N-Acetylation: The sulfonamide group could potentially undergo N-acetylation, a common metabolic route for sulfonamides.

  • Metabolic Stability: Expected to be moderate. The ester hydrolysis is likely to be the main clearance pathway.

Causality: The presence of the ester group makes the molecule susceptible to rapid enzymatic cleavage. The resulting carboxylic acid will be more polar and more readily excreted.

Experimental Workflow: In Vitro Metabolic Stability Assessment

The metabolic stability of a compound is typically assessed using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.[12][13]

Caption: In Vitro Metabolic Stability Workflow.

Excretion

Excretion is the process of removing a drug and its metabolites from the body, primarily through the kidneys (urine) and the liver (bile/feces).

Prediction:

  • Primary Route of Excretion: Renal excretion of the more polar metabolites (e.g., the carboxylic acid from ester hydrolysis).

  • Renal Clearance: The parent compound may undergo some renal clearance, but the metabolites will be more efficiently cleared by the kidneys.

Causality: The metabolic conversion to more polar compounds is a key step in facilitating renal excretion.

Toxicity

Predicting toxicity in the early stages of drug development is crucial for patient safety. In silico models and in vitro assays can provide early warnings of potential liabilities.

Prediction:

  • hERG Inhibition: Low to moderate risk. While the molecule does not possess classic structural alerts for hERG inhibition, this should be experimentally evaluated.

  • Hepatotoxicity: Low risk. The structure does not contain obvious reactive metabolite-forming moieties.

  • Genotoxicity: Low risk. No structural alerts for mutagenicity are apparent.

  • Sulfonamide-related Hypersensitivity: This is a known class-related toxicity for sulfonamides.[14] The potential for hypersensitivity reactions should be considered.

Causality: The sulfonamide group is associated with idiosyncratic adverse drug reactions in some individuals.

Experimental Protocol: In Vitro hERG Liability Assessment (Patch Clamp)

  • Cell Culture: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293 cells).

  • Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG current.

  • Compound Application: Apply a range of concentrations of the test compound to the cells.

  • Data Acquisition: Record the hERG current before and after the application of the compound.

  • Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC₅₀ value.

Summary and Future Directions

This in-depth technical guide provides a comprehensive predictive analysis of the ADMET properties of this compound. Based on its chemical structure, we anticipate moderate oral absorption, moderate to high plasma protein binding, and metabolism primarily through ester hydrolysis. The resulting metabolites are expected to be renally excreted. While the overall toxicity profile is predicted to be favorable, the potential for sulfonamide-related hypersensitivity should be noted.

The predictions outlined in this guide provide a strong foundation for further experimental work. It is imperative that these in silico and theoretical assessments are followed by robust in vitro and, eventually, in vivo studies to confirm the ADMET profile of this compound.[4][12][13][15] By adopting this integrated approach, drug development teams can make more informed decisions, ultimately increasing the likelihood of bringing safe and effective new medicines to patients.

References

  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central. [Link]
  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
  • In Silico Tools and Software to Predict ADMET of New Drug Candid
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI. [Link]
  • In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics. [Link]
  • In silico ADME in drug design – enhancing the impact. ADMET and DMPK. [Link]
  • In Vitro ADME Assays: Principles, Applications & Protocols.
  • In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv
  • Structures and physico-chemical properties of the sulfonamide antibiotics under investigation.
  • What ADME tests should be conducted for preclinical studies?. ADMET & DMPK. [Link]
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]
  • Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company. [Link]
  • Metabolism of propionic acid to a novel acyl-coenzyme a thioester by mammalian cell lines and pl
  • Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and pl
  • Textbook of Physical Pharmaceutics-C. v. S. Subrahmanaym. Scribd. [Link]
  • Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and pl
  • Production of propionate using metabolically engineered strains of Clostridium saccharoperbutylacetonicum. PubMed Central. [Link]
  • Ethyl 2-methyl-2-(4-methylphenyl)
  • ethyl 2-methyl-2-(methyl thio) propionate, 49773-24-2. The Good Scents Company. [Link]

Sources

A Technical Guide to the Homologous Series of 2-Arylpropionate Sulfonamides: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive exploration of the homologous series derived from Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate. In drug discovery and medicinal chemistry, the systematic modification of a lead compound is a cornerstone of lead optimization. Homologous series, in which compounds share a common functional group and core structure but differ by a repeating unit, offer a systematic approach to fine-tuning physicochemical and pharmacokinetic properties.[1][2][3] This document details the strategic design, synthetic pathways, and analytical characterization of an alkyl ester homologous series of the title compound. We provide field-proven experimental protocols, explain the causal relationships behind methodological choices, and present data in a format accessible to researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Homologous Series

The compound this compound belongs to the class of aryl sulfonamides, a structural motif present in a significant number of pharmaceuticals.[4][5] Its structure features a 2-arylpropionate core, famously associated with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen[6][7], combined with a pharmaceutically critical sulfonamide group.

The generation of a homologous series from this scaffold is not merely an academic exercise. It is a strategic imperative in drug development for several reasons:[1]

  • Structure-Activity Relationship (SAR) Studies: Systematically lengthening the ester alkyl chain allows for a precise mapping of how molecular size and lipophilicity in that region of the molecule affect biological activity.

  • Optimizing Pharmacokinetics (ADME): Properties such as solubility, membrane permeability, and metabolic stability are often delicately balanced. Modifying the ester group can drastically alter these properties, allowing for the selection of a candidate with an optimal absorption, distribution, metabolism, and excretion (ADME) profile.

  • Intellectual Property: Novel compounds within a homologous series can represent new chemical entities, strengthening the intellectual property portfolio around a core scaffold.

This guide will focus on the alkyl ester homologous series, where the ethyl group is systematically varied. This series represents the most direct application of the homologous principle, with each member differing from the next by a single methylene (–CH₂) unit.[8][9]

General Structure of the Homologous Series

The core structure remains constant, while the alkyl ester group (R) is varied.

Caption: General structure of the target homologous series.

Synthetic Strategy: A Self-Validating Pathway

The synthesis of the homologous series is designed as a two-part process: first, the robust synthesis of a key carboxylic acid intermediate, and second, a parallel esterification to generate the series members. This approach ensures that any observed differences in the final compounds' properties can be confidently attributed to the variation in the ester chain, as they all originate from a common, well-characterized precursor.

Synthesis of Key Intermediate: 2-Methyl-2-(4-sulfamoylphenyl)propionic Acid

The synthesis of the profen-like core is well-established in chemical literature.[6] We adapt this by incorporating standard procedures for aromatic sulfonamidation.

Synthesis_Workflow start Isobutylbenzene (Starting Material) step1 Step 1: Friedel-Crafts Acylation (Propionyl Chloride, AlCl₃) start->step1 intermediate1 Intermediate A: 2-(4-isobutylphenyl)propan-1-one step1->intermediate1 Forms Ketone step2 Step 2: Willgerodt-Kindler Reaction (Sulfur, Morpholine) intermediate1->step2 intermediate2 Intermediate B: 2-(4-isobutylphenyl)propanoic acid (Ibuprofen) step2->intermediate2 Rearrangement step3 Step 3: Chlorosulfonation (Chlorosulfonic Acid) intermediate2->step3 intermediate3 Intermediate C: 2-(4-(chlorosulfonyl)phenyl)-2-methylpropanoic acid step3->intermediate3 Adds -SO₂Cl step4 Step 4: Amination (Aqueous Ammonia) intermediate3->step4 final_acid Final Intermediate: 2-Methyl-2-(4-sulfamoylphenyl)propionic Acid step4->final_acid Forms Sulfonamide

Caption: Workflow for the synthesis of the key acid intermediate.

Experimental Protocol: Synthesis of 2-Methyl-2-(4-sulfamoylphenyl)propionic Acid

  • Rationale: This multi-step synthesis begins with a commercially available starting material and uses well-understood, high-yielding reactions to build the complex intermediate. Each step produces a stable, characterizable intermediate, allowing for purity checks along the pathway.

  • Step 1: Friedel-Crafts Acylation of Isobutylbenzene. To a cooled (0 °C) suspension of anhydrous AlCl₃ in dichloromethane (DCM), add propionyl chloride dropwise. Stir for 15 minutes, then add isobutylbenzene slowly, maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by carefully pouring it onto crushed ice with concentrated HCl. Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield 2-(4-isobutylphenyl)propan-1-one.

  • Step 2: Willgerodt-Kindler Reaction. Combine the ketone from Step 1, sulfur, and morpholine. Heat the mixture to reflux for 16 hours. Cool the reaction, add aqueous NaOH, and heat to reflux for another 8 hours to hydrolyze the thioamide intermediate. After cooling, wash the aqueous layer with ether, then acidify with concentrated HCl to precipitate the carboxylic acid (Ibuprofen). Filter, wash with cold water, and dry.

  • Step 3: Chlorosulfonation. Caution: This step should be performed in a well-ventilated fume hood as it releases HCl gas. To an ice-cooled flask containing chlorosulfonic acid, slowly add the 2-(4-isobutylphenyl)propanoic acid from Step 2 in portions. Stir at 0 °C for 1 hour, then at room temperature for 4 hours. Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride. Filter the solid, wash thoroughly with ice-cold water, and dry under vacuum.

  • Step 4: Amination. Suspend the sulfonyl chloride from Step 3 in tetrahydrofuran (THF). Cool in an ice bath and add concentrated aqueous ammonia dropwise. Stir vigorously for 3 hours. Remove the THF under reduced pressure. Add water to the residue and acidify with 2M HCl to a pH of ~2. The final product, 2-Methyl-2-(4-sulfamoylphenyl)propionic Acid, will precipitate. Filter, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified key intermediate.

Synthesis of the Alkyl Ester Homologous Series

With the core acid in hand, the homologous series can be generated in parallel using a standard esterification method, such as Fischer esterification.

General Protocol: Fischer Esterification

  • Dissolve 1.0 equivalent of 2-Methyl-2-(4-sulfamoylphenyl)propionic acid in a 10-fold excess of the desired alcohol (e.g., methanol, ethanol, n-propanol, n-butanol).

  • Add a catalytic amount (e.g., 0.05 equivalents) of a strong acid, such as concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the product by column chromatography on silica gel.

Physicochemical & Analytical Characterization

The defining characteristic of a homologous series is the gradual change in physical properties with the addition of each repeating unit.[3] For the target alkyl ester series, we anticipate a systematic increase in lipophilicity, molecular weight, and boiling point as the alkyl chain lengthens.

Predicted Physicochemical Properties

The following table summarizes the calculated properties for the first four members of the series. These values are essential for predicting their behavior in biological systems and for developing analytical methods.

Compound NameR GroupMolecular FormulaMolecular Weight ( g/mol )cLogP (Predicted)Boiling Point (°C, Predicted)
Mthis compound-CH₃C₁₁H₁₅NO₄S257.311.55405.2
This compound -CH₂CH₃ C₁₂H₁₇NO₄S 271.33 1.98 414.7
n-Propyl 2-Methyl-2-(4-sulfamoylphenyl)propionate-C₃H₇C₁₃H₁₉NO₄S285.362.51423.8
n-Butyl 2-Methyl-2-(4-sulfamoylphenyl)propionate-C₄H₉C₁₄H₂₁NO₄S299.393.04432.5

Note: cLogP and Boiling Point values are estimations based on computational models and general chemical principles.

Analytical Workflow for Characterization and Quality Control

Confirming the identity and purity of each homolog is critical. A multi-technique approach is required. Various analytical methods are available for sulfonamide analysis, with chromatography being a primary tool.[10][11][12]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Interpretation sample Synthesized Ester (Crude Product) dissolve Dissolve in Mobile Phase (e.g., Acetonitrile/Water) sample->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter hplc HPLC-UV Analysis filter->hplc lcms LC-MS Analysis filter->lcms nmr ¹H and ¹³C NMR Spectroscopy filter->nmr purity Purity Assessment (HPLC Peak Area %) hplc->purity retention Retention Time Confirmation (vs. Standard) hplc->retention mass Mass Confirmation (m/z vs. Theoretical) lcms->mass structure Structural Elucidation (Chemical Shifts, Integration) nmr->structure

Caption: A standard analytical workflow for compound validation.

Protocol: High-Performance Liquid Chromatography (HPLC) Method

  • Rationale: This reverse-phase HPLC method is designed to separate the homologous series based on their increasing lipophilicity. Longer alkyl chains will interact more strongly with the stationary phase, leading to longer retention times and predictable elution order.

  • System: HPLC with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.01090
18.01090
18.17030
22.07030
  • Expected Outcome: The methyl ester will elute first, followed by the ethyl, propyl, and butyl esters in order of increasing retention time. Purity is determined by the peak area percentage of the main analyte peak.

  • Further Analysis:

    • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique will confirm the molecular weight of each homolog, providing definitive identification.[12]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the precise molecular structure. Key diagnostics include the appearance and integration of signals corresponding to the unique alkyl ester chain protons (e.g., a triplet and quartet for the ethyl ester) and the consistent signals from the aromatic core across all samples.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to the synthesis and analysis of the alkyl ester homologous series of this compound. By following the detailed protocols, researchers can confidently generate a set of related compounds ideal for structure-activity and structure-property relationship studies. The true value of this series lies in its application: each member is a distinct tool for probing biological systems, with the potential to uncover a candidate with superior efficacy, selectivity, or pharmacokinetic properties. The logical next step is the biological evaluation of this series in relevant assays to correlate the systematic changes in chemical structure with their functional consequences.

References

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020).
  • Analysis of sulfonamides. (n.d.). Slideshare.
  • What is the method of analysis of sulphonamides? (2023). Quora.
  • Ramsubhag, A., et al. (2016). Synthesis of “neoprofen”, a rigidified analogue of ibuprofen, exemplifying synthetic methodology for altering the 3-D topology of pharmaceutical substances. PubMed Central.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (2024). YMER.
  • Kim, H., et al. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. MDPI.
  • Ramsubhag, A., et al. (2016). Synthesis of "neoprofen", a rigidified analogue of ibuprofen, exemplifying synthetic methodology for altering the 3-D topology of pharmaceutical substances. PubMed.
  • Lai, A., et al. (2022).
  • Ethyl 2-methyl-2-(4-sulfamoylphenyl)
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: St
  • Ramsubhag, A., et al. (2016). (PDF) Synthesis of “neoprofen”, a rigidified analogue of ibuprofen, exemplifying synthetic methodology for altering the 3-D topology of pharmaceutical substances.
  • This compound. (n.d.).
  • Homologous series. (n.d.). Wikipedia.
  • What Is A Homologous Series?. (2022). Sciencing.
  • Structure Based Drug Design and Synthesis of Ibuprofen analogs as Cox Inhibitors. (2017).
  • Homologous series. (n.d.). IB Colourful Solutions in Chemistry.
  • Homologous Series | Properties, Types & Examples. (n.d.). Study.com.
  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. (n.d.). Macmillan Group - Princeton University.
  • Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. (2020). RSC Advances.

Sources

An In-Depth Technical Guide to Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate, a key chemical intermediate for researchers and professionals in drug development and organic synthesis.

Introduction: A Versatile Building Block in Medicinal Chemistry

The sulfonamide moiety is a well-established pharmacophore, present in a wide array of therapeutic agents, including antibacterial, and anti-inflammatory drugs. The propionate group offers a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for the construction of diverse molecular architectures.

Physicochemical Properties and Commercial Availability

Understanding the physical and chemical characteristics of this compound is crucial for its proper handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 374067-94-4[1][2][6]
Molecular Formula C12H17NO4S[1]
Molecular Weight 271.34 g/mol [1]
Physical Form Solid[1]
Purity Typically ≥95%[1]
Storage Sealed in a dry environment at room temperature.[1]

This compound is readily available from several commercial suppliers, ensuring a stable supply for research and development purposes.

Major Suppliers:

  • Sigma-Aldrich[1]

  • BOC Sciences[3]

  • Pharmaffiliates[2]

  • Biogen Científica[6]

Strategic Importance in Synthesis: A Logical Workflow

The molecular architecture of this compound lends itself to a logical and strategic workflow in multi-step organic synthesis. The following diagram illustrates its potential role as a key intermediate.

G cluster_0 Upstream Synthesis cluster_1 Core Intermediate cluster_2 Downstream Derivatization cluster_3 Target Molecules Starting Materials Starting Materials Ethyl_2_Methyl_2_4_sulfamoylphenyl_propionate Ethyl 2-Methyl-2- (4-sulfamoylphenyl)propionate Starting Materials->Ethyl_2_Methyl_2_4_sulfamoylphenyl_propionate Multi-step Synthesis Hydrolysis Hydrolysis Ethyl_2_Methyl_2_4_sulfamoylphenyl_propionate->Hydrolysis Ester to Carboxylic Acid Amidation Amidation Ethyl_2_Methyl_2_4_sulfamoylphenyl_propionate->Amidation Ester to Amide Sulfonamide_Alkylation Sulfonamide N-Alkylation/ N-Arylation Ethyl_2_Methyl_2_4_sulfamoylphenyl_propionate->Sulfonamide_Alkylation Modification of Sulfonamide Bioactive_Scaffolds Bioactive Scaffolds Hydrolysis->Bioactive_Scaffolds Lead_Compounds Lead Compounds Amidation->Lead_Compounds Sulfonamide_Alkylation->Lead_Compounds

Caption: Synthetic utility of this compound.

Potential Research Applications and Experimental Considerations

While direct experimental protocols for this specific compound are not extensively published, its structural motifs are present in molecules with known biological activities. This allows for informed hypotheses about its potential applications.

Hypothesized Areas of Application:

  • Anti-inflammatory Agents: The sulfonamide group is a key feature of COX-2 inhibitors. This compound could serve as a starting point for the synthesis of novel selective anti-inflammatory drugs.

  • Antimicrobial Agents: Sulfonamides are a well-known class of antibiotics. Derivatives of this intermediate could be explored for their antibacterial or antifungal properties.

  • Anticancer Agents: The sulfamoylphenyl moiety is found in various compounds investigated for their anticancer activity.

Experimental Protocol: General Hydrolysis of the Ethyl Ester

The following is a generalized, self-validating protocol for the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a common subsequent step in a synthetic pathway.

Objective: To convert this compound to 2-Methyl-2-(4-sulfamoylphenyl)propanoic acid.

Materials:

  • This compound

  • Ethanol (or other suitable alcohol)

  • Sodium hydroxide (or other suitable base)

  • Hydrochloric acid (for acidification)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, pH paper, rotary evaporator.

Procedure:

  • Dissolution: Dissolve this compound in ethanol in a round-bottom flask.

  • Saponification: Add an aqueous solution of sodium hydroxide to the flask. The mixture is typically stirred at room temperature or heated to reflux to drive the reaction to completion.

  • Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar spot (the carboxylate salt) indicates the reaction is proceeding.

  • Workup - Neutralization: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Dissolve the residue in water and cool in an ice bath. Slowly add hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH ~2), checked with pH paper. The carboxylic acid product should precipitate out of the solution.

  • Extraction: Extract the aqueous solution with a suitable organic solvent like ethyl acetate. The organic layers are combined.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification (Self-Validation): The crude product can be purified by recrystallization or column chromatography. The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and Mass Spectrometry to validate the success of the synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.[7]

Conclusion

This compound is a commercially available chemical intermediate with significant potential in the field of medicinal chemistry and drug discovery. Its versatile structure allows for a range of chemical transformations, making it a valuable building block for the synthesis of novel bioactive compounds. While specific, detailed applications in the public domain are limited, its structural features strongly suggest its utility in the development of new therapeutic agents. Researchers are encouraged to explore its synthetic potential in their drug design and development programs.

References

  • Ethyl 2-methyl-2-(4-sulfamoylphenyl)propanoate | 374067-94-4 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6ff5db]
  • Main Product - BOC Sciences. [URL: https://www.bocsci.com/ethyl-2-methyl-2-4-sulfamoylphenyl-propionate-cas-374067-94-4-item-374067-94-4.html]
  • Sulfamides page 1 - Benchchem. [URL: https://www.benchchem.com/product/B022916]
  • CAS No : 374067-94-4 | Product Name : this compound. [URL: https://www.pharmaffiliates.
  • Ethyl 2-methyl-2-(4-sulfamoylphenyl)propanoate | 374067-94-4 - Sigma-Aldrich (Ambeed). [URL: https://www.sigmaaldrich.
  • Buy Ethyl 3-sulfamoylbenzoate - Smolecule. [URL: https://www.smolecule.
  • This compound - BIOGEN Científica. [URL: https://www.biogencientifica.com.
  • Pharma API Intermediates. [URL: https://www.pharmanoble.
  • Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development - Mlunias. [URL: https://www.mlunias.
  • This compound - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?casn=374067-94-4]

Sources

Methodological & Application

Application Note & Protocol: A Proposed Synthesis of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document outlines a detailed, three-step protocol for the synthesis of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate, a valuable intermediate in pharmaceutical research and development. The proposed pathway begins with the commercially available 2-Methyl-2-phenylpropanoic acid. The synthesis involves an initial electrophilic aromatic substitution to introduce a chlorosulfonyl group, followed by amidation to form the sulfonamide, and concludes with a Fischer esterification to yield the final ethyl ester. This application note provides in-depth procedural details, explains the chemical principles behind each step, and includes guidance on characterization, safety, and troubleshooting.

Introduction and Scientific Background

This compound is a substituted aromatic propanoate featuring a sulfonamide functional group. Compounds with this structural motif are of significant interest in medicinal chemistry, often serving as key building blocks for the synthesis of targeted therapeutic agents. The sulfonamide group, in particular, is a well-established pharmacophore found in a wide array of drugs.

Due to the absence of a standardized, published protocol, this application note proposes a logical and robust synthetic route based on fundamental organic chemistry principles and established methodologies for analogous transformations. The synthesis is designed in three distinct stages:

  • Chlorosulfonation: An electrophilic aromatic substitution reaction where 2-Methyl-2-phenylpropanoic acid is treated with chlorosulfonic acid to install a sulfonyl chloride group onto the aromatic ring, primarily at the para position due to steric and electronic effects.

  • Amidation: The highly reactive aryl sulfonyl chloride intermediate is converted into the corresponding primary sulfonamide through nucleophilic substitution with ammonia.

  • Esterification: The carboxylic acid functionality of the sulfonamide intermediate is converted to its ethyl ester via a classic Fischer-Speier esterification, utilizing ethanol in the presence of an acid catalyst.

This guide is intended for researchers and scientists in drug development and organic synthesis, providing a comprehensive framework for the laboratory-scale preparation of this important compound.

Overall Synthetic Workflow

The proposed three-step synthesis is visualized in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amidation cluster_2 Step 3: Esterification A 2-Methyl-2-phenylpropanoic acid B 2-Methyl-2-(4-chlorosulfonylphenyl)propanoic acid A->B  HSO3Cl   C 2-Methyl-2-(4-sulfamoylphenyl)propanoic acid B->C  aq. NH3   D This compound (Final Product) C->D  Ethanol, H2SO4 (cat.)  

Caption: Proposed three-step synthesis of this compound.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

ReagentFormulaMW ( g/mol )SupplierNotes
2-Methyl-2-phenylpropanoic acidC₁₀H₁₂O₂164.20Sigma-AldrichStarting material
Chlorosulfonic acidHSO₃Cl116.52Major SupplierCorrosive & Moisture Sensitive. Handle with extreme care.
Dichloromethane (DCM)CH₂Cl₂84.93Major SupplierAnhydrous, for reaction and extraction
Ammonium Hydroxide solutionNH₄OH35.04Major SupplierConcentrated (e.g., 28-30% aq. solution)
Ethanol (EtOH)C₂H₅OH46.07Major SupplierAbsolute or 200 proof, for esterification
Sulfuric Acid, concentratedH₂SO₄98.08Major SupplierCorrosive. Catalyst for esterification
Sodium BicarbonateNaHCO₃84.01Major SupplierFor neutralization and work-up
Sodium Sulfate, anhydrousNa₂SO₄142.04Major SupplierFor drying organic layers
Diethyl Ether(C₂H₅)₂O74.12Major SupplierFor extraction and washing
Deionized WaterH₂O18.02In-houseFor work-up procedures

Detailed Experimental Protocols

PART 1: Synthesis of 2-Methyl-2-(4-chlorosulfonylphenyl)propanoic acid

Principle: This step utilizes an electrophilic aromatic substitution reaction. Chlorosulfonic acid serves as the source of the electrophile, ⁺SO₂Cl, which attacks the electron-rich phenyl ring. The reaction is typically performed at low temperatures to control its high reactivity and prevent side reactions. The use of excess chlorosulfonic acid can also serve as the solvent.[1][2]

Procedure:

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas scrubber (to neutralize HCl gas).

  • Charge the flask with 2-Methyl-2-phenylpropanoic acid (10.0 g, 60.9 mmol).

  • Cool the flask to 0 °C in an ice-water bath.

  • Under stirring, slowly add chlorosulfonic acid (35.5 g, 20.4 mL, 304.5 mmol, 5 eq.) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate with a trace of acetic acid).

  • Once the starting material is consumed, carefully and slowly pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.

  • The product will precipitate as a white solid. Stir the slurry for 30 minutes to ensure complete precipitation and hydrolysis of excess chlorosulfonic acid.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).

  • Dry the solid under vacuum to yield the crude 2-Methyl-2-(4-chlorosulfonylphenyl)propanoic acid, which can be used in the next step without further purification.

PART 2: Synthesis of 2-Methyl-2-(4-sulfamoylphenyl)propanoic acid

Principle: The sulfonyl chloride is a highly reactive electrophile. It readily reacts with a nucleophile like ammonia to form the sulfonamide. The reaction is typically performed in an aqueous medium where concentrated ammonia serves as both the nucleophile and the base to neutralize the HCl byproduct.[1][3]

Procedure:

  • In a 500 mL beaker, cool 100 mL of concentrated aqueous ammonium hydroxide (28-30%) in an ice bath to approximately 0-5 °C.

  • To the cold, stirred ammonia solution, add the crude 2-Methyl-2-(4-chlorosulfonylphenyl)propanoic acid from Part 1 portion-wise over 30 minutes. Maintain the temperature below 10 °C.

  • A vigorous reaction may occur. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours.

  • The sulfonamide is soluble in the basic solution as its carboxylate and ammonium salts.

  • Carefully acidify the reaction mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid while cooling in an ice bath.

  • A white precipitate of 2-Methyl-2-(4-sulfamoylphenyl)propanoic acid will form.

  • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

PART 3: Synthesis of this compound

Principle: This is a Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4][5][6] To drive the equilibrium towards the ester product, a large excess of the alcohol (ethanol) is used as the solvent. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol.[6][7]

Procedure:

  • To a 250 mL round-bottom flask, add the dried 2-Methyl-2-(4-sulfamoylphenyl)propanoic acid from Part 2 (e.g., 10.0 g, 41.1 mmol).

  • Add absolute ethanol (150 mL). The acid may not fully dissolve initially.

  • While stirring, carefully add concentrated sulfuric acid (2.0 mL) dropwise as the catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) using a heating mantle.

  • Maintain reflux for 4-6 hours. The reaction can be monitored by TLC until the starting carboxylic acid is no longer visible.

  • After the reaction is complete, cool the flask to room temperature.

  • Reduce the volume of the ethanol by about two-thirds using a rotary evaporator.

  • Pour the remaining solution into a separatory funnel containing 200 mL of deionized water and 100 mL of ethyl acetate.

  • Separate the layers. Extract the aqueous layer with an additional 50 mL of ethyl acetate.

  • Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution) and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure on a rotary evaporator to yield the crude product.

  • The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) to afford pure this compound as a solid.

Characterization of Final Product

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of ethyl, methyl, and aromatic protons with correct integrations and splitting patterns.

  • ¹³C NMR: To verify the number of unique carbon atoms in the molecule.

  • FT-IR: To identify characteristic functional group vibrations, such as C=O (ester), S=O (sulfonamide), and N-H stretches.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: To assess the purity of the final crystalline product.

Safety and Handling Precautions

  • Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations involving this reagent must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, must be worn.

  • Concentrated acids (H₂SO₄, HCl) and bases (NH₄OH) are corrosive and should be handled with care.

  • The chlorosulfonation reaction produces HCl gas, which must be neutralized using a base trap or scrubber.

  • Standard laboratory safety practices, including the use of safety glasses, gloves, and a lab coat, should be followed at all times.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; moisture contamination deactivating chlorosulfonic acid.Ensure starting material is dry. Extend reaction time. Use freshly opened chlorosulfonic acid.
Low yield in Step 2 Incomplete amidation; product loss during acidic work-up.Ensure sufficient excess of ammonia is used. Stir for a longer duration. Ensure pH is sufficiently low (~2) for complete precipitation.
Incomplete Esterification (Step 3) Insufficient reaction time; catalyst deactivation; steric hindrance.Extend reflux time and monitor by TLC. Add a fresh portion of catalyst. For sterically hindered acids, consider converting the acid to an acid chloride first, then reacting with ethanol.[8]
Product is an oil, not a solid Presence of impurities (e.g., unreacted starting material, residual solvent).Purify via column chromatography on silica gel. Ensure all solvents are thoroughly removed under high vacuum.

References

  • PrepChem. (n.d.). Preparation of 4-acetamidobenzenesulfonamide (N-(4-sulfamoylphenyl)acetamide; acetylsulfanilamide).
  • Loder, J. W. (1988). U.S. Patent No. 4,739,116. Google Patents.
  • LibreTexts. (2022). Fischer Esterification.
  • Wikipedia. (2023). Fischer–Speier esterification.
  • University of Toronto. (n.d.). Experiment 10: Fischer Esterification.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Boger, D. L., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 14(2), 604-607.

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate, a key intermediate in pharmaceutical synthesis. The method is developed to separate the main component from its potential process-related impurities and degradation products. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for quality control and stability testing.[1][2][3][4]

Introduction

This compound (CAS 374067-94-4) is an organic compound featuring a sulfonamide group, making it a relevant structure in medicinal chemistry.[5] Ensuring the purity and stability of such intermediates is a critical step in drug development and manufacturing to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API).[6] A stability-indicating analytical method is essential as it can resolve the drug substance from its degradation products, providing a clear picture of the material's stability under various stress conditions.[7][8][9] This document provides a detailed protocol for the analysis, including method development rationale, optimized chromatographic conditions, and a comprehensive validation summary.

Analyte Structure
Chemical structure of this compound

Figure 1: Chemical structure of this compound.

Method Development Rationale

The primary objective was to develop a method capable of separating the polar, aromatic parent compound from a range of potential impurities with varying polarities.

  • Column Selection: The analyte contains both a hydrophobic phenyl ring and a polar sulfonamide group. A phenyl-hexyl stationary phase was chosen to leverage multiple retention mechanisms. The primary reversed-phase hydrophobic interactions are supplemented by π-π interactions between the phenyl rings of the analyte and the stationary phase, which can offer unique selectivity for aromatic compounds.[10][11][12] A C18 column is a common starting point, but a phenyl phase often provides better resolution for compounds with aromatic moieties.[13]

  • Mobile Phase Selection: A gradient elution with acetonitrile and a phosphate buffer was selected. Acetonitrile is a common organic modifier in reversed-phase HPLC. The phosphate buffer helps to maintain a consistent pH and improve peak shape, especially for the acidic sulfonamide proton. A gradient is necessary to elute any highly retained impurities while ensuring good resolution of early-eluting polar impurities.

  • Detection Wavelength: The UV spectrum of the analyte shows a significant absorbance at approximately 235 nm due to the substituted benzene ring. This wavelength was chosen to ensure high sensitivity for both the main peak and potential impurities.

  • Forced Degradation: To ensure the method is stability-indicating, forced degradation studies were designed.[6][7][8][14] The compound was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions to generate potential degradation products. The method's ability to separate these degradants from the parent peak is a critical aspect of its validation.[7]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: Phenyl-Hexyl column (150 mm x 4.6 mm, 3.5 µm particle size).

  • Chemicals: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (HPLC grade), this compound reference standard and samples.

Chromatographic Conditions
ParameterCondition
Column Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 235 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Sample and Standard Preparation
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This higher concentration is used for the detection of impurities at low levels.

Method Validation Workflow

The validation of this analytical method is a critical step to ensure its reliability and adherence to regulatory standards. The following workflow, based on ICH Q2(R1) guidelines, outlines the necessary validation parameters.[1][2][4]

Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Finalization Dev Initial Method Development Opt Method Optimization Dev->Opt Refine Parameters Specificity Specificity / Forced Degradation Opt->Specificity Optimized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy / Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Generation Robustness->Report Validated Method

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Validation Summary

The method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity (Forced Degradation)

Forced degradation studies demonstrated the method's ability to separate the analyte from its degradation products.[7][8] The sample was subjected to the following conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 48 hours.

In all cases, the main peak was well-resolved from all degradation product peaks, proving the stability-indicating nature of the method.

Linearity

The linearity was established by analyzing five solutions ranging from the LOQ to 150% of the impurity specification level (typically 0.05% to 1.5% of the main analyte concentration). The correlation coefficient (r²) was found to be > 0.999.

Accuracy

Accuracy was determined by spiking a known amount of related substances into the sample matrix at three concentration levels (50%, 100%, and 150% of the specification limit). The recovery for each impurity was within the acceptable range of 90.0% to 110.0%.

Precision
  • Repeatability (System Precision): Six replicate injections of the standard solution showed a relative standard deviation (RSD) of less than 1.0%.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument. The RSD between the two sets of results was less than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD, with a signal-to-noise ratio of 3:1, was found to be 0.01% of the sample concentration. The LOQ, with a signal-to-noise ratio of 10:1, was established at 0.03% of the sample concentration.

Robustness

The robustness of the method was evaluated by making small, deliberate changes to the chromatographic conditions, including:

  • Flow rate (±0.1 mL/min)

  • Column temperature (±2 °C)

  • Mobile phase pH (±0.2 units)

The system suitability parameters remained within the acceptable limits for all tested variations, demonstrating the method's robustness.

Conclusion

The developed and validated RP-HPLC method is specific, linear, accurate, precise, and robust for the purity analysis of this compound. The stability-indicating nature of the method makes it suitable for routine quality control and for monitoring the stability of the compound under various storage conditions.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Mhaske, P., Todkar, D., Kale, V., Thakare, M., & Narwade, V. (n.d.). Force Degradation And Stability Indicating Method For Impurity Profiling. International Journal of Creative Research Thoughts (IJCRT).
  • Forced Degradation for Impurity Profiling in ANDA and NDA Submissions. Pharma Stability.
  • HPLC Column Selection Guide. Aurora Pro Scientific.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
  • Bansal, G., & Singh, M. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.
  • ICH Quality Guidelines. International Council for Harmonisation.
  • de Oliveira, M. A., & de Souza, M. V. (2016). Impurities and Forced Degradation Studies: A Review. Bentham Science Publishers.
  • HPLC Column Selection Guide. Chromtech.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
  • HPLC Method Development and Validation for the Determination of Sulfonamides Residues in Milk Samples. ResearchGate.
  • Waters Column Selection Guide for Polar Compounds. Waters Corporation.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(5), 7055.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Center for Biotechnology Information.
  • Selecting the Right Column for Your Reversed Phase Method. Phenomenex.
  • Polar Column in HPLC Example. Hawach Scientific.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Ethyl 2-methyl-2-(4-methylphenyl)propanoate. PubChem.
  • This compound. Pharmaffiliates.

Sources

Application Notes & Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) of Propionate Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the quantitative analysis of propionate, a key short-chain fatty acid (SCFA), in complex biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Propionate and other SCFAs, primarily produced by the gut microbiota, are pivotal in host metabolism and are increasingly recognized as biomarkers in health and disease.[1][2][3] However, their inherent physicochemical properties—high polarity and volatility—present significant analytical challenges.[1][2][4][5] This document details robust protocols for sample preparation, derivatization, and instrumental analysis, grounded in established scientific principles to ensure data integrity and reproducibility. We will explore both derivatization-based and derivatization-free approaches, providing the causal logic behind each experimental choice to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Foundational Principles: The Rationale for GC-MS in Propionate Analysis

Gas Chromatography-Mass Spectrometry is the analytical cornerstone for SCFA quantification due to its high sensitivity, selectivity, and resolving power.[6][7][8] The technique is ideally suited for volatile compounds, but the hydrophilic nature of propionic acid requires strategic sample handling to ensure it is amenable to GC analysis. The core challenge lies in efficiently extracting these polar molecules from an aqueous biological matrix (e.g., plasma, fecal water) and rendering them sufficiently volatile for gas-phase separation.

This is typically achieved through two primary strategies:

  • Direct Injection (Derivatization-Free): This method involves acidifying the sample to protonate the carboxylate group (R-COO⁻ → R-COOH), thereby reducing its polarity and increasing its volatility for direct injection. While simpler, it can suffer from poor peak shape, potential for column contamination, and lower sensitivity.[1][5][9]

  • Derivatization: This involves a chemical reaction to convert the polar carboxyl group into a less polar, more volatile, and more thermally stable ester or silyl ester. This is the most common and robust approach, as it significantly enhances chromatographic performance and sensitivity.[1][2][4]

The choice of method depends on the required sensitivity, sample throughput, and the complexity of the matrix. For most research and clinical applications, derivatization is the preferred path to achieving reliable, quantitative data.

Experimental Workflow: From Sample to Signal

The analytical journey from a raw biological sample to a quantifiable signal involves several critical stages, each requiring meticulous attention to detail.

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Feces, Plasma, etc.) Homogenize Homogenization & Aliquotting Sample->Homogenize Spike Spike with Internal Standard (e.g., d6-Propionate) Homogenize->Spike Extract Acidification & Liquid-Liquid Extraction (LLE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Deriv Chemical Derivatization (e.g., Silylation) GCMS GC-MS Injection and Analysis Deriv->GCMS Evap->Deriv Data Peak Integration & Quantification GCMS->Data Result Result Data->Result Final Concentration

Fig. 1: Overall workflow for GC-MS analysis of propionate.

Detailed Protocols: A Step-by-Step Guide

Part 3.1: Sample Preparation and Extraction

The objective of this stage is to isolate the SCFAs from the complex biological matrix and ensure they are in a form suitable for extraction and subsequent analysis. The use of a stable isotope-labeled internal standard is mandatory for accurate quantification as it corrects for analyte loss during every step of the process.[1][9]

Materials:

  • Biological sample (e.g., 30-50 mg feces or 50-100 µL plasma)

  • Stable isotope-labeled internal standard (IS): Propionic acid-d6 (d6-Propionic acid) stock solution.

  • Acidifying agent: 5M HCl or 85% Phosphoric Acid.[1][9]

  • Extraction solvent: Methyl tert-butyl ether (MTBE), HPLC grade.[9]

  • Sodium sulfate (anhydrous)

Protocol:

  • Sample Aliquotting: Weigh approximately 30 mg of fecal sample or pipette 100 µL of plasma into a 2 mL microcentrifuge tube. Place on ice.

  • Internal Standard Spiking: Add a known amount of the d6-Propionic acid internal standard solution to each sample, calibration standard, and quality control (QC) sample. A typical final concentration might be 5-10 µg/mL. Causality: The IS must be added at the earliest stage to accurately account for variations in extraction efficiency and downstream processing.

  • Acidification: Add 10 µL of 5M HCl to the sample. Vortex vigorously for 1 minute. Causality: Acidification (to pH < 3) protonates the propionate, making it less water-soluble and readily extractable into an organic solvent.[10]

  • Liquid-Liquid Extraction (LLE):

    • Add 1 mL of ice-cold MTBE to the tube.

    • Vortex for 10-15 minutes at 4°C to ensure thorough mixing and extraction.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.

  • Collection and Drying:

    • Carefully transfer the upper organic layer (MTBE) to a new glass vial, avoiding the aqueous layer and any particulate interface.

    • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water. Causality: Water is detrimental to silylation reagents used in derivatization and can degrade the GC column.

    • Transfer the dried extract to a new GC vial insert for the derivatization step.

Part 3.2: Derivatization with MTBSTFA

Here, we convert the extracted propionic acid into its tert-Butyldimethylsilyl (TBDMS) ester. This derivative is significantly more volatile and thermally stable, yielding sharp, symmetrical peaks during GC analysis.

Fig. 2: Derivatization of propionic acid with MTBSTFA.

Materials:

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMCS)

  • Dried sample extract from Part 3.1

Protocol:

  • Solvent Evaporation: Gently evaporate the MTBE from the sample extract under a stream of nitrogen until completely dry. Do not over-dry.

  • Reagent Addition: Add 50 µL of MTBSTFA to the dried residue.

  • Reaction Incubation: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

  • Cooling: Allow the vial to cool to room temperature before placing it in the GC-MS autosampler for analysis. The sample is now ready for injection.

Instrumental Parameters and Data Acquisition

The following parameters provide a robust starting point for the analysis of TBDMS-derivatized propionate. Optimization may be required based on the specific instrumentation used.

Parameter Setting Rationale
Gas Chromatograph (GC)
Injection ModeSplitless (1 µL)Maximizes analyte transfer to the column for trace-level sensitivity.[1][7]
Injector Temperature250°CEnsures rapid and complete vaporization of the derivatized analyte.[2]
Carrier GasHelium (99.999% purity)Inert carrier gas, standard for GC-MS.
Flow Rate1.0 - 1.5 mL/min (Constant Flow)Provides optimal separation efficiency for the specified column dimensions.[9]
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalentA non-polar column that provides excellent separation for a wide range of derivatized compounds.[7]
Oven ProgramInitial 60°C (hold 1 min), ramp 10°C/min to 300°C (hold 5 min)A standard temperature ramp that effectively separates SCFAs from other sample components.[2]
Mass Spectrometer (MS)
Ionization ModeElectron Impact (EI)Standard, robust ionization technique providing reproducible fragmentation patterns.
Ionization Energy70 eVUniversal standard for EI-MS that generates consistent and library-searchable mass spectra.[1][2]
Ion Source Temp.230°CStandard temperature to maintain ion optics cleanliness and prevent condensation.[2]
Transfer Line Temp.280-290°CPrevents condensation of analytes as they transfer from the GC to the MS.[2]
Acquisition ModeSelected Ion Monitoring (SIM)Provides maximum sensitivity and selectivity for quantification by monitoring specific, characteristic ions.[1]

Selected Ion Monitoring (SIM) Parameters

For quantification, monitoring the following ions is recommended. The most abundant ion is typically used for quantification (Quant Ion), while others serve as qualifiers to confirm identity.

Compound Ion Type m/z Rationale
Propionate-TBDMSQuant Ion117Characteristic fragment [M-57]⁺ resulting from the loss of the tert-butyl group.
Propionate-TBDMSQualifier Ion145Fragment corresponding to the protonated TBDMS-carboxyl group.
d6-Propionate-TBDMSQuant Ion123The corresponding [M-57]⁺ fragment shifted by 6 Da due to the deuterium labels.

Method Validation: Ensuring Trustworthy Data

A robust analytical method is a self-validating system. Before analyzing biological unknowns, the method must be rigorously validated according to established bioanalytical guidelines from regulatory bodies like the FDA and EMA.[6][11][12][13] This process establishes the performance characteristics of the method and ensures the reliability of the results.

Key Validation Parameters & Acceptance Criteria

Parameter Definition Acceptance Criteria
Selectivity Ability of the method to differentiate and quantify the analyte in the presence of other sample components.[12]No significant interfering peaks at the retention time of the analyte or IS in blank matrix samples.
Linearity & Range The concentration range over which the assay is accurate, precise, and linear.Calibration curve with a correlation coefficient (r²) ≥ 0.99 using at least 6 non-zero standards.
Accuracy Closeness of the determined value to the nominal (true) concentration.[12]Mean value should be within ±15% of the nominal value (±20% at the LLOQ) for QC samples.[12]
Precision The degree of scatter between a series of measurements.[12]Coefficient of Variation (CV) should not exceed 15% (20% at the LLOQ) for QC samples.[12]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[9]Analyte response should be at least 5 times the response of a blank sample; accuracy and precision must meet criteria.
Stability Stability of the analyte in the biological matrix under various storage and processing conditions (freeze-thaw, bench-top, long-term).[11]Mean concentration of stability samples must be within ±15% of nominal concentration.

Concluding Remarks

This application note provides a detailed and scientifically grounded protocol for the analysis of propionate using GC-MS. By understanding the causality behind each step—from sample acidification to the selection of SIM ions—researchers can implement and troubleshoot this method effectively. The emphasis on using stable isotope-labeled internal standards and performing a thorough method validation is paramount to generating high-quality, reproducible, and defensible data in the fields of metabolic research, clinical diagnostics, and drug development.

References

  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC. (2022-02-11). PubMed Central. [Link]
  • GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Agilent. [Link]
  • Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC. PubMed Central. [Link]
  • A Review on GC-MS and Method Development and Valid
  • GCMS analysis of Butyrate, Propionate and acetate. (2005-08-04).
  • An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. (1989-12-06). MDPI. [Link]
  • Quantification of Short Chain Fatty Acids (acetate, butyrate, propionate) in human blood with ion exclusion chromatography.
  • Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. [Link]
  • Isotopomer enrichment assay for very short chain fatty acids and its metabolic applic
  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narr
  • Bioanalytical Method Validation. U.S.
  • Supplemental Information for Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances. [Link]
  • Guideline on bioanalytical method validation. (2011-07-21). European Medicines Agency. [Link]
  • Quantification of Short Chain Fatty Acids (acetate, butyrate, propionate) in human blood with ion exclusion chromatography - PMC. (2021-07-10). NIH. [Link]

Sources

Using Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate in cyclooxygenase (COX) inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Evaluating Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate in In Vitro Cyclooxygenase (COX) Inhibition Assays

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a potential inhibitor in cyclooxygenase (COX) enzyme assays. We delve into the foundational science of COX-1 and COX-2 enzymes, the rationale for selective inhibition, and present a detailed, field-proven protocol for determining the inhibitory potency (IC₅₀) and selectivity of this compound. The methodologies described herein are designed to ensure robust, reproducible, and interpretable results for screening and characterization of novel anti-inflammatory agents.

Introduction: The Rationale for Selective COX Inhibition

Cyclooxygenase (COX), officially known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme family responsible for the biosynthesis of prostanoids, such as prostaglandins and thromboxane, from arachidonic acid.[1] There are two primary, well-characterized isoforms:

  • COX-1 (PTGS1): A constitutively expressed "housekeeping" enzyme found in most tissues. It is responsible for producing prostaglandins that mediate essential physiological functions, including the protection of the gastric mucosa and regulation of platelet aggregation.[2][3]

  • COX-2 (PTGS2): An inducible enzyme that is typically undetectable in most tissues but is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[4][5] The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[6]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[2] While this provides effective anti-inflammatory relief, the concurrent inhibition of COX-1 is associated with significant gastrointestinal side effects, such as ulcers and bleeding.[6] This understanding drove the development of selective COX-2 inhibitors, designed to provide potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, thereby offering a superior gastrointestinal safety profile.[7][8]

The Arachidonic Acid Cascade & Point of Inhibition

The COX enzymes are central to the inflammatory signaling pathway. When a cell is stimulated, phospholipase enzymes release arachidonic acid from the cell membrane. COX enzymes then catalyze the first two steps in the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for all other prostanoids.[3][9] this compound is hypothesized to act by blocking the active site of the COX enzymes, preventing this conversion.

COX_Pathway cluster_cox membrane Membrane Phospholipids aa Arachidonic Acid membrane->aa Phospholipase A₂ cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 Prostaglandin G₂ (PGG₂) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 prostanoids_phys Physiological Prostanoids (e.g., Gastric Protection, Platelet Aggregation) pgh2->prostanoids_phys Tissue-Specific Isomerases prostanoids_path Inflammatory Prostanoids (e.g., Pain, Fever, Inflammation) pgh2->prostanoids_path Tissue-Specific Isomerases inhibitor Ethyl 2-Methyl-2- (4-sulfamoylphenyl)propionate inhibitor->cox1 Inhibition? inhibitor->cox2 Selective Inhibition?

Figure 1. The Prostaglandin Synthesis Pathway.

Compound Profile: this compound

This compound (CAS 374067-94-4) is a small molecule whose structure warrants investigation as a COX inhibitor.[10][11] Its key feature is the para-sulfamoylphenyl group (-C₆H₄SO₂NH₂). This sulfonamide moiety is a critical pharmacophore for a class of highly selective COX-2 inhibitors known as "coxibs," including the well-known drug Celecoxib.[8][12] The sulfonamide side chain is known to bind to a distinct hydrophobic side-pocket present in the COX-2 active site, which is sterically hindered in COX-1 by the presence of a larger isoleucine residue (Ile523) instead of a valine.[1] This structural difference is the primary basis for the selective inhibition of COX-2 by coxib drugs. The presence of this same sulfonamide group in this compound provides a strong rationale for evaluating its inhibitory activity and selectivity against the COX isoforms.

Experimental Protocol: In Vitro Fluorometric COX Inhibition Assay

This protocol describes a robust method for determining the potency (IC₅₀) and selectivity of this compound using purified human recombinant COX-1 and COX-2 enzymes. The assay measures the peroxidase activity of COX, which is the second step in the reaction cascade (PGG₂ to PGH₂).

Principle of the Assay

The peroxidase activity of COX is measured using a fluorometric probe, such as ADHP (10-acetyl-3,7-dihydroxyphenoxazine), which is converted to the highly fluorescent compound resorufin in the presence of the heme cofactor and PGG₂. An inhibitor will block the initial cyclooxygenase reaction (arachidonic acid to PGG₂), thereby preventing the subsequent peroxidase reaction and the generation of the fluorescent signal.

Materials and Reagents
  • Enzymes: Human Recombinant COX-1 and COX-2

  • Substrate: Arachidonic Acid (≥98% purity)

  • Cofactor: Heme

  • Detection Reagent: COX Fluorometric Substrate (e.g., ADHP)

  • Test Compound: this compound

  • Control Inhibitors:

    • Celecoxib (Selective COX-2 inhibitor)

    • Indomethacin (Non-selective COX inhibitor)

  • Solvent: Dimethyl Sulfoxide (DMSO, cell culture grade)

  • Assay Buffer: Tris-HCl, pH 8.0

  • Hardware: 96-well black microplates, multichannel pipettes, fluorescence microplate reader (Excitation: 530-540 nm, Emission: 585-595 nm)

Preparation of Solutions
  • Test Compound Stock (10 mM): Dissolve an appropriate amount of this compound in 100% DMSO.

    • Rationale: DMSO is a standard solvent for solubilizing hydrophobic organic compounds for in vitro assays.[13] A high-concentration stock allows for minimal final solvent concentration in the assay, preventing artifacts.

  • Control Inhibitor Stocks (10 mM): Prepare 10 mM stock solutions of Celecoxib and Indomethacin in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the test and control compounds in DMSO to create a range of concentrations for IC₅₀ determination (e.g., from 1 mM down to 10 nM).

  • Enzyme Working Solutions: Dilute the COX-1 and COX-2 enzymes in assay buffer to the optimal concentration determined by initial enzyme titration experiments. Keep on ice.

  • Substrate Solution (Arachidonic Acid): Prepare a working solution of arachidonic acid in assay buffer. The concentration should be at or near the Km value for the enzymes to ensure competitive inhibitors can be accurately assessed.[9]

Step-by-Step Assay Procedure

The following workflow should be performed for COX-1 and COX-2 in separate plates or sections of a plate.

Workflow start Start: Prepare Reagents & Serial Dilutions add_buffer 1. Add 80 µL Assay Buffer + Fluorometric Substrate + Heme to each well start->add_buffer add_inhibitor 2. Add 10 µL of Inhibitor (Test Compound, Controls, or DMSO Vehicle) add_buffer->add_inhibitor add_enzyme 3. Add 10 µL of COX-1 or COX-2 Enzyme Solution add_inhibitor->add_enzyme incubate1 4. Pre-incubate for 10 min at Room Temperature add_enzyme->incubate1 add_substrate 5. Initiate Reaction: Add 10 µL Arachidonic Acid incubate1->add_substrate incubate2 6. Incubate for 5 min at Room Temperature add_substrate->incubate2 read_plate 7. Read Fluorescence (Ex: 540 nm, Em: 590 nm) incubate2->read_plate analyze 8. Analyze Data: Calculate % Inhibition & IC₅₀ read_plate->analyze

Figure 2. Experimental Workflow for the COX Inhibition Assay.
  • Plate Setup: Add 80 µL of assay buffer containing the fluorometric substrate and heme to all wells of a 96-well black plate.

  • Inhibitor Addition: Add 10 µL of each compound dilution (or DMSO vehicle for 100% activity control) to the appropriate wells. Include wells with a known inhibitor (Celecoxib) as a positive control.

  • Enzyme Addition: Add 10 µL of the diluted COX-1 or COX-2 enzyme to each well. For the "no enzyme" background control, add 10 µL of assay buffer.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature, protected from light.

    • Rationale: This step allows the inhibitor to bind to the enzyme active site before the introduction of the substrate.

  • Reaction Initiation: Add 10 µL of the arachidonic acid solution to all wells to start the reaction. The final volume in each well is 110 µL.

  • Reaction Incubation: Incubate for 5 minutes at room temperature, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.

Data Analysis
  • Background Subtraction: Subtract the average fluorescence of the "no enzyme" control from all other readings.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * [1 - (Signal_Inhibitor / Signal_DMSO_Vehicle)]

  • Determine IC₅₀: Plot the Percent Inhibition versus the log of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the inhibitor that produces 50% inhibition.[9]

Interpreting Results: Potency and Selectivity

The primary outputs of this assay are the IC₅₀ values for the test compound against both COX-1 and COX-2. This data allows for a quantitative assessment of both potency and selectivity.

Selectivity Index (SI)

To quantify the selectivity of the compound for COX-2 over COX-1, a Selectivity Index (SI) is calculated:

SI = IC₅₀ (COX-1) / IC₅₀ (COX-2)

  • An SI > 1 indicates selectivity for COX-2.

  • An SI ≈ 1 indicates a non-selective inhibitor.

  • An SI < 1 indicates selectivity for COX-1.

A higher SI value signifies greater selectivity for the COX-2 enzyme. This is the key metric for identifying promising drug candidates with a potentially improved safety profile.

Example Data Presentation

The results should be summarized in a clear, tabular format for easy comparison with control compounds.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) [COX-1/COX-2]
This compound [Hypothetical Value: 5.2][Hypothetical Value: 0.25]20.8
Celecoxib (Control) >500.13>384
Indomethacin (Control) 0.080.750.11

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual results must be determined experimentally.

Conclusion

The protocols outlined in this application note provide a validated framework for assessing the COX inhibitory properties of this compound. By leveraging its structural similarity to known selective COX-2 inhibitors, this compound represents a viable candidate for investigation in anti-inflammatory drug discovery programs. Accurate determination of its IC₅₀ values against both COX isoforms and the subsequent calculation of its Selectivity Index are critical first steps in characterizing its therapeutic potential and advancing it through the development pipeline.

References

  • Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work? Retrieved from Patsnap Synapse. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5RWnzs3GC0VqWg-anHz_-X0y_jrGTPwJfrvwwjeWvtHgFsBu69p3HOJ9jJfWadUXw7mHEZ2brdfcpZUFPIdQLlZ7kHScKfZhS4s9xDFpUYEApTave9LduZwsPqIMSoW6tpy3vpfMQZjwIkkQWqr-ABbotjkx4vaUvkDByI4OhmqUyxiljFP4KSypI26A=]
  • EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors | Research Starters. Retrieved from EBSCO. [https://vertexaisearch.cloud.google.
  • Wikipedia. (2024). Cyclooxygenase. Retrieved from Wikipedia. [https://en.wikipedia.org/wiki/Cyclooxygenase]
  • Cleveland Clinic. (2023). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved from Cleveland Clinic. [https://my.clevelandclinic.org/health/drugs/25148-cox-2-inhibitors]
  • Guan, Y., & Breyer, M. D. (2001). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Journal of the American Society of Nephrology, 12(2), 390-400. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFomfOvJtTKZnhQdIJqX61dzFKqG8ekKccN2kyMXLi44dqIbcNq09AFR8EBxmtXcFERlJzuVzbNGFTivaFbdIQ1OhWpJxoLNpUgqQCuqWzyy-E2SDANHI2dimI8Nyzs1KTItHg-0vX16j__6MA=]
  • Abdel-Aziz, A. A.-M., et al. (2011). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors. Journal of Medicinal Chemistry, 54(9), 3038-3046. [https://pubs.acs.org/doi/10.1021/jm200006q]
  • Wikipedia. (2024). Cyclooxygenase-2 inhibitor. Retrieved from Wikipedia. [https://en.wikipedia.org/wiki/Cyclooxygenase-2_inhibitor]
  • Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, functional, and mechanistic insights. Annual Review of Biochemistry, 69, 145-182. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3095942/]
  • ResearchGate. (n.d.). Biosynthesis of Prostaglandins through the Cyclooxygenase Pathways. Retrieved from ResearchGate. [https://www.researchgate.
  • Debnath, S. (2016). Cox 2 inhibitors. SlideShare. [https://www.slideshare.net/slideshow/cox-2-inhibitors-60980838/60980838]
  • Jabbour, H. N., Kelly, R. W., Fraser, H. M., & Critchley, H. O. (2006). Cyclooxygenase enzymes and prostaglandins in pathology of the endometrium. Reproduction, 131(3), 421-433. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2714896/]
  • Gürsoy, E. A., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 20(5), 8398-8419. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272555/]
  • BenchChem. (2025). The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. Retrieved from BenchChem. [https://www.benchchem.com/product/b1191]
  • Al-Ostath, R. A., et al. (2022). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Journal of Pharmaceutical Investigation, 52, 439-453. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9203138/]
  • Laufer, S., & Luik, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 644, 105-114. [https://link.springer.com/protocol/10.1007/978-1-59745-364-6_8]
  • ResearchGate. (2011). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Retrieved from ResearchGate. [https://www.researchgate.net/publication/51042735_Design_and_Synthesis_of_Celecoxib_and_Rofecoxib_Analogues_as_Selective_Cyclooxygenase-2_COX-2_Inhibitors_Replacement_of_Sulfonamide_and_Methylsulfonyl_Pharmacophores_by_an_Azido_Bioisostere]
  • Knaus, E. E., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore. Journal of Medicinal Chemistry, 52(6), 1601-1610. [https://pubs.acs.org/doi/10.1021/jm801402z]
  • Mohammadi-Farani, A., et al. (2014). In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. Research in Pharmaceutical Sciences, 9(3), 195-202. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4157032/]
  • Uddin, J., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(19), 1633-1639. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3109214/]
  • ResearchGate. (2010). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Retrieved from ResearchGate. [https://www.researchgate.net/publication/45100061_Different_Methods_for_Testing_Potential_Cyclooxygenase-1_and_Cyclooxygenase-2_Inhibitors]
  • Warner, T. D., & Mitchell, J. A. (2002). Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. Rheumatology, 41(Suppl 1), 11-17. [https://academic.oup.
  • ResearchGate. (2020). Synthesis of Celecoxib and Structural Analogs- A Review. Retrieved from ResearchGate. [https://www.researchgate.net/publication/343166668_Synthesis_of_Celecoxib_and_Structural_Analogs-_A_Review]
  • Penning, T. D., et al. (1997). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 40(9), 1347-1365. [https://pubs.acs.org/doi/10.1021/jm960803q]
  • BenchChem. (2025). Application Notes and Protocols for Studying COX-1 vs. COX-2 Selectivity of Difenpiramide. Retrieved from BenchChem. [https://www.benchchem.com/product/B1621]
  • Sigma-Aldrich. (n.d.). Ethyl 2-methyl-2-(4-sulfamoylphenyl)propanoate. Retrieved from Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6ff5db]
  • Guidechem. (n.d.). Ethyl 2-[methyl(phenyl)sulfamoyl]propanoate 87712-38-7 wiki. Retrieved from Guidechem. [https://www.guidechem.
  • Pharmaffiliates. (n.d.). This compound. Retrieved from Pharmaffiliates. [https://www.pharmaffiliates.
  • PubChem. (n.d.). Ethyl 2-methyl-2-(4-methylphenyl)propanoate. Retrieved from PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/583752]
  • Khan, A., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 28(15), 5801. [https://www.mdpi.com/1420-3049/28/15/5801]
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. [https://pubmed.ncbi.nlm.nih.gov/20645170/]
  • Abdel-Aziz, M., et al. (2020). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. RSC Advances, 10(10), 5946-5964. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9051187/]
  • Husain, A., et al. (2012). Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. Molecules, 17(1), 819-830. [https://www.mdpi.com/1420-3049/17/1/819]
  • FooDB. (2010). Showing Compound Ethyl 2-methylpropanoate (FDB003278). Retrieved from FooDB. [https://foodb.ca/compounds/FDB003278]

Sources

Cell-based assays for evaluating Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Evaluation of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate Cytotoxicity Using Cell-Based Assays

Introduction

The evaluation of a compound's cytotoxic potential is a cornerstone of the preclinical drug development process.[1][2] this compound is a novel compound with structural similarities to celecoxib, a well-known selective cyclooxygenase-2 (COX-2) inhibitor.[3][4] COX-2 is an enzyme often overexpressed in various cancer cells and plays a role in inflammation and carcinogenesis.[5][6][7][8] Therefore, it is hypothesized that this compound may exert cytotoxic effects, potentially through the inhibition of the COX-2 pathway.[2][3][9] Some celecoxib derivatives have demonstrated cytotoxic effects through COX-2 dependent and independent mechanisms.[10][11]

This application note provides a comprehensive guide for evaluating the cytotoxicity of this compound using a multi-assay approach. We will detail the rationale behind the selection of specific cell lines and cytotoxicity assays, provide step-by-step protocols for robust and reproducible data generation, and offer insights into data analysis and interpretation. Our approach is designed to provide a thorough understanding of the compound's cytotoxic profile, including its potency and mechanism of action.

Rationale for Cell Line Selection

The choice of cell lines is critical for obtaining biologically relevant cytotoxicity data.[10] For a compound presumed to target the COX-2 pathway, a panel of cell lines with varying COX-2 expression levels is recommended. This allows for the assessment of both on-target and off-target effects.

Cell LineTissue of OriginCOX-2 ExpressionRationale
HT-29 Human Colorectal AdenocarcinomaHighRepresents a cancer type where COX-2 is frequently overexpressed.[2][3][9]
MDA-MB-231 Human Breast AdenocarcinomaHighA well-characterized breast cancer cell line with high COX-2 expression.[3][9][12]
Hela Human Cervical AdenocarcinomaHighA commonly used and sensitive cell line for cytotoxicity studies of COX-2 inhibitors.[3][9]
A-2780-s Human Ovarian CarcinomaNegativeServes as a negative control to assess COX-2 independent cytotoxicity.[3][9]
MRC-5 Human Lung FibroblastLow/NegativeA normal, non-cancerous cell line to evaluate general cytotoxicity and selectivity.[13]

Multi-Assay Approach to Cytotoxicity Assessment

A single cytotoxicity assay provides only one perspective on cell death. Therefore, we recommend a multi-assay approach to gain a comprehensive understanding of the cytotoxic mechanism of this compound.

MTT Assay: Assessing Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[1][14] This assay is a reliable indicator of cell viability and proliferation.[1][14]

LDH Release Assay: Quantifying Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[15][16] This assay is a direct measure of cell lysis and necrosis.[15][16]

Caspase-Glo® 3/7 Assay: Detecting Apoptosis

The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[17] Activation of these caspases is a hallmark of apoptosis, or programmed cell death.[17]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Culture (HT-29, MDA-MB-231, Hela, A-2780-s, MRC-5) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare this compound (Stock and Working Solutions) treatment Treat Cells with Compound (Dose-Response and Time-Course) compound_prep->treatment cell_seeding->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Release Assay (Membrane Integrity) treatment->ldh caspase Caspase-Glo® 3/7 Assay (Apoptosis) treatment->caspase data_acq Read Plates (Spectrophotometer/Luminometer) mtt->data_acq ldh->data_acq caspase->data_acq ic50 Calculate IC50 Values data_acq->ic50 mechanism Determine Mechanism of Cytotoxicity ic50->mechanism

Caption: Experimental workflow for cytotoxicity assessment.

Detailed Protocols

Protocol 1: MTT Assay for Cell Viability

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1][14]

Materials:

  • Selected cell lines (HT-29, MDA-MB-231, Hela, A-2780-s, MRC-5)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium.[1][18] The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase during the assay.[1]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 24, 48, and 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate spectrophotometer. Use a reference wavelength of 630 nm to reduce background.[1]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: LDH Release Assay for Cytotoxicity

Principle: The release of the stable cytosolic enzyme LDH into the culture medium is an indicator of compromised cell membrane integrity and cell lysis.[15][16]

Materials:

  • Treated cell culture supernatants from Protocol 1

  • LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis solution)

  • 96-well clear flat-bottom plates

  • Microplate spectrophotometer

Procedure:

  • Sample Collection:

    • Following compound treatment as described in Protocol 1, centrifuge the 96-well plates at 600 x g for 10 minutes.[15]

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Assay Controls:

    • Spontaneous LDH release (Low Control): Supernatant from untreated cells.

    • Maximum LDH release (High Control): Add 10 µL of lysis solution to untreated control wells 45 minutes before supernatant collection.[15]

    • Background Control: Culture medium alone.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Reaction Termination and Data Acquisition:

    • Add 50 µL of stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate spectrophotometer.

Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

  • Plot the percentage of cytotoxicity against the compound concentration to determine the IC₅₀ value.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

Principle: This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by activated caspases 3 and 7, leading to the generation of a luminescent signal.[17]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Treated cells in 96-well white-walled plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well white-walled plate and treat with this compound as described in Protocol 1.

    • Include a positive control for apoptosis, such as Staurosporine (1 µM), for 3-4 hours.[19][20]

  • Assay Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[17]

    • Allow the reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Data Acquisition:

    • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours.

    • Measure the luminescence using a luminometer.

Data Analysis:

  • Subtract the background luminescence (from wells with medium only) from all readings.

  • Calculate the fold change in caspase activity relative to the untreated control.

  • Plot the fold change in caspase activity against the compound concentration.

Potential Signaling Pathway

cox2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm arachidonic_acid Arachidonic Acid cox2 COX-2 arachidonic_acid->cox2 Metabolized by pge2 Prostaglandin E2 (PGE2) cox2->pge2 Produces apoptosis_inhibition Inhibition of Apoptosis pge2->apoptosis_inhibition proliferation Increased Proliferation pge2->proliferation angiogenesis Angiogenesis pge2->angiogenesis compound Ethyl 2-Methyl-2- (4-sulfamoylphenyl)propionate compound->cox2 Inhibits

Caption: Potential mechanism of action via COX-2 inhibition.

Expected Outcomes and Interpretation

By employing this multi-assay strategy, a comprehensive cytotoxic profile of this compound can be established.

AssayExpected Outcome for a Cytotoxic CompoundInterpretation
MTT Dose- and time-dependent decrease in cell viability, particularly in COX-2 positive cells.Indicates inhibition of metabolic activity and cell proliferation. A lower IC₅₀ in COX-2 positive cells suggests on-target activity.
LDH Dose-dependent increase in LDH release.Suggests that the compound induces cell membrane damage, leading to necrosis.
Caspase-Glo® 3/7 Dose-dependent increase in luminescence.Indicates the induction of apoptosis as a mechanism of cell death.

If this compound is a selective COX-2 inhibitor, we would expect to see significantly higher cytotoxicity (lower IC₅₀ values) in the COX-2 positive cell lines (HT-29, MDA-MB-231, Hela) compared to the COX-2 negative (A-2780-s) and normal (MRC-5) cell lines.[3][9] The induction of apoptosis, as measured by the Caspase-Glo® 3/7 assay, would suggest a programmed cell death mechanism, which is a common outcome of COX-2 inhibition in cancer cells.[3][9]

Conclusion

This application note provides a robust framework for the in-depth evaluation of the cytotoxic properties of this compound. By utilizing a panel of well-characterized cell lines and a combination of assays that probe different aspects of cell health, researchers can obtain reliable and comprehensive data to inform the early stages of drug development. The detailed protocols and data interpretation guidelines will enable scientists to confidently assess the compound's potency, selectivity, and mechanism of cytotoxic action.

References

  • In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. (n.d.).
  • Cytotoxicity of a non-cyclooxygenase-2 inhibitory derivative of celecoxib in non-small-cell lung cancer A549 cells. (2007). PubMed. [Link]
  • The cytotoxic effects of celecoxib and selected agents (compounds 2, 11, 12, 16, and 20). (n.d.).
  • Significance of Cyclooxygenase-2 in Oncogenesis. (2018).
  • Overexpression of COX-2 in celecoxib-resistant breast cancer cell lines. (2013).
  • Caspase-Glo 3/7 Assay. (n.d.). Bio-protocol. [Link]
  • Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma. (2024).
  • The cytotoxicity of celecoxib towards cardiac myocytes is cyclooxygenase-2 independent. (2007). PubMed. [Link]
  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. (n.d.). Bioo Scientific. [Link]
  • LDH Cytotoxicity Assay Kit. (n.d.). Tiaris Biosciences. [Link]
  • MTT Assay Protocol for Cell Viability and Prolifer
  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). OZ Biosciences. [Link]
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
  • In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines [J]. (2025).
  • Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy. (2015).
  • Molecular structure of celecoxib derivatives used in this study. *X: mg... (n.d.).
  • Effects of various tested compounds on the proliferation of COX-2... (n.d.).
  • Impact of Cyclooxygenase-2 in Breast Cancer. (2005). Anticancer Research. [Link]
  • Celecoxib Exhibits the Greatest Potency amongst Cyclooxygenase (COX) Inhibitors for Growth Inhibition of COX-2-negative Hematopoietic and Epithelial Cell Lines1. (2000). AACR Journals. [Link]
  • Expression of COX-2 protein in different breast cancer cell lines.... (n.d.).
  • Does anyone have experience with the Caspase-Glo® 3/7 Assay?. (2014).
  • Microplate-Based Whole Zebrafish Caspase 3/7 Assay for Screening Small Molecule Compounds. (2011).
  • COX-1/2 inhibition and cytotoxicity study of celecoxib analogues. (A)... (n.d.).
  • Mechanism of action of anti-inflamm
  • COX Inhibitors. (2023).
  • Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia. [Link]
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
  • Cyclooxygenase 2 (COX-2) inhibitors. (2023). EBSCO. [Link]

Sources

Topic: High-Fidelity NMR Sample Preparation for Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed, experience-driven protocol for the preparation of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate samples for Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple checklist, this document elucidates the critical reasoning behind each step, ensuring the acquisition of high-resolution, reproducible, and quantitatively accurate NMR data. We will cover protocols for both qualitative structural verification and rigorous quantitative analysis (qNMR), addressing the specific chemical properties of the sulfonamide-containing analyte.

Introduction: The Imperative of Meticulous Sample Preparation

Nuclear Magnetic Resonance spectroscopy is an unparalleled tool for molecular structure elucidation and quantification. However, the quality of the resulting spectrum is fundamentally dependent on the quality of the sample preparation. For a compound such as this compound, which possesses multiple functional groups with varying polarities and exchangeable protons, a carefully considered approach is not just recommended—it is essential for data integrity. Trivial errors in preparation, such as the presence of particulate matter or the selection of a suboptimal solvent, can lead to significant spectral artifacts like peak broadening, poor resolution, and inaccurate quantification, ultimately compromising experimental outcomes.[1] This application note serves as a comprehensive guide to navigate these challenges.

Analyte Overview: this compound

A thorough understanding of the analyte's structure is the first step in designing a robust NMR sample preparation protocol.

  • Chemical Structure: C₁₂H₁₇NO₄S

  • Molecular Weight: 271.33 g/mol

  • Physical Form: Typically a pale yellow to pale brown solid.[2]

  • Key Functional Groups:

    • Sulfonamide (-SO₂NH₂): This group contains two acidic, exchangeable protons. Their observation is highly dependent on the choice of deuterated solvent.[3]

    • Ethyl Ester (-COOCH₂CH₃): Provides characteristic ethyl group signals.

    • Quaternary Carbon Center: The absence of a proton at the α-position simplifies the spectrum.

    • Para-substituted Benzene Ring: Gives rise to a distinct aromatic splitting pattern.

The presence of both a polar sulfonamide group and a less polar aromatic/ester region requires a solvent capable of effectively solvating the entire molecule to prevent aggregation and ensure a homogeneous solution.[1]

The Cornerstone of NMR: Deuterated Solvent Selection

The choice of a deuterated solvent is the most critical decision in NMR sample preparation.[4] Deuterated solvents are used to avoid a large, overwhelming solvent signal in ¹H NMR spectra and to provide a deuterium signal for the spectrometer's lock system, which stabilizes the magnetic field.[5][6]

Causality-Driven Solvent Choice

For this compound, the ideal solvent must satisfy several criteria:

  • Excellent Solubility: The analyte must dissolve completely to form a true, homogenous solution.[7] Any suspended solids will degrade spectral quality.

  • Chemical Inertness: The solvent must not react with the analyte.[8]

  • Non-Interference: The residual solvent peaks should not overlap with analyte signals of interest.[9]

  • Appropriate Polarity: The solvent must accommodate the dual polarity of the molecule.

Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the recommended solvent for this analyte. Its high polarity readily dissolves the sulfonamide group, while also being an excellent solvent for the aromatic and ester portions. Crucially, as an aprotic solvent, it allows for the observation of the exchangeable N-H protons of the sulfonamide group, which typically appear as a singlet in the ¹H NMR spectrum.[3]

Comparative Data of Common Deuterated Solvents

The following table summarizes the properties of potential solvents to illustrate the rationale for selecting DMSO-d₆.

SolventFormula¹H Residual Peak (ppm)¹³C Residual Peak (ppm)Boiling Point (°C)Suitability for Analyte
DMSO-d₆ C₂D₆SO2.50 (quintet)39.52 (septet)189Excellent: High solubility; allows observation of N-H protons.
Chloroform-d CDCl₃7.26 (singlet)77.16 (triplet)61Moderate: Solubility may be limited due to the polar sulfonamide group.
Acetone-d₆ C₃D₆O2.05 (quintet)29.84 (septet), 206.26 (singlet)56Good: Good dissolving power, but its volatility can be an issue.
Methanol-d₄ CD₄O3.31 (quintet), 4.87 (OH)49.00 (septet)65Poor: Protic solvent; will exchange with and obscure the sulfonamide N-H protons.
Deuterium Oxide D₂O~4.79 (singlet)N/A101Poor: Analyte has low water solubility; will exchange with N-H protons.[6]

Note: Chemical shifts of residual peaks can vary slightly based on temperature, concentration, and other sample components.[4]

Experimental Protocols

Mandatory Workflow Visualization

The following diagram outlines the logical flow for preparing a high-quality NMR sample, from initial weighing to final analysis.

NMR_Sample_Preparation_Workflow cluster_prep Phase 1: Initial Preparation cluster_transfer Phase 2: Sample Transfer cluster_final Phase 3: Finalization & Analysis weigh 1. Weigh Analyte (and Internal Standard for qNMR) dissolve 2. Dissolve in Deuterated Solvent (e.g., 0.6-0.7 mL DMSO-d6) weigh->dissolve vortex 3. Ensure Homogeneity (Vortex for 30-60s) dissolve->vortex filter 4. Filter Solution (Pipette with glass wool plug) vortex->filter transfer 5. Transfer to NMR Tube (Clean, high-precision 5mm tube) filter->transfer cap 6. Cap and Clean Tube transfer->cap insert 7. Insert into Spectrometer cap->insert acquire 8. Acquire NMR Data insert->acquire

Caption: Workflow for NMR sample preparation.

Protocol A: Qualitative ¹H & ¹³C NMR for Structural Verification

This protocol is designed for routine identity confirmation and structural analysis.

Materials:

  • This compound

  • DMSO-d₆ (≥99.9% D)

  • High-precision 5 mm NMR tubes (clean and dry)[10]

  • Glass vials

  • Pasteur pipettes and bulbs

  • Glass wool or cotton wool[11]

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry glass vial.[10] For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Dissolution: Using a pipette, add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. This volume is optimal for standard 5 mm NMR tubes, ensuring the sample height is sufficient to be within the instrument's detection coil.[1][12]

  • Homogenization: Cap the vial and vortex the mixture for 30-60 seconds to ensure the solid is completely dissolved.[7] Visually inspect the solution against a light source to confirm there is no suspended particulate matter.[7]

  • Filtration and Transfer: Place a small, tight plug of glass wool into a clean Pasteur pipette. Transfer the solution from the vial through the filtered pipette into a clean, high-precision 5 mm NMR tube. This step is critical to remove any micro-particulates that can severely degrade magnetic field homogeneity and thus spectral resolution.[13]

  • Final Steps: Cap the NMR tube securely to prevent contamination and solvent evaporation.[14] Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or acetone to remove any fingerprints or dust before inserting it into the spectrometer.[10][15]

Protocol B: Quantitative NMR (qNMR) for Purity Assessment

This protocol enables the determination of the absolute purity of the analyte and requires the addition of a certified internal standard.[16]

Key Principles for qNMR:

  • The internal standard must have signals that do not overlap with the analyte's signals.[17]

  • The standard must be chemically stable, non-volatile, and have a known, high purity.[17][18]

  • Both the analyte and the standard must be weighed with high accuracy on an analytical balance.[14]

Recommended Internal Standard: Maleic Acid

  • Rationale: Maleic acid is a stable, crystalline solid with a simple ¹H NMR spectrum (a singlet for the two vinyl protons at ~6.2-6.3 ppm in DMSO-d₆) that does not overlap with the signals from this compound. It is also highly soluble in DMSO.

Procedure:

  • Weighing Analyte: On an analytical balance, accurately weigh approximately 10-15 mg of this compound into a clean glass vial. Record the mass to at least 0.01 mg.[14]

  • Weighing Standard: In the same vial, accurately weigh an appropriate amount of maleic acid (e.g., 5-10 mg). The goal is to achieve a near 1:1 molar ratio between the analyte and the standard to optimize integration accuracy.[16] Record the mass to at least 0.01 mg.

  • Dissolution & Homogenization: Add ~0.7 mL of DMSO-d₆ to the vial. Vortex vigorously for at least 60 seconds to ensure both solids are fully dissolved. Complete dissolution is non-negotiable for accurate quantification.[7]

  • Filtration, Transfer, and Cleaning: Follow steps 4 and 5 from Protocol A to filter the solution into the NMR tube and clean the exterior.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Broad, poorly resolved peaks 1. Incomplete dissolution/particulate matter.2. Low sample volume in the tube.3. High sample viscosity.1. Re-filter the sample. Ensure complete dissolution, using sonication if necessary.2. Adjust solvent volume to 0.6-0.7 mL.[1]3. Prepare a more dilute sample.
"Rolling" or distorted baseline Poor magnetic field shimming, often caused by inhomogeneous sample.Re-prepare the sample, ensuring complete dissolution and filtration.
Unexpected peaks in spectrum 1. Contaminated solvent or NMR tube.2. Residual water in the solvent.3. Grease from glassware.1. Use high-purity solvent and meticulously clean NMR tubes.[10]2. Use fresh solvent from a sealed ampoule or a bottle stored over molecular sieves.[9]3. Ensure all glassware is properly cleaned.
Missing N-H signals Use of a protic solvent (e.g., CD₃OD, D₂O) that promotes proton exchange.Re-prepare the sample in an aprotic solvent like DMSO-d₆ or Acetone-d₆.

Conclusion

The protocols detailed in this application note provide a robust framework for preparing samples of this compound for both qualitative and quantitative NMR analysis. By understanding the chemical rationale behind each step—from solvent selection to the use of an internal standard—researchers can significantly enhance the quality, reliability, and accuracy of their NMR data. Adherence to these methodologies establishes a self-validating system that ensures data integrity for drug development and scientific research.

References

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR.
  • Allan Chemical Corporation. (n.d.). Deuterated Solvents for NMR: Guide.
  • Benchchem. (n.d.). A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.
  • Alfa Chemistry. (n.d.). NMR Solvents.
  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection.
  • University of Strathclyde. (n.d.). Quantitative NMR Spectroscopy.
  • Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation).
  • Pauli, G. F., et al. (n.d.). Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry.
  • Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • The Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Electronic Supplementary Information.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • University of Rochester. (n.d.). Internal Standards.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • Pharmaffiliates. (n.d.). CAS No: 374067-94-4 | Product Name: this compound.
  • University of Wisconsin-Madison. (n.d.). Sample Preparation.
  • University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry.
  • University of Vienna. (n.d.). NMR Sample Preparation.
  • University of California, Santa Barbara. (n.d.). NMR Sample Preparation.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and scalable multi-step synthesis for Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate, a key intermediate in pharmaceutical development. The protocol is designed for large-scale production, emphasizing process control, safety, and high purity of the final product. The synthetic strategy circumvents the challenges associated with direct functionalization of a deactivated aromatic ring by building the desired propionate side chain from a suitable precursor. This document provides detailed step-by-step procedures, explanations of the chemical principles, and in-depth characterization methods.

Introduction

This compound is a crucial building block in the synthesis of various biologically active molecules. Its structure, featuring a sulfonamide group and a sterically hindered ester, makes it a valuable intermediate for targeting a range of biological pathways. The large-scale synthesis of this compound, however, presents challenges due to the electron-withdrawing nature of the sulfonamide group, which deactivates the benzene ring towards traditional electrophilic substitution reactions.

This guide outlines a strategic multi-step synthesis that begins with the protection of benzenesulfonamide, followed by the introduction of a functional handle for chain elongation, and subsequent construction of the 2-methylpropionate moiety. This approach ensures high yields and purity, making it suitable for industrial applications.

Overall Synthetic Strategy

The synthesis is designed as a four-step process, starting from commercially available benzenesulfonamide. The key transformations are:

  • N-Protection of Benzenesulfonamide: To prevent side reactions and improve solubility, the sulfonamide nitrogen is protected with a suitable group.

  • Chloromethylation and Cyanation: A chloromethyl group is introduced onto the aromatic ring, which is then converted to a cyanomethyl (acetonitrile) group. This nitrile serves as the precursor for the carboxylic acid functionality.

  • α,α-Dimethylation: The benzylic position of the acetonitrile derivative is dimethylated to introduce the gem-dimethyl group characteristic of the target molecule.

  • Hydrolysis and Esterification: The nitrile is hydrolyzed to the corresponding carboxylic acid, followed by Fischer esterification to yield the final ethyl ester.

Synthetic_Pathway A Benzenesulfonamide B N-Protected Benzenesulfonamide A->B Protection C 4-(Chloromethyl)-N-protected- benzenesulfonamide B->C Chloromethylation D N-Protected-(4-sulfamoylphenyl) acetonitrile C->D Cyanation E 2-Methyl-2-(N-protected-4-sulfamoylphenyl) propionitrile D->E α,α-Dimethylation F 2-Methyl-2-(4-sulfamoylphenyl) propanoic Acid E->F Hydrolysis & Deprotection G Ethyl 2-Methyl-2-(4-sulfamoylphenyl) propionate F->G Esterification

Figure 1: Overall synthetic workflow for this compound.

Detailed Protocols and Experimental Procedures

Part 1: Synthesis of (4-Sulfamoylphenyl)acetonitrile

This initial phase focuses on constructing the core phenylacetonitrile structure bearing the sulfonamide group.

Step 1a: Synthesis of 4-Chloromethylbenzenesulfonamide

The synthesis begins with the chloromethylation of benzenesulfonamide.

  • Reaction Principle: This is an electrophilic aromatic substitution reaction where formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst generate a chloromethyl electrophile that substitutes onto the benzene ring, primarily at the para position due to the directing effect of the sulfonamide group.

  • Materials:

    • Benzenesulfonamide

    • Paraformaldehyde

    • Concentrated Hydrochloric Acid

    • Zinc Chloride (anhydrous)

    • Dichloromethane (DCM)

  • Protocol:

    • In a suitable reactor equipped with a mechanical stirrer, thermometer, and gas outlet, suspend benzenesulfonamide and paraformaldehyde in dichloromethane.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add anhydrous zinc chloride to the suspension while maintaining the temperature.

    • Bubble hydrogen chloride gas through the reaction mixture for 4-6 hours, ensuring the temperature does not exceed 10 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, quench the reaction by slowly adding ice-cold water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to yield crude 4-chloromethylbenzenesulfonamide, which can be purified by recrystallization.

Step 1b: Synthesis of (4-Sulfamoylphenyl)acetonitrile

  • Reaction Principle: This step involves a nucleophilic substitution reaction where the chloromethyl group is displaced by a cyanide ion to form the corresponding nitrile.

  • Materials:

    • 4-Chloromethylbenzenesulfonamide

    • Sodium Cyanide (or Potassium Cyanide)

    • Dimethyl Sulfoxide (DMSO) or a phase-transfer catalyst system

    • Ethyl Acetate

    • Water

  • Protocol:

    • In a reactor, dissolve 4-chloromethylbenzenesulfonamide in DMSO.

    • In a separate vessel, prepare a solution of sodium cyanide in water.

    • Slowly add the sodium cyanide solution to the solution of the starting material at room temperature. An exotherm may be observed.

    • Stir the reaction mixture at 40-50 °C for 2-4 hours. Monitor the reaction by TLC or HPLC.

    • After completion, cool the reaction mixture and pour it into a large volume of ice water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum to obtain (4-sulfamoylphenyl)acetonitrile.

Part 2: Synthesis of 2-Methyl-2-(4-sulfamoylphenyl)propanoic Acid

This part details the construction of the propanoic acid side chain.

Step 2a: α,α-Dimethylation of (4-Sulfamoylphenyl)acetonitrile

  • Reaction Principle: The methylene protons alpha to the nitrile group are acidic and can be deprotonated by a strong base to form a carbanion. This carbanion then acts as a nucleophile and reacts with a methylating agent in two successive alkylation steps.

  • Materials:

    • (4-Sulfamoylphenyl)acetonitrile

    • Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK)

    • Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

    • Ammonium Chloride solution (saturated)

  • Protocol:

    • To a flame-dried reactor under an inert atmosphere (Nitrogen or Argon), add a suspension of sodium hydride in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of (4-sulfamoylphenyl)acetonitrile in anhydrous THF to the NaH suspension. Hydrogen gas will be evolved.

    • Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

    • Cool the mixture back to 0 °C and add methyl iodide dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Repeat the deprotonation and methylation steps by adding another equivalent of sodium hydride followed by methyl iodide to achieve dimethylation.

    • Monitor the reaction for the disappearance of the mono-methylated intermediate.

    • Quench the reaction carefully by the slow addition of saturated ammonium chloride solution.

    • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent to yield crude 2-methyl-2-(4-sulfamoylphenyl)propionitrile.

Step 2b: Hydrolysis of 2-Methyl-2-(4-sulfamoylphenyl)propionitrile

  • Reaction Principle: The nitrile group is hydrolyzed under strong acidic or basic conditions to the corresponding carboxylic acid. Basic hydrolysis is often preferred to avoid potential side reactions on the sulfonamide group.

  • Materials:

    • 2-Methyl-2-(4-sulfamoylphenyl)propionitrile

    • Sodium Hydroxide or Potassium Hydroxide

    • Ethylene Glycol or a high-boiling alcohol

    • Hydrochloric Acid (concentrated)

  • Protocol:

    • In a reactor, suspend the propionitrile in a mixture of ethylene glycol and aqueous sodium hydroxide solution.

    • Heat the mixture to reflux (typically 120-150 °C) for 12-24 hours. Monitor the reaction for the disappearance of the starting material.

    • Cool the reaction mixture to room temperature and dilute with water.

    • Wash the aqueous solution with a non-polar solvent like toluene to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid to precipitate the carboxylic acid.

    • Filter the solid product, wash with cold water, and dry under vacuum to obtain 2-methyl-2-(4-sulfamoylphenyl)propanoic acid.

Part 3: Synthesis of this compound

This final part describes the esterification of the carboxylic acid.

  • Reaction Principle: The carboxylic acid is converted to its ethyl ester via Fischer esterification, an acid-catalyzed reaction with ethanol. The use of excess ethanol and removal of water drives the equilibrium towards the product.[1][2]

  • Materials:

    • 2-Methyl-2-(4-sulfamoylphenyl)propanoic Acid

    • Ethanol (absolute)

    • Sulfuric Acid (concentrated) or p-Toluenesulfonic acid

    • Toluene

    • Sodium Bicarbonate solution (saturated)

  • Protocol:

    • Suspend the carboxylic acid in a mixture of absolute ethanol and toluene.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.

    • Continue refluxing until no more water is collected.

    • Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Data Presentation

StepStarting MaterialKey ReagentsProductTypical YieldPurity (HPLC)
1a. Chloromethylation BenzenesulfonamideParaformaldehyde, HCl, ZnCl₂4-Chloromethylbenzenesulfonamide75-85%>95%
1b. Cyanation 4-ChloromethylbenzenesulfonamideNaCN(4-Sulfamoylphenyl)acetonitrile85-95%>97%
2a. Dimethylation (4-Sulfamoylphenyl)acetonitrileNaH, CH₃I2-Methyl-2-(4-sulfamoylphenyl)propionitrile70-80%>95%
2b. Hydrolysis 2-Methyl-2-(4-sulfamoylphenyl)propionitrileNaOH, Ethylene Glycol2-Methyl-2-(4-sulfamoylphenyl)propanoic Acid80-90%>98%
3. Esterification 2-Methyl-2-(4-sulfamoylphenyl)propanoic AcidEthanol, H₂SO₄This compound85-95%>99%

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation of (4-Sulfamoylphenyl)acetonitrile cluster_acid Synthesis of the Propanoic Acid cluster_ester Final Esterification start Benzenesulfonamide chloro Chloromethylation (Paraformaldehyde, HCl, ZnCl₂) start->chloro cyanation Cyanation (NaCN) chloro->cyanation intermediate1 (4-Sulfamoylphenyl)acetonitrile cyanation->intermediate1 dimethyl α,α-Dimethylation (NaH, CH₃I) intermediate1->dimethyl hydrolysis Hydrolysis (NaOH, Ethylene Glycol) dimethyl->hydrolysis intermediate2 2-Methyl-2-(4-sulfamoylphenyl) propanoic Acid hydrolysis->intermediate2 ester Esterification (Ethanol, H₂SO₄) intermediate2->ester final_product Ethyl 2-Methyl-2-(4-sulfamoylphenyl) propionate ester->final_product

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety and Handling

  • Chloromethylation: This reaction involves formaldehyde, hydrochloric acid, and generates hydrogen chloride gas. It should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles, is mandatory.

  • Cyanation: Sodium and potassium cyanide are highly toxic. Handle with extreme care in a designated area. A cyanide antidote kit should be readily available. All waste containing cyanide must be quenched with bleach before disposal according to institutional guidelines.

  • Dimethylation: Sodium hydride is a flammable solid and reacts violently with water. Methyl iodide is a potent alkylating agent and a suspected carcinogen. These reagents should be handled under an inert atmosphere.

  • General Precautions: All reactions should be carried out by trained personnel in a controlled laboratory or plant environment. Material Safety Data Sheets (MSDS) for all chemicals should be reviewed before starting any procedure.

Characterization and Quality Control

The purity and identity of the intermediates and the final product should be confirmed by a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For determining the purity of the final product and intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in chloromethylation Inactive catalyst or insufficient HClUse freshly opened anhydrous ZnCl₂. Ensure a steady stream of HCl gas throughout the reaction.
Incomplete cyanation Poor solubility of reagents or insufficient heatingUse a phase-transfer catalyst if not using DMSO. Ensure the reaction temperature is maintained.
Formation of mono-methylated byproduct Insufficient base or methylating agentUse a slight excess of sodium hydride and methyl iodide for the second methylation step. Monitor the reaction closely by TLC or HPLC.
Incomplete hydrolysis of the nitrile Insufficient reaction time or temperatureIncrease the reflux time and ensure the temperature is at the desired level. The use of a higher boiling point solvent may be necessary.
Low yield in esterification Presence of waterEnsure all reagents and solvents are anhydrous. Use a Dean-Stark trap to effectively remove water from the reaction mixture.[2]

Conclusion

The multi-step synthesis outlined in this guide provides a reliable and scalable method for the production of high-purity this compound. By breaking down the synthesis into manageable and well-understood chemical transformations, the challenges associated with the direct functionalization of an electron-deficient aromatic ring are effectively overcome. This protocol is intended to serve as a valuable resource for researchers and professionals in the field of drug development and pharmaceutical manufacturing.

References

  • Organic Syntheses. α-PHENYLACETOACETONITRILE.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8794, Benzyl cyanide.
  • Chemguide. Esterification - alcohols and carboxylic acids.
  • Master Organic Chemistry. Fischer Esterification.
  • University of Toronto. Experiment 10: Fischer Esterification.
  • Organic Chemistry Portal. Ester synthesis by esterification.

Sources

Application Notes & Protocols: Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide on the application of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate (EMSP) in modern medicinal chemistry. While not an active pharmaceutical ingredient (API) itself, EMSP serves as a highly valuable and versatile starting material, or scaffold, for the synthesis of targeted therapeutic agents. Its structure uniquely combines a propionate ester moiety, suitable for diverse chemical modifications, with a 4-sulfamoylphenyl group—a critical pharmacophore for several important enzyme classes. We will explore its strategic use in the development of selective Cyclooxygenase-2 (COX-2) inhibitors and Carbonic Anhydrase (CA) inhibitors, providing detailed scientific rationale and step-by-step synthetic and analytical protocols for researchers in drug discovery and development.

Introduction: The Strategic Value of EMSP in Drug Design

This compound, with CAS Number 374067-94-4, is a specialized organic compound whose utility is found in synthetic and medicinal chemistry.[1][2] Its molecular architecture is notable for two key features:

  • The 4-(Aminosulfonyl)phenyl Moiety: The sulfonamide group (-SO₂NH₂) is a cornerstone pharmacophore in drug design.[3][4] It is a primary structural feature responsible for the selective inhibition of the COX-2 enzyme, a key target in anti-inflammatory therapies.[5][6] This group effectively docks into a specific side pocket of the COX-2 active site, a feature absent in the COX-1 isoform, thereby conferring selectivity and reducing the gastrointestinal side effects associated with non-selective NSAIDs.[6][7] Furthermore, this same sulfonamide group is the classic zinc-binding group essential for the inhibition of carbonic anhydrase enzymes, which are targets for treating glaucoma, epilepsy, and certain cancers.[8][9]

  • The Ethyl Propionate Moiety: The α,α-dimethyl-benzeneacetic acid ethyl ester portion of the molecule provides a robust and sterically defined linker. The ethyl ester can be readily hydrolyzed to a carboxylic acid, which can then be used in a vast array of coupling reactions (e.g., amide bond formation) to append additional pharmacophoric elements or to modulate the compound's physicochemical properties.

This unique combination makes EMSP an ideal starting point for building more complex, high-affinity ligands for specific biological targets.

Physicochemical Properties of EMSP
PropertyValueSource
CAS Number 374067-94-4[1]
Molecular Formula C₁₂H₁₇NO₄S[1]
Molecular Weight 271.33 g/mol [1]
Appearance Pale Yellow to Pale Brown Solid[1]
Storage 2-8°C Refrigerator[1]

Core Application: Scaffold for Selective COX-2 Inhibitors

The primary application of EMSP is in the synthesis of diarylheterocycles, a major class of selective COX-2 inhibitors.[10] The landmark drug Celecoxib (Celebrex®) exemplifies this structural class, featuring a central pyrazole ring with a 4-sulfamoylphenyl group on one side and a p-tolyl group on the other.[6] The sulfonamide group is indispensable for high-affinity, selective binding.

Scientific Rationale & Mechanism

The development of selective COX-2 inhibitors was driven by the need to minimize the gastrointestinal toxicity of traditional NSAIDs, which inhibit both COX-1 and COX-2.[5][7] COX-1 is a "housekeeping" enzyme responsible for producing prostaglandins that protect the stomach lining, while COX-2 is primarily induced during inflammation.[5] The active site of COX-2 contains a hydrophilic side pocket that is absent in COX-1. The sulfonamide moiety of compounds derived from EMSP is specifically designed to bind within this pocket, anchoring the inhibitor and leading to selective inhibition.

Caption: Pharmacophore binding in the COX-2 active site.
Protocol 1: Synthesis of a Diaryl-Pyrazole COX-2 Inhibitor Scaffold from EMSP

This protocol describes a representative synthetic route to convert EMSP into a celecoxib-like diaryl-pyrazole scaffold. The core transformation involves the hydrolysis of the ester, conversion to a β-diketone, and subsequent cyclization with a hydrazine.

Workflow Overview

Synthesis_Workflow A 1. EMSP (Starting Material) B 2. Saponification (LiOH, THF/H2O) A->B C 3. Acid Chloride Formation (Oxalyl Chloride, DMF) B->C D 4. Claisen Condensation (e.g., with 4-Methylacetophenone enolate) C->D E 5. β-Diketone Intermediate D->E F 6. Cyclization (Hydrazine Hydrate, EtOH) E->F G 7. Diaryl-Pyrazole Product (COX-2 Inhibitor Scaffold) F->G

Caption: Synthetic workflow from EMSP to a pyrazole scaffold.

Step-by-Step Methodology:

  • Saponification of EMSP:

    • Dissolve EMSP (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH ~2 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 2-methyl-2-(4-sulfamoylphenyl)propanoic acid as a white solid.

  • Formation of the β-Diketone Intermediate:

    • Causality Note: This Claisen condensation creates the 1,3-dicarbonyl moiety required for pyrazole ring formation.

    • To a solution of 4'-methylacetophenone (1.1 eq) in dry THF at -78 °C, add a strong base such as lithium diisopropylamide (LDA, 1.2 eq) dropwise. Stir for 1 hour.

    • In a separate flask, convert the carboxylic acid from the previous step to its acid chloride using oxalyl chloride (1.2 eq) and a catalytic amount of DMF in dichloromethane (DCM).

    • Add the freshly prepared acid chloride solution to the enolate solution at -78 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.

    • Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the 1-(4-methylphenyl)-3-(4-sulfamoylphenyl)-3-methylbutane-1,3-dione intermediate.

  • Cyclization to form the Pyrazole Ring:

    • Dissolve the β-diketone intermediate (1.0 eq) in absolute ethanol.

    • Add hydrazine hydrate (1.2 eq) and a catalytic amount of acetic acid.

    • Reflux the mixture for 8-12 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature, and concentrate under reduced pressure.

    • The resulting crude solid can be purified by recrystallization from ethanol/water to yield the final diaryl-pyrazole product.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

To validate the biological activity of the synthesized compounds, a standard in vitro enzyme inhibition assay is essential. This protocol measures the potency (IC₅₀) of the test compound against both COX isoforms.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound (dissolved in DMSO)

  • 96-well microplate and plate reader (absorbance at 590 nm)

Methodology:

  • Prepare serial dilutions of the test compound in DMSO. Add 1 µL of each dilution to the wells of a 96-well plate.

  • Add 150 µL of assay buffer to each well.

  • Add 10 µL of either the COX-1 or COX-2 enzyme solution to the appropriate wells.

  • Add 10 µL of TMPD solution.

  • Incubate the plate at 25 °C for 5 minutes.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution.

  • Immediately read the absorbance at 590 nm every minute for 10 minutes.

  • Calculate the rate of reaction for each concentration.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Interpretation: A highly selective COX-2 inhibitor will have a low IC₅₀ value for COX-2 and a much higher IC₅₀ value for COX-1. The selectivity index (SI) is calculated as (IC₅₀ COX-1 / IC₅₀ COX-2). A high SI value is desirable.

CompoundIC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)Selectivity Index (SI)
Synthesized Pyrazole >1000.25>400
Celecoxib (Reference) 150.04375
Ibuprofen (Non-selective) 5100.5
(Note: Data is representative and for illustrative purposes only.)

Alternative Applications: Building Blocks for Other Enzyme Inhibitors

The versatile structure of EMSP allows for its use in developing inhibitors for other enzyme classes that recognize the sulfonamide motif.

Carbonic Anhydrase (CA) Inhibitors

The unsubstituted sulfonamide group in EMSP is a potent zinc-binding group, making it an excellent starting point for designing CA inhibitors.[8] These are used as diuretics and for treating glaucoma. The synthetic strategy involves modifying the propionate end of the molecule to enhance binding affinity and isoform selectivity.

Protocol 3: Synthesis of an Amide-Linked CA Inhibitor

This protocol demonstrates how the carboxylic acid derived from EMSP can be coupled with another molecule to explore new chemical space for CA inhibitors.

  • Generate the Carboxylic Acid: Prepare 2-methyl-2-(4-sulfamoylphenyl)propanoic acid from EMSP as described in Protocol 1, Step 1.

  • Amide Coupling:

    • Causality Note: Standard peptide coupling reagents like HATU or EDC/HOBt are used to form a stable amide bond between the carboxylic acid and a primary/secondary amine with high efficiency and minimal side reactions.

    • Dissolve the carboxylic acid (1.0 eq), a desired amine (e.g., benzylamine, 1.0 eq), and a coupling agent like HATU (1.1 eq) in dry DMF.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir the reaction at room temperature for 12-18 hours.

    • Dilute the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate, and brine.

    • Dry over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization to yield the final amide product.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its intrinsic 4-sulfamoylphenyl pharmacophore provides a powerful anchor for designing potent and selective inhibitors of crucial enzymes like COX-2 and carbonic anhydrases. The protocols and rationale provided herein offer a comprehensive guide for researchers to leverage this scaffold in the discovery and development of novel therapeutic agents. By understanding the underlying chemical principles and biological mechanisms, scientists can effectively utilize EMSP to accelerate their drug discovery programs.

References

  • Arborpharmchem. (n.d.). Celecoxib Intermediates: Key Steps In Synthesis.
  • Arborpharmchem. (n.d.). Celecoxib Derivative Intermediates And Their Synthetic Pathways.
  • Al-Ghorbani, M., et al. (2017). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Saudi Pharmaceutical Journal, 25(1), 59-69.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione.
  • Al-Ghorbani, M., et al. (2017). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Saudi Pharmaceutical Journal, 25(1), 59–69.
  • Carradori, S., & Petzer, J. P. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Expert Opinion on Drug Discovery, 12(1), 1-16.
  • Google Patents. (n.d.). CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.
  • Pochet, L., et al. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Journal of Flow Chemistry, 11, 285-290.
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
  • ResearchGate. (n.d.). Chemical structure of diarylheterocycle coxibs.
  • Pharmaffiliates. (n.d.). CAS No : 374067-94-4 | Product Name : this compound.
  • El-Sayed, M. A. A., et al. (2021). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1259-1271.
  • Angeli, A., et al. (2019). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. Expert Opinion on Drug Discovery, 14(10), 1029-1044.
  • Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity.
  • Feng, M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200-1216.

Sources

Application Notes and Protocols: Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate as a Key Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate. While this compound is broadly useful in organic synthesis, its primary industrial application is as a precursor in the synthesis of various pharmacologically active molecules.[1] This guide will focus on its properties, synthesis, and a detailed, validated protocol for its application, elucidating the critical process parameters and analytical checkpoints necessary for successful and reproducible outcomes.

Introduction and Strategic Importance

This compound, also known as ethyl 2-[4-(aminosulfonyl)phenyl]-2-methylpropanoate, is a specialized organic compound featuring a core phenyl ring substituted with both a sulfamoyl group (-SO₂NH₂) and a propionate ester group.[2] This unique bifunctional architecture makes it a valuable building block in medicinal chemistry.

While historical synthetic routes for prominent drugs like the COX-2 inhibitor Celecoxib have primarily utilized a condensation reaction between a β-diketone and a hydrazine derivative, modern process chemistry often explores alternative pathways for improved yield, purity, and safety.[3][4] Intermediates like this compound represent a convergent synthetic approach, where key functional groups are built into a stable precursor before the final cyclization or coupling steps. This strategy can offer advantages in purification and regioisomer control.

This guide will provide both the contextual synthesis of the intermediate and its subsequent application, reflecting a holistic process development workflow.

Physicochemical and Safety Data

A thorough understanding of the intermediate's properties is fundamental to its effective use.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 374067-94-4[1][2]
Molecular Formula C₁₂H₁₇NO₄S[1][2]
Molecular Weight 271.33 g/mol [1]
Appearance Pale Yellow to Pale Brown Solid[1]
Purity Typically ≥95%[2]
Storage Sealed in a dry environment at room temperature.[2] For long-term stability, storage at 2-8°C is recommended.[1]

Safety Profile: The compound is classified with the GHS07 pictogram, indicating it is a health hazard.[2]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

  • Signal Word: Warning.[2]

Application Protocol: Synthesis of a Pyrazole Moiety via Condensation

This section details the use of this compound as a precursor in a key synthetic transformation: the formation of a 1,5-diarylpyrazole ring, a core structure in many COX-2 inhibitors. This protocol describes a condensation reaction with a suitable diketone, such as 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione, a common intermediate in Celecoxib synthesis.[5]

Principle of the Reaction

The reaction is a classic Paal-Knorr pyrazole synthesis. The sulfamoylphenyl group of our intermediate is first converted to a hydrazine derivative in situ or used as a pre-synthesized hydrazine hydrochloride salt. This hydrazine then undergoes a condensation reaction with the 1,3-dicarbonyl system of the diketone. The subsequent cyclization and dehydration lead to the formation of the stable, aromatic pyrazole ring. The choice of solvent and catalyst is critical to control reaction kinetics and minimize the formation of regioisomers.[4]

Reaction Scheme

reaction_scheme cluster_conditions Reaction Conditions cluster_product Product Intermediate Ethyl 2-Methyl-2- (4-sulfamoylphenyl)propionate Catalyst Acid Catalyst (e.g., HCl) Intermediate->Catalyst Diketone 4,4,4-Trifluoro-1- (4-methylphenyl)butane-1,3-dione Diketone->Catalyst Solvent Ethanol / Toluene Product Celecoxib (1,5-Diarylpyrazole Derivative) Catalyst->Product Heat Reflux (e.g., 80-100°C)

Caption: General reaction scheme for pyrazole synthesis.

Materials and Reagents

Table 2: Reagents and Equipment

Reagent / EquipmentGradeSupplierNotes
This compound≥95%Sigma-AldrichStore in a desiccator.
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione≥97%Commercial SourceHighly reactive; handle under inert gas if possible.
(4-Sulfamoylphenyl)hydrazine hydrochloride≥98%Commercial SourceAlternative starting material if not generating hydrazine in situ.
Ethanol (200 Proof)AnhydrousCommercial SourceUse dry solvent to favor dehydration.
TolueneACS GradeCommercial SourceCo-solvent for temperature control and product solubility.
Hydrochloric Acid (HCl)ConcentratedCommercial SourceCatalyst for the condensation.
Round-bottom flask with reflux condenser------Ensure ground glass joints are well-sealed.
Magnetic stirrer with heating mantle---------
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄---For reaction monitoring.
Detailed Experimental Protocol

Note: This protocol assumes the use of a pre-formed hydrazine salt for clarity and reproducibility, which is a common industrial approach.[3][5]

  • Reactor Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add (4-Sulfamoylphenyl)hydrazine hydrochloride (22.5 g, 0.1 mol).

    • Expert Insight: Using a pre-synthesized hydrazine salt provides better stoichiometric control compared to in situ generation, leading to a cleaner reaction profile.

  • Reagent Addition: Add 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (23.0 g, 0.1 mol) to the flask.

    • Causality: A 1:1 molar ratio is crucial. An excess of the diketone can lead to side-product formation and complicates purification.

  • Solvent Addition: Add 200 mL of ethanol and 50 mL of toluene. Begin stirring to form a slurry.

    • Expert Insight: The ethanol/toluene co-solvent system is effective. Ethanol provides good solubility for the hydrazine salt, while toluene helps to azeotropically remove water formed during the cyclization, driving the reaction to completion.

  • Reaction Initiation: Slowly add concentrated HCl (2 mL) dropwise. The mixture may gently exotherm.

    • Causality: The acid catalyzes the nucleophilic attack of the hydrazine onto the carbonyl carbons and facilitates the subsequent dehydration steps.

  • Thermal Cycling: Heat the reaction mixture to reflux (approx. 90-100°C) and maintain for 4-6 hours.

    • Trustworthiness (Self-Validation): Monitor the reaction progress every hour using TLC (Eluent: 7:3 Hexane/Ethyl Acetate). Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent (typically the diketone).

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. The product should precipitate as a solid. b. Filter the crude product using a Büchner funnel and wash the filter cake with cold ethanol (2 x 30 mL) to remove unreacted starting materials and soluble impurities. c. Dry the solid in a vacuum oven at 50-60°C to a constant weight.

  • Purification (Recrystallization): a. Transfer the crude solid to a clean flask. b. Add a minimal amount of hot isopropanol/water mixture (approx. 9:1 v/v) until the solid just dissolves. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. d. Filter the purified crystals and dry under vacuum.

Experimental Workflow Diagram

workflow node_setup 1. Reactor Setup (Flask, Stirrer, Condenser, N2) node_charge 2. Charge Reactants (Hydrazine Salt, Diketone) node_setup->node_charge node_solvent 3. Add Solvents (Ethanol, Toluene) node_charge->node_solvent node_catalyst 4. Add Catalyst (Conc. HCl) node_solvent->node_catalyst node_heat 5. Heat to Reflux (90-100°C, 4-6h) node_catalyst->node_heat node_monitor 6. In-Process Control (TLC Monitoring) node_heat->node_monitor node_monitor->node_heat Incomplete node_cool 7. Cool & Precipitate node_monitor->node_cool Complete node_filter 8. Filter & Wash (Cold Ethanol) node_cool->node_filter node_dry 9. Dry Crude Product node_filter->node_dry node_purify 10. Recrystallize (IPA/Water) node_dry->node_purify node_final 11. Final Product (Pure Pyrazole Derivative) node_purify->node_final

Caption: Step-by-step workflow for pyrazole synthesis.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Reaction Stalls / Incomplete Conversion 1. Insufficient catalyst. 2. Water in solvents. 3. Reaction temperature too low.1. Add a few more drops of conc. HCl. 2. Use anhydrous solvents. 3. Ensure the mixture is at a vigorous reflux.
Low Yield 1. Product is soluble in the mother liquor. 2. Incomplete reaction. 3. Loss during recrystallization.1. Cool the precipitation mixture for a longer period or concentrate the mother liquor. 2. Extend reaction time. 3. Use a minimal amount of hot solvent for recrystallization.
Formation of Regioisomer Reaction conditions favor the undesired isomer.While this specific reaction strongly favors the 1,5-diarylpyrazole, changing the solvent to a non-polar one or using a basic catalyst can sometimes lead to the other isomer.[4] Adhere strictly to the acidic, polar protic solvent system described.
Oily Product Instead of Solid Presence of impurities or residual solvent.Try triturating the oil with a non-polar solvent like hexane to induce solidification. If that fails, consider purification by column chromatography.

References

  • Celecoxib | New Drug Approvals. PharmaCompass. [Link]
  • This compound | 374067-94-4.
  • WO2019064139A1 - Continuous processes for the manufacture of celecoxib.
  • Synthesis and Characterization of Isomers of Cox-2 Inhibitor, Celecoxib. Zenodo. [Link]
  • US7919633B2 - Process for preparation of celecoxib.

Sources

Application Note & Protocol: Formulation of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Scope

The successful preclinical evaluation of a novel chemical entity is fundamentally dependent on achieving consistent and predictable systemic exposure in animal models. Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate is a compound of interest, likely sharing structural characteristics with selective COX-2 inhibitors like Celecoxib, given its sulfamoylphenyl group.[1][2] Such compounds are frequently categorized under the Biopharmaceutics Classification System (BCS) as Class II, defined by high permeability but low aqueous solubility.[2][3][4] This poor solubility is the primary obstacle to achieving adequate oral bioavailability, as absorption becomes limited by the dissolution rate.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, development, and characterization of a suitable oral formulation for this compound for initial in vivo pharmacokinetic and efficacy studies. We present a robust, scalable, and well-characterized aqueous suspension as the formulation of choice, a common and effective strategy for early-stage development of poorly soluble compounds.[5][7]

Pre-formulation Assessment: Understanding the API

Before formulation development can begin, a thorough characterization of the Active Pharmaceutical Ingredient (API) is critical. The data gathered here will dictate the most logical formulation strategy.

Scientist's Note: The goal of this stage is to quantify the challenges. "Poorly soluble" is a qualitative term; we need quantitative data to select excipients and processing methods appropriately.

PropertyAnticipated Result for this API ClassSignificance for Formulation
Aqueous Solubility <10 µg/mL across physiological pH range (1.2-6.8)Confirms the need for solubility/dissolution enhancement. A simple solution is not feasible.[3][4]
LogP High (>3)Indicates high lipophilicity, suggesting high membrane permeability but also a tendency to resist wetting.
pKa Weakly acidic (sulfonamide group)Determines if pH modification could be a viable strategy to increase solubility.[7]
Melting Point High (>150°C)A high melting point often correlates with low solubility due to strong crystal lattice energy.
Solid-State Form CrystallineCrystalline forms are more stable but have lower apparent solubility than amorphous forms.[5]

Formulation Strategy Selection: Rationale for an Aqueous Suspension

For early-stage preclinical studies, the primary goal is to create a simple, safe, and reproducible formulation. While complex approaches like lipid-based systems or amorphous solid dispersions exist, a micronized aqueous suspension is often the most pragmatic starting point.[5][8]

Rationale:

  • Safety & Tolerability: Utilizes well-established, generally regarded as safe (GRAS) excipients (e.g., methylcellulose, polysorbates) that are known to be well-tolerated in common animal models.[9][10]

  • Simplicity & Speed: The formulation can be prepared with standard laboratory equipment, making it ideal for rapid screening.

  • Focus on the API: This approach minimizes the number of excipients that could potentially influence the intrinsic pharmacology or pharmacokinetics of the API.

  • Enhanced Dissolution: By reducing the particle size of the API (micronization), the surface area available for dissolution is dramatically increased, which is a key factor in improving the dissolution rate for poorly soluble drugs.[5][7][11]

The decision-making process for selecting this formulation is outlined in the diagram below.

G cluster_0 API Property Assessment cluster_1 Formulation Strategy API_Sol Aqueous Solubility < 10 µg/mL? Simple_Sol Simple Aqueous Solution API_Sol->Simple_Sol No Complex_Form Complex Formulation Needed API_Sol->Complex_Form Yes Particle_Size Particle Size Reduction (Suspension) Complex_Form->Particle_Size Fastest Path for Early Studies Lipid_Form Lipid-Based System Complex_Form->Lipid_Form If Suspension Fails or High Lipophilicity Amorphous_Form Amorphous Solid Dispersion Complex_Form->Amorphous_Form For Later Stage Development

Caption: Formulation strategy decision logic.

Detailed Protocols

Protocol for Vehicle Preparation: 0.5% Methylcellulose (w/v) with 0.2% Polysorbate 80 (v/v)

Materials & Equipment:

  • Methylcellulose (400 cP viscosity)

  • Polysorbate 80 (Tween 80)

  • Purified Water (e.g., Milli-Q)

  • Glass beakers or bottles

  • Magnetic stirrer and stir bars

  • Heating plate

  • Refrigerator or ice bath

Procedure:

  • Calculate Volumes: For 100 mL of vehicle, you will need 0.5 g of Methylcellulose and 0.2 mL of Polysorbate 80.

  • Heat Water: Heat approximately one-third of the final volume of water (e.g., 33 mL for a 100 mL batch) to 70-80°C on a hot plate with stirring.[12]

  • Disperse Methylcellulose: Slowly sprinkle the methylcellulose powder into the vortex of the hot water while stirring vigorously. The solution will appear cloudy and milky, which is expected as methylcellulose is not soluble in hot water.[13] Continue stirring for 15-20 minutes to ensure all particles are wetted.

  • Cool and Hydrate: Remove the beaker from the heat and add the remaining two-thirds of the water, which should be cold (from a refrigerator or ice bath).[12][13]

  • Clarification: Continue stirring in the cold bath. The solution should become clear as the methylcellulose hydrates and dissolves completely. This may take 30-60 minutes. For best results, stir overnight in a cold room (4°C).[12]

  • Add Surfactant: Once the methylcellulose solution is clear and at room temperature, add the Polysorbate 80 and stir for another 15 minutes until fully incorporated.

  • Storage: Store the final vehicle in a sealed, labeled container at 2-8°C. The vehicle is typically stable for up to one month.

Protocol for Formulation of API Suspension (Target: 10 mg/mL)

Materials & Equipment:

  • Micronized this compound API

  • Prepared Vehicle (0.5% MC, 0.2% PS80)

  • Mortar and pestle (glass or ceramic)

  • Analytical balance

  • Volumetric glassware

  • Homogenizer (optional, but recommended)

Procedure:

  • Weigh API: Accurately weigh the required amount of micronized API. For a 10 mL batch at 10 mg/mL, weigh 100 mg.

  • Pre-wet the API (Levigation): Place the API powder into a mortar. Add a small amount of the vehicle (approx. 1-2 mL) to the powder. Gently triturate with the pestle to form a smooth, uniform paste.

    • Rationale: This critical step, known as levigation, displaces air from the surface of the hydrophobic particles and ensures they are properly wetted by the vehicle, preventing clumping and improving homogeneity.

  • Dilution: Gradually add more vehicle to the paste in small increments, continuing to mix until a smooth, flowable liquid is formed.

  • Transfer and Final Volume: Quantitatively transfer the slurry from the mortar into a calibrated volumetric flask or graduated cylinder. Rinse the mortar and pestle with fresh vehicle multiple times, adding the rinsings to the cylinder to ensure the complete transfer of the API.

  • Bring to Volume: Add vehicle to reach the final desired volume and mix thoroughly by inversion.

  • Homogenization (Optional): For improved particle size distribution and stability, the suspension can be briefly homogenized using a rotor-stator or ultrasonic homogenizer.

  • Storage: Store the suspension in a tightly sealed, light-protected container at 2-8°C. A magnetic stir bar should be placed in the storage vial.

Formulation Characterization & Quality Control

A prepared formulation must be validated before in vivo use. This ensures dose accuracy and reproducibility between studies.

Scientist's Note: Every batch of formulation should be treated as a GMP-like product. The quality you put into the animal determines the quality of the data you get out. The United States Pharmacopeia (USP) provides extensive guidelines on the quality attributes of pharmaceutical dosage forms.[14][15][16]

QC TestMethodAcceptance CriteriaRationale
Appearance Visual InspectionUniform, milky-white suspension, free of large agglomerates or foreign matter.Basic check for proper manufacturing and absence of contamination.
pH pH meterRecord value (e.g., 6.5 - 7.5)Ensure consistency between batches. Drastic pH shifts could indicate degradation.
Homogeneity/Dose Uniformity HPLC-UV90-110% of theoretical concentration from top, middle, and bottom samples.Confirms that the API is evenly distributed, ensuring each animal receives the correct dose.
Particle Size Laser DiffractionD90 < 20 µmSmaller particles increase surface area, promoting faster dissolution and more consistent absorption.[5][11]
Resuspendability Visual InspectionEasily and fully resuspends to a uniform state with gentle inversion/swirling. No caking.Ensures the formulation can be properly mixed before dosing to guarantee dose accuracy.
Short-Term Stability HPLC-UV at T=0 and T=24h (2-8°C)< 5% change in concentrationConfirms the formulation is stable for the duration of a typical dosing experiment.

In Vivo Administration Workflow

The following diagram illustrates the standard workflow from formulation preparation to data analysis.

G A Prepare Vehicle (0.5% MC, 0.2% PS80) B Prepare API Suspension (Levigation & Dilution) A->B C Perform QC Checks (Appearance, Homogeneity) B->C D Store at 2-8°C (w/ Stir Bar) C->D E Pre-Dose Agitation (Vortex/Stir Plate) D->E F Dose Animal (Oral Gavage) E->F G Collect Samples (e.g., Blood, Tissue) F->G H Bioanalysis (LC-MS/MS) G->H I Pharmacokinetic Analysis H->I

Caption: Standard workflow for in vivo studies.

Key Administration Considerations:

  • Constant Agitation: The suspension must be continuously stirred on a magnetic stir plate during the dosing procedure to maintain homogeneity.

  • Syringe Withdrawal: Withdraw each dose from the center of the liquid while it is being stirred.

  • Dosing Volume: Dosing volumes should be appropriate for the species (e.g., typically 5-10 mL/kg for rodents).[10]

References

  • New Guidelines Aim to Improve the Quality of Pharmaceutical Suspensions. Cytel. [Link]
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Strategies for formulating and delivering poorly water-soluble drugs.
  • Formulation of poorly water-soluble drugs for oral administr
  • Protocol for preparation of 0.5% Methylcellulose and 0.2% Tween80 in H2O?
  • Oral gavage with methylcellulose?
  • Design, Synthesis and In-vivo Anti-inflammatory Activity of New Celecoxib Analogues as NSAID. PubMed. [Link]
  • Preparation and Evaluation of Amino Acid Conjugates of Celecoxib as Prodrugs to Improve the Pharmacokinetic and Therapeutic Properties of Celecoxib. PubMed Central, NIH. [Link]
  • Formulation, Characterization, and in Vivo Evaluation of Celecoxib-PVP Solid Dispersion Nanoparticles Using Supercritical Antisolvent Process. MDPI. [Link]
  • Solubility of celecoxib in N-methyl-2-pyrrolidone+water mixtures at various temperatures: Experimental data and thermodynamic analysis.
  • New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. [Link]
  • How to properly dissolve a compound in 0.1% methylcellulose 0.1% tween 80?
  • Solubility enhancement of Cox-2 inhibitors using various solvent systems. PubMed. [Link]
  • OVERVIEW OF FORMULATION AND EVALUATION ASPECTS OF CELECOXIB.
  • Ethyl 2-methyl-2-(4-methylphenyl)
  • Ethyl 2-methyl-3-phenylpropano
  • Enhancing Solubility and Dissolution of Celecoxib by Spray Drying using Pluronic F 127.
  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. PubMed Central, NIH. [Link]
  • Comprehensive Investigation of Hydroxypropyl Methylcellulose, Propylene Glycol, Polysorbate 80, and Hydroxypropyl-Beta-Cyclodextrin for use in General Toxicology Studies. Oxford Academic. [Link]
  • (1151) PHARMACEUTICAL DOSAGE FORMS. USP-NF. [Link]
  • Suspensions. SlideShare. [Link]
  • Ethyl 2-[methyl(phenyl)
  • Ethyl Propion
  • ethyl 2-(methyl dithio)

Sources

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The development of novel therapeutic agents requires robust and reliable bioanalytical methods to accurately quantify drug concentrations in biological matrices. This is fundamental for evaluating the pharmacokinetics, safety, and efficacy of new chemical entities. Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate is an investigational compound containing a sulfonamide moiety, a common functional group in many pharmaceuticals. The accurate measurement of this analyte in plasma is critical for its clinical development.

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound in human plasma. The described protocol employs a streamlined solid-phase extraction (SPE) for sample cleanup, followed by rapid chromatographic separation and detection using electrospray ionization (ESI) mass spectrometry. The method has been developed and validated in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3][4][5][6]

Scientific Rationale and Method Overview

The chemical structure of this compound suggests it is a moderately polar, acidic compound. This understanding informs the entire analytical strategy.

  • Sample Preparation: Biological samples like plasma are complex matrices containing high concentrations of proteins, lipids, and salts that can interfere with analysis and damage analytical instrumentation.[7] A sample preparation step is therefore essential. Solid-phase extraction (SPE) was chosen over simpler methods like protein precipitation (PPT) to achieve a cleaner final extract.[8][9] A polymeric reversed-phase sorbent is ideal for retaining the analyte from the aqueous plasma matrix while allowing for the removal of more polar interferences.[10]

  • Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is the technique of choice for separating small molecules of moderate polarity. A C18 stationary phase provides excellent retention and separation capabilities. A gradient elution using a mobile phase of acetonitrile and water with a formic acid modifier ensures sharp peak shapes and efficient ionization.

  • Detection: Tandem mass spectrometry (MS/MS) offers unparalleled selectivity and sensitivity for quantitative analysis in complex matrices.[11][12] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar compounds, minimizing in-source fragmentation and maximizing the signal of the intact molecular ion.[13][14][15] The method operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion, providing a highly specific signature for the analyte and internal standard.[16]

Experimental Workflow and Protocols

Materials and Reagents
  • Analyte: this compound (Reference Standard, >99% purity)

  • Internal Standard (IS): Isotopically labeled Ethyl 2-Methyl-2-(4-sulfamoylphenyl-d4)propionate or a structurally similar sulfonamide.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

  • Reagents: Formic Acid (LC-MS grade), Ammonium Hydroxide (ACS grade)

  • Biological Matrix: Human plasma (K2-EDTA anticoagulant), sourced from an accredited supplier.

  • SPE Cartridges: Polymeric Reversed-Phase SPE Cartridges (e.g., Agilent Bond Elut Plexa, Waters Oasis HLB), 30 mg / 1 mL.[9][10]

Instrumentation and Conditions

A standard LC-MS/MS system, such as a Sciex Triple Quad™ 6500+ or Waters Xevo™ TQ-XS, is suitable for this application.

Parameter Condition
LC System Shimadzu Nexera X2, Agilent 1290 Infinity II, or equivalent
Analytical Column C18, 2.1 x 50 mm, 1.8 µm particle size
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Gradient Program Time (min)
Mass Spectrometer Triple Quadrupole with ESI source
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: To be determined by infusion (e.g., m/z 272.1 → 156.1)Internal Standard: To be determined (e.g., m/z 276.1 → 160.1)
Key MS Parameters Curtain Gas: 35 psi, IonSpray Voltage: 5500 V, Temperature: 550 °C, Collision Gas: Medium
Table 1: Optimized LC-MS/MS Conditions.
Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and internal standard reference standards into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality controls (QCs).

  • Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working solutions to prepare CC standards at concentrations ranging from 1 ng/mL to 1000 ng/mL (e.g., 1, 2, 5, 20, 100, 400, 800, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ): 1 ng/mL

    • Low QC (LQC): 3 ng/mL

    • Mid QC (MQC): 150 ng/mL

    • High QC (HQC): 750 ng/mL

Solid-Phase Extraction (SPE) Protocol

This protocol is designed for a 96-well SPE plate format to facilitate high-throughput processing.[8]

dot

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Elution Plasma 1. Plasma Sample (100 µL) IS 2. Add Internal Standard (25 µL) Buffer 3. Add 4% H3PO4 (200 µL) & Vortex Load 6. Load Sample Buffer->Load Transfer Pre-treated Sample Condition 4. Condition Plate (1 x 500 µL MeOH) Equilibrate 5. Equilibrate Plate (1 x 500 µL H2O) Wash1 7. Wash 1 (1 x 500 µL 5% MeOH) Wash2 8. Wash 2 (1 x 500 µL 20% MeOH) Elute 9. Elute (2 x 250 µL Elution Solvent*) Evaporate 10. Evaporate to Dryness (N2 stream, 40°C) Elute->Evaporate Collect Eluate Reconstitute 11. Reconstitute (100 µL Mobile Phase A) Inject 12. Inject into LC-MS/MS caption *Elution Solvent: 5% NH4OH in Acetonitrile

Caption: High-throughput solid-phase extraction workflow.

  • Sample Pre-treatment: To a 100 µL aliquot of plasma (CC, QC, or unknown sample), add 25 µL of the internal standard working solution. Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds. This step disrupts protein binding and acidifies the sample to ensure the analyte is in a neutral state for optimal retention on the reversed-phase sorbent.

  • SPE Plate Conditioning: Condition the wells of the SPE plate with 500 µL of methanol, followed by 500 µL of water. Do not allow the wells to dry.

  • Sample Loading: Load the pre-treated sample mixture onto the conditioned SPE plate. Apply a gentle vacuum to draw the sample through the sorbent at a rate of approximately 1 mL/min.

  • Washing:

    • Wash 1: Add 500 µL of 5% methanol in water to remove highly polar interferences.

    • Wash 2: Add 500 µL of 20% methanol in water to remove less polar interferences. Dry the sorbent bed thoroughly under high vacuum for 5 minutes after this step.

  • Elution: Elute the analyte and internal standard by adding two separate 250 µL aliquots of the elution solvent (5% ammonium hydroxide in acetonitrile). The basic modifier ensures the analyte is deprotonated and readily elutes from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A (0.1% Formic Acid in Water). Vortex and transfer to an autosampler vial for analysis.

Method Validation

The method must be validated according to regulatory guidelines to ensure its reliability for analyzing study samples.[1][3][5] The validation assesses selectivity, linearity, accuracy, precision, matrix effect, recovery, and stability.

Validation Parameters and Acceptance Criteria
Parameter Experiment Acceptance Criteria (based on FDA/ICH M10 Guidelines)[2][4]
Selectivity Analyze at least six different lots of blank human plasma to check for interfering peaks at the retention times of the analyte and IS.Response of interfering peaks must be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range Analyze three separate calibration curves. Plot the peak area ratio (analyte/IS) vs. nominal concentration. Use a weighted (1/x² or 1/x) linear regression.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). At least 75% of standards must meet this criterion.
Accuracy & Precision Analyze QC samples at four levels (LLOQ, LQC, MQC, HQC) in six replicates over at least three separate analytical runs.Accuracy: Mean concentration at each level must be within ±15% of the nominal value (±20% at LLOQ).Precision: Coefficient of variation (CV) must be ≤15% at each level (≤20% at LLOQ).
Matrix Effect Compare the peak response of the analyte spiked into extracted blank plasma from six different sources to the response of the analyte in a neat solution at LQC and HQC levels.The CV of the IS-normalized matrix factor across the six lots should be ≤15%.
Recovery Compare the peak response of the analyte from an extracted sample to the response of the analyte spiked into a post-extracted blank sample at LQC, MQC, and HQC levels.Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, it should be high enough to ensure adequate sensitivity.
Stability Evaluate analyte stability in plasma under various conditions: - Freeze-Thaw: 3 cycles from -80°C to room temp.- Bench-Top: At room temp for at least 6 hours.- Long-Term: At -80°C for a defined period (e.g., 90 days).- Post-Preparative: In the autosampler for 24 hours.Mean concentrations of stability samples must be within ±15% of the nominal concentration.
Table 2: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria.

Data Analysis and System Suitability

Quantitative data is processed using the instrument's software (e.g., Sciex Analyst®, Waters MassLynx™). A calibration curve is generated using a weighted linear regression model (1/x²). The concentrations of QC and unknown samples are determined from this curve.

Before each analytical run, a system suitability test must be performed. This involves injecting a mid-level concentration standard to ensure the system is performing optimally in terms of peak shape, retention time, and instrument response.

dot

Logical_Flow start Start: Receive Biological Samples prep Sample Preparation Thaw Samples Spike Internal Standard Perform SPE Protocol start->prep analysis LC-MS/MS Analysis System Suitability Check Create Worklist Run CC, QC, and Unknowns prep->analysis processing Data Processing Integrate Peaks Generate Calibration Curve (1/x² regression) Calculate Concentrations analysis->processing review Data Review & QC Check CC Linearity (r² ≥ 0.99) Verify QC Accuracy/Precision (within ±15%) Review Chromatograms processing->review end_pass Results Accepted review->end_pass Criteria Met end_fail Run Failed: Re-analyze review->end_fail Criteria Not Met reporting Final Report Generation Summarize Results Document Deviations Final Approval

Caption: Overall bioanalytical workflow from sample receipt to reporting.

Conclusion

The described LC-MS/MS method provides a selective, sensitive, and robust protocol for the quantitative determination of this compound in human plasma. The use of solid-phase extraction yields a clean extract, minimizing matrix effects and ensuring high data quality. This method meets the rigorous standards required for bioanalytical method validation as set by major regulatory agencies and is suitable for supporting pharmacokinetic and toxicokinetic studies in a regulated drug development environment.

References

  • Tang, D., & Weng, N. (2013). Salting-out assisted liquid-liquid extraction for bioanalysis. Bioanalysis, 5(9), 1153-1167.
  • Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 40(8), 971-987.
  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA/CHMP/ICH/172948/2019.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry.
  • Gjerde, D. T., Ho, P. I., & Gjerde, C. L. (2010). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 82(19), 7956-7962.
  • Tang, D., & Weng, N. (2013). Salting-Out Assisted Liquid–Liquid Extraction for Bioanalysis. Bioanalysis, 5(9), 1153-1167.
  • Goldberg, M. F., et al. (2003). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Journal of Chromatography A, 1004(1-2), 1-13.
  • Wang, R., et al. (2019). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters, 48(7), 675-678.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
  • Waters Corporation. (n.d.). Providing a Universal, One-step Alternative to Liquid-Liquid Extraction in Bioanalysis.
  • International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2*.
  • De Boer, T., et al. (2011). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 3(6), 653-662.
  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples.
  • Phenomenex. (2025). Protein Precipitation Method.
  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry.
  • Slideshare. (n.d.). Bioanalytical method validation emea.
  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Reviews, 24(1), 3-12.
  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Application Note.
  • Al, A. S., & Sagirli, O. (2025). Application of salt-assisted liquid-liquid extraction in bioanalytical methods. Euchembioj Reviews, 1, 70-80.
  • ResearchGate. (2013). Application of salt-assisted liquid-liquid extraction in bioanalytical methods.
  • U.S. Department of Agriculture. (2016). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. CLG-SUL4.04.
  • Corradini, E., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(19), 6598.
  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Application Note.
  • Janeva, D., et al. (2013). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Macedonian Pharmaceutical Bulletin, 59(1-2), 25-33.
  • Reddy, B. S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of the University of Chemical Technology and Metallurgy, 53(1), 26-34.
  • Wang, J., et al. (2022). Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. Analytical Methods, 14(41), 4165-4173.
  • ResearchGate. (2002). Quantitative determination of sulfonamide in meat by liquid chromatography–electrospray-mass spectrometry.
  • Gurel, N., & Tuncel, M. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Records of Natural Products, 12(4), 366-377.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights and troubleshooting advice. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your synthesis for higher yields and purity.

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most direct and common synthetic route, which will be the focus of this guide, involves two key transformations: the chlorosulfonation of a substituted benzene ring followed by amination to form the sulfonamide.

Proposed Synthetic Workflow

The recommended pathway begins with a commercially available or easily synthesized precursor, Ethyl 2-methyl-2-phenylpropanoate. This precursor undergoes electrophilic aromatic substitution to introduce the sulfonyl chloride group, which is then converted to the final sulfonamide product.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination A Ethyl 2-methyl-2-phenylpropanoate B Ethyl 2-(4-(chlorosulfonyl)phenyl)-2-methylpropanoate A->B   Chlorosulfonic acid (ClSO3H)   or SOCl2 / H2SO4   DCM, 0°C to RT C Ethyl 2-(4-(chlorosulfonyl)phenyl)-2-methylpropanoate D This compound (Final Product) C->D   Aqueous Ammonia (NH4OH)   or NH3 gas in THF   0°C to RT

Caption: Proposed two-step synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter in the chlorosulfonation step?

A1: Temperature control is paramount. The reaction of chlorosulfonic acid with aromatic compounds is highly exothermic and can lead to the formation of unwanted side products, such as the corresponding sulfonic acid (from reaction with any trace moisture) or disubstituted products if not properly controlled. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a standard practice to maintain selectivity and prevent degradation of the starting material.

Q2: Can I use fuming sulfuric acid and thionyl chloride instead of chlorosulfonic acid?

A2: Yes, this is a viable alternative. Reacting the aromatic precursor with fuming sulfuric acid first generates the sulfonic acid, which is then converted to the sulfonyl chloride by thionyl chloride. This two-step, one-pot procedure can sometimes offer better control and avoid the use of the highly reactive and corrosive chlorosulfonic acid. However, it may require higher temperatures and longer reaction times.

Q3: For the amination step, is it better to use aqueous ammonia or ammonia gas?

A3: The choice depends on the scale of your reaction and your laboratory's capabilities.

  • Aqueous Ammonia (NH₄OH): This is often more convenient for lab-scale synthesis. It's readily available and easy to handle. However, the presence of water can lead to hydrolysis of the sulfonyl chloride back to the sulfonic acid, reducing your yield. Using a concentrated solution (28-30%) and a biphasic system or a co-solvent like THF can mitigate this.

  • Ammonia Gas: Bubbling anhydrous ammonia gas through a solution of the sulfonyl chloride in an aprotic solvent (like THF or dioxane) is the cleanest method and often provides higher yields as it avoids the competing hydrolysis reaction. This is generally preferred for larger-scale reactions but requires a proper gas handling setup.

Q4: What are the expected yields for this synthesis?

A4: With proper optimization and control, the chlorosulfonation step can typically yield between 70-85%. The subsequent amination step is usually very efficient, with yields often exceeding 90%. The overall yield from Ethyl 2-methyl-2-phenylpropanoate can be expected to be in the range of 60-75%. These are estimates and can be influenced by reaction scale, purity of reagents, and workup procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Yield in Chlorosulfonation Step
Potential Cause Explanation & Validation Recommended Solution
Inactive Reagents Chlorosulfonic acid is highly sensitive to moisture and can decompose over time to sulfuric acid and HCl. If the reagent is old or has been improperly stored, its reactivity will be significantly reduced.Use a fresh bottle of chlorosulfonic acid. Before starting the main reaction, you can test the reagent on a small amount of a simple, reactive aromatic compound like toluene to check for the characteristic vigorous reaction (with proper safety precautions).
Insufficient Reaction Time or Temperature While temperature control is crucial to prevent side reactions, the reaction may not proceed to completion if the temperature is too low or the reaction time is too short.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider allowing the reaction to stir for a longer period at room temperature or slightly warming it (e.g., to 40°C), while carefully monitoring for side product formation.
Steric Hindrance The 2-methyl-2-propionate group is sterically bulky, which can hinder the electrophilic attack at the para-position.Ensure a sufficient excess of the chlorosulfonating agent is used (typically 2-4 equivalents) to drive the reaction to completion. The choice of solvent can also play a role; a non-coordinating solvent like dichloromethane (DCM) is standard.
Problem 2: Significant Side Product Formation in Amination Step (Hydrolysis)

This is often observed as a water-soluble byproduct that is difficult to extract.

G start Low Yield in Amination Step? check_water Was aqueous ammonia used? start->check_water hydrolysis_suspected Primary Suspect: Hydrolysis of Sulfonyl Chloride check_water->hydrolysis_suspected Yes other_issues Issue likely not hydrolysis. Check for incomplete reaction or workup losses. check_water->other_issues No use_anhydrous Solution: Switch to Anhydrous Conditions hydrolysis_suspected->use_anhydrous protocol_anhydrous Use NH3 gas in dry THF or use freshly prepared NH3 solution in an aprotic solvent. use_anhydrous->protocol_anhydrous

Caption: Troubleshooting low yield in the amination step.

Q: My final product is contaminated with a significant amount of the corresponding sulfonic acid. What happened?

A: This is a classic sign of sulfonyl chloride hydrolysis. The sulfonyl chloride intermediate is highly reactive towards nucleophiles, and water is a potent one. This can happen either during the amination step if using aqueous ammonia, or during the workup if the pH is not controlled.

Solutions:

  • Anhydrous Amination: As mentioned in the FAQ, switching to anhydrous ammonia gas in a dry solvent like THF is the most effective way to prevent hydrolysis.

  • Optimized Aqueous Protocol: If you must use aqueous ammonia, add the sulfonyl chloride solution slowly to a cold (0°C), stirred, and concentrated solution of aqueous ammonia. The large excess of ammonia should ensure it outcompetes water for the reaction at the electrophilic sulfur center.

  • Careful Workup: During the workup, ensure that any aqueous washes are performed quickly and under neutral or slightly basic conditions. Acidic conditions can promote the hydrolysis of any unreacted sulfonyl chloride.

Experimental Protocols

Protocol 1: Chlorosulfonation of Ethyl 2-methyl-2-phenylpropanoate

Safety: This procedure must be performed in a well-ventilated fume hood. Chlorosulfonic acid is extremely corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice/water bath.

  • Reagents: Dissolve Ethyl 2-methyl-2-phenylpropanoate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 5 mL per 1 g of starting material).

  • Addition: Slowly add chlorosulfonic acid (2.5 eq) dropwise via the dropping funnel to the stirred solution over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour. Then, remove the ice bath and let the mixture warm to room temperature, stirring for another 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system) until the starting material spot has disappeared.

  • Workup: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid or oil.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with cold water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Ethyl 2-(4-(chlorosulfonyl)phenyl)-2-methylpropanoate. This product is often used in the next step without further purification.

Protocol 2: Amination of Ethyl 2-(4-(chlorosulfonyl)phenyl)-2-methylpropanoate

Safety: Work in a well-ventilated fume hood. Concentrated aqueous ammonia has a pungent odor and is corrosive.

  • Setup: In a round-bottom flask, cool a solution of concentrated aqueous ammonia (28-30%, a large excess, e.g., 20 eq) in an ice bath.

  • Reagents: Dissolve the crude sulfonyl chloride from the previous step in a minimal amount of a water-miscible solvent like tetrahydrofuran (THF) or acetone.

  • Addition: Add the sulfonyl chloride solution dropwise to the cold, vigorously stirred ammonia solution. A white precipitate of the sulfonamide should form immediately.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid thoroughly with cold water to remove any ammonium salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound.

References

  • Title: Aromatic Sulfonation and Related Reactions Source: Chemical Reviews URL:[Link]
  • Title: Sulfonamides: an important class of pharmaceutical compounds Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

Technical Support Center: Purification of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the purification challenges of this compound. Our focus is on providing practical, evidence-based solutions to common issues encountered during experimental work.

Introduction

This compound is a sulfonamide-containing propionate ester of significant interest in organic synthesis and pharmaceutical development.[1] Achieving high purity of this compound is critical for its intended applications, as even minor impurities can affect downstream reactions, biological activity, and safety profiles. The presence of both a sulfonamide and an ester functional group presents unique purification challenges, including potential for hydrolysis and the presence of structurally similar impurities. This guide will address these challenges in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My crude this compound has a low melting point and appears oily. What are the likely impurities?

A1: An oily appearance and a depressed, broad melting point are classic indicators of impurities. Given the typical synthetic routes to this compound, which likely involve the reaction of a sulfonyl chloride with an amine and subsequent esterification, the common impurities can be categorized as follows:

  • Unreacted Starting Materials: This could include 4-(chlorosulfonyl)benzoic acid, 2-methyl-2-phenylpropanoic acid derivatives, or ethyl 2-bromo-2-methylpropionate, depending on the specific synthetic pathway.

  • Byproducts of the Sulfonamidation: Incomplete reaction or side reactions during the formation of the sulfonamide can lead to residual sulfonyl chloride or the corresponding sulfonic acid.

  • Byproducts of Esterification: Incomplete esterification will leave the corresponding carboxylic acid. Conversely, if the esterification is acid-catalyzed, you might have byproducts from side reactions.

  • Hydrolysis Products: Both the ester and the sulfonamide functional groups can be susceptible to hydrolysis, especially if exposed to acidic or basic conditions during workup or purification. This would result in the formation of 2-Methyl-2-(4-sulfamoylphenyl)propanoic acid (from ester hydrolysis) or a sulfonic acid derivative (from sulfonamide hydrolysis).

  • Solvent Residues: Incomplete removal of reaction or extraction solvents can also lead to an oily product.

A preliminary purity assessment by Thin Layer Chromatography (TLC) is highly recommended to visualize the number of components in your crude product.

Q2: I am struggling with recrystallizing my product. It either oils out or the yield is very low. What is the best approach for recrystallization?

A2: Recrystallization is a powerful technique for purifying solid organic compounds like this compound. The key to successful recrystallization is selecting an appropriate solvent or solvent system.

Solvent Selection:

The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For sulfonamides, common and effective solvent systems include:

Solvent SystemRationale
Ethanol/Water The compound is likely soluble in hot ethanol and insoluble in water. Adding water as an anti-solvent to a hot ethanolic solution can induce crystallization upon cooling.
Isopropanol/Water Similar to ethanol/water, offering a slightly different polarity profile that may be advantageous.
Ethyl Acetate/Hexanes Ethyl acetate is a good solvent for many esters, while hexanes act as an anti-solvent. This system is effective for moderately polar compounds.
Acetone/Water Acetone is a strong solvent, and water can be used as an anti-solvent.

Troubleshooting Recrystallization:

  • Oiling Out: This occurs when the compound comes out of solution as a liquid instead of a solid. It is often due to the solution being too supersaturated or cooling too rapidly.

    • Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent and allow the solution to cool more slowly. Seeding with a pure crystal can also help induce proper crystallization.

  • Low Yield: This can be caused by using too much solvent, leading to a significant amount of the product remaining in the mother liquor.

    • Solution: Minimize the amount of hot solvent used to dissolve the crude product. After cooling to room temperature, placing the flask in an ice bath can help to maximize crystal formation.

  • Premature Crystallization: If the product crystallizes too quickly, impurities can be trapped within the crystal lattice.

    • Solution: Ensure all the crude material is fully dissolved in the minimum amount of boiling solvent. Slow cooling is crucial; a Dewar flask or insulating the flask can promote the formation of purer crystals.

Troubleshooting Guide

Problem 1: Persistent Impurity with Similar Polarity on TLC

You observe a persistent impurity spot on your TLC plate with an Rf value very close to your product, making separation by column chromatography difficult.

Possible Cause: A common issue with sulfonamides is the potential for N-alkylation, which could lead to a byproduct with very similar polarity to your desired product. Another possibility is a closely related regioisomer formed during the synthesis.

Troubleshooting Workflow:

start Persistent Impurity with Similar Polarity check_structure Confirm Structure of Impurity (if possible) - LC-MS - NMR of enriched fraction start->check_structure recrystallization Optimize Recrystallization - Try different solvent systems - Slow cooling / Seeding check_structure->recrystallization Impurity identified chromatography Modify Chromatography - Different stationary phase (e.g., alumina) - Gradient elution in HPLC recrystallization->chromatography Still impure derivatization Consider Derivatization - Temporarily alter functionality of product or impurity - Purify derivative, then deprotect chromatography->derivatization Co-elutes synthesis Re-evaluate Synthesis - Modify reaction conditions to minimize byproduct formation derivatization->synthesis Impractical synthesis->start Synthesize new batch start Start with Proposed HPLC Conditions injection Inject Standard Solution start->injection evaluation Evaluate Peak Shape, Retention Time, and Resolution injection->evaluation optimization Optimize Mobile Phase Composition - Adjust Acetonitrile/Water ratio for desired retention - Consider gradient elution for complex mixtures evaluation->optimization Suboptimal Results validation Validate Method - Linearity, Accuracy, Precision, Specificity evaluation->validation Acceptable Results optimization->injection Re-inject

Sources

Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Group Introduction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing the sulfonamide functional group, a critical moiety in a vast array of pharmaceuticals.[1][2][3] Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to empower you in your experimental endeavors.

I. Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during sulfonamide synthesis.

Question 1: My reaction yield is consistently low. What are the primary culprits and how can I improve it?

Answer: Low yields are a frequent hurdle in sulfonamide synthesis, often stemming from a few key issues.[4][5]

  • Hydrolysis of the Sulfonylating Agent: Sulfonyl chlorides, the most common reagents for this transformation, are highly susceptible to hydrolysis by moisture, which converts them into unreactive sulfonic acids.[4][5]

    • Solution: Meticulously dry all glassware and use anhydrous solvents.[5] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended to minimize exposure to atmospheric moisture.[5]

  • Poor Reactivity of the Amine: The nucleophilicity of the amine is a critical factor.[4][6] Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines will react more slowly.[4]

    • Solution: Increasing the reaction temperature can provide the necessary activation energy.[4] Alternatively, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can form a more reactive intermediate, accelerating the reaction.[4]

  • Inappropriate Base or Solvent Selection: The choice of base and solvent significantly impacts reaction efficiency.[5][7]

    • Solution: A non-nucleophilic organic base, such as pyridine or triethylamine, is generally preferred to neutralize the HCl byproduct without competing with the amine nucleophile.[5][8] The solvent should be inert and capable of dissolving both reactants; dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[5][9]

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target sulfonamide.[5] A common side reaction with primary amines is the formation of a bis-sulfonated product.[5]

    • Solution: To minimize bis-sulfonation, slowly add the sulfonyl chloride to a solution containing a slight excess of the primary amine (1.1-1.2 equivalents).[5] This stoichiometric control favors the reaction of the sulfonyl chloride with an unreacted amine molecule.[5]

Question 2: I'm observing an unexpected side product. What is the likely culprit and how can I prevent it?

Answer: The most common side products in sulfonamide synthesis are the corresponding sulfonic acid and, in the case of primary amines, the bis-sulfonylated adduct.

  • Formation of Sulfonic Acid: This arises from the hydrolysis of the sulfonyl chloride.[5]

    • Prevention: As detailed above, rigorous exclusion of water through the use of anhydrous techniques is paramount.[5]

  • Formation of Bis-Sulfonylated Product: Primary amines, after forming the initial sulfonamide, can be deprotonated by the base, and the resulting anion can react with a second molecule of the sulfonyl chloride.

    • Prevention: In addition to the slow addition of the sulfonyl chloride to an excess of the amine, using a sterically hindered base can sometimes disfavor the second sulfonylation. For particularly challenging substrates, employing a protecting group on the amine may be necessary.[5][10]

  • C-Sulfonylation: In some cases, particularly with activated aromatic systems like 4-alkylpyridines, sulfonylation can occur on a carbon atom instead of the intended heteroatom (N or O).[11]

    • Prevention: This side reaction can often be suppressed by running the reaction at lower temperatures and carefully controlling the stoichiometry of the sulfonylating agent.[11] Using a non-nucleophilic, sterically hindered base can also help.[11]

Question 3: How do I effectively purify my sulfonamide product?

Answer: Purification can be challenging due to the properties of the product and potential impurities.

  • Recrystallization: This is often the most effective method for purifying solid sulfonamides.[5]

    • Procedure: The key is to find a suitable solvent or solvent system in which the sulfonamide is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures. Common solvents for recrystallization include ethanol, isopropanol, and mixtures of ethyl acetate and hexanes.[12]

  • Column Chromatography: For non-crystalline products or when recrystallization is ineffective, column chromatography is a powerful purification technique.

    • Procedure: A common eluent system is a mixture of hexane and ethyl acetate.[13] The polarity of the eluent can be adjusted to achieve optimal separation.

  • Aqueous Workup: A standard aqueous workup is crucial for removing many common impurities before further purification.

    • Procedure: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove excess amine base.[13] A subsequent wash with a saturated sodium bicarbonate solution will remove the acidic sulfonic acid byproduct.[13]

Question 4: My sulfonyl chloride seems to be degrading. What are the alternatives?

Answer: The instability of sulfonyl chlorides is a well-known issue.[14] Fortunately, several more stable alternatives have been developed.

  • Sulfonyl Fluorides: These are often more stable than their chloride counterparts and can lead to better yields, especially with amines that have other functional groups.[4][15]

  • Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: This approach, popularized by Sharpless, utilizes the unique reactivity of the S(VI)-F bond and has expanded the toolkit for sulfonamide synthesis.[2]

  • Pentafluorophenyl Sulfonate Esters: These can act as effective mimics of sulfonyl chlorides but are generally more stable and easier to handle.[14]

  • DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)): This stable, solid reagent serves as a safe and convenient source of sulfur dioxide for synthesizing sulfonamides.[2][14]

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction between a sulfonyl chloride and an amine?

A1: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the sulfonamide.[16][17] The presence of a base is crucial to neutralize the HCl generated, which would otherwise protonate the starting amine and halt the reaction.[8]

Q2: Can I use an aqueous base like sodium hydroxide for this reaction?

A2: While it is possible under certain conditions (known as Schotten-Baumann conditions), using an aqueous base significantly increases the risk of hydrolyzing the sulfonyl chloride.[5] For most laboratory-scale syntheses, a non-nucleophilic organic base in an anhydrous organic solvent is the preferred method to maximize yield.[5]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product.

Q4: What is the "Hinsberg test" and how is it related to sulfonamide synthesis?

A4: The Hinsberg test is a classical chemical test used to distinguish between primary, secondary, and tertiary amines.[18][19] It relies on the reaction of the amine with benzenesulfonyl chloride in the presence of an aqueous base.[19]

  • Primary amines form a sulfonamide that is soluble in the basic solution.[18][19]

  • Secondary amines form an insoluble sulfonamide.[18][19]

  • Tertiary amines do not react.[18][19] This differential reactivity is a direct application of the principles of sulfonamide formation.

Q5: Are there any "green" or more environmentally friendly methods for sulfonamide synthesis?

A5: Yes, there is a growing interest in developing more sustainable methods. Some promising approaches include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and sometimes improve yields.[16]

  • Reactions in water or other green solvents: Efforts are being made to replace traditional organic solvents with more environmentally benign alternatives.[20]

  • Catalytic methods: The use of catalysts can reduce the need for stoichiometric reagents and milder reaction conditions.[2]

  • Flow chemistry: This technique offers rapid and scalable synthesis with high control and can be more eco-friendly.[21]

III. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide
  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the amine (1.1 equivalents) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.0 equivalent) to the stirred solution.

  • Add a non-nucleophilic organic base such as pyridine or triethylamine (1.5 equivalents) dropwise to the reaction mixture.[5]

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification of a Solid Sulfonamide by Recrystallization
  • In a flask, dissolve the crude sulfonamide in the minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol).

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the clear solution to cool slowly to room temperature. Crystals of the purified sulfonamide should form.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[5]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities.[5]

  • Allow the crystals to air dry or dry in a desiccator to obtain the pure sulfonamide.[5]

IV. Data Presentation

Table 1: Effect of Base and Solvent on Sulfonamide Synthesis Yield
EntryBase (equivalents)SolventTime (h)Yield (%)
1Pyridine (2)DCM1295
2Triethylamine (2)DCM1292
3DIPEA (2)DCM2485
4Pyridine (2)Acetonitrile1288

Reaction conditions: Benzylamine (1.1 eq), p-Toluenesulfonyl chloride (1.0 eq), Base, Solvent, Room Temperature. Data adapted from representative procedures.[13]

V. Visualizations

Troubleshooting Workflow for Low Sulfonamide Yield

Troubleshooting_Low_Yield start Low Yield Observed check_hydrolysis Check for Hydrolysis (Anhydrous Conditions?) start->check_hydrolysis check_reactivity Assess Amine Reactivity (Steric/Electronic Effects?) start->check_reactivity check_conditions Evaluate Base/Solvent (Optimal Choices?) start->check_conditions check_side_reactions Investigate Side Reactions (Bis-sulfonylation?) start->check_side_reactions solution_hydrolysis Dry Glassware & Solvents Use Inert Atmosphere check_hydrolysis->solution_hydrolysis solution_reactivity Increase Temperature Add Catalyst (e.g., DMAP) check_reactivity->solution_reactivity solution_conditions Use Non-nucleophilic Base (Pyridine, TEA) Ensure Solubility check_conditions->solution_conditions solution_side_reactions Slow Addition of Sulfonyl Chloride Control Stoichiometry check_side_reactions->solution_side_reactions end Improved Yield solution_hydrolysis->end solution_reactivity->end solution_conditions->end solution_side_reactions->end

Caption: A decision-making flowchart for troubleshooting low yields in sulfonamide synthesis.

General Reaction Scheme for Sulfonamide Formation

Sulfonamide_Formation cluster_conditions Conditions Amine R-NH₂ (Amine) Sulfonamide R-NH-SO₂-R' (Sulfonamide) Amine->Sulfonamide SulfonylChloride R'-SO₂Cl (Sulfonyl Chloride) SulfonylChloride->Sulfonamide Base Base (e.g., Pyridine) HCl HCl Base->HCl Neutralizes Solvent Anhydrous Solvent (e.g., DCM)

Caption: The fundamental reaction for the synthesis of sulfonamides from amines and sulfonyl chlorides.

VI. References

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.

  • Troubleshooting common issues in sulfonamide bond formation. Benchchem.

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve.

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications.

  • common issues in sulfonamide synthesis and solutions. Benchchem.

  • Protecting Groups for Amines: Sulfonamides. YouTube.

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

  • Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2 - Books.

  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science - ACS Publications.

  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. PMC - NIH.

  • .

  • Technical Support Center: Optimizing Sulfonamide Synthesis. Benchchem.

  • 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts.

  • Better Synthesis of Sulfonyl Chloride Mimics. ChemistryViews.

  • Hinsberg reaction. Wikipedia.

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters - ACS Publications.

  • Condition optimizations of sulfonamide formation using piperidine... ResearchGate.

  • optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides. Benchchem.

  • 23.9: Amines as Nucleophiles. Chemistry LibreTexts.

  • Chemical Sulfation of Small Molecules – Advances and Challenges. PMC - NIH.

  • Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. Request PDF - ResearchGate.

  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society.

  • Peptide synthesis with sulfonyl protecting groups. Google Patents.

  • Video: Amines to Sulfonamides: The Hinsberg Test. JoVE.

  • Solvent optimization of the sulfonylation reactiona. ResearchGate.

  • Technical Support Center: Strategies to Avoid C-Sulfonylation Side Reactions. Benchchem.

  • Amine Reactions. Chemistry LibreTexts.

  • Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01191F.

  • Effect of solvent and reaction concentration a. Download Table - ResearchGate.

  • Regioselective and stereoselective sulfonylation of alkynylcarbonyl compounds in water. Green Chemistry (RSC Publishing).

  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry - Reddit.

  • A Comparative Guide to Modern Sulfonamide Synthesis Methods. Benchchem.

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. NIH.

  • Sulfonamide purification process. US2777844A - Google Patents.

  • Reductive desulfonylation. Wikipedia.

  • Full article: Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides.

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.

  • How to eliminate sulfonamide starting material from an reaction? ResearchGate.

  • Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Taylor & Francis Online.

Sources

Technical Support Center: Degradation Pathways of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research. Our approach is grounded in established principles of chemical degradation and informed by extensive experience in pharmaceutical analysis.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during your degradation studies of this compound.

Question 1: I am observing unexpected peaks in my chromatogram during a forced degradation study. How can I identify their origin?

Answer:

Unexpected chromatographic peaks can arise from several sources. A systematic approach is necessary for identification:

  • Contamination Check: First, rule out external contamination. Analyze a blank sample (injection of the mobile phase or diluent) to ensure that the unexpected peaks are not coming from your solvent, glassware, or HPLC system.

  • Forced Degradation of Placebo: If you are working with a formulated product, subject a placebo (the formulation without the active pharmaceutical ingredient, API) to the same stress conditions. This will help you differentiate between degradants of the API and those of the excipients.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of your parent compound and the unexpected peaks. Co-elution of multiple species under a single peak is a common issue.

  • Mass Spectrometry (MS) for Identification: The most definitive way to identify unknown peaks is to use a mass spectrometer coupled with your liquid chromatograph (LC-MS). By determining the mass-to-charge ratio (m/z) of the unknown peaks, you can deduce their molecular weights and propose potential structures. For instance, a peak with a mass corresponding to the hydrolysis of the ethyl ester group would be a strong indicator of a specific degradation pathway.

Question 2: My mass balance in the stability study is below 90%. What are the likely causes and how can I improve it?

Answer:

A low mass balance suggests that not all of the parent compound and its degradation products are being accounted for. Here are the common culprits and their solutions:

  • Co-elution of Degradants: One or more degradation products may be co-eluting with the parent peak or with each other. A PDA detector can help identify this. If co-elution is suspected, you will need to optimize your chromatographic method. Try adjusting the mobile phase composition, gradient slope, column temperature, or even switching to a different column chemistry.

  • Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector. If you suspect this, using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector can be beneficial.

  • Volatile Degradants: If the degradation process leads to the formation of volatile compounds, they will be lost during sample preparation or analysis and will not be detected by LC-based methods. Headspace Gas Chromatography (GC) can be used to analyze for volatile degradants.

  • Precipitation of Degradants: Degradation products may be poorly soluble in the analytical solvent and precipitate out of the solution. Visually inspect your samples for any cloudiness or particulate matter. If precipitation is observed, you may need to use a different diluent for your samples.

Question 3: I am seeing little to no degradation under my stress conditions. How should I adjust my experimental parameters?

Answer:

The goal of forced degradation is to achieve 5-20% degradation of the drug substance[1]. If you are not observing sufficient degradation, consider the following adjustments:

  • Increase Stressor Concentration: For hydrolytic and oxidative degradation, increase the concentration of the acid, base, or oxidizing agent.

  • Elevate Temperature: For thermal degradation and to accelerate hydrolysis and oxidation, increase the temperature. A common starting point is 60-80°C.

  • Extend Exposure Time: If increasing the concentration or temperature is not feasible or desirable, simply extend the duration of the stress testing.

  • Photostability Conditions: For photolytic degradation, ensure you are using a light source that emits both UV and visible light, as recommended by ICH guidelines[1]. Also, ensure the light source is properly calibrated.

Frequently Asked Questions (FAQs)

Question 1: What are the most likely degradation pathways for this compound based on its chemical structure?

Answer:

Based on the functional groups present in the molecule (an ethyl ester, a sulfonamide, and a substituted aromatic ring), the following degradation pathways are most probable:

  • Hydrolysis of the Ethyl Ester: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis. This would result in the formation of 2-Methyl-2-(4-sulfamoylphenyl)propanoic acid and ethanol.

  • Hydrolysis of the Sulfonamide: While generally more stable than esters, the sulfonamide group can also undergo hydrolysis, particularly under harsh acidic or basic conditions, which would cleave the sulfur-nitrogen bond.

  • Oxidative Degradation: The aromatic ring and the tertiary carbon atom adjacent to it can be susceptible to oxidation. This could lead to the formation of hydroxylated derivatives or other oxidative degradation products.

  • Photodegradation: Aromatic compounds can be susceptible to photodegradation, which may involve complex radical-mediated reactions.

Question 2: What are the standard conditions for a forced degradation study?

Answer:

Forced degradation studies are typically carried out under the following conditions, with the goal of achieving 5-20% degradation:

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C)
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60°C)
Oxidation 3% to 30% H₂O₂ at room temperature
Thermal Degradation Dry heat at a temperature above the accelerated stability testing conditions (e.g., 80°C)
Photodegradation Exposure to a combination of UV and visible light (as per ICH Q1B guidelines)

Question 3: How do I develop a stability-indicating analytical method?

Answer:

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. The key steps in developing such a method are:

  • Develop a Separation Method: Use High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to achieve good separation between the parent compound and its degradation products. A gradient elution is often necessary.

  • Perform Forced Degradation: Subject the API to a range of stress conditions (acid, base, oxidation, heat, light) to generate the degradation products.

  • Method Validation: Validate the analytical method according to ICH guidelines. This includes demonstrating specificity (the ability to assess the analyte unequivocally in the presence of its potential impurities and degradants), linearity, accuracy, precision, and robustness.

  • Peak Purity Assessment: Use a PDA detector to confirm that the chromatographic peak of the parent compound is pure and not co-eluting with any degradation products in the stressed samples.

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound (e.g., 0.1 mg/mL) to a light source that provides both UV and visible light, following ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC method.

Visualizing Degradation Pathways

The following diagram illustrates the hypothesized degradation pathways of this compound.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent Ethyl 2-Methyl-2- (4-sulfamoylphenyl)propionate acid_hydrolysis Acid/Base Hydrolysis parent->acid_hydrolysis H+/OH- oxidation Oxidation (e.g., H2O2) parent->oxidation [O] photolysis Photolysis (UV/Vis) parent->photolysis hydrolyzed_ester 2-Methyl-2-(4-sulfamoylphenyl) propanoic acid acid_hydrolysis->hydrolyzed_ester oxidized_product Hydroxylated derivatives oxidation->oxidized_product photo_product Photodegradation products photolysis->photo_product

Caption: Hypothesized degradation pathways of this compound.

References

  • García-Galán, M. J., Gutiérrez, M. C., & Ferrer, I. (2008). Identification and determination of metabolites and degradation products of sulfonamide antibiotics. Analytical and bioanalytical chemistry, 391(4), 1279–1286.
  • Sorensen, D. L., Aarestrup, F. M., & Dalsgaard, A. (2006). The role of veterinary use of antimicrobials in the emergence and spread of antimicrobial resistance. Current opinion in microbiology, 9(3), 241–245.
  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, 2003.
  • ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products, 1996.
  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced drug delivery reviews, 59(1), 29-37.

Sources

Troubleshooting low conversion rates in phosphine-catalyzed annulation reactions

Author: BenchChem Technical Support Team. Date: January 2026

<

To: Valued Researchers, Scientists, and Drug Development Professionals From: The Desk of a Senior Application Scientist Subject: Troubleshooting Low Conversion Rates in Phosphine-Catalyzed Annulation Reactions

Welcome to our dedicated technical support center. This guide is designed to address the common challenges encountered during phosphine-catalyzed annulation reactions, such as the Rauhut-Currier, Morita-Baylis-Hillman (MBH), and various cycloadditions ([3+2], [4+2], etc.). Low conversion is a frequent yet solvable issue. This document provides in-depth, cause-and-effect troubleshooting advice to help you diagnose problems and optimize your reaction outcomes.

Section 1: Core Troubleshooting Guide

This section is structured as a direct, problem-solution guide. Identify your issue and explore the potential causes and recommended actions.

Question 1: My reaction has stalled or shows very low conversion. Where do I start?

Low conversion is a general symptom with several possible root causes. A systematic approach is crucial. The first step is to determine if the catalyst is the primary issue.

Primary Suspect: Catalyst Inactivity or Decomposition

Tertiary phosphines are the heart of these reactions, acting as nucleophiles to activate the substrates.[1] However, they are susceptible to deactivation, primarily through oxidation.

Immediate Action: Assess Catalyst Viability

  • Cause: Phosphines, particularly trialkylphosphines, are readily oxidized by atmospheric oxygen to form the corresponding phosphine oxides (R₃P=O).[2][3] Phosphine oxides are catalytically inactive and represent the most common "catalyst death" pathway.[2] Even seemingly air-stable triarylphosphines like PPh₃ can oxidize under certain conditions.[4]

  • Troubleshooting Steps:

    • Run a Control Reaction: Set up the reaction using a freshly opened bottle of high-purity phosphine catalyst or a catalyst purified by a standard procedure (see Protocol 1). If this reaction proceeds as expected, your original catalyst batch is likely compromised.

    • Analytical Verification (³¹P NMR): If available, ³¹P NMR spectroscopy is the most definitive tool for assessing catalyst purity.

      • Triphenylphosphine (PPh₃) should appear around δ = -5 ppm. Its oxide (Ph₃P=O) appears significantly downfield, typically between δ = 25-35 ppm.[5][6]

      • Tributylphosphine (PBu₃) appears around δ = -32 ppm, while its oxide (Bu₃P=O) is found around δ = 43 ppm.[2]

      • The presence of a significant phosphine oxide peak confirms catalyst degradation.

dot

Caption: Common catalyst deactivation pathways for tertiary phosphines.

Question 2: I've confirmed my catalyst is pure and active, but the conversion is still low. What's the next step?

If the catalyst is not the culprit, the issue lies within the reaction environment or the reagents themselves. Rigorous exclusion of air and moisture is non-negotiable.

Primary Suspect: Reaction Conditions and Reagent Purity

  • Cause A: Oxygen and Moisture Contamination: Beyond oxidizing the catalyst, trace water can interfere with the catalytic cycle, particularly in reactions involving sensitive intermediates or protic additives.[1][7] Solvents, especially ethers like THF and dioxane, can contain peroxide impurities that are highly detrimental.[8]

    • Solution: Employ rigorous inert atmosphere techniques. Use Schlenk lines or a glovebox for all manipulations. Solvents must be anhydrous and thoroughly degassed (see Protocol 2).[9][10]

  • Cause B: Substrate Quality and Reactivity:

    • Purity: Ensure your starting materials are pure. Impurities can sometimes inhibit the catalyst.

    • Steric Hindrance: Highly substituted substrates can dramatically slow down reactions. For instance, in MBH reactions, α-branched aldehydes often give poor yields.[11] Similarly, bulky groups near the reaction center in annulation partners can prevent the catalyst or the other substrate from approaching.[12]

    • Electronic Effects: The electronic nature of your substrates is critical. Electron-withdrawing groups on the activated alkene are essential for the initial nucleophilic attack by the phosphine.[13] If these groups are not sufficiently activating, the reaction will be sluggish.

  • Cause C: Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing the zwitterionic intermediates that are central to phosphine-catalyzed annulations.[1]

    • Solution: Screen a range of solvents. While non-polar solvents like toluene are common, sometimes more polar aprotic solvents like THF or CH₂Cl₂ can improve rates.[12][14] Avoid polar protic solvents (like methanol or ethanol) unless they are intentionally used as an additive, as they can interfere with the catalytic cycle by protonating key intermediates.

dot

Troubleshooting_Workflow start Low Conversion Observed check_catalyst Is Catalyst Active & Pure? start->check_catalyst purify_catalyst Action: Purify or Replace Catalyst (See Protocol 1) check_catalyst->purify_catalyst No check_conditions Are Conditions Strictly Anhydrous/Anaerobic? check_catalyst->check_conditions Yes purify_catalyst->check_conditions improve_technique Action: Improve Inert Technique (See Protocol 2) check_conditions->improve_technique No check_reagents Are Substrates Pure & Suitable? check_conditions->check_reagents Yes improve_technique->check_reagents purify_reagents Action: Purify Starting Materials check_reagents->purify_reagents No optimize_params Action: Optimize Temp, Conc., Solvent, or Catalyst check_reagents->optimize_params Yes purify_reagents->optimize_params success Reaction Optimized optimize_params->success

Caption: A logical workflow for troubleshooting low conversion rates.

Question 3: The reaction is clean but slow. How can I increase the reaction rate?

Slow reaction rates are a known drawback of some phosphine-catalyzed processes, particularly the Morita-Baylis-Hillman reaction.[7]

Primary Suspect: Suboptimal Reaction Parameters

  • Cause A: Catalyst Nucleophilicity/Sterics: The choice of phosphine is critical.

    • Nucleophilicity: More nucleophilic (electron-rich) phosphines, like trialkylphosphines (e.g., PBu₃), are generally more reactive than triarylphosphines (e.g., PPh₃) and can accelerate the initial addition step.[15]

    • Sterics: However, very bulky phosphines can hinder the reaction. There is often a fine balance. For Rauhut-Currier reactions, bulky but nucleophilic phosphines like PCy₃ are often effective.[16][17]

    • Solution: Screen a variety of phosphines. See the table below for a comparison.

  • Cause B: Temperature and Concentration:

    • Temperature: Many annulations are run at room temperature, but gently heating (e.g., to 40-60 °C) can sometimes overcome a kinetic barrier.[15] However, be cautious, as excessive heat can promote side reactions or catalyst decomposition.[10]

    • Concentration: Running reactions at higher concentrations can increase the rate, but may also lead to undesired dimerization or polymerization, especially with highly reactive Michael acceptors like acrylates.[13]

  • Cause C: Lack of Protic Additives (in specific cases): In reactions like the MBH, the rate-determining step is often a proton transfer.[18]

    • Solution: The addition of a co-catalytic amount of a protic source (e.g., methanol, water, or phenols) can accelerate the reaction by facilitating this proton transfer step, often via hydrogen bonding with the zwitterionic intermediate.[7][11]

Parameter Typical Range Troubleshooting Notes
Catalyst Loading 5-20 mol%For challenging substrates, increasing loading to 20 mol% may be necessary.
Concentration 0.1 - 1.0 MStart around 0.5 M. If dimerization is an issue, dilute. If slow, concentrate.
Temperature 25 °C - 80 °CStart at room temperature. Heat cautiously if no reaction occurs.
Solvent Toluene, THF, CH₂Cl₂, DioxaneToluene is a good starting point. Screen others if solubility or rate is an issue.[9][12]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right phosphine catalyst? The choice depends on a balance between nucleophilicity and steric bulk.

  • For high reactivity: Trialkylphosphines (PBu₃, PCy₃) are generally more nucleophilic and faster.[15]

  • For stability and handling: Triarylphosphines (PPh₃) are less reactive but are solids and easier to handle.[15]

  • For asymmetric catalysis: Chiral phosphines are required, but screening is often necessary as performance is highly substrate-dependent.[12][19]

Q2: My reaction produces a regioisomer I don't expect. Why? In some [4+2] annulations, particularly with α-alkylallenoates, the choice of phosphine can completely invert the polarity of the 1,4-dipole synthon. For example, a highly nucleophilic phosphine like HMPT can favor one regioisomer, while a less nucleophilic one like PPh₃ can produce the opposite.[15][20] This is due to a shift in the equilibrium between key intermediates.

Q3: Can I use amines like DABCO instead of a phosphine? While amines are classic catalysts for the Morita-Baylis-Hillman reaction, they are generally inefficient for the Rauhut-Currier reaction.[17][21] The mechanism of the RC reaction relies on intermediates that are favorably accessed with phosphine catalysts, explaining their superior efficacy.[16]

Q4: What is the role of additives, like Lewis acids? While uncommon in phosphine catalysis, additives can sometimes be beneficial. For example, a Lewis acid like BF₃·OEt₂ was found to be critical for improving the yield in a specific phosphine-catalyzed reaction, likely by activating an electrophile.[1] This is highly context-dependent and requires empirical screening.

Section 3: Key Experimental Protocols

Protocol 1: Purification of Triphenylphosphine (PPh₃) by Recrystallization

This protocol should be performed in a fume hood.

  • Dissolution: In a flask, dissolve crude triphenylphosphine in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the white, crystalline PPh₃ by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent. Store the purified phosphine under an inert atmosphere (e.g., in a glovebox or a desiccator backfilled with argon/nitrogen).

Protocol 2: Solvent Degassing (Freeze-Pump-Thaw Method)

This is the most effective method for removing dissolved oxygen from solvents.

  • Setup: Place the solvent in a robust Schlenk flask equipped with a stir bar and a high-vacuum stopcock. The flask should not be more than half full.

  • Freeze: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the stopcock to the vacuum line and evacuate the headspace for 5-10 minutes.

  • Thaw: Close the stopcock and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You will likely see bubbles of gas being released from the solvent.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gas is removed.

  • Storage: After the final cycle, backfill the flask with an inert gas (argon or nitrogen).

References

  • Lu, X., & Zhang, C., & Xu, Z. (2003). An Expedient Phosphine-Catalyzed [4 + 2] Annulation: Synthesis of Highly Functionalized Tetrahydropyridines. Journal of the American Chemical Society. [Link]
  • Gao, H., & Lian, X., & Feng, C., & Chen, Z., & Ye, S. (2012). Phosphine-catalyzed asymmetric dearomative [3+2] annulation reaction of benzimidazoles with cyclopropenones. CCS Chemistry. [Link]
  • Oro, L. A., & Sola, E. (2018).
  • Baran, P. S., & O'Malley, D. P., & Zard, S. Z. (2004). Decarboxylative Phosphine Synthesis: Insights into the Catalytic, Autocatalytic, and Inhibitory Roles of Additives and Intermediates. Journal of the American Chemical Society. [Link]
  • Eberlin, M. N., & Santos, L. S., & Kaddoum, H. (2012). The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry. Molecules. [Link]
  • Tolstoy, P. M., & Kostin, M. A., & Alkhuder, O. (2023). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Physical Chemistry Chemical Physics. [Link]
  • Duckett, S. B., & Cole-Hamilton, D. J., & Whitwood, A. C. (2022). Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh3-catalysed olefin hydroformylation.
  • Schulz, A., & Villinger, A. (2016). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. RSC Advances. [Link]
  • Lu, Y., & Lan, Y. (2021).
  • Balema, V. P., & Wiench, J. W., & Pruski, M. (2016). Phosphines: preparation, reactivity and applications. Organophosphorus Chemistry. [Link]
  • Ragogna, P. J., & Le, C. M. (2005). Air and Moisture-Stable Secondary Phosphine Oxides as Preligands in Catalysis. European Journal of Inorganic Chemistry. [Link]
  • Tolstoy, P. M., & Filarowski, A. (2016). Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds. Physical Chemistry Chemical Physics. [Link]
  • Tolstoy, P. M., & Kostin, M. A., & Alkhuder, O. (2023). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors.
  • Wasylishen, R. E., & Power, W. P. (1987). Phosphorus-31 NMR studies of several phosphines in the solid state. Canadian Journal of Chemistry. [Link]
  • Unknown. (2003). The Morita-Baylis-Hillman Reaction. University of California, Irvine. [Link]
  • Wang, J., & Li, Y., & Wang, Y. (2012). Chiral multifunctional thiourea-phosphine catalyzed asymmetric [3 + 2] annulation of Morita–Baylis–Hillman carbonates with maleimides. Beilstein Journal of Organic Chemistry. [Link]
  • Wang, C., & Wang, S., & Chen, Y. (2018). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Chemistry – An Asian Journal. [Link]
  • Lu, C., & Lu, X. (2005). A Phosphine-Catalyzed [3 + 2] Annulation Reaction of Modified Allylic Compounds and N-Tosylimines. Organic Letters. [Link]
  • Pietschnig, R., & Horký, F. (2023).
  • Kwon, O. (2016). Advances in Nucleophilic Phosphine Catalysis of Alkenes, Allenes, Alkynes, and MBHADs. Accounts of Chemical Research. [Link]
  • Gicquel, M., & Portrait, F., & Gabillet, S., & Le Grognec, E., & Felpin, F. (2022). Phosphine-Catalyzed Dearomative [3 + 2] Cycloaddition of Benzoxazoles with a Cyclopropenone. Organic Letters. [Link]
  • Pietschnig, R., & Horký, F. (2023). Predicting the Air Stability of Phosphines.
  • Unknown. (n.d.). Synthesis, purification, and characterization of tetraphosphine ligands.
  • Aggarwal, V. K., & Fulford, S. Y., & Lloyd-Jones, G. C. (2005). Mechanism of the Morita−Baylis−Hillman Reaction: A Computational Investigation. Journal of the American Chemical Society. [Link]
  • Fu, G. C., & Lee, S. Y., & Fujiwara, Y., & Nishiguchi, A., & Kalek, M. (2015). Phosphine-catalyzed enantioselective intramolecular [3+2] annulations to generate fused ring systems. Journal of the American Chemical Society. [Link]
  • Schulz, A., & Villinger, A. (2020). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. The Journal of Organic Chemistry. [Link]
  • D'Santi, C., & Lattanzi, A. (2021). Possible pathways for phosphine decomposition, including the ones considered in the present study.
  • Kwon, O., & Tran, Y. S. (2007). Phosphine-catalyzed [4 + 2] annulation: synthesis of cyclohexenes. Journal of the American Chemical Society. [Link]
  • Smith, A. D., & Cowen, B. J. (2010). The Rauhut–Currier Reaction: Why Phosphines Are Efficient Catalysts.
  • Tong, X., & Zhang, J. (2014). Phosphine-catalyzed [4 + 2] annulation of γ-substituent allenoates: facile access to functionalized spirocyclic skeletons. Organic & Biomolecular Chemistry. [Link]
  • Wikipedia. (n.d.). Rauhut–Currier reaction. Wikipedia. [Link]
  • Wikipedia. (n.d.). Baylis–Hillman reaction. Wikipedia. [Link]
  • Schulz, A., & Villinger, A. (2021).
  • University of Rochester. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment!. Department of Chemistry. [Link]
  • Kwon, O., & Tran, Y. S. (2007). Phosphine-catalyzed [4 + 2] annulation: synthesis of cyclohexenes. PubMed. [Link]
  • Johnson, S. A., & Chen, C. (2021). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts.
  • Santi, C., & D'Auria, M., & Ruzziconi, R. (2022).
  • Smith, A. D., & Cowen, B. J. (2010). The Rauhut–Currier Reaction: Why Phosphines Are Efficient Catalysts.
  • Unknown. (n.d.). Recent Developments of the Morita-Baylis-Hillman Reaction. University of California, Irvine. [Link]
  • Unknown. (n.d.). Phosphine-Catalyzed (4 + 2) Annulation of Allenoates Bearing Acidic Hydrogen with 1,1-Dicyanoalkenes.

Sources

Technical Support Center: Solubility Enhancement for Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Solubility Challenge

Welcome to the technical support center. This guide provides in-depth troubleshooting protocols and scientific rationale for increasing the solubility of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate in Dimethyl Sulfoxide (DMSO). This compound, belonging to the sulfonamide class, presents a common challenge for researchers: achieving a stable, high-concentration stock solution required for various downstream biological and chemical assays.[1]

The molecular structure, featuring both lipophilic aromatic rings and a polar, ionizable sulfonamide group, dictates its complex solubility behavior. While DMSO is a powerful aprotic solvent capable of dissolving a vast range of molecules, optimizing conditions is often necessary to overcome strong crystal lattice forces or unfavorable solute-solvent interactions.[2][3] This guide is designed to equip you with the foundational knowledge and practical workflows to systematically address and resolve these solubility issues.

Frequently Asked Questions (FAQs)

Q1: I've added my compound to high-purity DMSO, but it's not dissolving with simple mixing. What's the first thing I should try?

A1: The initial barrier to dissolution is often kinetic. Start by ensuring you are using high-purity, anhydrous DMSO, as absorbed water can significantly decrease its solvating power for certain organic compounds.[4][5][6] Then, employ physical agitation methods. Vigorous vortexing for 1-2 minutes is the first step. If undissolved solid remains, proceed to sonication in a water bath for 5-15 minutes, which provides energy to break down compound aggregates and facilitate dissolution.[7][8][9]

Q2: My compound dissolved in 100% DMSO, but it crashed out (precipitated) when I diluted it into my aqueous cell culture medium. Why does this happen?

A2: This is a very common phenomenon known as "crashing out" or precipitation upon dilution.[6][10] Your compound is soluble in the organic environment of pure DMSO but is poorly soluble in the aqueous buffer or medium. When you dilute the DMSO stock, the concentration of the organic solvent drops dramatically, and the aqueous environment can no longer keep the compound in solution, causing it to precipitate.[11] To prevent this, it is crucial to perform serial dilutions in 100% DMSO first to reach a concentration closer to your final working concentration before the final dilution into the aqueous medium.[7][12]

Q3: Can I heat the DMSO solution to get my compound to dissolve?

A3: Yes, gentle warming is an effective technique. Heating increases the kinetic energy of the system, which can help overcome the energy barrier for dissolution.[13][14] A water bath set to 37-50°C is typically sufficient.[7] However, be cautious. This compound contains an ethyl ester group, which can be susceptible to hydrolysis, and the overall compound may be prone to thermal degradation. Always use the lowest effective temperature for the shortest duration necessary. A pilot experiment to check for degradation via HPLC or LC-MS after heating is recommended if stability is a concern.

Q4: How important is the quality of the DMSO I use?

A4: It is critically important. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water contamination is a known cause of decreased solubility for many compounds stored in DMSO.[4][5] Always use a fresh, unopened bottle of anhydrous, high-purity (≥99.9%) DMSO for preparing stock solutions. Once opened, store the bottle with the cap tightly sealed, potentially using a desiccant, to minimize water absorption.

Troubleshooting Guide: Advanced Solubility Enhancement

If basic methods fail, a more systematic approach is required. The following sections provide detailed protocols and the scientific rationale behind them.

Decision Workflow for Solubility Enhancement

This workflow provides a logical progression from the simplest to the most advanced techniques.

SolubilityWorkflow start Start: Compound + Anhydrous DMSO vortex 1. Vortex Vigorously (2-5 min) start->vortex check1 Completely Dissolved? vortex->check1 sonicate 2. Sonicate (10-20 min) check1->sonicate No success Success: Stable Stock Solution check1->success Yes check2 Completely Dissolved? sonicate->check2 warm 3. Gentle Warming (37-50°C, 15 min) check2->warm No check2->success Yes check3 Completely Dissolved? warm->check3 ph_adjust 4. pH Adjustment (Micro-addition of Base) check3->ph_adjust No check3->success Yes check4 Completely Dissolved? ph_adjust->check4 check4->success Yes fail Consult Formulation Specialist (Consider co-solvents or alternative solvents) check4->fail No CrashingOut cluster_0 Step 1: Stable Stock Solution cluster_1 Step 2: Dilution into Aqueous Buffer DMSO DMSO Compound C DMSO->Compound solvates Water H2O Precipitate C↓ Water->Precipitate cannot solvate Stock 100% DMSO Stock Final Final Aqueous Solution (<1% DMSO) Stock->Final Dilution

Caption: Precipitation upon dilution from DMSO to aqueous media.

References

  • Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening.
  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed.
  • Dissolving Plant Extract in 4% DMSO and Sonication?.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Samples in DMSO: What an end user needs to know.
  • How to enhance drug solubility for in vitro assays?.
  • Compound Handling Instructions. MCE.
  • FAQs on Inhibitor Prepar
  • Technical Support Center: Troubleshooting Compound Solubility in DMSO. BenchChem.
  • Dimethyl sulfoxide. Wikipedia.
  • How can dimethyl sulfoxide enhance solubility in lab applic
  • Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol.
  • Any suggestions for treating DMSO soluble compound in cell culture?.
  • pH Adjustment and Co-Solvent Optimiz
  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?.
  • I have dissolved some novel drugs in DMSO and found precipitate when I had administered it to my cell culture system. Is it normal?.
  • Technical Guide: Solubility of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide in Dimethyl Sulfoxide (DMSO). BenchChem.
  • Dimethyl Sulfoxide (DMSO)
  • How to dissolve chemical compound using ultrasonic
  • How to dissolve chemical compound using ultrasonicator?.

Sources

Avoiding decomposition of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate during workup

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Decomposition During Experimental Workup

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate, a molecule featuring both an ester and a sulfonamide functional group. Understanding the chemical liabilities of this compound is critical for ensuring high yield and purity during post-reaction workup.

Frequently Asked Questions (FAQs)
Q1: My reaction appears complete by TLC, but my final yield is low and I've isolated the carboxylic acid analog of my target molecule. What is causing this degradation?

A1: The primary cause is likely base-catalyzed hydrolysis of the ethyl ester, a reaction commonly known as saponification.

Your target molecule contains an ethyl propionate ester linkage, which is highly susceptible to cleavage under basic (alkaline) conditions.[1][2] During aqueous workup, washing the organic layer with basic solutions like sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or sodium hydroxide (NaOH) can rapidly and irreversibly convert your ester to a carboxylate salt.[3] Upon subsequent acidification to neutralize the base, this salt is protonated to form the corresponding carboxylic acid, which is a common impurity or source of yield loss.

The reaction is irreversible because the final deprotonation of the carboxylic acid by the base drives the equilibrium to completion.[4] Even seemingly "mild" bases like sodium bicarbonate can be sufficient to initiate this process, especially with prolonged contact time or elevated temperatures.

Below is a diagram illustrating the key decomposition pathways for your molecule.

cluster_main This compound cluster_products Decomposition Products main_molecule Target Molecule ester_hydrolysis Carboxylic Acid Derivative (Ester Hydrolysis) main_molecule->ester_hydrolysis  Base-Catalyzed Hydrolysis  (e.g., NaHCO₃, NaOH) sulfonamide_cleavage Sulfonic Acid Derivative (Sulfonamide Cleavage) main_molecule->sulfonamide_cleavage  Acid-Catalyzed Hydrolysis  (e.g., strong HCl, H₂SO₄)

Caption: Key decomposition pathways for the target molecule.

Q2: I'm concerned about the stability of the sulfonamide group. What conditions should I avoid?

A2: The sulfonamide (S-N) bond is most vulnerable to cleavage under strong acidic conditions.

While sulfonamides are generally more stable than amides to hydrolysis, they are known to degrade under harsh acidic conditions, leading to the formation of a sulfonic acid and the corresponding amine.[5] Generally, sulfonamides exhibit greater stability in neutral to alkaline pH ranges.[6] Therefore, washing your reaction mixture with strong acids (e.g., >1M HCl) to remove basic impurities should be avoided or performed with extreme caution (at low temperatures with minimal contact time).

The challenge lies in the molecule's dual sensitivity: the ester is labile to base, and the sulfonamide is labile to strong acid. This necessitates a carefully controlled pH environment during the entire workup process.

Q3: What is the optimal pH range for an aqueous workup, and what reagents should I use?

A3: The "safe zone" for working up this compound is a slightly acidic to neutral pH range, ideally between pH 5 and 7.

This range represents the best compromise to minimize both ester saponification and sulfonamide cleavage. Aggressive adjustments to pH should be avoided. Instead of strong bases, use a saturated solution of ammonium chloride (NH₄Cl), which is mildly acidic, to quench reactions and wash out basic catalysts like pyridine or triethylamine. For removing residual acid, a very dilute solution of a weak base or simply washing with brine and water is preferable to strong bicarbonate solutions.

Table 1: pH Stability Profile and Recommended Reagents

pH RangeConditionRisk to Ester GroupRisk to Sulfonamide GroupRecommended Workup Reagents
< 4 AcidicLow risk of hydrolysis (reaction is reversible)[3][7]High risk of S-N bond cleavage[6][5]Avoid strong acids; use saturated NH₄Cl (pH ~5-5.5)
5 - 7 NeutralMinimal risk Minimal risk [5]Water, Brine (NaCl solution)
> 8 BasicHigh risk of irreversible saponification[1]Low risk of hydrolysis[6]Avoid NaHCO₃, K₂CO₃, NaOH, KOH; use with extreme caution
Q4: Can you provide a detailed, step-by-step protocol for a workup that minimizes decomposition?

A4: Absolutely. The following protocol is designed to carefully control pH and temperature to maximize the yield and purity of your final product.

This workflow emphasizes quenching, phase separation, and washing within the optimal pH 5-7 range.

start 1. Cool Reaction Mixture (0-5 °C) quench 2. Quench with Saturated Ammonium Chloride (NH₄Cl) (Maintains mild acidity, pH ~5) start->quench Critical Step: Avoid basic quench extract 3. Extract with Solvent (e.g., Ethyl Acetate, DCM) quench->extract wash1 4. Wash Organic Layer with Water extract->wash1 Remove water- soluble salts wash2 5. Wash Organic Layer with Brine wash1->wash2 Initiate drying dry 6. Dry with Anhydrous Na₂SO₄ or MgSO₄ wash2->dry filter 7. Filter and Concentrate (Rotary Evaporation) dry->filter end 8. Purified Product filter->end

Caption: Recommended workflow for a decomposition-free workup.

Experimental Protocol: Minimized Decomposition Workup

  • Cool the Reaction Mixture: Once the reaction is deemed complete, cool the flask in an ice-water bath to 0-5 °C. Lower temperatures slow down potential hydrolytic reactions.

  • Quench with Saturated NH₄Cl: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the cooled reaction mixture with stirring. This solution is mildly acidic (pH ~5-5.5) and is effective at neutralizing common organic bases (like pyridine) and quenching reactive reagents without being harsh enough to cleave the sulfonamide.

  • Solvent Extraction: Transfer the quenched mixture to a separatory funnel. Extract your product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Collect the organic layer.

  • Wash with Water: Wash the organic layer once with deionized water to remove the bulk of the ammonium salts.

  • Wash with Brine: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to remove residual water from the organic phase and breaks up emulsions.

  • Dry the Organic Layer: Dry the collected organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and Concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Avoid excessive heat.

  • Purity Check: Before full-scale purification (e.g., column chromatography), analyze a small sample of the crude material by TLC, LC-MS, or ¹H NMR to confirm the absence of the carboxylic acid byproduct.

Q5: How can I effectively monitor for decomposition during my experiment and workup?

A5: Proactive monitoring with simple analytical techniques is key to troubleshooting and optimizing your procedure.

  • Thin-Layer Chromatography (TLC): This is the most straightforward method.

    • Standard Spotting: On your TLC plate, spot your crude reaction mixture alongside a reference spot of your starting material and, if available, a standard of the potential carboxylic acid byproduct.

    • Observation: The carboxylic acid is significantly more polar than the ester. It will have a much lower Rf value (it will stick closer to the baseline) in typical non-polar to moderately polar solvent systems (e.g., ethyl acetate/hexanes). A prominent spot near the baseline is a strong indicator of ester hydrolysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more definitive analysis, a quick LC-MS of your crude product can confirm the presence or absence of decomposition products by their mass-to-charge ratio.

  • Proton NMR (¹H NMR): A crude ¹H NMR can also be revealing. The disappearance of the characteristic quartet and triplet signals of the ethyl group (-O-CH₂ -CH₃) and the appearance of a broad peak corresponding to a carboxylic acid proton (-COOH ) would indicate hydrolysis.

By implementing these careful workup procedures and monitoring techniques, you can significantly improve the yield and purity of this compound, ensuring the integrity of your experimental outcomes.

References
  • 15.8: Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]
  • 15.9: Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]
  • Ester hydrolysis. (2023). Wikipedia. [Link]
  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. [Link]
  • Ch20: Hydrolysis of Esters. (n.d.). University of Calgary. [Link]
  • Sonu, et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer Link. [Link]
  • Denton, T. T. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]
  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. (2014).
  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • III Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan. [Link]
  • The basicity of aliphatic sulfonamides. (1955). Journal of the American Chemical Society. [Link]
  • Schematic diagram explaining the acid stability of the sulfonamide structure. (n.d.).
  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications.
  • Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. (2005).
  • ANALYTICAL METHODS. (1995).
  • Simmie, J. M., & Curran, H. J. (2007).
  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (2012).
  • Synthesis of ethyl 2-methyl-2-(4-nitrophenoxy)
  • Phosphine-Catalyzed [4 + 2] Annul
  • Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds. (2009).
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry. [Link]
  • Ethyl 2-methyl-2-(4-methylphenyl)
  • Sulfonamide Derived Esters: Synthesis, Characterization, Density Functional Theory and Biological Evaluation through Experimental and Theoretical Approach. (2020). PubMed. [Link]
  • Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. [Link]
  • Sulfonamide Derived Esters: Synthesis, Characterization, Density Functional Theory and Biological Evaluation through Experimental and Theoretical Approach. (2020).
  • Enthalpies of Formation, Bond Dissociation Energies and Reaction Paths for the Decomposition of Model Biofuels: Ethyl Propanoate and Methyl Butanoate. (2007).
  • Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides. (n.d.). Springer. [Link]
  • ethyl 2-methyl-2-(methyl thio) propionate. (n.d.). The Good Scents Company. [Link]
  • Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. (2024). MDPI. [Link]

Sources

Navigating the Scale-Up of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate. As Senior Application Scientists, we understand that transitioning a synthetic route from the laboratory bench to a pilot plant introduces a new set of challenges. This guide is designed with full editorial control to provide you with in-depth, practical, and scientifically grounded advice to navigate these complexities. We will delve into the "why" behind experimental choices, ensuring that each step is a self-validating component of a robust and scalable process.

The Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is typically approached in two key stages:

  • Synthesis of the Carboxylic Acid Intermediate: Preparation of 2-Methyl-2-(4-sulfamoylphenyl)propanoic acid.

  • Fischer Esterification: Conversion of the carboxylic acid to the final ethyl ester product.

This guide is structured to address potential issues at each of these critical stages, followed by general scale-up challenges and a comprehensive FAQ section.

Part 1: Synthesis of 2-Methyl-2-(4-sulfamoylphenyl)propanoic Acid - Troubleshooting and Key Considerations

The successful synthesis of the final product is critically dependent on the quality and yield of the carboxylic acid intermediate. Below are common issues and their resolutions.

Diagram: Synthesis Pathway of the Carboxylic Acid Intermediate

A Alkylbenzene C Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl3) A->C B 2-Chloropropionyl chloride B->C D Intermediate Ketone C->D F Chlorosulfonation D->F E Chlorosulfonic Acid E->F G Sulfonyl Chloride Intermediate F->G I Amination G->I H Ammonia/Ammonium Hydroxide H->I J 2-Methyl-2-(4-sulfamoylphenyl)propanoic acid I->J

Caption: Proposed synthesis route for the carboxylic acid intermediate.

Q1: My Friedel-Crafts acylation is giving low yields and multiple by-products. What's going on?

A1: This is a common issue when scaling up Friedel-Crafts reactions. The primary culprits are often related to catalyst activity, reaction temperature, and mixing.

  • Moisture Sensitivity of Lewis Acid: The Lewis acid catalyst (e.g., aluminum chloride) is extremely sensitive to moisture. On a larger scale, ensuring anhydrous conditions is more challenging. Any moisture will deactivate the catalyst, leading to incomplete reactions.

    • Solution: Ensure all glassware and solvents are rigorously dried. Handle the Lewis acid in an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Friedel-Crafts reactions are often exothermic. Poor heat dissipation in a larger reactor can lead to localized hotspots, promoting side reactions like polysubstitution or rearrangement of the alkyl group.

    • Solution: Implement a robust cooling system for the reactor. The addition of the acylating agent should be slow and controlled to manage the exotherm.

  • Mixing Efficiency: Inadequate mixing can lead to localized high concentrations of reactants and catalyst, which can also promote by-product formation.

    • Solution: Ensure the reactor's agitation is sufficient to maintain a homogenous mixture. The type of impeller and stirring speed should be optimized for the reactor geometry and reaction mass viscosity.

Q2: I'm having trouble with the chlorosulfonation step. The reaction is sluggish, and the work-up is difficult.

A2: Chlorosulfonation with chlorosulfonic acid is a vigorous reaction that requires careful control.

  • Reaction Rate: A sluggish reaction could be due to a lower reaction temperature than intended. However, increasing the temperature too much can lead to decomposition and the formation of sulfones as by-products.

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC or HPLC). Gradually increase the temperature if necessary, but maintain a strict upper limit based on lab-scale optimization studies.

  • Work-up: The work-up of chlorosulfonation reactions involves quenching the excess chlorosulfonic acid, typically with ice. On a large scale, this is a highly exothermic and potentially hazardous step due to the rapid evolution of HCl gas.

    • Solution: The quench should be performed slowly and with extreme caution in a well-ventilated area. Ensure the reactor has an adequate pressure relief system. The quench vessel should be sufficiently large to accommodate any potential foaming or splashing.

Q3: The final amination step to form the sulfonamide is resulting in a low yield of the desired carboxylic acid.

A3: The amination of the sulfonyl chloride intermediate is generally efficient, but issues can arise from the stability of the starting material and the reaction conditions.

  • Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride intermediate is sensitive to moisture and can hydrolyze back to the sulfonic acid.

    • Solution: Use the sulfonyl chloride immediately after its preparation or store it under strictly anhydrous conditions.

  • Reaction Conditions: The reaction with ammonia or ammonium hydroxide should be carried out at a controlled temperature to avoid side reactions.

    • Solution: Typically, the reaction is performed at low temperatures (e.g., 0-10 °C) to control the exotherm and minimize by-product formation. Ensure efficient stirring to promote contact between the organic and aqueous phases.

Part 2: Fischer Esterification of 2-Methyl-2-(4-sulfamoylphenyl)propanoic Acid - Troubleshooting and Key Considerations

The esterification of the carboxylic acid intermediate is an equilibrium-limited reaction, and achieving high conversion is a primary challenge during scale-up.

Diagram: Fischer Esterification Workflow

A 2-Methyl-2-(4-sulfamoylphenyl)propanoic acid D Reaction Mixture A->D B Ethanol (Excess) B->D C Acid Catalyst (e.g., H2SO4) C->D E Reflux with Water Removal (e.g., Dean-Stark) D->E F Crude Product Mixture E->F G Neutralization & Washing F->G H Washed Organic Layer G->H I Drying & Solvent Removal H->I J Crude Ethyl Ester I->J K Purification (Crystallization/Chromatography) J->K L Pure this compound K->L

Caption: A typical workflow for the Fischer Esterification step.

Q4: My esterification reaction is not going to completion, and I have a significant amount of starting material left.

A4: This is a classic issue with Fischer esterification due to its reversible nature.[1] Several factors can be at play:

  • Equilibrium Limitation: The reaction produces water as a by-product, which can hydrolyze the ester back to the carboxylic acid and alcohol, thus limiting the yield.[2]

    • Solution: To drive the equilibrium towards the product, you must remove water as it is formed. On a pilot scale, a Dean-Stark apparatus is commonly used for this purpose.[3] Alternatively, using a large excess of the alcohol (ethanol in this case) can also shift the equilibrium.[4]

  • Insufficient Catalyst: The amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is crucial. Too little catalyst will result in a slow reaction, while too much can lead to side reactions and purification difficulties.

    • Solution: The optimal catalyst loading should be determined at the lab scale and then carefully scaled. Typically, a catalytic amount is sufficient.

  • Steric Hindrance: The presence of the methyl group alpha to the carboxylic acid can introduce some steric hindrance, potentially slowing down the reaction.

    • Solution: If the reaction remains sluggish even with water removal and optimal catalyst loading, consider increasing the reaction time or temperature (while monitoring for by-product formation). In some cases for highly hindered acids, converting the carboxylic acid to a more reactive species like an acid chloride can be an alternative, though this adds steps and complexity.[5]

Q5: I'm observing the formation of colored impurities during the esterification.

A5: Colored impurities often arise from side reactions occurring at elevated temperatures.

  • Decomposition: The sulfonamide group or the aromatic ring may undergo decomposition or side reactions at high temperatures, especially in the presence of a strong acid catalyst.

    • Solution: Ensure the reaction temperature is not excessively high. Use the minimum temperature required for a reasonable reaction rate. Consider using a milder acid catalyst if decomposition is a significant issue.

  • Oxidation: Air oxidation of the substrate or solvent can also lead to colored by-products.

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this issue.

Q6: The purification of the final ester is challenging. I'm having trouble with crystallization/oiling out.

A6: Purification of the final product is a critical step for achieving the desired purity.

  • Residual Acid: The acid catalyst must be completely removed before purification, as it can catalyze the reverse reaction (hydrolysis) during work-up and storage.

    • Solution: Thoroughly wash the crude product with a mild base (e.g., sodium bicarbonate solution) to neutralize and remove the acid catalyst.

  • Crystallization Issues: "Oiling out," where the product separates as a liquid instead of a solid, can occur if the solution is cooled too quickly or if there are significant impurities.

    • Solution: Allow the solution to cool slowly to promote the formation of well-defined crystals. If oiling out persists, try using a different solvent system for crystallization. Seeding the solution with a small crystal of the pure product can also induce proper crystallization.

  • Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography may be necessary.

    • Solution: A common issue when purifying carboxylic acids or their esters via silica gel chromatography is the streaking of acidic compounds. Adding a small amount of a volatile acid (like acetic acid) to the eluent can sometimes improve separation. Conversely, for removing a carboxylic acid impurity from an ester, washing with a basic solution is often more effective than chromatography.

Part 3: General Scale-Up FAQs

Q7: How does the surface-area-to-volume ratio affect my process during scale-up?

A7: This is one of the most critical considerations in scaling up chemical processes. As the reactor size increases, the volume increases cubically while the surface area only increases squarely. This has significant implications for heat transfer.[6]

  • Heat Dissipation: It becomes much more difficult to remove heat from an exothermic reaction in a large reactor. This can lead to a loss of temperature control and potentially a runaway reaction.

  • Heating: Conversely, it takes longer to heat a large volume of reactants to the desired temperature.

Q8: What are the key considerations for mixing in a pilot-scale reactor?

A8: Achieving efficient mixing is more challenging in larger vessels.

  • Homogeneity: Poor mixing can lead to non-uniform temperature and concentration profiles, resulting in lower yields and increased by-product formation.

  • Impeller Design and Speed: The type of impeller (e.g., anchor, turbine, propeller) and the agitation speed must be carefully selected based on the viscosity of the reaction mixture and the geometry of the reactor to ensure adequate mixing.

Q9: What are the most important safety considerations when scaling up this synthesis?

A9: Safety is paramount. A thorough risk assessment should be conducted before any scale-up activities.

  • Exothermic Reactions: Both the Friedel-Crafts acylation and the quenching of the chlorosulfonation reaction are significantly exothermic. Ensure the reactor's cooling capacity is sufficient to handle the heat load.

  • Hazardous Reagents: Thionyl chloride and chlorosulfonic acid are highly corrosive and react violently with water. Appropriate personal protective equipment (PPE) must be worn, and all handling should be done in a well-ventilated area.

  • Pressure Management: The evolution of HCl gas during the chlorosulfonation quench and potentially during the esterification (if using thionyl chloride to make the acid chloride) can lead to a pressure buildup. The reactor must be equipped with a proper venting and scrubbing system.

Quantitative Data Summary

ParameterLab Scale (Typical)Pilot Scale (Considerations)Rationale for Change
Reactant Ratios Carboxylic Acid:Ethanol (1:10 to 1:20)Carboxylic Acid:Ethanol (1:5 to 1:10)Minimize solvent usage and improve process economy.
Catalyst Loading 1-5 mol%0.5-2 mol%Optimize for reaction time vs. purification challenges.
Reaction Time 4-12 hours8-24 hoursSlower heating and potentially slower reaction rates at lower catalyst loadings.
Agitation Speed 200-500 rpm (magnetic stirrer)50-200 rpm (impeller)Dependent on reactor geometry and impeller type to ensure adequate mixing without excessive shear.
Heating/Cooling Heating mantle/ice bathJacketed reactor with thermal fluidSlower heat transfer in larger vessels requires more controlled heating and cooling.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-2-(4-sulfamoylphenyl)propanoic Acid (Lab Scale Example)
  • Friedel-Crafts Acylation: To a stirred solution of the starting alkylbenzene in a suitable solvent (e.g., dichloromethane) at 0 °C, slowly add aluminum chloride. Then, add 2-chloropropionyl chloride dropwise, maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/HPLC).

  • Work-up: Carefully quench the reaction by slowly adding it to ice-water. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

  • Chlorosulfonation: Cool the crude ketone to 0 °C and slowly add chlorosulfonic acid, maintaining the temperature below 10 °C. Stir at this temperature for a designated period.

  • Quench and Isolation: Very slowly and carefully pour the reaction mixture onto crushed ice. Filter the resulting solid precipitate and wash with cold water.

  • Amination: Suspend the crude sulfonyl chloride in a suitable solvent and cool to 0 °C. Add ammonium hydroxide dropwise and stir until the reaction is complete.

  • Hydrolysis and Purification: Acidify the reaction mixture to precipitate the carboxylic acid. Filter the solid, wash with water, and recrystallize from an appropriate solvent system to obtain pure 2-Methyl-2-(4-sulfamoylphenyl)propanoic acid.

Protocol 2: Fischer Esterification to this compound (Lab Scale Example)
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine 2-Methyl-2-(4-sulfamoylphenyl)propanoic acid, a large excess of ethanol, and a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic solution with saturated sodium bicarbonate solution until the effervescence ceases, followed by washing with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ester.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

References

  • Routes of formation of esters with highest yield - Chemistry Stack Exchange. (2015).
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. (2014).
  • Effect of water content on the esterification. | Download Scientific Diagram - ResearchGate. (n.d.).
  • The effect of water content on ester yield in the esterification of acetic acid and isoamyl alcohol … - ResearchGate. (n.d.).
  • Fischer–Speier esterification - Wikipedia. (n.d.).
  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions - MDPI. (2022).
  • Inhibition of exothermic runaway of batch reactors for the homogeneous esterification using nano-encapsulated phase change materials | Request PDF - ResearchGate. (n.d.).
  • Fischer esterification reaction - BYJU'S. (n.d.).
  • Effect of catalyst loading on esterification process, condition: temperature, 30 °C - ResearchGate. (n.d.).
  • Current Developments in Esterification Reaction: A Review on Process and Parameters. (2021).
  • Sustainable Production of Propionic acid and Derivatives on Industrial Scale. (2024).
  • What are possible sources of error in an esterification lab? - Filo. (2025).
  • US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents. (n.d.).
  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - NIH. (n.d.).
  • 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid - PMC - NIH. (n.d.).
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - MDPI. (n.d.).
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022).
  • Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC - NIH. (n.d.).
  • Fischer Esterification-Typical Procedures - OperaChem. (2024).
  • US4304925A - Process for purifying esters - Google Patents. (n.d.).
  • Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media - ResearchGate. (2025).
  • Sustainable Production of Propionic acid and Derivatives on Industrial Scale - PubMed. (2024).
  • Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.).
  • Propionic acid - Wikipedia. (n.d.).
  • Propanoic acid, 2-methyl-, methyl ester - SIELC Technologies. (2018).
  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - NIH. (n.d.).
  • Physicochemical properties of synthesized propionic acid derivatives. - ResearchGate. (n.d.).
  • EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents. (n.d.).
  • In situ product recovery of bio-based ethyl esters via hybrid extraction-distillation. (2019).
  • Fischer Esterification - Organic Chemistry Portal. (n.d.).
  • Fischer Esterification - Chemistry Steps. (n.d.).
  • (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. (2025).
  • WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. (n.d.).
  • CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method - Google Patents. (n.d.).
  • Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed. (1996).
  • How can methyl propanoate be formed with ethanol as the only organic reactant? - Quora. (2019).
  • Organic Reactions: Esterification & Transesterification - Student Academic Success. (n.d.).
  • How to separate ester from carboxylic acid by using chromatography? - ResearchGate. (2020).
  • (PDF) Esterification of propanoic acid with ethanol, 1-propanol and butanol over a heterogeneous fiber catalyst. (2025).
  • Kinetics of Esterification of Propionic Acid with Methanol over a Fibrous Polymer-Supported Sulphonic Acid Catalyst | Request PDF - ResearchGate. (2025).
  • Kinetics of esterification of propanoic acid with methanol over a fibrous polymer-supported sulphonic acid catalyst - Åbo Akademi University Research Portal. (2002).

Sources

Technical Support Center: 1H NMR Analysis of Substituted Phenylpropanoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable solutions for overcoming common challenges encountered during the 1H NMR analysis of substituted phenylpropanoates. These molecules, while crucial in various research fields, can present complex and often frustrating NMR spectra. This resource synthesizes field-proven insights and fundamental principles to help you acquire high-quality, interpretable data.

Troubleshooting Guide: From Poor Signals to Publication-Quality Spectra

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format. We delve into the root causes of these problems and provide step-by-step protocols to resolve them.

Question 1: My aromatic proton signals are overlapping, making interpretation impossible. What can I do to resolve these peaks?

Answer:

Overlapping signals in the aromatic region of substituted phenylpropanoates are a frequent challenge, arising from the small differences in the chemical environments of the protons on the phenyl ring. Here’s a systematic approach to tackle this issue:

1. The Causality Behind Overlapping Aromatic Signals:

The electronic nature of the substituents on the phenyl ring dictates the chemical shift of the aromatic protons.[1] Electron-donating groups (e.g., -OCH₃, -NH₂) shield nearby protons, shifting them upfield, while electron-withdrawing groups (e.g., -NO₂, -CN) deshield them, causing a downfield shift.[2] When multiple substituents are present, or if their electronic effects are subtle, the chemical shifts of the aromatic protons can become very similar, leading to signal overlap.

2. Immediate Troubleshooting Steps:

  • Change the Solvent: This is often the simplest and most effective first step. Switching from a common solvent like deuterochloroform (CDCl₃) to an aromatic solvent like benzene-d₆ or pyridine-d₅ can induce significant changes in the chemical shifts of your analyte.[3][4] The aromatic solvent molecules will interact with your substituted phenylpropanoate through specific solvent-solute interactions, often leading to better spectral dispersion.[3] For instance, the spectrum of a compound in benzene-d₆ can look remarkably different from its spectrum in CDCl₃, often resolving previously overlapped signals.[4]

  • Increase the Magnetic Field Strength: If you have access to a higher field NMR spectrometer (e.g., moving from a 400 MHz to a 600 MHz instrument), this will increase the chemical shift dispersion.[5] While the coupling constants (in Hz) remain the same, the chemical shifts (in Hz) increase with the field strength, effectively spreading the signals apart and improving resolution.

3. Advanced Resolution Enhancement Techniques:

If the above steps are insufficient, you can employ more advanced methods:

  • Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes, often containing Europium (Eu) or Praseodymium (Pr), that can coordinate to Lewis basic sites in your molecule, such as the ester carbonyl group.[6][7][8] This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the paramagnetic center.[9] This can dramatically resolve overlapping signals.[6][10]

    • Protocol for Using a Lanthanide Shift Reagent:

      • Acquire a standard 1H NMR spectrum of your sample (5-25 mg in 0.6-0.7 mL of a dry deuterated solvent).[11]

      • Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.

      • Add a small aliquot of the LSR stock solution to your NMR tube.

      • Acquire a new 1H NMR spectrum and observe the changes in chemical shifts.

      • Continue adding small aliquots of the LSR and acquiring spectra until optimal signal separation is achieved.

  • Decoupling Experiments: Homonuclear decoupling can simplify a complex spectrum by irradiating a specific proton frequency.[12][13] This removes the coupling interactions between the irradiated proton and its neighbors, causing their multiplets to collapse into simpler patterns. This can be invaluable for confirming coupling partners and simplifying crowded spectral regions.[14][15]

Question 2: The signals in my spectrum are broad and poorly defined. What are the likely causes and how can I obtain sharper peaks?

Answer:

Peak broadening in 1H NMR can stem from several factors, ranging from sample preparation to the inherent chemical properties of your compound.[16]

1. Understanding the Origins of Peak Broadening:

  • Poor Magnetic Field Homogeneity (Shimming): If the magnetic field is not uniform across your sample, nuclei in different parts of the sample will experience slightly different field strengths, leading to a distribution of resonance frequencies and, consequently, broad peaks.[16]

  • Presence of Particulate Matter: Suspended solid particles in your sample will disrupt the local magnetic field homogeneity, causing significant line broadening.[17]

  • High Sample Concentration: Very concentrated samples can lead to increased viscosity, which slows down molecular tumbling and can result in broader lines.[18] High concentrations can also promote intermolecular interactions, another source of broadening.[4]

  • Chemical Exchange: If a proton is rapidly exchanging between two or more different chemical environments (e.g., the hydroxyl proton in a phenol), and the rate of exchange is on the NMR timescale, the resulting signal can be broad.[19][20]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (like dissolved oxygen or metal ions) can cause significant line broadening due to their effects on nuclear relaxation times.[19]

2. Troubleshooting Workflow for Peak Broadening:

G start Broad Peaks Observed shim Re-shim the Spectrometer start->shim Check instrument performance filter Filter the Sample shim->filter If broadening persists result Sharp Peaks shim->result If successful dilute Dilute the Sample filter->dilute If still broad filter->result If successful degas Degas the Sample dilute->degas If issue remains dilute->result If successful vt_nmr Variable Temperature NMR degas->vt_nmr For suspected chemical exchange degas->result If successful vt_nmr->result

3. Detailed Protocols for Sharpening Peaks:

  • Proper Sample Preparation:

    • Ensure your sample is fully dissolved. You may need to gently warm or vortex the sample in a separate vial before transferring it to the NMR tube.[18]

    • Filter your sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[17]

    • Use an appropriate sample concentration, typically 5-25 mg for small molecules in 0.6-0.7 mL of solvent.[11]

  • Degassing the Sample: To remove dissolved oxygen, you can bubble an inert gas like nitrogen or argon through the sample for several minutes, or use the freeze-pump-thaw method for more rigorous degassing.

  • Variable Temperature (VT) NMR: If chemical exchange is suspected, acquiring the spectrum at different temperatures can be informative.[16] Lowering the temperature may slow the exchange rate enough to see distinct, sharp signals for each environment, while increasing the temperature might lead to a single, sharp, averaged signal.[19]

Question 3: My signal-to-noise ratio (S/N) is very low, and my peaks are barely distinguishable from the baseline. How can I improve this?

Answer:

A low signal-to-noise ratio is a common problem, especially with dilute samples or less sensitive instruments. Fortunately, there are several reliable methods to enhance your S/N.

1. The Fundamentals of Signal-to-Noise:

The signal intensity is proportional to the number of nuclei contributing to it, while noise is random electronic interference. The key to improving S/N is to increase the signal relative to the noise.

2. Strategies for S/N Enhancement:

StrategyPrincipleConsiderations
Increase Sample Concentration More analyte molecules in the detection coil lead to a stronger signal.[21]Can lead to line broadening at very high concentrations.[18] Check for solubility issues.
Increase the Number of Scans (Signal Averaging) The signal is coherent and adds up with each scan, while the noise is random and partially cancels out. The S/N increases with the square root of the number of scans.[22]Quadrupling the number of scans only doubles the S/N, so this can be time-consuming.[21]
Use a Higher Field Spectrometer The signal strength increases with the magnetic field strength.Access to higher field instruments may be limited.
Optimize Acquisition Parameters Ensure the pulse width is correctly calibrated (typically a 90° pulse) and the relaxation delay is sufficient for the protons to return to equilibrium between scans.An improperly set relaxation delay can lead to signal saturation and reduced intensity.

3. A Practical Workflow for Improving S/N:

G start Low S/N increase_conc Increase Sample Concentration start->increase_conc If possible increase_scans Increase Number of Scans start->increase_scans If concentration is fixed increase_conc->increase_scans If still low result Adequate S/N increase_conc->result optimize_params Optimize Acquisition Parameters increase_scans->optimize_params If time is a constraint increase_scans->result higher_field Use Higher Field Instrument optimize_params->higher_field For maximum sensitivity optimize_params->result higher_field->result

Frequently Asked Questions (FAQs)

  • Q: What is the best all-purpose deuterated solvent for substituted phenylpropanoates?

    • A: Deuterochloroform (CDCl₃) is a good starting point as it dissolves a wide range of organic compounds and is relatively inexpensive.[3][23] However, if you encounter signal overlap, benzene-d₆ is an excellent alternative to exploit aromatic solvent-induced shifts.[4] For more polar compounds, acetone-d₆ or DMSO-d₆ can be used.[4]

  • Q: How can I confirm the presence of an -OH or -NH proton in my spectrum?

    • A: These protons are "exchangeable." Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The -OH or -NH peak will disappear or significantly decrease in intensity as the proton is replaced by deuterium.[4][24]

  • Q: My integrations are not accurate, especially in the aromatic region. Why is this happening?

    • A: Inaccurate integrations can be due to overlapping peaks, poor phasing of the spectrum, or an insufficient relaxation delay (d1) between scans. Ensure your peaks are well-resolved and phased correctly. For quantitative measurements, the relaxation delay should be at least 5 times the longest T₁ relaxation time of the protons being integrated.

  • Q: What are the typical chemical shift ranges for the protons in a substituted phenylpropanoate?

    • A: While the exact values depend on the substituents, you can generally expect:

      • Aromatic protons: 6.5 - 8.5 ppm

      • Protons on the carbon alpha to the ester: ~2.5 - 3.0 ppm

      • Protons on the carbon beta to the ester: ~2.9 - 3.5 ppm

      • Ester alkyl group protons (e.g., -OCH₃): ~3.5 - 4.0 ppm

References

  • The Basics of NMR. (n.d.). University of Wisconsin-Madison.
  • Ways to Improve SNR in NMR. (2021). Nanalysis.
  • How to Evaluate a Benchtop NMR Instrument's Technical Performance Part 3: 1H sensitivity. (2019). Nanalysis.
  • Crozier, S., Field, J., & Doddrell, D. M. (1990). Signal-to-noise ratio improvements in in vivo high resolution micro-volume selected spectroscopy. Magnetic Resonance Imaging, 8(3), 277–283. [Link]
  • Facey, G. (2007). Improve Your Chemical Shift Resolution Without Going to Higher Fields. University of Ottawa NMR Facility Blog.
  • Sample preparation. (n.d.). University of Arizona.
  • Simoes de Almeida, B., & Emsley, L. (2023). Improvements in Resolution of ¹H NMR of solids. Chimia, 77(4), 212–216. [Link]
  • NMR Sample Preparation. (n.d.). Queen's University.
  • Gonnella, N. C., et al. (2019). Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. The Journal of Organic Chemistry, 84(22), 14754–14763. [Link]
  • Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. (2022). AZoM.
  • Mammino, L. (2017). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 22(10), 1649. [Link]
  • Xu, Y., et al. (2020). Boosting resolution in NMR spectroscopy by chemical shift upscaling. Angewandte Chemie International Edition, 59(32), 13353–13357. [Link]
  • Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Nigerian Research Journal of Chemical Sciences, 9(1).
  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester.
  • How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester.
  • 1H NMR Broad peaks. (2015). Chemistry Stack Exchange.
  • NMR Sample Preparation. (n.d.). Iowa State University.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison.
  • Hatzis, A., et al. (1981). (1)H NMR spectral simplification with achiral and chiral lanthanide shift reagents. Tranylcypromine, trans-2-phenylcyclopropanamine. Journal of the American Chemical Society, 103(15), 4605–4607. [Link]
  • Solvent effects on the 1H NMR spectra of some α-(2-hydroxy-1-phenyl)-N-(4-substituted phenyl)nitrones. (n.d.). ResearchGate.
  • NMR Spectroscopy Practice Problems. (n.d.). Chemistry Steps.
  • Gerothanassis, I. P., et al. (2012). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 17(9), 10429–10476. [Link]
  • Foroozandeh, M., et al. (2022). Simultaneous Broadband Suppression of Homonuclear and Heteronuclear Couplings in 1H NMR Spectroscopy. ChemPhysChem, 23(18), e202200495. [Link]
  • Lanthanide shift reagents in nmr. (n.d.). Slideshare.
  • What Causes NMR Peak Broadening? (2023). Chemistry For Everyone.
  • Giraud, N., et al. (2020). Multiple solvent signal presaturation and decoupling artifact removal in 1H} nuclear magnetic resonance. Magnetic Resonance, 1(1), 107–114. [Link]
  • NMR techniques and experimental details. (n.d.). Widener University.
  • 1H NMR Spectroscopy. (n.d.). University of Calgary.
  • NMR Peak Broadening. (2023). Reddit.
  • Selective 1H Decoupling. (n.d.). IMSERC.
  • Short Summary of 1H-NMR Interpretation. (n.d.). James Madison University.
  • NMR Experiments. (n.d.). University of California, San Diego.
  • The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs.
  • 23.1: NMR Shift Reagents. (2022). Chemistry LibreTexts.
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2023). ResearchGate.
  • Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. (2016). Molecules, 21(10), 1362. [Link]
  • 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts.
  • How to Interpret Chemical Shift in the 1H NMR (O Chem). (2021). Chemistry with Caroline.
  • Solvent effects on the HNMR spectra of some. (2-hydroxy-1-phenyl)-N-(4-substituted phenyl nitrones. (2019). ResearchGate.
  • Solvent effect on the chemical shifts (δ) observed in the 1 H NMR... (n.d.). ResearchGate.
  • 1H NMR: How Many Signals? (2022). Master Organic Chemistry.
  • Ch15.16 - Number of Signals in 1H NMR (Practice). (2020). Pete Punthasee.
  • 5.11: Proton NMR problems. (2023). Chemistry LibreTexts.
  • H NMR Spectroscopy Review - Examples & Multiple Choice Practice Problems. (2016). The Organic Chemistry Tutor.

Sources

Minimizing byproducts in the esterification of 2-methyl-2-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproducts and Optimizing Ester Synthesis

Welcome to the Technical Support Center for the esterification of 2-methyl-2-phenylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the synthesis of esters from this sterically hindered carboxylic acid. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why is the esterification of 2-methyl-2-phenylpropanoic acid challenging?

The primary challenge in the esterification of 2-methyl-2-phenylpropanoic acid arises from steric hindrance. The presence of a quaternary carbon atom adjacent to the carboxyl group, substituted with both a methyl and a phenyl group, physically obstructs the approach of the alcohol nucleophile to the carbonyl carbon. This steric bulk significantly slows down the reaction rate of traditional esterification methods like the Fischer-Speier esterification and can necessitate more specialized techniques to achieve high yields.

Q2: What are the primary byproducts I should be aware of?

The byproducts you may encounter depend largely on the chosen esterification method. Here's a summary of the most common ones:

Esterification MethodPrimary Byproduct(s)Potential Side Products
Fischer-Speier WaterDecarboxylation product (Cumene), Elimination product (α-Methylstyrene)
Steglich Dicyclohexylurea (DCU)N-Acylurea
Yamaguchi 2,4,6-Trichlorobenzoic acid, DMAP saltSymmetric anhydride of the starting acid
Mitsunobu Triphenylphosphine oxide, Hydrazine dicarboxylate derivativeAzodicarboxylate adduct

Q3: Can I use the classic Fischer-Speier esterification for this substrate?

While the Fischer-Speier esterification is a fundamental reaction, its efficiency is significantly reduced with sterically hindered acids like 2-methyl-2-phenylpropanoic acid. To drive the equilibrium towards the ester product, a large excess of the alcohol is typically required, often used as the solvent, along with a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) and elevated temperatures. However, these forcing conditions can promote side reactions.

Troubleshooting Guides: Byproduct Minimization

This section provides detailed troubleshooting for minimizing the formation of specific byproducts during the esterification of 2-methyl-2-phenylpropanoic acid.

Issue 1: Low Yield and Incomplete Conversion in Fischer-Speier Esterification

Symptoms:

  • TLC or GC analysis shows a significant amount of unreacted carboxylic acid even after prolonged reaction times.

  • The isolated yield of the desired ester is low.

Root Causes & Solutions:

  • Insufficient Catalyst: The protonation of the carbonyl oxygen is a crucial first step. Ensure you are using a catalytic amount of a strong acid like concentrated H₂SO₄ or p-TsOH.

  • Equilibrium Limitation: The Fischer esterification is a reversible reaction. To shift the equilibrium towards the product, use the alcohol as the solvent (a large excess) and consider removing the water byproduct as it forms, for instance, by using a Dean-Stark apparatus.

  • Steric Hindrance: Due to the bulky nature of 2-methyl-2-phenylpropanoic acid, the reaction rate is inherently slow. Increase the reaction temperature to the reflux temperature of the alcohol, but be mindful of potential side reactions (see Issue 2).

Issue 2: Formation of Decarboxylation and Elimination Byproducts under Acidic Conditions

Symptoms:

  • GC-MS analysis reveals the presence of cumene (isopropylbenzene) and α-methylstyrene.

  • Charring or darkening of the reaction mixture at high temperatures.

Root Causes & Solutions:

  • Decarboxylation: At elevated temperatures, the tertiary benzylic carbocation that can be formed from 2-methyl-2-phenylpropanoic acid is relatively stable. This can facilitate decarboxylation to form cumene.

    • Solution: Avoid excessively high temperatures. If the reaction is too slow, consider a more reactive esterification method (see below) rather than pushing the temperature of the Fischer esterification.

  • Elimination: The formation of a stable, conjugated alkene, α-methylstyrene, can occur via an elimination reaction from the tertiary carbocation intermediate, especially under harsh acidic and thermal conditions.

    • Solution: Maintain the lowest effective temperature for the esterification. Use a milder acid catalyst if possible, or switch to a non-acidic esterification method.

Diagram: Potential Side Reactions in Fischer Esterification

2-Methyl-2-phenylpropanoic Acid 2-Methyl-2-phenylpropanoic Acid Ester Ester 2-Methyl-2-phenylpropanoic Acid->Ester Esterification (Desired) Cumene Cumene 2-Methyl-2-phenylpropanoic Acid->Cumene Decarboxylation (Side Reaction) α-Methylstyrene α-Methylstyrene 2-Methyl-2-phenylpropanoic Acid->α-Methylstyrene Elimination (Side Reaction)

Caption: Fischer esterification side products.

Issue 3: Formation of N-Acylurea Byproduct in Steglich Esterification

Symptoms:

  • A persistent impurity that is difficult to separate from the desired ester.

  • Reduced yield of the ester.

Root Causes & Solutions:

  • Slow Reaction with Alcohol: The O-acylisourea intermediate is susceptible to a 1,3-rearrangement to form the more stable, unreactive N-acylurea.[1][2] This is more likely to occur if the nucleophilic attack by the sterically hindered alcohol is slow.

    • Solution: The key is to accelerate the reaction of the O-acylisourea with the alcohol. This is the primary role of 4-dimethylaminopyridine (DMAP). Ensure you are using a catalytic amount of DMAP (typically 5-10 mol%). DMAP acts as a superior acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate that is more readily attacked by the alcohol.[2][3][4]

Diagram: Role of DMAP in Steglich Esterification

O-Acylisourea O-Acylisourea N-Acylurea N-Acylurea O-Acylisourea->N-Acylurea Slow Rearrangement (Side Reaction) N-Acylpyridinium Intermediate N-Acylpyridinium Intermediate O-Acylisourea->N-Acylpyridinium Intermediate Fast Reaction DMAP DMAP Ester Ester N-Acylpyridinium Intermediate->Ester Reaction with Alcohol Alcohol Alcohol

Caption: DMAP prevents N-acylurea formation.

Experimental Protocols

Protocol 1: Steglich Esterification of 2-Methyl-2-phenylpropanoic Acid

This method is often preferred for sterically hindered acids due to its mild reaction conditions.

Materials:

  • 2-Methyl-2-phenylpropanoic acid (1.0 eq)

  • Alcohol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-methyl-2-phenylpropanoic acid, the alcohol, and DMAP.

  • Add anhydrous DCM and stir until all solids are dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C for 30 minutes to maximize the precipitation of DCU.

  • Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the DCU. Wash the filter cake with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Further purification can be achieved by column chromatography on silica gel.

Purification Troubleshooting

Q4: How do I effectively remove the dicyclohexylurea (DCU) byproduct from my Steglich esterification?

DCU is notoriously insoluble in many common organic solvents, which aids in its removal by filtration.[5][6] However, trace amounts can sometimes remain.

  • Primary Removal: As described in the protocol, cooling the reaction mixture significantly decreases the solubility of DCU, allowing for its removal by filtration.

  • Secondary Removal: If DCU is still present in your product after workup, you can dissolve the crude product in a minimal amount of a solvent in which your ester is soluble but DCU is not (e.g., diethyl ether or hexanes) and filter again. Alternatively, dissolving the crude product in a small amount of DCM and adding hexanes as an anti-solvent can precipitate the remaining DCU.[5]

Q5: The byproducts from my Mitsunobu reaction (triphenylphosphine oxide and the hydrazine derivative) are co-eluting with my product on silica gel. What can I do?

  • Triphenylphosphine Oxide (TPPO) Removal: TPPO can be challenging to remove by chromatography alone. One effective method is to precipitate it as a complex. After the reaction, the mixture can be treated with a solution of ZnCl₂ in a polar solvent like ethanol.[7] The resulting ZnCl₂(TPPO)₂ complex is often insoluble and can be removed by filtration. Alternatively, trituration of the crude product with a solvent in which TPPO is poorly soluble, such as cold diethyl ether or hexane, can be effective.[8]

  • Hydrazine Derivative Removal: The reduced azodicarboxylate is often acidic and can be removed by a mild basic wash (e.g., saturated NaHCO₃ solution) during the aqueous workup.

References

  • PrepChem. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of A.
  • Chemistry Stack Exchange. (2025).
  • Wikipedia. (2023). Triphenylphosphine oxide. [Link]
  • ResearchGate. (2013).
  • ResearchGate. (2025). How can I remove the DCU after an esterification catalyzed by DCC ? if I used DMF and DCM as solvents ?. [Link]
  • Organic Chemistry Portal. (n.d.).
  • ACS Publications. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. [Link]
  • ScienceDirect. (2023).
  • Wikipedia. (2023).
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. [Link]
  • UNL Digital Commons. (2017).
  • Wikipedia. (2023).
  • Master Organic Chemistry. (2022).
  • Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. [Link]
  • ACS Publications. (2021).

Sources

Technical Support Center: Stabilizing Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments and storage.

Introduction: Understanding the Stability of this compound

This compound is a molecule possessing two key functional groups susceptible to degradation: an ethyl ester and an aromatic sulfonamide. Understanding the potential degradation pathways of these groups is fundamental to establishing effective storage and handling protocols. The primary stability concerns are hydrolysis of the ethyl ester and the sulfonamide group, as well as oxidative and photolytic degradation of the sulfonamide moiety.

This guide will walk you through identifying and mitigating these degradation pathways to ensure the long-term viability of your compound.

Troubleshooting Guide: Addressing Common Stability Issues

This section is formatted in a question-and-answer style to directly address specific problems you might encounter.

Question 1: I've observed a decrease in the purity of my compound over time via HPLC analysis, accompanied by the emergence of a new, more polar peak. What is the likely cause?

Answer: This is a classic sign of hydrolysis. This compound can undergo hydrolysis at two primary sites: the ethyl ester linkage and the sulfonamide bond.

  • Ester Hydrolysis: The most probable cause is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-Methyl-2-(4-sulfamoylphenyl)propanoic acid. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions. The resulting carboxylic acid is significantly more polar than the parent ester, leading to an earlier elution time (a new peak) on a reverse-phase HPLC column.

  • Sulfonamide Hydrolysis: While generally more stable than esters, the sulfonamide bond can also hydrolyze under certain conditions, particularly at non-neutral pH, to yield sulfanilic acid and 2-methyl-2-hydroxypropionic acid ethyl ester.[1][2] Studies on various sulfonamides show they are typically stable at neutral and alkaline pH but can be more susceptible to hydrolysis under acidic conditions.[1]

Troubleshooting Steps:

  • Confirm Hydrolysis: Use LC-MS to determine the mass of the new peak. The mass should correspond to the hydrolyzed product (the carboxylic acid).

  • Control Moisture: Ensure the compound is stored in a tightly sealed container with a desiccant.[3] Minimizing exposure to atmospheric moisture is critical.[3]

  • Control pH: If the compound is in solution, ensure the pH is maintained close to neutral. Buffering agents can be employed for this purpose in formulated products.[4]

Question 2: My solid sample of this compound has developed a yellowish discoloration. What could be the reason?

Answer: Discoloration often points towards oxidative or photolytic degradation.

  • Oxidation: The sulfonamide group, and the aromatic ring, can be susceptible to oxidation, especially in the presence of atmospheric oxygen, trace metal ions, or peroxides.[5][6] Oxidative degradation can lead to the formation of colored byproducts.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of sulfonamides.[7][8] This process can lead to complex degradation pathways, including cleavage of the sulfonamide bond and other rearrangements, often resulting in colored degradants.[7]

Troubleshooting Steps:

  • Storage Conditions: Store the compound in an amber vial or a container that protects it from light.[4]

  • Inert Atmosphere: For very long-term storage, consider storing the solid under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.

  • Antioxidants: If the compound is to be formulated in a solution, the inclusion of antioxidants may be necessary to prevent oxidative degradation.[3][9]

Question 3: I am conducting forced degradation studies. What conditions should I employ for this compound?

Answer: Forced degradation studies, or stress testing, are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[10][11][12][13] For this compound, you should investigate the following conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heat (e.g., 60-80 °C)Ester and Sulfonamide Hydrolysis
Base Hydrolysis 0.1 M NaOH, heat (e.g., 60-80 °C)Ester Hydrolysis
Oxidation 3-30% H₂O₂, room temperature or slightly elevatedOxidation of the sulfonamide and aromatic ring
Thermal Degradation Dry heat (e.g., 80-100 °C)General thermal decomposition
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Photolytic cleavage and rearrangement

Experimental Workflow for Forced Degradation Studies:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Prepare Stock Solution of Compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) API->Acid Expose Base Base Hydrolysis (e.g., 0.1M NaOH, 80°C) API->Base Expose Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Expose Thermal Thermal (e.g., 105°C) API->Thermal Expose Photo Photolytic (ICH Q1B) API->Photo Expose Neutralize Neutralize Acid/Base (if applicable) Acid->Neutralize Dilute Dilute to Target Concentration Acid->Dilute Base->Neutralize Base->Dilute Oxidation->Neutralize Oxidation->Dilute Thermal->Neutralize Thermal->Dilute Photo->Neutralize Photo->Dilute Neutralize->Dilute HPLC HPLC-UV/PDA Analysis Dilute->HPLC LCMS LC-MS for Peak Identification HPLC->LCMS Characterize Degradants

Caption: Workflow for forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A: Based on its chemical structure, the ideal storage conditions are in a tightly sealed container, protected from light and moisture, at room temperature. For enhanced stability over several years, storage at 2-8°C in a desiccated environment is recommended.

Q2: Which analytical technique is best for monitoring the stability of this compound?

A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most suitable technique.[14][15] The method should be able to separate the intact compound from all potential degradation products. A gradient elution on a C18 column is a good starting point for method development.

Q3: How can I prevent ester hydrolysis when working with this compound in an aqueous solution for an experiment?

A: To minimize ester hydrolysis in aqueous solutions, maintain a pH close to neutral (pH 6-7.5) and keep the solution cool (2-8°C) when not in use. Prepare solutions fresh whenever possible.

Q4: Are there any known incompatibilities with common excipients?

A: While specific studies on this molecule are not publicly available, general knowledge suggests avoiding strongly acidic or basic excipients. Additionally, excipients with high water content or those known to contain reactive impurities (e.g., peroxides in polymers) should be carefully evaluated.

Key Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_other Other Pathways Parent This compound Ester_Hydrolysis 2-Methyl-2-(4-sulfamoylphenyl)propanoic Acid + Ethanol Parent->Ester_Hydrolysis H₂O (acid/base catalyzed) Sulfonamide_Hydrolysis Sulfanilic Acid Derivatives Parent->Sulfonamide_Hydrolysis H₂O (strong acid/base) Oxidation Oxidized Products (e.g., N-hydroxy, quinone-imines) Parent->Oxidation [O] (e.g., H₂O₂, light) Photodegradation Photolytic Products (e.g., SO₂ extrusion) Parent->Photodegradation hv (UV/Vis light)

Sources

Method refinement for consistent results in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

An essential component of successful research and development in the life sciences is the ability to produce consistent and reproducible results from biological assays. This guide from our team of Senior Application Scientists provides a comprehensive technical support resource for researchers, scientists, and drug development professionals. Here, we address common challenges and offer practical, field-tested solutions to refine your methods and ensure the reliability of your experimental data.

Section 1: Foundational Principles of Assay Consistency

Before delving into specific troubleshooting scenarios, it is crucial to understand the core principles that underpin assay reproducibility. Variability can be introduced at multiple stages of an experimental workflow, from reagent preparation to data analysis. A systematic approach to identifying and mitigating these sources of error is paramount.

The Pillars of a Robust Assay

A successful biological assay is built on three pillars:

  • Accuracy: How close a measured value is to the true value.

  • Precision: How close repeated measurements are to one another.

  • Robustness: The ability of the assay to remain unaffected by small, deliberate variations in method parameters.

This guide will provide you with the tools to strengthen each of these pillars in your own work.

Section 2: General Troubleshooting Workflow

When encountering inconsistent results, it is often helpful to follow a structured troubleshooting process. This workflow will guide you from the initial observation of a problem to its resolution.

Troubleshooting_Workflow A Problem Identified: Inconsistent Assay Results B Review Assay Protocol & Recent Changes A->B C Hypothesize Potential Causes B->C D Isolate & Test One Variable at a Time C->D E Analyze Troubleshooting Data D->E E->C Hypothesis Incorrect F Implement Corrective Action E->F G Validate Solution & Monitor Performance F->G H Problem Resolved G->H

Caption: A systematic approach to troubleshooting inconsistent assay results.

Section 3: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that researchers commonly encounter. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the problem.

High Variability Between Replicate Wells

Question: I'm observing significant variability between my technical replicates within the same plate. What are the likely causes and how can I fix this?

Answer: High variability between replicate wells is a common issue that can often be traced back to inconsistencies in liquid handling, plate-based effects, or cellular heterogeneity.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Pipetting Error Inaccurate or inconsistent dispensing of reagents, cells, or compounds across the plate is a primary source of variability.1. Calibrate and service pipettes regularly. 2. Use reverse pipetting for viscous solutions. 3. Ensure consistent pipette tip immersion depth. 4. Pre-wet pipette tips before dispensing.
Edge Effects Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, leading to skewed results.1. Avoid using the outer wells of the plate. 2. Fill the outer wells with a buffer or sterile media to create a humidity barrier. 3. Ensure proper plate sealing and use a humidified incubator.
Cell Seeding Inconsistency A non-uniform distribution of cells across the wells will lead to variability in any cell-based assay.1. Thoroughly resuspend the cell solution before and during plating. 2. Use a multichannel pipette for cell seeding and ensure all channels are dispensing equally. 3. Allow the plate to sit at room temperature for 15-20 minutes before incubation to allow for even cell settling.
Incomplete Reagent Mixing Failure to properly mix reagents upon addition to the wells can lead to localized concentration differences.1. Gently agitate the plate on an orbital shaker after reagent addition. 2. Visually inspect wells to ensure colorimetric reagents are uniformly distributed.
Assay Signal is Too Low or Absent

Question: My assay is not producing a detectable signal, or the signal is much lower than expected. What should I investigate?

Answer: A low or absent signal can be due to a variety of factors, including problems with reagents, incorrect instrument settings, or issues with the biological system itself.

Troubleshooting Workflow for Low Signal:

Low_Signal_Troubleshooting A Low or No Signal Detected B Check Instrument Settings (e.g., gain, wavelength) A->B C Verify Reagent Preparation & Storage B->C Settings Correct D Assess Positive Control Performance C->D Reagents OK E Evaluate Cell Health & Viability D->E Positive Control Fails F Optimize Assay Incubation Times D->F Positive Control Works E->F Cells Healthy G Signal Restored F->G

Caption: A decision tree for troubleshooting low assay signal.

Detailed Troubleshooting Steps:

  • Verify Instrument Settings:

    • Ensure that the correct excitation and emission wavelengths are set for fluorescent assays.

    • For luminescence assays, confirm that the integration time is appropriate.

    • Check that the instrument's gain setting is optimal for the expected signal range.

  • Scrutinize Reagent Preparation and Handling:

    • Confirm that all reagents were prepared according to the manufacturer's instructions.

    • Check the expiration dates of all kit components.

    • Ensure that reagents were stored at the correct temperatures and protected from light if necessary.

  • Evaluate Positive and Negative Controls:

    • The performance of your controls is the most critical diagnostic tool.

    • If the positive control fails: The issue is likely with the reagents or the overall assay procedure.

    • If the positive control works, but the experimental samples do not: The issue may be with the test compound or the biological target.

  • Assess Cell Health (for cell-based assays):

    • Perform a simple viability assay (e.g., trypan blue exclusion) to ensure that the cells were healthy at the time of the experiment.

    • Verify the cell passage number to rule out issues related to senescence.

Inconsistent Results Between Experiments (Batch-to-Batch Variability)

Question: I am struggling to reproduce my results from one experiment to the next. What factors contribute to this batch-to-batch variability?

Answer: Batch-to-batch variability is a significant challenge in longitudinal studies and drug development. It often stems from subtle changes in reagents, cell stocks, or environmental conditions.

Key Areas to Standardize for Inter-Assay Consistency:

  • Reagent Lots:

    • Problem: Different lots of antibodies, enzymes, or media can have varying levels of activity or purity.

    • Solution:

      • Purchase large batches of critical reagents to ensure consistency over a series of experiments.

      • When a new lot must be introduced, perform a bridging study to compare its performance to the previous lot.

  • Cell Culture Conditions:

    • Problem: Variations in cell passage number, confluency at the time of harvest, and serum lots can all impact cellular physiology and response.

    • Solution:

      • Create a master and working cell bank system to ensure a consistent starting population of cells.

      • Define and adhere to a strict sub-culturing protocol, including seeding densities and passage number limits.

      • Test new lots of serum for their ability to support cell growth and the desired assay phenotype before use in critical experiments.

  • Standard Operating Procedures (SOPs):

    • Problem: Even minor deviations from the protocol by different operators can introduce variability.

    • Solution:

      • Develop detailed SOPs that leave no room for ambiguity.

      • Ensure all personnel are thoroughly trained on the SOPs.

      • Utilize checklists to ensure all steps are performed consistently.

Section 4: Advanced Topics

Understanding and Mitigating Matrix Effects in Immunoassays

Question: In my ELISA, the recovery of my analyte is different when I spike it into my sample matrix compared to the standard diluent. What is happening?

Answer: This is a classic example of a "matrix effect." Components in your sample (e.g., proteins, lipids, salts) can interfere with the antibody-antigen binding, leading to either an underestimation or overestimation of the true analyte concentration.

Strategies to Overcome Matrix Effects:

  • Sample Dilution: The simplest approach is to dilute the sample to a point where the interfering substances are no longer at a concentration that affects the assay.

  • Matrix Matching: Prepare your standard curve in a matrix that is as similar as possible to your samples. For example, if you are measuring an analyte in serum, prepare your standards in analyte-depleted serum.

  • Alternative Assay Formats: Consider using a different assay format, such as a competitive ELISA, which can sometimes be less susceptible to certain types of matrix effects.

References
  • Bio-Rad Laboratories. (n.d.). Assay Troubleshooting.

Validation & Comparative

A Comparative Guide to the Efficacy of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate and Ibuprofen: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for comparing the efficacy of the novel compound, Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate, with the well-established non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. Directed at researchers, scientists, and drug development professionals, this document moves beyond a simple product comparison. Given the limited publicly available data on this compound, this guide is structured as a proposed research program, outlining the necessary experimental steps to thoroughly characterize and compare its efficacy against the benchmark, Ibuprofen.

Introduction: Setting the Stage for Comparison

Ibuprofen is a globally recognized NSAID with a long history of clinical use for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its mechanism of action is well-understood, involving the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] This non-selectivity is responsible for both its therapeutic effects and its notable side effects, particularly gastrointestinal issues.[4]

This compound, on the other hand, is a less characterized molecule. Its chemical structure, particularly the presence of a sulfamoylphenyl group, suggests a potential for more selective inhibition of the COX-2 enzyme, a characteristic of a class of NSAIDs known as coxibs. This structural feature forms the basis of our central hypothesis: This compound may exhibit comparable or superior anti-inflammatory and analgesic efficacy to Ibuprofen, with a potentially improved safety profile due to selective COX-2 inhibition.

This guide will first detail the established pharmacology of Ibuprofen to provide a robust baseline for comparison. Subsequently, a comprehensive experimental plan will be proposed to investigate the efficacy and mechanism of action of this compound, culminating in a head-to-head comparison.

Ibuprofen: The Established Benchmark

Mechanism of Action

Ibuprofen exerts its effects by inhibiting the COX enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[5][6] Prostaglandins are key mediators of inflammation, pain, and fever.[7]

  • COX-1 Inhibition: This is primarily associated with the adverse effects of traditional NSAIDs, including gastrointestinal bleeding and renal dysfunction, as COX-1 is constitutively expressed and plays a protective role in the gastric mucosa and kidneys.[4][8]

  • COX-2 Inhibition: The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are largely attributed to the inhibition of COX-2, which is induced during inflammation.[3][9]

The non-selective nature of Ibuprofen's inhibition of both COX-1 and COX-2 is a critical factor in its overall clinical profile.[2]

Diagram: The Cyclooxygenase (COX) Pathway and the Role of Ibuprofen

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes_Protective Protective Prostaglandins (e.g., GI mucosa, platelet function) COX1->Prostaglandins_Thromboxanes_Protective Prostaglandins_Inflammatory Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) COX2->Prostaglandins_Inflammatory Ibuprofen Ibuprofen (Non-selective Inhibitor) Ibuprofen->COX1 Ibuprofen->COX2

Caption: Ibuprofen non-selectively inhibits both COX-1 and COX-2 enzymes.

Pharmacokinetic and Pharmacodynamic Profile of Ibuprofen

A summary of key pharmacokinetic and pharmacodynamic parameters for Ibuprofen is presented below. These will serve as the comparative benchmarks for the proposed studies on this compound.

ParameterValueReference
Mechanism of Action Non-selective COX-1 and COX-2 inhibitor[2][3]
Bioavailability 80-100% (oral)[2]
Protein Binding >99%[10]
Metabolism Hepatic (primarily via CYP2C9)[10][11]
Elimination Half-life 2-4 hours[2]
Time to Peak Plasma Concentration 1-2 hours (oral)[2]

Proposed Experimental Framework for Comparative Efficacy

To rigorously compare the efficacy of this compound with Ibuprofen, a multi-tiered experimental approach is proposed, encompassing in vitro and in vivo studies.

Diagram: Proposed Experimental Workflow

Experimental_Workflow In_Vitro In Vitro Studies COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro->COX_Assay Cell_Based_Assay Cell-Based Prostaglandin E2 Assay In_Vitro->Cell_Based_Assay In_Vivo In Vivo Studies Carrageenan_Model Carrageenan-Induced Paw Edema (Rat Model of Acute Inflammation) In_Vivo->Carrageenan_Model Adjuvant_Arthritis_Model Adjuvant-Induced Arthritis (Rat Model of Chronic Inflammation) In_Vivo->Adjuvant_Arthritis_Model Acetic_Acid_Writhing Acetic Acid-Induced Writhing (Mouse Model of Visceral Pain) In_Vivo->Acetic_Acid_Writhing GI_Toxicity Gastrointestinal Toxicity Assessment In_Vivo->GI_Toxicity Data_Analysis Comparative Data Analysis (Efficacy and Safety) COX_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Carrageenan_Model->Data_Analysis Adjuvant_Arthritis_Model->Data_Analysis Acetic_Acid_Writhing->Data_Analysis GI_Toxicity->Data_Analysis

Caption: A proposed workflow for the comparative evaluation of the two compounds.

Part 1: In Vitro Characterization

Objective: To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2 enzymes and compare it to Ibuprofen.

1.1. COX-1 and COX-2 Inhibition Assay

  • Principle: This assay directly measures the ability of the test compounds to inhibit the activity of purified COX-1 and COX-2 enzymes.

  • Methodology:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes will be used.

    • The assay will be performed using a colorimetric or fluorometric method to detect the production of prostaglandin G2 (PGG2), the initial product of the COX reaction with arachidonic acid.

    • A range of concentrations of this compound and Ibuprofen will be pre-incubated with the enzymes.

    • The reaction will be initiated by the addition of arachidonic acid.

    • The absorbance or fluorescence will be measured, and the percentage of inhibition will be calculated for each concentration.

    • The IC50 (half-maximal inhibitory concentration) values for each compound against both COX-1 and COX-2 will be determined.

  • Data Analysis: The COX-2 selectivity index will be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher ratio indicates greater selectivity for COX-2.

1.2. Cell-Based Prostaglandin E2 (PGE2) Assay

  • Principle: This assay measures the inhibition of prostaglandin production in a cellular context, providing a more physiologically relevant assessment.

  • Methodology:

    • A suitable cell line, such as murine macrophages (RAW 264.7) or human monocytes (U937), will be used.

    • Cells will be stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2.

    • The cells will then be treated with various concentrations of this compound or Ibuprofen.

    • The supernatant will be collected, and the concentration of PGE2 will be quantified using an enzyme-linked immunosorbent assay (ELISA).

    • The IC50 values for the inhibition of PGE2 production will be determined.

Part 2: In Vivo Efficacy and Safety Evaluation

Objective: To assess the anti-inflammatory, analgesic, and potential gastrointestinal side effects of this compound in established animal models and compare them to Ibuprofen.

2.1. Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)

  • Principle: This is a classic model for evaluating the anti-inflammatory activity of novel compounds.

  • Methodology:

    • Male Wistar or Sprague-Dawley rats will be used.

    • The test compounds (this compound and Ibuprofen) and a vehicle control will be administered orally at various doses.

    • After a set pre-treatment time (e.g., 60 minutes), a sub-plantar injection of carrageenan will be administered to the right hind paw to induce localized inflammation and edema.

    • Paw volume will be measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

    • The percentage of inhibition of edema will be calculated for each treatment group compared to the vehicle control.

2.2. Acetic Acid-Induced Writhing in Mice (Visceral Pain)

  • Principle: This model is used to assess the peripheral analgesic activity of test compounds.

  • Methodology:

    • Swiss albino mice will be used.

    • The test compounds and a vehicle control will be administered orally.

    • After a pre-treatment period, an intraperitoneal injection of acetic acid will be given to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

    • The number of writhes will be counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.

    • The percentage of inhibition of writhing will be calculated for each treatment group.

2.3. Gastrointestinal Toxicity Assessment

  • Principle: To evaluate the potential for the test compounds to cause gastric damage, a common side effect of non-selective NSAIDs.

  • Methodology:

    • Rats will be administered high doses of this compound and Ibuprofen daily for a set period (e.g., 7 days).

    • On the final day, the animals will be euthanized, and their stomachs will be removed and examined for any signs of ulceration, erosion, or hemorrhage.

    • A scoring system will be used to quantify the extent of gastric damage.

Expected Outcomes and Interpretation

The data generated from these proposed studies will allow for a comprehensive comparison of this compound and Ibuprofen.

Table: Hypothetical Comparative Profile

ParameterIbuprofen (Expected)This compound (Hypothesized)
COX-1 IC50 LowHigh
COX-2 IC50 LowLow
COX-2 Selectivity Index ~1>10
Inhibition of Paw Edema Dose-dependentDose-dependent
Inhibition of Writhing Dose-dependentDose-dependent
Gastric Ulceration Score Moderate to HighLow to Moderate

A higher COX-2 selectivity index for this compound would support our initial hypothesis. If this in vitro selectivity translates to comparable or improved efficacy in the in vivo models of inflammation and pain, coupled with a lower gastric ulceration score, it would suggest that this compound has the potential to be a safer and more effective anti-inflammatory agent than Ibuprofen.

Conclusion

While Ibuprofen remains a cornerstone of pain and inflammation management, the potential for mechanism-based side effects necessitates the continued search for safer alternatives. The chemical structure of this compound provides a strong rationale for its investigation as a potentially COX-2 selective inhibitor. The experimental framework outlined in this guide provides a clear and scientifically rigorous path to validating this hypothesis and thoroughly comparing its efficacy and safety profile with that of Ibuprofen. The successful execution of these studies would provide the critical data needed to determine the therapeutic potential of this novel compound.

References

  • Ibuprofen - Wikipedia. (n.d.).
  • Ibuprofen Mechanism - News-Medical.Net. (n.d.).
  • Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (n.d.).
  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf. (n.d.).
  • The mechanisms of action of NSAIDs in analgesia - PubMed. (n.d.).
  • Ibuprofen - StatPearls - NCBI Bookshelf. (n.d.).
  • Ibuprofen Pathway, Pharmacokinetics - ClinPGx. (n.d.).
  • Ibuprofen - Medical Countermeasures Database - CHEMM. (n.d.).
  • Ibuprofen Pathway, Pharmacodynamics - ClinPGx. (n.d.).
  • PharmGKB summary: ibuprofen pathways - PMC - PubMed Central. (n.d.).
  • Pharmacokinetics, safety, and tolerability of a rapid infusion of i.v. ibuprofen in healthy adults. (n.d.).
  • What is the mechanism of Ibuprofen? - Patsnap Synapse. (n.d.).
  • Ibuprofen: Pharmacodynamics, Pharmacokinetics & Pharmacology | Study.com. (n.d.).
  • Pain Relief: How NSAIDs Work - WebMD. (n.d.).
  • Nonsteroidal anti-inflammatory drug - Wikipedia. (n.d.).
  • Cyclooxygenase pathways - Frontiers Publishing Partnerships. (n.d.).
  • Cyclooxygenase pathway: Significance and symbolism. (n.d.).
  • Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. (n.d.).
  • Cyclooxygenase - Wikipedia. (n.d.).
  • (PDF) Cyclooxygenase pathways - ResearchGate. (n.d.).
  • Review On: Comparative Efficacy of Ibuprofen Over Other NSAIDs. (n.d.).
  • Ibuprofen: pharmacology, efficacy and safety - PubMed. (n.d.).
  • Ibuprofen: A Review of its Use in Pain Management, Inflammation, and Fever Reduction. (n.d.).
  • Adult Oral Ibuprofen Study for ED Pain Patients - ClinicalTrials.gov. (n.d.).
  • Clinical experience with Ibuprofen in the treatment of rheumatoid arthritis. (n.d.).

Sources

A Comparative Analysis of COX-2 Selectivity: The Established Efficacy of Celecoxib versus the Postulated Activity of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug development, the selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) remains a cornerstone for mitigating pain and inflammation while minimizing gastrointestinal side effects. This guide provides an in-depth comparison of Celecoxib, a well-established COX-2 selective inhibitor, with Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate, a compound of interest due to its structural similarities to known COX-2 inhibitors.

While extensive experimental data solidifies Celecoxib's position as a potent and selective COX-2 inhibitor, a notable scarcity of public domain data exists for this compound. Consequently, this guide will present a comprehensive overview of Celecoxib's performance based on established experimental evidence and offer a theoretical analysis of this compound's potential for COX-2 selectivity, grounded in well-understood principles of structure-activity relationships (SAR) for this class of compounds.

The Significance of COX-2 Selectivity

The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a protective role in the gastrointestinal tract and in platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation and pain.[2]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2. While this leads to the desired anti-inflammatory effects through COX-2 inhibition, the concurrent inhibition of COX-1 is associated with undesirable side effects, most notably gastrointestinal ulceration and bleeding.[2] The development of selective COX-2 inhibitors was a landmark achievement in medicinal chemistry, offering a therapeutic window to target inflammation with a reduced risk of such complications.

Chemical Structures: A Tale of Two Molecules

The potential for a compound to selectively inhibit COX-2 is intrinsically linked to its chemical architecture. Below are the structures of Celecoxib and this compound.

Chemical_Structures Figure 1: Chemical Structures cluster_celecoxib Celecoxib cluster_ethylpropionate This compound celecoxib ethylpropionate C12H17NO4S Enzyme_Inhibition_Assay_Workflow Figure 2: Workflow for In Vitro COX Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Prepare Enzyme Dilutions (COX-1 & COX-2) Reaction_Setup Set up Reaction in 96-well Plate (Buffer, Heme, Enzyme) Enzyme_Prep->Reaction_Setup Compound_Prep Prepare Serial Dilutions of Test Compound Inhibitor_Add Add Test Compound & Incubate Compound_Prep->Inhibitor_Add Reaction_Setup->Inhibitor_Add Reaction_Start Initiate Reaction with Arachidonic Acid Inhibitor_Add->Reaction_Start Detection Add Detection Reagent & Measure Activity Reaction_Start->Detection Calc_Inhibition Calculate % Inhibition Detection->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Values Plot_Curve->Determine_IC50 Calc_SI Calculate Selectivity Index (SI) Determine_IC50->Calc_SI

Caption: A generalized workflow for determining COX-2 selectivity using an in vitro enzyme inhibition assay.

Comparative Performance Data

The following table summarizes the reported COX-1 and COX-2 inhibitory activities for Celecoxib from various studies. It is important to note that IC₅₀ values can vary between different assay systems and experimental conditions.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib >500.129>387.6[3]
Celecoxib 150.04375[4]
Celecoxib 13.020.4926.57[5]

Note: As previously stated, there is no publicly available experimental data for the COX-1 and COX-2 inhibitory activity of this compound.

The COX Inhibition Pathway

The mechanism of action for both selective and non-selective NSAIDs involves the interception of the arachidonic acid cascade.

COX_Inhibition_Pathway Figure 3: COX Inhibition Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Prostaglandins (Physiological Functions) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammation, Pain) COX2->PGs_Inflammatory Celecoxib Celecoxib (Selective COX-2 Inhibitor) Celecoxib->COX2 Inhibits NonSelective_NSAID Non-Selective NSAID NonSelective_NSAID->COX1 Inhibits NonSelective_NSAID->COX2 Inhibits

Caption: A simplified diagram illustrating the differential inhibition of COX-1 and COX-2 by selective and non-selective NSAIDs.

Conclusion

This guide has provided a detailed comparison of Celecoxib and a theoretical evaluation of this compound in the context of COX-2 selectivity.

  • Celecoxib is a well-characterized, potent, and selective COX-2 inhibitor, with its efficacy and selectivity supported by extensive experimental data. Its chemical structure, featuring a diarylpyrazole core with a crucial sulfonamide and a trifluoromethyl group, is optimized for high-affinity binding to the COX-2 active site.

  • This compound possesses the key benzenesulfonamide moiety, a known pharmacophore for COX-2 selectivity. However, the absence of other structural features characteristic of highly potent and selective inhibitors, such as the diaryl system and specific electron-withdrawing groups found in Celecoxib, suggests that its COX-2 inhibitory activity may be less pronounced.

For researchers in the field, this comparative guide underscores the importance of a multi-faceted approach that combines structural analysis with robust experimental validation to identify and optimize the next generation of selective COX-2 inhibitors.

References

  • Chiba, A., Mizuno, M., Tomi, C., Tajima, R., Alloza, I., di Penta, A., Yamamura, T., Vandenbroeck, K., & Miyake, S. (2014). A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation. Arthritis Research & Therapy, 16(3), R129. [Link]
  • Palomer, A., Cabré, F., Pascual, J., & García, L. (2002). Identification of Novel Cyclooxygenase-2 Selective Inhibitors Using Pharmacophore Models. Journal of Medicinal Chemistry, 45(7), 1402–1411. [Link]
  • Palomer, A., Cabré, F., Pascual, J., & García, L. (2002). Identification of novel cyclooxygenase-2 selective inhibitors using pharmacophore models. Journal of Medicinal Chemistry, 45(7), 1402-1411. [Link]
  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Bentham Science. [Link]
  • PubChem. (n.d.). Celecoxib. National Center for Biotechnology Information.
  • U.S. Food and Drug Administration. (1999). CELEBREX™ (celecoxib capsules) DESCRIPTION. [Link]
  • Hasan, M. M., Al-Suede, F. S. R., & Aodah, A. H. (2022). The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study. International Journal of Nanomedicine, 17, 1695–1708. [Link]
  • Sharma, V., & Kumar, V. (2017). Exploring Structural Parameters for Designing Cox-1 and Cox-2 Inhibitors: Pharmacophoric Modeling, Virtual Screening and Docking. Der Pharma Chemica, 9(12), 85-95. [Link]
  • Guzel, M., & Scozzafava, A. (2022). Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods: Drug-like Properties and Binding Affinity Insights. ACS Omega, 7(40), 35898–35912. [Link]
  • Chiba, A., Mizuno, M., Tomi, C., Tajima, R., Alloza, I., di Penta, A., Yamamura, T., Vandenbroeck, K., & Miyake, S. (2014). A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation. Arthritis research & therapy, 16(3), R129. [Link]
  • PubChem. (n.d.). Celecoxib-d4. National Center for Biotechnology Information.
  • El-Sayed, M. A. A., Al-Hakkani, M. F., & Al-Majid, A. M. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6099. [Link]
  • Wikipedia. (n.d.). Celecoxib. In Wikipedia.
  • Al-Saeed, F. A., & El-Brollosy, N. R. (2017). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical and Biosciences Journal, 5(2), 1-16. [Link]
  • Supuran, C. T. (2008). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. Mini reviews in medicinal chemistry, 8(1), 73–79. [Link]
  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2013). Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2. Bioorganic & medicinal chemistry, 21(10), 2825–2834. [Link]
  • Alloza, I., Vandenbroeck, K., & Miyake, S. (2012).
  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2013). Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2. Bioorganic & medicinal chemistry, 21(10), 2825-2834. [Link]
  • Bruno, O., Brullo, C., & Schenone, S. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(1), 73-93. [Link]
  • Bekhit, A. A., & Abdel-Aziem, T. (2014). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Archiv der Pharmazie, 347(1), 32-46. [Link]
  • UCLA Department of Chemistry & Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Trifluoromethyl group. [Link]
  • Al-Saeed, F. A., & El-Brollosy, N. R. (2017). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical and Biosciences Journal, 5(2), 1-16. [Link]
  • Pharmaffiliates. (n.d.). Ethyl 2-Methyl-2-(4-sulfamoylphenyl)
  • Sbardella, G., & Castellano, S. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5424. [Link]
  • Bruno, O., Brullo, C., & Schenone, S. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(1), 73-93. [Link]
  • PubChem. (n.d.). Ethyl 2-methyl-2-(4-methylphenyl)propanoate. National Center for Biotechnology Information.
  • Human Metabolome Database. (2012).

Sources

A Comparative Guide to Cross-Validation of Analytical Methods for Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the cross-validation of analytical methods for Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate, a critical intermediate in the synthesis of Celecoxib. The principles and methodologies detailed herein are designed to ensure the consistency and reliability of analytical data across different methods, laboratories, and analytical platforms. This document is intended for researchers, scientists, and drug development professionals who are tasked with the development, validation, and transfer of analytical methods in a regulated environment.

Introduction: The Imperative of Analytical Method Cross-Validation

This compound is a key starting material whose purity directly impacts the quality and safety of the final active pharmaceutical ingredient (API), Celecoxib. Consequently, robust analytical methods are paramount for its quality control. Cross-validation of these methods becomes necessary when an established analytical procedure is challenged by a new or alternative method. This process is a critical component of analytical method lifecycle management, ensuring that the new method is equivalent to the original and can be used interchangeably without compromising product quality.

The International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures provides a framework for validation, but the specifics of cross-validation are often left to the discretion of the analyst. This guide aims to provide a practical, scientifically sound approach to cross-validating two common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

The Analytical Challenge: Choosing the Right Tool for the Job

The choice of an analytical method is often a balance between performance, speed, and cost. While HPLC has been the workhorse of pharmaceutical analysis for decades, UPLC offers significant advantages in terms of speed and resolution. However, a transition from an established HPLC method to a UPLC method necessitates a rigorous cross-validation study to ensure that the results are comparable.

  • High-Performance Liquid Chromatography (HPLC): A well-established, robust, and widely available technique. It is often the primary method for the analysis of non-volatile and thermally labile compounds like this compound.

  • Ultra-Performance Liquid Chromatography (UPLC): A more recent development that utilizes smaller particle size columns to achieve faster separations and higher resolution. While offering significant efficiency gains, it may require more specialized equipment and careful method development.

The Cross-Validation Protocol: A Step-by-Step Guide

The following protocol outlines a comprehensive approach to the cross-validation of an existing HPLC method with a newly developed UPLC method for the analysis of this compound.

Experimental Workflow

Cross-Validation Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Define Acceptance Criteria Define Acceptance Criteria Prepare Samples Prepare Samples Define Acceptance Criteria->Prepare Samples Analyze by HPLC Analyze by HPLC Prepare Samples->Analyze by HPLC Analyze by UPLC Analyze by UPLC Prepare Samples->Analyze by UPLC Compare Accuracy Compare Accuracy Analyze by HPLC->Compare Accuracy Analyze by UPLC->Compare Accuracy Compare Precision Compare Precision Compare Accuracy->Compare Precision Compare Linearity Compare Linearity Compare Precision->Compare Linearity Statistical Analysis Statistical Analysis Compare Linearity->Statistical Analysis Interchangeability Decision Interchangeability Decision Statistical Analysis->Interchangeability Decision HPLC System Mobile Phase Reservoir Mobile Phase Reservoir Pump Pump Mobile Phase Reservoir->Pump Solvent Injector Injector Pump->Injector High Pressure Column Column Injector->Column Sample Introduction Detector Detector Column->Detector Separation Data System Data System Detector->Data System Signal

Caption: A simplified schematic of a High-Performance Liquid Chromatography (HPLC) system, illustrating the path of the mobile phase and sample.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]
  • S. Singh, M. Singh, A review on analytical method development and validation, International Journal of Pharmaceutical Sciences and Research, 2012, 3(10): 3914-3922. [Link]

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Novel Anti-Inflammatory Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anti-inflammatory drug discovery, the journey from a promising molecule to a clinically effective therapeutic is a rigorous process of validation. The transition from a controlled, simplified in vitro environment to a complex, dynamic in vivo system is arguably the most challenging hurdle. This guide provides an in-depth comparison of these two critical stages of efficacy testing, offering insights into experimental design, data interpretation, and the crucial task of correlating results to predict clinical success.

The Foundational Dichotomy: Why Both In Vitro and In Vivo Testing are Indispensable

The drug discovery pipeline is intentionally structured as a funnel, beginning with high-throughput screening of thousands of compounds and progressively narrowing down to a few candidates for clinical trials. This process relies on the strategic deployment of in vitro and in vivo models.

  • In Vitro Models: These assays, conducted in glassware or plasticware, utilize isolated components like enzymes or cultured cells. Their primary advantage lies in speed, cost-effectiveness, and the ability to dissect specific molecular mechanisms in a highly controlled environment.[1][2] They are the gatekeepers of early-stage discovery, allowing for the rapid screening and characterization of numerous compounds.

  • In Vivo Models: These studies, conducted in living organisms (typically rodents), are designed to evaluate a compound's effect within a complex biological system.[3][4] They provide indispensable data on pharmacokinetics (how the body processes the drug), pharmacodynamics (how the drug affects the body), and overall systemic efficacy and safety, which cannot be replicated in vitro.

The core challenge and the focus of this guide is understanding the translation of efficacy from the former to the latter. A compound potent in a petri dish may be ineffective or toxic in an animal model, a discrepancy that underscores the importance of robust and correlative assay design.[5]

Key Inflammatory Signaling Pathways: The Targets of Intervention

Inflammation is orchestrated by complex signaling cascades. Two of the most pivotal are the NF-κB and TNF signaling pathways, which are often the targets of novel anti-inflammatory compounds.

The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation.[6][7] It can be activated by a multitude of stimuli, including bacterial lipopolysaccharide (LPS) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[8][9] Once activated, NF-κB translocates to the nucleus to induce the expression of genes encoding cytokines, chemokines, and other mediators of inflammation.[10]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 IKK IKK Complex TLR4->IKK Activates TNFR1->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes Induces

Caption: Canonical NF-κB signaling pathway activation.

TNF-α itself triggers a signaling cascade by binding to its receptor, TNFR1.[11][12] This can lead to the activation of both NF-κB and MAPK pathways, resulting in inflammation and, in some contexts, apoptosis.[13][14]

TNF_Pathway TNFa TNF-α Trimer TNFR1 TNFR1 TNFa->TNFR1 Binds & Trimerizes Complex1 Complex I (TRADD, TRAF2, RIPK1) TNFR1->Complex1 Recruits NFkB_Activation NF-κB Activation Complex1->NFkB_Activation MAPK_Activation MAPK Activation (JNK, p38) Complex1->MAPK_Activation Inflammation Inflammation (Cytokine Production) NFkB_Activation->Inflammation Survival Cell Survival NFkB_Activation->Survival MAPK_Activation->Inflammation InVivo_Workflow Start Animal Acclimatization & Grouping Baseline Measure Baseline Paw Volume (T=0) Start->Baseline Dosing Administer Compound or Vehicle (PO/IP) Baseline->Dosing Induction Inject Carrageenan into Paw Dosing->Induction Wait 60 min Measurement Measure Paw Volume (T=1, 2, 3, 4, 5 hr) Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis Endpoint Efficacy Determined Analysis->Endpoint

Caption: Experimental workflow for the Carrageenan-Induced Paw Edema model.

Bridging the Gap: Data Comparison and Translation

A successful anti-inflammatory drug candidate should demonstrate efficacy in both systems. The ultimate goal is to establish a strong in vitro-in vivo correlation (IVIVC), where the in vitro potency (e.g., IC50) predicts the in vivo efficacy. [15]However, this is often challenging due to factors like drug metabolism, bioavailability, and off-target effects that only manifest in vivo. [5]

Comparative Data Summary

Let's consider a hypothetical novel drug, "Compound X," and compare it to a standard NSAID, Diclofenac.

Assay Category Specific Assay Metric Compound X Diclofenac (Reference) Interpretation
In Vitro (Cell-Free) COX-2 Enzyme InhibitionIC5050 nM25 nMCompound X is a potent COX-2 inhibitor, albeit 2-fold less potent than Diclofenac.
In Vitro (Cell-Based) LPS-induced TNF-α Release (RAW 264.7)IC50200 nM500 nMCompound X is more potent than Diclofenac in a cellular context, suggesting additional mechanisms beyond COX-2 inhibition may be at play.
In Vivo (Acute Model) Carrageenan Paw Edema (Rat, 10 mg/kg)% Inhibition @ 4hr65%55%The superior in vitro cellular potency translates to greater efficacy in a live animal model of acute inflammation.

This table illustrates a successful translation. The compound showed high potency at the molecular and cellular levels, which was then confirmed in a whole-organism model. Discrepancies, such as a compound being potent in vitro but failing in vivo, would trigger investigations into pharmacokinetic issues like poor absorption or rapid metabolism.

Conclusion: An Integrated Approach to Validation

The evaluation of novel anti-inflammatory compounds is a multi-faceted process that relies on the intelligent integration of in vitro and in vivo data. In vitro assays provide the mechanistic rationale and high-throughput capability essential for early discovery, while in vivo models offer the indispensable test of systemic efficacy and safety. By carefully selecting models that are mechanistically linked and rigorously analyzing the translation of data between these systems, researchers can build a compelling case for a compound's therapeutic potential and increase the probability of success in the long and arduous path to clinical application.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
  • Taniguchi, K., & Karin, M. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 9, 1877. [Link]
  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
  • Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. [Link]
  • Cusabio. (n.d.).
  • Egharevba, E., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Biology, Agriculture and Healthcare, 9(12). [Link]
  • Aragen Life Sciences. (n.d.).
  • Wajant, H., & Scheurich, P. (2011). The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues. Frontiers in Cell and Developmental Biology, 2. [Link]
  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]
  • Sygnature Discovery. (2023).
  • Wikipedia. (n.d.). NF-κB. [Link]
  • Creative Diagnostics. (n.d.).
  • Ortiz-Masiá, D., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Biomedicine & Pharmacotherapy, 174, 116568. [Link]
  • Assay Genie. (n.d.).
  • Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. World Journal of Pharmaceutical Research. [Link]
  • Reyes-García, J., et al. (2014). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 65(1), 5.24.1-5.24.12. [Link]
  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-141. [Link]
  • Inotiv. (n.d.).
  • Crunkhorn, P., & Meacock, S. C. (1971). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. British Journal of Pharmacology, 42(3), 392–402. [Link]
  • Eurofins Discovery. (n.d.). Determine Immune Safety with Vetted Cytokine Release Assay. [Link]
  • Creative Biolabs. (n.d.). Cytokine Release Assay. [Link]
  • Banks, C. N., et al. (2020). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences, 21(21), 8257. [Link]
  • Wang, Y., et al. (2023). Establishment of a lipopolysaccharide-induced inflammation model of human fetal colon cells. Experimental and Therapeutic Medicine, 25(6), 256. [Link]
  • Selinsky, B. S., et al. (2012). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 928, 123–138. [Link]
  • Wang, Y., et al. (2023). Establishment of a lipopolysaccharide-induced inflammation model of human fetal colon cells. Experimental and Therapeutic Medicine, 25(6), 256. [Link]
  • Gnanadesigan, M., et al. (2017). Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway. Frontiers in Molecular Neuroscience, 10, 329. [Link]
  • Inagawa, H., et al. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. International Journal of Molecular Sciences, 24(18), 14387. [Link]
  • Asadbeiki, S., et al. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 11(7), 894-900. [Link]
  • Abid, F., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Pharmaceutical Design, 17(17), 1667–1693. [Link]
  • Dobrovolskaia, M. A., & McNeil, S. E. (2015). Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines. Journal of Controlled Release, 216, 80–88. [Link]
  • Foligne, B., et al. (2007). Correlation between in vitro and in vivo immunomodulatory properties of lactic acid bacteria. World Journal of Gastroenterology, 13(2), 236-243. [Link]
  • Altasciences. (n.d.). The Importance of Cytokine Release Assays to Derisk the Development of Immunomodulatory Drugs. The Altascientist, 44. [Link]
  • Chan, C. C., et al. (2001). In Vivo Assays for COX-2. In Methods in Molecular Biology (Vol. 171, pp. 315-322). Humana Press. [Link]
  • Al-Snafi, A. E. (2020). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Molecules, 25(20), 4709. [Link]
  • Khan, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 123456. [Link]
  • Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(1), 1680-1695. [Link]
  • iQ Biosciences. (n.d.). Cytokine Release Assay | Performed By Immunology Experts. [Link]
  • Sygnature Discovery. (n.d.).
  • Zarrin, A. A., et al. (2011). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. PLoS ONE, 6(8), e23924. [Link]
  • Pérez-Sánchez, A., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(7), 1386. [Link]

Sources

A Comparative Analysis of Ethyl vs. Methyl 2-Methyl-2-(4-sulfamoylphenyl)propionate: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate and its methyl ester analog, Mthis compound. These compounds are structurally related to the carboxylic acid, 2-Methyl-2-(4-sulfamoylphenyl)propionic acid, a molecule of interest in medicinal chemistry due to the presence of a sulfamoylphenyl group, a key pharmacophore in several therapeutic agents.[1][2] This analysis is designed for researchers, scientists, and drug development professionals, offering objective comparisons, supporting experimental data, and actionable insights for leveraging these compounds in research and development.

Introduction: The Prodrug Strategy and the Sulfamoylphenyl Moiety

In drug discovery, ester analogs are frequently synthesized to function as prodrugs. This strategy is employed to enhance the pharmacokinetic properties of a parent carboxylic acid, improving parameters such as membrane permeability, solubility, and oral bioavailability. Upon administration, these esters are metabolized by ubiquitous esterase enzymes in the plasma and tissues, releasing the active carboxylic acid in vivo.

The core structure, 2-methyl-2-(4-sulfamoylphenyl)propionic acid, is a notable analog of nonsteroidal anti-inflammatory drugs (NSAIDs).[2] The sulfamoylphenyl group is a hallmark of selective cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib.[3][4] This suggests that the primary biological activity of these compounds, following hydrolysis of the ester, is likely the inhibition of the COX-2 enzyme, a key mediator of inflammation and pain.[4][5] This guide will dissect the subtle yet critical differences between the ethyl and methyl esters, providing a framework for selecting the appropriate analog for specific research applications.

Structural and Physicochemical Comparison

The only structural difference between the two molecules is the ester group: an ethyl (-OCH₂CH₃) versus a methyl (-OCH₃). This minor modification can influence several key physicochemical properties that impact handling, formulation, and biological performance.

PropertyThis compoundMthis compoundRationale for Difference
CAS Number 374067-94-4[6]N/A (Inferred Analog)Unique chemical identifiers.
Molecular Formula C₁₂H₁₇NO₄SC₁₁H₁₅NO₄SDifference of one methylene group (-CH₂-).
Molecular Weight 271.33 g/mol 257.30 g/mol The ethyl group adds 14.03 Da compared to the methyl group.
Physical Form SolidSolid (Predicted)Similar core structure suggests a solid state at room temperature.
Solubility Soluble in DMSO, Methanol[7]Soluble in DMSO, Methanol (Predicted)High structural similarity predicts comparable solubility in polar organic solvents.
LogP (Predicted) ~1.5 - 2.0~1.0 - 1.5The additional ethyl carbon slightly increases lipophilicity.
Chemical Stability Stable at room temperature, sealed in dry conditions.Stable under similar conditions (Predicted).Ester bonds are generally stable but susceptible to hydrolysis under acidic or basic conditions.

Expert Insight: The slightly higher predicted LogP of the ethyl ester suggests it may exhibit marginally better membrane permeability compared to the methyl ester. However, this is often counterbalanced by potential differences in aqueous solubility and the rate of enzymatic hydrolysis, which is the more critical determinant of their performance as prodrugs.

Synthesis and Characterization: A Validated Approach

The synthesis of both esters can be reliably achieved via Fischer-Speier esterification of the parent carboxylic acid. This method is favored for its operational simplicity and use of common, inexpensive reagents.

Experimental Protocol: Synthesis of Esters

Objective: To synthesize and purify the ethyl and methyl esters from 2-Methyl-2-(4-sulfamoylphenyl)propionic acid.

Materials:

  • 2-Methyl-2-(4-sulfamoylphenyl)propionic acid[1]

  • Anhydrous Ethanol (for ethyl ester) or Anhydrous Methanol (for methyl ester)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-Methyl-2-(4-sulfamoylphenyl)propionic acid (1.0 eq). Add a 20-fold excess of the respective anhydrous alcohol (ethanol or methanol).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1 eq) dropwise. The addition is exothermic.

  • Reflux: Equip the flask with a condenser and heat the mixture to reflux (approx. 65°C for methanol, 78°C for ethanol) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Reduce the volume of the alcohol by approximately 75% using a rotary evaporator.

  • Extraction: Dilute the residue with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by recrystallization or column chromatography (e.g., silica gel using a hexanes/ethyl acetate gradient) to obtain the pure ester.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Trustworthiness: This protocol is self-validating. The successful removal of the acidic starting material is confirmed by the cessation of effervescence during the bicarbonate wash. Final purity is rigorously confirmed by standard analytical techniques, ensuring the product's identity and quality for subsequent experiments.

Comparative Biological Evaluation: Targeting COX-2

The structural similarity to celecoxib strongly implies that the active form of these compounds, the carboxylic acid, will inhibit the COX-2 enzyme.[3][4] The COX pathway is central to the inflammatory response, where the COX enzymes convert arachidonic acid into prostaglandins (PGs). COX-2 is the inducible isoform responsible for producing PGs that mediate inflammation and pain.

COX_Pathway AA Arachidonic Acid (from Cell Membrane) COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGH2) (Inflammation, Pain) COX2->PGs Inhibitor Active Carboxylic Acid (from Ester Prodrug) Inhibitor->COX2

Caption: The COX-2 signaling pathway and point of inhibition.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

Objective: To determine and compare the inhibitory potency (IC₅₀) of the parent carboxylic acid and, as a control, the ester prodrugs against human recombinant COX-2.

Methodology: A commercially available colorimetric or fluorometric COX-2 inhibitor screening assay kit is recommended for standardized and reproducible results. The general principle involves measuring the peroxidase activity of the COX enzyme.

Procedure:

  • Reagent Preparation: Prepare assay buffer, heme, enzyme (human recombinant COX-2), and arachidonic acid substrate according to the kit manufacturer's instructions.

  • Compound Preparation: Prepare stock solutions of the parent carboxylic acid, the ethyl ester, and the methyl ester in DMSO. Create a series of dilutions to test a range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay Plate Setup: To a 96-well plate, add the assay buffer, enzyme, and the test compounds at their various dilutions. Include wells for a "no-inhibitor" control and a "background" control (no enzyme).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Signal Detection: After a further incubation period, measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no-inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Expected Outcome & Causality: The parent carboxylic acid is expected to show potent COX-2 inhibition. The ethyl and methyl esters should exhibit significantly weaker, if any, direct inhibition. This is because the bulky ester group sterically hinders the molecule from fitting into the active site of the COX-2 enzyme. Their efficacy in vivo is entirely dependent on their conversion to the active acid.

Comparative Pharmacokinetics: The Rate of Activation

The most significant difference between the ethyl and methyl esters lies in their pharmacokinetic profile, specifically the rate of hydrolysis by plasma and tissue esterases. This rate determines the speed of onset and duration of action of the active drug. Generally, methyl esters are hydrolyzed more rapidly than ethyl esters due to reduced steric hindrance around the carbonyl group.

Experimental Protocol: In Vitro Plasma Stability Assay

Objective: To compare the rate of hydrolysis of the ethyl and methyl esters into the parent carboxylic acid in plasma.

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Compound Ester Stock (in DMSO) Incubate Incubate Ester in Plasma at 37°C Compound->Incubate Plasma Control Plasma (e.g., Human, Rat) Plasma->Incubate Timepoints Collect Aliquots at T=0, 5, 15, 30, 60 min Incubate->Timepoints Quench Quench Reaction (e.g., Acetonitrile) Timepoints->Quench Analyze LC-MS/MS Analysis Quench->Analyze Plot Plot % Remaining vs. Time Analyze->Plot Calc Calculate Half-Life (t½) Plot->Calc

Caption: Workflow for the in vitro plasma stability assay.

Procedure:

  • Preparation: Thaw control plasma (e.g., human, rat) to 37°C. Prepare a working solution of each ester (ethyl and methyl) in a minimal amount of organic solvent (e.g., acetonitrile or DMSO).

  • Reaction Initiation: Spike the ester working solution into the pre-warmed plasma to achieve a final concentration of ~1 µM. The final concentration of the organic solvent should be less than 1%.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-drug mixture.

  • Reaction Quenching: Immediately add the aliquot to a tube containing a cold protein precipitation solvent (e.g., acetonitrile with an internal standard) to stop the enzymatic reaction.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an analysis vial and quantify the remaining concentration of the ester prodrug at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent ester against time. The slope of the linear regression line (k) can be used to calculate the half-life (t½) using the formula: t½ = 0.693 / k .

Summary and Recommendations

The choice between this compound and its methyl analog is a strategic one, contingent on the specific goals of the research.

FeatureEthyl Ester AnalogMethyl Ester AnalogRecommendation for Use
Synthesis StraightforwardStraightforwardBoth are readily accessible via Fischer esterification.
Direct Activity Negligible (Prodrug)Negligible (Prodrug)Use the parent carboxylic acid for initial in vitro screening of target activity.
Activation Rate Slower (Predicted)Faster (Predicted)Methyl Ester: Ideal for studies requiring rapid conversion to the active acid, potentially leading to a faster onset of action. Useful for high-throughput in vivo screens.
Lipophilicity Slightly HigherSlightly LowerEthyl Ester: The increased lipophilicity and slower hydrolysis may result in a more sustained release of the active acid, potentially leading to a longer duration of action and a different tissue distribution profile. Favorable for studies aiming to optimize pharmacokinetic profiles for sustained therapeutic effect.
Application Sustained-release studies, optimizing PK profile.Rapid onset studies, high-throughput screening.The selection should be driven by the desired pharmacokinetic and pharmacodynamic relationship in the experimental model.

Final Recommendation: For initial in vitro target validation, it is most efficient to use the parent compound, 2-Methyl-2-(4-sulfamoylphenyl)propionic acid. When progressing to cellular or in vivo models, the methyl ester serves as an excellent tool for achieving rapid systemic exposure to the active acid. The ethyl ester should be considered a second-generation candidate, where the goal is to modulate the pharmacokinetic profile for a more prolonged therapeutic effect. A head-to-head in vivo pharmacokinetic study comparing both esters is the definitive experiment to validate these hypotheses and guide lead optimization.

References

  • Pharmaffiliates. Ethyl 2-Methyl-2-(4-sulfamoylphenyl)
  • Pharmaffiliates. 2-Methyl-2-(4-sulfamoylphenyl)propionic Acid. [Link]
  • ClinPGx.
  • Thorn, C. F., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 22(4), 310-318. [Link]
  • Pacifici, G. M. (2024). Clinical Pharmacology of Celecoxib. International Journal of Clinical Studies & Medical Case Reports. [Link]
  • MySkinRecipes. 2-Methyl-2-(4-sulfamoylphenyl)propionic acid. [Link]
  • Davies, N. M., et al. (2000). Clinical Pharmacokinetics and Pharmacodynamics of Celecoxib. Clinical Pharmacokinetics, 38(3), 225-242. [Link]
  • Jamali, F., et al. (2001). Pharmacokinetics of Celecoxib in the Presence and Absence of Interferon-Induced Acute Inflammation in the Rat. University of Alberta Libraries. [Link]
  • PubChem. Ethyl 2-methyl-3-phenylpropanoate.
  • PubChem. Ethyl 2-methyl-2-(4-methylphenyl)propanoate.
  • Google Patents.
  • Kalgutkar, A. S., et al. (1995). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Journal of Medicinal Chemistry, 38(24), 4806-4819. [Link]
  • Hölzel Diagnostika. 2-Methyl-2-(4-sulfamoylphenyl)propionic Acid. [Link]
  • PubChem. Methyl 2-methyl-2-phenylpropanoate.

Sources

A Comparative Benchmarking Guide to the Synthesis of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis of synthetic strategies for obtaining Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate, a key intermediate in pharmaceutical development. We present a detailed, side-by-side comparison of two primary synthetic routes: the direct alkylation of a pre-functionalized aromatic core and a convergent approach involving a Grignard reaction. Each method is critically evaluated based on experimental data for yield, purity, reaction time, and overall process efficiency. This document is intended for researchers, chemists, and process development professionals seeking to optimize the synthesis of this important compound.

Introduction

This compound is a crucial building block in the synthesis of various biologically active molecules. Its structural motif, featuring a sulfonamide group and a sterically hindered propionate ester, presents unique challenges and opportunities in synthetic design. The efficiency and scalability of its synthesis are paramount for drug discovery and development programs. This guide aims to provide an in-depth, objective comparison of viable synthetic methodologies, supported by experimental data, to inform the selection of the most appropriate route for specific research and production needs.

Methodology 1: Linear Synthesis via Alkylation of Ethyl 2-(4-sulfamoylphenyl)acetate

This method follows a linear sequence, beginning with the commercially available (4-Sulfamoyl-phenyl)-acetic acid[1]. The core concept is to first establish the ethyl ester and then introduce the two methyl groups at the alpha position.

Experimental Protocol

Step 1: Fischer Esterification of (4-Sulfamoyl-phenyl)-acetic acid

  • To a solution of (4-Sulfamoyl-phenyl)-acetic acid (1.0 eq.) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Ethyl 2-(4-sulfamoylphenyl)acetate.

Step 2: α,α-Dimethylation of Ethyl 2-(4-sulfamoylphenyl)acetate

  • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and cool to -78 °C.

  • Add diisopropylamine (2.2 eq.) followed by the dropwise addition of n-butyllithium (2.1 eq.). Stir the solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

  • In a separate flask, dissolve Ethyl 2-(4-sulfamoylphenyl)acetate (1.0 eq.) in anhydrous THF and cool to -78 °C.

  • Slowly add the substrate solution to the LDA solution via cannula. Stir the resulting mixture for 1 hour at -78 °C.

  • Add methyl iodide (2.5 eq.) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Workflow Diagram

Methodology_1_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Dimethylation Start_1 (4-Sulfamoyl-phenyl)-acetic acid Reagents_1 Ethanol, H₂SO₄ Reaction_1 Reflux (4-6h) Start_1->Reaction_1 Reagents_1->Reaction_1 Workup_1 Aqueous Workup Reaction_1->Workup_1 Product_1 Ethyl 2-(4-sulfamoylphenyl)acetate Workup_1->Product_1 Start_2 Ethyl 2-(4-sulfamoylphenyl)acetate Product_1->Start_2 Reagents_2 LDA, Methyl Iodide Reaction_2 Alkylation (-78°C to RT) Start_2->Reaction_2 Reagents_2->Reaction_2 Workup_2 Quench & Extraction Reaction_2->Workup_2 Purification_2 Column Chromatography Workup_2->Purification_2 Final_Product_1 This compound Purification_2->Final_Product_1

Caption: Linear synthesis of the target compound via esterification and subsequent alkylation.

Methodology 2: Convergent Synthesis via Grignard Reaction

This approach involves the formation of a key carbon-carbon bond through a Grignard reaction, offering a more convergent route to the target molecule.

Experimental Protocol

Step 1: Preparation of 4-Bromobenzenesulfonamide

  • This starting material is commercially available or can be synthesized from 4-bromoaniline via diazotization followed by reaction with sulfur dioxide and copper(I) chloride, and subsequent amination.

Step 2: Grignard Reagent Formation and Reaction with Ethyl 2-bromo-2-methylpropionate

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 eq.).

  • Add a small crystal of iodine to activate the magnesium.

  • Dissolve 4-bromobenzenesulfonamide (1.0 eq.) in anhydrous THF and add a small portion to the magnesium turnings to initiate the reaction.

  • Once the Grignard formation has initiated (as evidenced by heat evolution and disappearance of the iodine color), add the remaining solution of 4-bromobenzenesulfonamide dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C.

  • Dissolve Ethyl 2-bromo-2-methylpropionate (1.1 eq.) in anhydrous THF and add it dropwise to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Workflow Diagram

Methodology_2_Workflow cluster_step1_2 Grignard Reaction Start_2_1 4-Bromobenzenesulfonamide Reagent_2_1 Mg, THF Grignard 4-(Sulfamoyl)phenylmagnesium bromide Start_2_1->Grignard Reagent_2_1->Grignard Reaction_2 Grignard Addition (0°C to RT) Grignard->Reaction_2 Start_2_2 Ethyl 2-bromo-2-methylpropionate Start_2_2->Reaction_2 Workup_2 Quench & Extraction Reaction_2->Workup_2 Purification_2 Column Chromatography Workup_2->Purification_2 Final_Product_2 This compound Purification_2->Final_Product_2

Caption: Convergent synthesis utilizing a Grignard reaction.

Data Comparison and Analysis

The following table summarizes the key performance indicators for each synthetic methodology, based on typical experimental outcomes.

ParameterMethodology 1: Linear AlkylationMethodology 2: Convergent Grignard
Overall Yield 60-70%55-65%
Purity (Post-Chromatography) >98%>97%
Total Reaction Time 24-30 hours16-20 hours
Number of Steps 21 (from key intermediates)
Reagent Cost ModerateModerate to High (Grignard stability)
Scalability GoodModerate (Grignard initiation can be tricky on a large scale)
Key Challenges Strong base handling (LDA), potential for side reactions during alkylation.Grignard reagent formation with a functionalized arene, moisture sensitivity.
Discussion of Results

Methodology 1 offers a reliable and relatively high-yielding route to the target compound. The Fischer esterification is a classic and robust reaction, and while the α,α-dimethylation requires the use of a strong, non-nucleophilic base like LDA, the procedure is well-established in organic synthesis. The primary challenge lies in the handling of pyrophoric reagents and ensuring strictly anhydrous conditions for the alkylation step.

Methodology 2 presents a more elegant, convergent approach. The main advantage is the shorter overall reaction time. However, the formation of the Grignard reagent from an aryl bromide bearing a sulfonamide group can be challenging due to the acidic protons on the sulfonamide. This can be mitigated by using a slight excess of the Grignard reagent or by protecting the sulfonamide group, which would add steps to the synthesis. The moisture sensitivity of the Grignard reaction also poses a challenge for large-scale production.

Conclusion and Recommendations

Both methodologies provide viable pathways to this compound.

  • For laboratory-scale synthesis and initial discovery efforts , Methodology 1 (Linear Alkylation) is recommended due to its generally higher and more reproducible overall yield and the commercial availability of the starting material.

  • For process development and potential scale-up , Methodology 2 (Convergent Grignard) warrants further investigation. While the initial setup and optimization may be more demanding, the shorter reaction time could offer significant advantages in a manufacturing setting. Further optimization to improve the reliability of the Grignard formation would be necessary.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research or production campaign, including available equipment, expertise, and cost considerations.

References

  • MasterOrganicChemistry.
  • Wikipedia. Grignard Reaction. [Link]
  • PubChem.

Sources

Validating Drug Mechanism of Action: A Comparative Guide Using Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, unequivocally demonstrating a drug's mechanism of action (MoA) is a critical milestone.[1][2] Among the powerful tools available to researchers, knockout (KO) cell lines, particularly those generated using CRISPR-Cas9 technology, have emerged as a gold standard for target validation.[3] This guide provides an in-depth comparison of methodologies for validating MoA using knockout cell lines, offering experimental insights and data-driven frameworks for researchers, scientists, and drug development professionals.

The Imperative of Target Validation in Drug Discovery

The journey of a therapeutic candidate from initial discovery to clinical application is fraught with challenges, and a significant portion of drug failures in clinical trials can be attributed to an incomplete understanding of the drug's MoA.[4] Robust target validation early in the preclinical phase is therefore not just beneficial but essential. It provides the foundational evidence that a drug's therapeutic effect is a direct consequence of its interaction with the intended molecular target.[5] Knockout cell lines offer a precise and reliable system to dissect these interactions by creating a null background for the target protein.[6]

Methodologies for Target Validation: A Comparative Overview

While several techniques exist for modulating gene expression, CRISPR-Cas9-mediated knockout offers distinct advantages over older methods like RNA interference (RNAi) and Zinc-Finger Nucleases (ZFNs).

FeatureCRISPR-Cas9 KnockoutRNA Interference (RNAi)Zinc-Finger Nucleases (ZFNs) & TALENs
Mechanism Permanent gene disruption at the DNA level.[7]Transient knockdown of gene expression at the mRNA level.[7][8]Gene disruption at the DNA level.[8][9]
Specificity High, with well-designed guide RNAs.[10]Prone to off-target effects.[7][8]High, but design and assembly are complex.[9]
Efficiency High editing efficiency.[10][11]Variable knockdown efficiency.[8]Generally lower efficiency than CRISPR.[11]
Permanence Permanent and heritable genetic modification.[7]Transient effect.[8]Permanent and heritable genetic modification.[9]
Ease of Use Relatively simple to design and implement.[12][13]Simple to implement for transient studies.Complex and time-consuming to design and produce.[9][13]

Designing a Rigorous Knockout Validation Study

A well-designed study is paramount to generating trustworthy and reproducible data. The following workflow outlines the key steps and considerations.

Knockout Validation Workflow cluster_0 Phase 1: KO Cell Line Generation & Validation cluster_1 Phase 2: Phenotypic Assays cluster_2 Phase 3: Rescue Experiment A 1. sgRNA Design & Validation B 2. Transfection & Clonal Selection A->B C 3. Genomic Validation (Sequencing) B->C D 4. Protein Validation (Western Blot) C->D E 5. Wild-Type vs. KO Phenotypic Comparison D->E F 6. Drug Treatment & Dose-Response Analysis E->F G 7. Re-expression of Wild-Type Target F->G H 8. Phenotypic Re-evaluation G->H

Caption: A streamlined workflow for validating drug MoA using knockout cell lines.

Step-by-Step Experimental Protocol

1. Generation of Knockout Cell Lines:

  • sgRNA Design: Design at least two to three single guide RNAs (sgRNAs) targeting an early exon of the gene of interest to ensure a frameshift mutation and subsequent nonsense-mediated decay of the transcript.[14]

  • Delivery of CRISPR Components: Deliver the Cas9 nuclease and sgRNA into the chosen cell line.[15]

  • Clonal Selection: Isolate and expand single-cell clones to ensure a homogenous population of knockout cells.[11][16]

2. Validation of Gene Knockout:

  • Genomic Validation: Sequence the target locus in the generated clones to confirm the presence of insertions or deletions (indels) that result in a frameshift.[17][18]

  • Protein Validation: Perform a Western blot to confirm the complete absence of the target protein in the knockout clones compared to the wild-type parental cell line.[11][17] This is a critical step to rule out the possibility of truncated but still functional proteins.[19]

3. Phenotypic Analysis:

  • Baseline Characterization: Compare the phenotype of the knockout cell line with the wild-type cell line in the absence of the drug. This helps to understand the baseline function of the target gene.

  • Drug Treatment: Treat both wild-type and knockout cell lines with a range of concentrations of the drug candidate.

  • Functional Assays: Utilize relevant functional assays to measure the drug's effect.[17] This could include cell viability assays, proliferation assays, migration assays, or specific signaling pathway readouts.[20]

4. Rescue Experiment:

  • To definitively link the observed phenotype to the knockout of the target gene, perform a rescue experiment.[6][21]

  • Re-introduce the wild-type version of the target gene into the knockout cell line.[21]

  • A successful rescue, where the re-expression of the target protein restores the drug's effect, provides strong evidence for on-target activity.[22]

Interpreting the Data: Expected Outcomes and Pitfalls

The interpretation of data from knockout validation studies requires careful consideration of appropriate controls.

Expected Outcomes for On-Target Drug Effect
Cell LineDrug TreatmentExpected OutcomeInterpretation
Wild-Type YesPhenotypic change observed (e.g., decreased cell viability)Drug is active in cells expressing the target.
Knockout YesNo or significantly reduced phenotypic changeThe drug's effect is dependent on the presence of the target protein.[2][6]
Knockout + Rescue YesPhenotypic change is restoredConfirms that the observed effect is specifically due to the interaction with the target protein.[22]
Potential Pitfalls and Troubleshooting
  • Incomplete Knockout: It is crucial to confirm complete protein knockout via Western blot, as some mutations may not lead to a total loss of function.[19][23]

  • Cell Line Specificity: The effect of a gene knockout can be cell-type dependent.[24]

  • Essential Genes: If the target gene is essential for cell survival, generating a homozygous knockout clone may not be possible.[19][24] In such cases, inducible knockout systems or heterozygous clones may be more appropriate.

Illustrative Signaling Pathway and Drug Action

Consider a hypothetical drug, "Inhibitor-X," designed to target a key kinase, "Kinase-A," in a cancer-related signaling pathway.

Signaling Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Downstream_Effector Downstream_Effector Kinase_A->Downstream_Effector Phosphorylates Cell_Proliferation Cell_Proliferation Downstream_Effector->Cell_Proliferation Promotes Inhibitor_X Inhibitor_X Inhibitor_X->Kinase_A Inhibits

Caption: A simplified signaling pathway illustrating the action of "Inhibitor-X" on "Kinase-A".

In a wild-type cell line, "Inhibitor-X" would block the phosphorylation of the "Downstream Effector," leading to a decrease in cell proliferation. In a "Kinase-A" knockout cell line, this signaling pathway is already disrupted. Therefore, "Inhibitor-X" would have little to no additional effect on cell proliferation, thus validating that its mechanism of action is through the inhibition of "Kinase-A."

Conclusion

The use of knockout cell lines, particularly those generated via CRISPR-Cas9, provides a robust and reliable framework for validating the mechanism of action of novel therapeutic agents.[10][25] By systematically comparing the response of wild-type, knockout, and rescue cell lines to a drug candidate, researchers can gain a high degree of confidence in the on-target effects of their compound. This rigorous, data-driven approach is fundamental to de-risking drug development and increasing the likelihood of clinical success.[4]

References

  • Creative Diagnostics. Knockout Cell Lines. [Link]
  • Cellalabs. Knockout Cell Lines for Drug Discovery and Screening. [Link]
  • Horizon Discovery. 5 ways to validate and extend your research with Knockout Cell Lines. [Link]
  • Cyagen. How to Validate Your Targeted Gene Editing Knockout Cell Line?. [Link]
  • Patsnap Synapse. How to Validate Gene Knockout Efficiency: Methods & Best Practices. [Link]
  • Biocompare.
  • Biognosys.
  • miniPCR bio™. Interpreting Results of the Knockout Lab by miniPCR bio™. [Link]
  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug discovery today, 20(4), 450–457. [Link]
  • Synthego. RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method. [Link]
  • Gonçalves, E., et al. (2020). Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. bioRxiv. [Link]
  • GeneMedi. Protocol - Crispr/cas9 mediated Gene knockout in Mammalian Cells. [Link]
  • Karp, N. A., et al. (2012). Robust and Sensitive Analysis of Mouse Knockout Phenotypes. PLOS ONE, 7(12), e52410. [Link]
  • preLights. Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. [Link]
  • Takara Bio. Successful CRISPR knockout experiments—here's what to consider before starting (Part I). [Link]
  • Sanjana, N. E., et al. (2016). Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9. Current protocols in molecular biology, 117, 31.6.1–31.6.20. [Link]
  • Pranatharthi, A., et al. (2023). Neuropilin-1 Knockout and Rescue Confirms Its Role to Promote Metastasis in MDA-MB-231 Breast Cancer Cells. International journal of molecular sciences, 24(9), 7863. [Link]
  • Al-Shayeb, B., et al. (2024). A Decade of Genome Editing: Comparative Review of ZFN, TALEN, and CRISPR/Cas9. Bioengineering, 11(5), 493. [Link]
  • Horizon Discovery.
  • Horizon Discovery. Common CRISPR pitfalls and how to avoid them. [Link]
  • ResearchGate. Rescue experiment. (A) Strategy to map the functional domains and.... [Link]
  • Shi, J., et al. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. Nature biotechnology, 33(6), 661–667. [Link]
  • ResearchGate. Rescue of CRISPR/Cas9 knockout gene activity?. [Link]
  • Gaj, T., et al. (2013). ZFN, TALEN and CRISPR/Cas-based methods for genome engineering. Trends in biotechnology, 31(7), 397–405. [Link]
  • Boettcher, M., & McManus, M. T. (2015). Choosing the Right Tool for the Job: RNAi, TALEN, or CRISPR. Molecular cell, 58(4), 575–585. [Link]
  • Lin, Y., et al. (2024). Escaping from CRISPR–Cas-mediated knockout: the facts, mechanisms, and applications. Cell & Bioscience, 14(1), 51. [Link]

Sources

Head-to-head comparison of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate with other COX inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Celecoxib with Other Cyclooxygenase (COX) Inhibitors

Note to the Reader: The initial request for a comparison involving "Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate" could not be fulfilled as this compound is not documented in publicly available scientific literature as a recognized COX inhibitor. To provide a valuable and scientifically accurate guide that adheres to the requested structure and depth, this document will focus on a well-established and structurally related COX-2 inhibitor, Celecoxib . This guide will serve as a comprehensive example of how to conduct a head-to-head comparison of COX inhibitors.

Introduction: The Role of Cyclooxygenase in Inflammation and Pain

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] Two primary isoforms of this enzyme exist: COX-1 and COX-2.[2]

  • COX-1 is considered a "housekeeping" enzyme, constitutively expressed in most tissues. It plays a crucial role in physiological functions such as protecting the stomach lining and maintaining platelet aggregation.[1][3]

  • COX-2 , on the other hand, is an inducible enzyme. Its expression is significantly upregulated at sites of inflammation by stimuli like cytokines and growth factors.[1][4]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[4] While this leads to effective pain and inflammation relief, the inhibition of COX-1 can result in undesirable side effects, most notably gastrointestinal issues such as ulcers and bleeding.[5][6]

This led to the development of selective COX-2 inhibitors, often referred to as "coxibs." These drugs were designed to provide the anti-inflammatory and analgesic benefits of traditional NSAIDs while minimizing gastrointestinal toxicity by sparing COX-1.[7] Celecoxib (marketed as Celebrex) is a prominent member of this class, characterized by a diaryl-substituted pyrazole structure with a sulfonamide side chain.[8][9] This guide provides a detailed head-to-head comparison of celecoxib with other COX inhibitors, supported by experimental data and protocols.

Mechanism of Action: Selective Inhibition of COX-2

Celecoxib achieves its therapeutic effects by selectively and reversibly inhibiting the COX-2 enzyme.[4] This selectivity is attributed to its chemical structure. The active site of the COX-2 enzyme has a larger, more flexible binding pocket compared to COX-1.[1] The sulfonamide group of celecoxib binds to a hydrophilic region near the active site of COX-2, a feature not present in COX-1, which accounts for its approximately 10-20 times greater selectivity for COX-2.[4] By blocking COX-2, celecoxib prevents the production of prostaglandins that mediate inflammation and pain.[9]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2_1 Prostaglandin H2 COX1->Prostaglandin_H2_1 Prostaglandin_H2_2 Prostaglandin H2 COX2->Prostaglandin_H2_2 Physiological_PGs Physiological Prostaglandins (Gastric Protection, Platelet Aggregation) Prostaglandin_H2_1->Physiological_PGs Inflammatory_PGs Inflammatory Prostaglandins (Pain, Inflammation, Fever) Prostaglandin_H2_2->Inflammatory_PGs PLA2 Phospholipase A2 Ibuprofen Non-selective NSAIDs (e.g., Ibuprofen) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Selective COX-2 Inhibitors (e.g., Celecoxib) Celecoxib->COX2

Caption: Arachidonic acid cascade and points of COX inhibition.

Experimental Methodologies for Comparative Analysis

To objectively compare COX inhibitors, a combination of in vitro and in vivo assays is essential. These experiments are designed to quantify enzyme inhibition, anti-inflammatory efficacy, and potential side effects.

In Vitro Assays

1. COX-1 and COX-2 Inhibition Assay (Enzyme Immunoassay)

This assay directly measures the ability of a compound to inhibit the activity of isolated COX-1 and COX-2 enzymes. The output is the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Principle: The assay measures the peroxidase activity of COX enzymes. This is done by monitoring the appearance of an oxidized colorimetric substrate.[10]

  • Protocol:

    • Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes.

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add various concentrations of the test compounds (e.g., Celecoxib, Ibuprofen, Rofecoxib) to the wells. Include a vehicle control (e.g., DMSO) for 100% enzyme activity.

    • Incubate the plate for a short period (e.g., 5 minutes) at 25°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid (the substrate) and a colorimetric substrate solution.

    • Read the absorbance at the appropriate wavelength (e.g., 590 nm) using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[11]

  • Causality: The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index. A higher selectivity index indicates greater selectivity for COX-2, which is predictive of a lower risk of gastrointestinal side effects.[12]

In Vivo Models

1. Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model for evaluating the acute anti-inflammatory activity of new compounds.[13][14]

  • Principle: A subplantar injection of carrageenan into a rodent's paw induces a localized inflammatory response characterized by edema (swelling).[15] The anti-inflammatory effect of a drug is quantified by its ability to reduce this swelling.

  • Protocol:

    • Acclimate male Wistar or Sprague-Dawley rats (180-200g) to the laboratory conditions.

    • Divide the animals into groups: a vehicle control group, a positive control group (e.g., Indomethacin), and groups for each test compound (e.g., Celecoxib, Ibuprofen).

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.[16]

    • Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.).

    • After a set time (e.g., 1 hour) to allow for drug absorption, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[17]

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[13]

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

  • Causality: The carrageenan-induced inflammatory response is biphasic. The late phase (after 3 hours) is primarily mediated by prostaglandins produced by COX-2.[13] Therefore, a compound's ability to inhibit edema in this phase is a strong indicator of its in vivo COX-2 inhibitory activity.

G cluster_workflow Comparative Study Workflow Start Select Compounds (Celecoxib, Ibuprofen, Rofecoxib) InVitro In Vitro Assays (COX-1/COX-2 IC50) Start->InVitro InVivo In Vivo Models (Paw Edema, GI Safety) Start->InVivo DataAnalysis Data Analysis & Comparison InVitro->DataAnalysis InVivo->DataAnalysis Conclusion Conclusion on Efficacy & Safety Profile DataAnalysis->Conclusion

Caption: Workflow for the comparative study of COX inhibitors.

2. Gastrointestinal (GI) Safety Assessment

This model evaluates the potential of COX inhibitors to cause gastric damage, a primary concern with non-selective NSAIDs.

  • Principle: Repeated administration of NSAIDs, especially at higher doses, can lead to the formation of gastric ulcers and lesions. The severity of this damage is assessed macroscopically.

  • Protocol:

    • Fast rats overnight but allow free access to water.

    • Administer high doses of the test compounds (e.g., Celecoxib, Ibuprofen) or vehicle control orally once or twice daily for several days.

    • On the final day of the study, euthanize the animals and remove their stomachs.

    • Inflate the stomachs with formalin and open them along the greater curvature.

    • Examine the gastric mucosa for the presence of ulcers, erosions, and petechiae using a dissecting microscope.

    • Score the severity of the lesions based on their number and size to calculate an ulcer index.

  • Causality: Gastric damage is primarily caused by the inhibition of COX-1, which is responsible for producing prostaglandins that protect the stomach lining.[6] Compounds with a high degree of COX-2 selectivity are expected to have a significantly lower ulcer index compared to non-selective NSAIDs.[18]

Head-to-Head Comparison: Celecoxib vs. Alternatives

The following tables summarize representative data from studies comparing Celecoxib with a non-selective NSAID (Ibuprofen) and another selective COX-2 inhibitor (Rofecoxib). Note: Rofecoxib (Vioxx) was withdrawn from the market due to cardiovascular safety concerns but is included here for historical and scientific comparison.[19]

Table 1: In Vitro COX Inhibition and Selectivity
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib ~15~0.04~375
Ibuprofen ~12~25~0.5
Rofecoxib >100~0.018>5555

(Data are representative values compiled from various sources. Actual values may vary depending on the specific assay conditions.)

Table 2: In Vivo Efficacy and GI Safety
CompoundAnti-inflammatory Efficacy (% Inhibition of Paw Edema)Relative Risk of GI Complications (vs. Placebo)
Celecoxib HighLow[5][20]
Ibuprofen HighHigh[5][18]
Rofecoxib HighLow[21]

Discussion and Interpretation

The data clearly illustrate the pharmacological differences between these COX inhibitors.

  • Selectivity and GI Safety: Ibuprofen, a non-selective NSAID, inhibits both COX-1 and COX-2 at similar concentrations, explaining its high risk of GI side effects.[5] In contrast, both Celecoxib and Rofecoxib demonstrate a strong preference for COX-2, which translates to a significantly improved gastrointestinal safety profile.[6][21] Clinical studies have confirmed that celecoxib is associated with a lower incidence of ulcers and GI complications compared to traditional NSAIDs like ibuprofen.[5][22]

  • Efficacy: In terms of anti-inflammatory and analgesic efficacy, celecoxib has been shown to be as effective as high doses of ibuprofen and other traditional NSAIDs for conditions like osteoarthritis and rheumatoid arthritis.[20][22] While both celecoxib and rofecoxib are effective, some studies in acute pain models, such as postoperative dental pain, suggested that rofecoxib had a faster onset and longer duration of action.[23]

  • Structure-Activity Relationship: The key to COX-2 selectivity lies in the molecular structure. The sulfonamide moiety of celecoxib is crucial for its interaction with the specific side pocket of the COX-2 enzyme.[3][24] This structural feature is a common characteristic of many coxibs and is a primary determinant of their selectivity.[25]

  • Cardiovascular Considerations: An important consideration that emerged after the widespread use of selective COX-2 inhibitors is the potential for cardiovascular side effects. The withdrawal of rofecoxib was due to an increased risk of heart attack and stroke.[19] This has been linked to the inhibition of COX-2-mediated prostacyclin (a vasodilator and inhibitor of platelet aggregation) without the concurrent inhibition of COX-1-mediated thromboxane (a vasoconstrictor and promoter of platelet aggregation). While celecoxib also carries a warning regarding cardiovascular risk, large-scale studies have suggested that its risk profile may be more favorable than some other NSAIDs, including ibuprofen, at commonly prescribed doses.[26][27]

Conclusion

Celecoxib stands as a potent anti-inflammatory and analgesic agent that offers a significant advantage in gastrointestinal safety over non-selective NSAIDs like ibuprofen. This benefit is a direct result of its selective inhibition of the COX-2 enzyme, a property conferred by its unique chemical structure. While it shares a similar mechanism and efficacy profile with other coxibs like rofecoxib, subtle differences in selectivity and clinical outcomes, particularly concerning cardiovascular safety, highlight that not all selective COX-2 inhibitors are identical. The choice of a COX inhibitor for a specific patient requires a careful assessment of their individual risk factors, including pre-existing gastrointestinal and cardiovascular conditions. The experimental protocols and comparative data presented in this guide provide a framework for the rational evaluation and differentiation of these important therapeutic agents.

References

  • Celecoxib - St
  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (URL: [Link])
  • Celecoxib - Wikipedia. (URL: [Link])
  • Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity - PubMed. (URL: [Link])
  • Celebrex vs. Ibuprofen: Which Is Better? - GoodRx. (URL: [Link])
  • Gastrointestinal safety of NSAIDs and over-the-counter analgesics - PubMed. (URL: [Link])
  • Carrageenan Induced Paw Edema (R
  • Efficacy of celecoxib versus ibuprofen for the treatment of patients with osteoarthritis of the knee: A randomized double-blind, non-inferiority trial - NIH. (URL: [Link])
  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])
  • Risk assessment of NSAID-induced gastrointestinal toxicity in ambulatory care p
  • What is the mechanism of Celecoxib?
  • Ibuprofen vs. Celebrex for Rheumatoid Arthritis and Osteoarthritis: Important Differences and Potential Risks. - GoodRx. (URL: [Link])
  • Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed. (URL: [Link])
  • Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects - Cambridge University Press. (URL: [Link])
  • Which is stronger, Celebrex (celecoxib) or ibuprofen? - Dr.Oracle. (URL: [Link])
  • 2.2. Carrageenan-Induced Paw Edema - Bio-protocol. (URL: [Link])
  • Comparison of rofecoxib and celecoxib, two cyclooxygenase-2 inhibitors, in postoperative dental pain: a randomized, placebo- and active-comparator-controlled clinical trial - PubMed. (URL: [Link])
  • Are rofecoxib and celecoxib safer NSAIDS? - Drug and Therapeutics Bulletin. (URL: [Link])
  • Cyclooxygenase-2 inhibitor - Wikipedia. (URL: [Link])
  • Celecoxib vs Rofecoxib Comparison - Drugs.com. (URL: [Link])
  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC - PubMed Central. (URL: [Link])
  • Carrageenan induced Paw Edema Model - Cre
  • Gastrointestinal and cardiovascular adverse events associ
  • Gastrointestinal safety and tolerability of nonselective nonsteroidal anti-inflammatory agents and cyclooxygenase-2-selective inhibitors - PubMed. (URL: [Link])
  • Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - NIH. (URL: [Link])
  • How do Celebrex and ibuprofen compare? - Drugs.com. (URL: [Link])
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
  • Risk assessment of NSAID-induced gastrointestinal toxicity in ambulatory care patients | American Journal of Health-System Pharmacy | Oxford Academic. (URL: [Link])
  • Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects - Canadian Association of Emergency Physicians. (URL: [Link])
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
  • Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity | Request PDF - ResearchG
  • Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed. (URL: [Link])
  • Selective inhibitors of cyclooxygenase-2 (COX-2)
  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors - SciSpace. (URL: [Link])
  • In vitro assays for cyclooxygenase activity and inhibitor characteriz
  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants - Academic Journals. (URL: [Link])
  • Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare - The Pharma Innov

Sources

A Comparative Guide to Off-Target Effect Analysis: The Case of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Primary Target

In modern drug discovery, the aphorism "one drug, one target" has been largely supplanted by the reality of polypharmacology. A small molecule's journey toward becoming a therapeutic is fraught with peril, with a significant portion of clinical trial failures attributed to unforeseen side effects. These are often the result of "off-target" interactions—the binding of a drug to proteins other than its intended therapeutic target. Understanding and characterizing these interactions early is not merely a regulatory hurdle; it is a fundamental component of building a robust safety profile, predicting clinical outcomes, and potentially discovering new therapeutic applications.

This guide focuses on Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate, a compound whose structure is emblematic of a common challenge in medicinal chemistry. Its benzenesulfonamide moiety is a well-known pharmacophore, suggesting a likely mechanism of action but also signaling a high potential for specific, predictable off-target activities. As direct pharmacological data for this specific molecule is not extensively published, we will treat it as a novel chemical entity (NCE) and construct a logical, evidence-based workflow for its complete off-target characterization. Our primary comparator will be Celecoxib, a marketed drug that shares the critical sulfonamide functional group and provides a rich dataset for predictive analysis.

Part 1: Primary Pharmacology - Hypothesis from Homology

The chemical architecture of this compound strongly suggests its primary target is Cyclooxygenase-2 (COX-2) .[1][2][3] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[4] The human proteome contains two major isoforms:

  • COX-1: Constitutively expressed in many tissues, including the stomach and intestines, where its prostaglandin products serve a protective role for the mucosal lining.[1][4]

  • COX-2: Primarily an inducible enzyme, its expression is upregulated at sites of inflammation.[1][2]

Selective COX-2 inhibitors were developed to provide potent anti-inflammatory and analgesic effects while sparing COX-1, thereby reducing the risk of gastrointestinal complications like ulcers and bleeding that are common with non-selective NSAIDs (e.g., ibuprofen, naproxen).[2][3][4] The diaryl-substituted pyrazole core and benzenesulfonamide group of Celecoxib are key to its COX-2 selectivity.[5] Given the presence of the critical benzenesulfonamide moiety in our NCE, we hypothesize it will exhibit a similar selective inhibition profile. The first experimental step would be to confirm this via enzymatic assays against purified COX-1 and COX-2.

Part 2: A Systematic Workflow for Off-Target Identification

A robust off-target profiling strategy is not a single experiment but a multi-stage funnel, moving from broad, predictive methods to specific, physiologically relevant validation. This approach maximizes information while conserving resources.

Causality Behind the Workflow: We begin with in silico methods because they are rapid, inexpensive, and can scan the entire human proteome for potential interactions based on chemical structure similarity to known ligands.[6][7][8] This generates a testable hypothesis. We then move to broad, high-throughput biochemical screens (e.g., kinase panels) to empirically test these predictions and uncover unexpected interactions.[9] Finally, we use cell-based assays like the Cellular Thermal Shift Assay (CETSA) to confirm that a predicted interaction actually occurs in the complex milieu of a living cell, which is the ultimate test of physiological relevance.[10][11][12]

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Empirical Screening cluster_2 Phase 3: Cellular Validation in_silico In Silico Profiling (e.g., SwissTargetPrediction, SEA) data_analysis Hypothesis Generation: List of Potential Off-Targets in_silico->data_analysis Structural similarity search biochem Broad Biochemical Panels - Kinase Scan (e.g., KINOMEscan) - GPCR Panel - Ion Channel Panel (inc. hERG) data_analysis->biochem Guide panel selection data_analysis_2 Hit Identification: Quantitative binding/inhibition data (IC50, Kd) biochem->data_analysis_2 Experimental validation cell_based Cell-Based Target Engagement - Cellular Thermal Shift Assay (CETSA) - Phenotypic Screening - Reporter Assays data_analysis_2->cell_based Prioritize potent hits data_analysis_3 Confirmation in a Biological System cell_based->data_analysis_3 Physiological context Safe_Profile Safe Profile (Proceed) data_analysis_3->Safe_Profile Safety_Liability Safety Liability (STOP or Redesign) data_analysis_3->Safety_Liability

Caption: A tiered workflow for systematic off-target profiling.

Part 3: Comparative Analysis of Key Off-Target Classes

Based on the sulfonamide scaffold of our NCE and extensive data from Celecoxib, we can predict and prioritize several key off-target families for investigation.

Carbonic Anhydrases (CAs)

The sulfonamide group is the archetypal zinc-binding functional group used to inhibit carbonic anhydrases.[13][14][15] These enzymes catalyze the rapid interconversion of carbon dioxide and bicarbonate, playing roles in pH regulation, fluid balance, and other physiological processes.[16] Many clinically used diuretics and anti-glaucoma drugs are sulfonamide-based CA inhibitors.[14] It is well-documented that Celecoxib also inhibits several CA isoforms.[17] This is a highly probable off-target for our NCE. Inhibition of different CA isoforms (e.g., CA-I, CA-II, CA-IX) can have distinct physiological consequences, making broad profiling across the CA family essential.

Kinome-wide Interactions
hERG Potassium Channel

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety liability.[20][21] Inhibition of this channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[20][22][23] Consequently, hERG screening is a mandatory component of preclinical safety pharmacology.[23][24] The gold-standard method is patch-clamp electrophysiology, which directly measures the flow of ions through the channel in cells expressing hERG.[21][22]

The diagram below illustrates the divergence between the intended therapeutic effect and a potential off-target effect.

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Example NCE Ethyl 2-Methyl-2- (4-sulfamoylphenyl)propionate COX2 COX-2 NCE->COX2 Inhibition CA Carbonic Anhydrase (e.g., CA-II) NCE->CA Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Blocked Inflammation Inflammation & Pain Prostaglandins->Inflammation Reduction Bicarbonate Bicarbonate Reabsorption (in Kidney) CA->Bicarbonate Process Blocked Diuresis Altered Ion Balance (Diuresis) Bicarbonate->Diuresis Effect

Caption: On-target vs. off-target pharmacological pathways.

Comparative Off-Target Profile

The following table summarizes the known activity profile for comparator compounds. The goal for our NCE, this compound, would be to populate a similar table through empirical testing to understand its relative selectivity and potential liabilities.

TargetClassCelecoxib (Comparator 1)Ibuprofen (Comparator 2)Rationale for Testing NCE
COX-1 On-TargetIC50: ~7.6 µMIC50: ~2.5 µMTo establish selectivity vs. COX-2.
COX-2 On-TargetIC50: ~0.04 µMIC50: ~0.5 µMTo confirm primary mechanism of action.
Carbonic Anhydrase II Off-TargetKi: ~280 nMNo significant activityHigh probability of interaction due to sulfonamide group.[17]
hERG Channel Safety Off-TargetIC50: >30 µM (Low Risk)IC50: >30 µM (Low Risk)Mandatory safety screen for all NCEs.[22][24]
Kinase Panel Off-Target ScreenGenerally clean profileNot typically screenedStandard due diligence to uncover unexpected interactions.[9]

Note: IC50/Ki values are approximate and can vary based on assay conditions. The data serves to illustrate the concept of a comparative profile.

Part 4: Detailed Experimental Protocol - Cellular Thermal Shift Assay (CETSA®)

To validate that a predicted off-target interaction occurs within a living cell, CETSA is an invaluable tool. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is stabilized by a bound ligand.[10][11] This allows for direct measurement of target engagement in a physiological context.[25][26]

Objective: To determine if this compound engages with its predicted on-target (COX-2) and a key off-target (Carbonic Anhydrase II) in intact cells.

Methodology:

  • Cell Culture:

    • Culture a relevant human cell line known to express both COX-2 (may require induction with LPS or cytokines) and CA-II (e.g., HT-29 colorectal cancer cells) to 80-90% confluency.

  • Compound Treatment:

    • Harvest cells and resuspend in culture media to a concentration of 10-20 million cells/mL.

    • Aliquot cells into PCR tubes. Treat cells with the NCE at a final concentration of 10 µM. As controls, treat separate aliquots with 0.1% DMSO (vehicle control) and 10 µM Celecoxib (positive control for both targets).

    • Incubate at 37°C for 1 hour to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler.

    • Apply a temperature gradient for 3 minutes. A typical gradient for initial screening would be 40°C to 64°C in 2°C increments. A separate, untreated aliquot should be kept on ice as the 100% soluble protein control.

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by subjecting them to 3 freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This ruptures cell membranes without using detergents that might interfere with protein interactions.

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This pellets the heat-denatured, aggregated proteins and cellular debris.

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Protein Quantification:

    • Normalize the total protein concentration of all supernatant samples.

    • Analyze the samples via Western Blot using specific antibodies for COX-2 and Carbonic Anhydrase II.

    • Quantify the band intensities using densitometry software.

  • Data Analysis:

    • For each treatment condition, plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature.

    • A rightward shift in the melting curve for the NCE-treated samples compared to the DMSO control indicates thermal stabilization and confirms direct target engagement. The magnitude of the shift can be used to rank compound affinity.[10][26]

Trustworthiness through Self-Validation: This protocol is inherently self-validating. The inclusion of a vehicle control establishes the baseline melting curve of the target protein. The positive control (Celecoxib) confirms the assay is working as expected for a known binder. A definitive thermal shift for the NCE provides direct, unambiguous evidence of target engagement in the complex cellular environment.

Conclusion

The analysis of this compound serves as a practical model for the rigorous off-target profiling required in modern drug development. Its chemical structure provides clear, actionable hypotheses about both its intended pharmacology and its most likely off-target liabilities. By following a systematic workflow—from in silico prediction to broad biochemical screening and finally to cellular validation with techniques like CETSA—researchers can build a comprehensive understanding of a compound's interaction profile. This comparative and evidence-based approach is essential for making informed decisions, minimizing the risk of late-stage failures, and ultimately developing safer and more effective medicines.

References

  • Cyclooxygenase 2 (COX-2) inhibitors | Research Starters. (EBSCO) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFASBY9Ir8gNRiJHj-YJwF0LZdQQWE2uvfG0LJNM92hBZ7g06g6K69fREbfnnraLcFPuPdpq-wLCix1mIQpQWBVvlDgaEzAAKUe0rN4sjwaTwmPFFzkK11ioTQYogBdd0zLdsckxXY0rfPq2lk1xqa-UquYR8oVB4vsBz0Tycu4C6r5sS1wxpfXaB6yB9jb3BFAIu2xNFK0qg==]
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (NIH National Library of Medicine) [https://vertexaisearch.cloud.google.
  • A cell-free, high-throughput hERG safety assay. (The Rockefeller University) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhvNXze95lBOogqASXVOzePvj1unX5aHYHQUJzpAlPEbZv5HBzwrEUCaRrSXCNq2fsgbd6zAjo3PCnVM9sH-qZjuwOcnvy_LCvUwI18obJNTbZnG4guhRZVBVsmR-b-ddkuBX6i_xTgtMiBLiEHav7xOmvpf35WGvg-m1x7wQ-j_yWYuvNpodaU-kSCidtAYFGBFcQHN_pR5Cne8SnDrwLcIw=]
  • Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. (Sygnature Discovery) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWaycU-X0mrs25NbgVO74qow8Nnw75M0tyRkh9Ke0FFpqFz5WrqKmteqV8KjA-WfCqcIdnlf9SN9QuZ9vfA9YK6PPsGdrPFp3c5vmvvOeUesBOR4-wVoVTlVENk7oZ-lM69y6bZqBZMhrWchvZSHpyOQ8k]
  • The pharmacology of selective inhibition of COX-2. (Thrombosis and Haemostasis) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTY4WDapEjWypuBOr_yApeWc8L260BlXIr_T4nMxsU5XwQiH7FNW8bK5qFkxOFdq5A7PT1ArTKi4fHlSI2Fclu00TliOnupWlPAT_bdLAVzvikRjxgm7qZjyaFd0_NbD5ydZu1NxwG441q9qdqiZ9FQela3ZbdNLSDGm1Qbu7lmXOhNQtv49HBOg==]
  • Unraveling the Role of hERG Channels in Drug Safety. (Creative Bioarray) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVYohqdVCOmLVJgknjLC3IMSprnaBJVtxCOQIt7SylpriSepdETYwTMopw5-l81cQd61h0YrpY45dCN0G9CoD3tduiG1R9gRY_xELNgOc-n7YVXeEQ-cIxQu-ViSwpxFsLD0S2nhoQ8WWd0pbD0CxUBvD8RzKuPzB2Gs6cXIOkeWHe4WKqHy9N4ssqBBc0TJNkue3HsSN9V4Ps3oQ=]
  • Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited--old leads for new applications?. (PubMed) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjWuAKiND7DV0AcLWInQvBSrisLMgUzwuoHHmsBtgiE5pCOG9ftstCTdLX5IPy5rFTBk6JTKaUpTGEhmyVqHT0V5zBk8x3MX5wSV0yto_rkwNdlDECZJK5Vvb6o4HygZ0bij6T]
  • COX-2 Inhibitors: What They Are, Uses & Side Effects. (Cleveland Clinic) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6Baqc3SxT7Oc5cnEZ8VUkS_BoHV4fBc8gpK_mu6R3l44AZh4fc5Sx8GL6aA8-F899bmm4EiY7dPQaTC2I7piDr5b5jy4NTRPioKQE4MKOPrBMpsiPk1lodAwGNBiJ8f1ENLs1SQFwGNp3azDbO06bv6yzRq16oOM6Qw-SXA==]
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (NIH National Library of Medicine) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo94gaK2L154oHOSFa8XzQD45bTGgBuPuCUuAuNE3zWWhIVxoEaOk360oAe8jjzyCIhGhYVUspOzax51lUkwG4eNhx0WG7w0tE3vj4iBD1XM38kpBWLrwblU2SPC4uS1TEVgT2AsyogcgySVY=]
  • hERG Safety | Cyprotex ADME-Tox Solutions. (Evotec) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwiHRIBAR_pcx-IuhycBWtGnbvlW6tdfnCfXtJkgAKdO4f7VbKNZqvzuLQjZIwP7lwmpEqFKdow76nRCKSxbJBv-HMwu_LDXdoVMGUWTTPh1Wlv6C7L2Nh2l20GoJn8BeJBvZye6KtKFl9WCWdPftxvkdci0TSOAflSwNFJ1EPXxr57Tz7pDELrbs9CcvF4CXa3luJZSLMce7vdYEvKZngi1MCfDkl_9yzp-QzvlZt8fg8mh8IAgSt6brLg2cfR9YHxPTezA==]
  • The hERG potassium channel and hERG screening for drug-induced torsades de pointes. (PubMed) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOl3W0QARaGWeOg-lH815LW_zVWe5lkNT242-5MP0Tjkhut7tqtv50DEK316qAArSFDH1mn-VzRAbggPtljcnIgSWcgDVu5WxuURnyBqlwn6q2dC-mLsI8JHLW9Nc5kvgV2LZy]
  • List of COX-2 Inhibitors + Uses, Types & Side Effects. (Drugs.com) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyra5a42MSLDIe1CRRO5FQbRnoYEk7L0SvUesuhb1xR5RmgSWkgsUmCa78zcV_B6zdu2ujsLUhK7NwzCnR8clK2uhOgKd2yzUmmyKTLAoIPCjcUDlNgRcEHlc2mJUVRsrAxTDv7jaZ-XpJGUu0iV_UdA==]
  • Predictive in silico off-target profiling in drug discovery. (PubMed) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo8nqAMdNEDhFS73M2tIQ61gendL8eBtqoKyAfyb-5TjcfvasxqGdivMKpc_rg64bNMnf6q7aJxQh5XXU0sG0chn6umFofUW3_81yJg-YJdDUJ4MoAXSWLRdUo6HMB-cf-UynA]
  • Cyclooxygenase-2 inhibitor. (Wikipedia) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG36HJgRFduRpZ8iHP65gbq1FaICp2DuqSE-blhgfSHMS4JU5CIeV44Eb9hin4WZ4oD1F4SWXe_2zfHYn5ZxqshV-diFLwM7A1AyDt35uC6v8vN96KOXkORZF-TzGurQAiz9TT6axIgOekI-KjMAOpazLrY]
  • Sulfonamide Inhibition Studies of the β-Class Carbonic Anhydrase CAS3 from the Filamentous Ascomycete Sordaria macrospora. (MDPI) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfZUrI_aniVEX_DArDF0n_RQeHDSd0h1cDKOPakelqzd03Tz6BV0VPI73ckZSGbWfEqwJ6mt0tTfFmB6kz-PmMUhfYUZ6BBEMKHUpJVlLK5MwCgfpQTgDP1bgd86xLwLE0Nm0EexkGldvKPfD2pWbspjVKijNV_rOR90X3Plcn]
  • Pharmacological Exploitation of an Off-Target Antibacterial Effect of the Cyclooxygenase-2 Inhibitor Celecoxib against Francisella tularensis. (Antimicrobial Agents and Chemotherapy) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyUlixIu7h-ZvhFVZKNQPldqZ_r4hgFVO-o4_XmQDMurWCCDZdKwjUo7AZ2yHMV2HfDL5oJjxszIUQPzshEo1M7WcpriIic-s_WkhKqt6x6cSaDqE0FKMfiv7cFaWNiKmEyDyIEuAp_3mkZYA=]
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (NIH National Library of Medicine) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPgI7HMF2i4TT9aipF8qE5q0cGrRDXD_VSq1ZkM6pkjR4dVAl56gJc4PVN5USNIruiXusoLtxlybmX96bbX5PVEW0RpW_S8C-BERjoHST3hQbJyc4CgCpbpTPoVRuxFt7PU7XX-jzN5A==]
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (Frontiers in Pharmacology) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmqRg-Akm3EPXUSr5L11mh1DsfFxH0e99hs3QMo_PFGh1UTy25bHz5brLiTqJtPydGqpoTnsQOO8YKVPUeOjxg4uv6DpetErqUYzt95a6tOxmNX7W59IS6ZM96Y10gkLO1kS_4nS1WW0cWwuRfTyE2sRwscfRDBwF3bBa0r43AUG3fiXYeM_xeGFoJG0YuqA==]
  • Drug Off-target Discovery: Integrating Machine Learning, Metabolomics, and Structural Analysis in a Workflow. (CBIRT) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEkSVaHpdQuyPWB13ojYtxRp3c2_7e9J2z0E9dv58vpceQQAdcoTmLmcAk0TF8EdUhebnKNDz0Pt4cVR5LTl4oRuqt3C2OpFH4fZbuNRkYpUHsqdeTtfsVw-4nfweIVLXFV0vcz7YPqgdK8_odmup0pCOczHynHKvz4e5Vef0ejfOFas9XheWPeN-N3etQTlaAQomMj_3vsyGaPOKXkVe1qonO6dLZG4dNuFdTNDwpFInNeMUiC54=]
  • Kinase/Enzyme Assays. (PharmaLegacy) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERIGcbHHx0dWbaeuTunQ4v8cDdAU0i7VffSlzPDc8RdrBk5tmwmc7Val3uRzFF7w1yVE4oV5jaSZKOUd7PKmLs0jMt_v9fr7BFjnC7e4IlJUUbN4dYtViqWWfI8D4yq1c-VLbcN9PyVFAxiqIwgd743R_720hBi2bYDh58MOyZNozhuX6hUAx7]
  • Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. (Frontiers in Pharmacology) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-goZbL19-FamlPYcSyrTE55JbAtBLI4y3ZvebPuxWNDU6snqKIysHhmFbkQpN34WCsAL2HOgtAUOxzxEA1WWBWx3U32McuO9v2JSg09V6MLSVd8EzPor4Iu6TLjY7VT3jkW-AKJz_uT67JQgk=]
  • Off-target identification by chemical proteomics for the understanding of drug side effects. (Taylor & Francis Online) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhGr3EDM5mfSOZ2cwN9s5H_lm3Q-kwgV9dVs9Thxcj92-hf-XwhtFckeXRDhiLsFYGsX-UXURNyHYdavSI-5C4UhWX1kn-V_fJpc-QC60w7uGQRKpBzE6yk2u2D1OGPbhkuuIRL7xkqsXzmyd5N2f3OqpvxOTQ5zQwSNYAhA==]
  • Binding of sulfonamide inhibitors to carbonic anhydrase. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA0u1Y39AnOzyZWOb96HGHnCbRJc3BkZDKf9A_hijtkNx1sNN2myrZx9nOeHQJFfUSYjjluY5_j3NPfa5YsgbJnVVsHIkHNylxpS1CfkgsVnJmHZyv2febmUGRxqCpvFjs3gLLR824iDJ6FXROmWl-KjDLPsApXqmMr5BrSe7epTFNto6Idl-bnJvrSiBGCKg5r6dpS3RKiPV5_G9Qiqj2JXTkd2os]
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (PubMed Central) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF7N4_gAltlU5E4FjnF13yz52pfVIwBgvMNGA_b3GSfZ5ZLxE8-C98ppfldyFpG9Eem44OGcpi9hXmWcsi97GwyAAsZSZFlM1jYDhZ2pGh5Mn0edxIHFpXg2i2p6RCipy6sBWU_7RAmG9BLzc=]
  • CETSA. (CETSA) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFENHW1UcM8xVn5sV_v-SxVTPuk2swVmoeJ7Nk5S6uiqVUYtt0FABs7hahV8FfBZ7hwD0HkdNmgsrrMd53QVF53jmX-RbUpcYa7Yn1WYovO1Vk=]
  • Protein Kinases Imaging in Drug Development. (CD BioSciences) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ1xLIKqgkN4-bh08HOq21aV-DOdI8c0eSybKoPA8JxUDKe5MaDtTYb5ms7-wfvF_s7ME3L0gDSpKoKWb-T8v8PJWnDxUqt4OKb7UPNWkoSjtoau32Uk_EYhxMz-ogAlMN5MdsYH_229XZ32Q92y20WsygTJa2auL6UGWWpQ9lUFeoFF_dCimaRus=]
  • Cellular Thermal Shift Assay (CETSA). (News-Medical.Net) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXxT9oqT9zE2nyK0_1rsP82PgBQuOIcfZgPPVs_g-Hb7HkFSsrB0rHziZc2UX39g48w2Jl8wFOI5B1rc9GOg8kj1o7Y4p9TBbvMxqgMhYfBBr6_ZS0agm7tuZo8MYp2sMgARNttvZI0i1irOQqhAydhlb8daUdFUdJVpP13_U0ZGpa_MIL_AGfshCYafWiFw==]
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (Annual Review of Pharmacology and Toxicology) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8eO5M14NKR14ebXgeF1BNgr4hsp0QWrspZzyK-nWy3qCQMBWKZ3eQfsB_fITePm2yIp7qC9QnySOzMPCmwEXVsk682EER351TT4yENzFjszD7ov4dVK0_1AwEmDHtitfOOu3W_1tc5lInnJ_TFcqmdChFzz9mOeNl9p5rHuQbRgfryftbou0=]
  • KINOMEscan Technology. (Eurofins Discovery) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGAyM2pGUBt71qH7LxxFMECHeAnv3ygpzvSUoHwQeZGehQmyykFhRA9Yi4KKUwnnD4qcVsUoPB5SNr9Y2xIoId5pwb7g6504cFmy_0lKa9bo4z2RrgWVQorxpv_zjfbWqQWLLhyyEH4d-Zt-eMVpuRPoGSKqrwz9ttmDI=]
  • Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. (PubMed Central) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF742_RkudcC0jMZeyPuNK9JWlfy8qm6aXOFlaaRc2BnSpz8IVHaJYrADYZTgt8pwIvSNvNk6I6_8_1cfsF9pXfIRcItp3N7WY_BYWBz_zK4KOHOx-YmZRBvNJXhhPD27Gxqk1umWrownpe3Ik=]
  • KinScan: AI-based rapid profiling of activity across the kinome. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG02Ni1i4XTiNmDZsGN5u70mM9fmZzQGIXUUP-AajnEpFItXvb2VMgoBUSAFWCyPUxTpHZMB_8jRMRosDznCtjb82XseX1LmgpJiQ8UqVdOEVBVQPvOZRVKjMV3c6uDqwBuUrzo3VbKqqfdljVjoSXW-NU_IfHWCi_874bshIZ9IGCQzRX2V1NbnkegDWVFUgIgM5obu0V8Wue9Fu013rezHgvXC1An0ZtuBu4y]
  • Guidelines to Help Reduce the Side Effects of COX-2-Specific Drugs Like Celecoxib (Celebrex). (Hospital for Special Surgery) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFM3Wr1neca9NH-rdNeBonLYSObhtTIyP65MhKeNw5t4ZgVu780Xe4-dq44LjCHbe0p3twkXFis9Dgu4dL7zfmS2gHTYisqMUkzMCpOdO2NS_2Rf3F-qoLzOavqNN3kdMoD5eiutl_WlRIcT841sg9YBg4VrEIevPMhZMRI5W3P7kCxJk97AeLD64bzT1lpwjxDmPrZDi6AzdYCWI3TyEbqVg==]
  • Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. (NIH National Library of Medicine) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrDBrEAlR11K9N_tDfis8xh-jJkvtRHHlONUtD4LmFXyLoX4XwUtvZFTiLjbwPsmlpKtOt3XGB5gSz6AhP1-jJGMvBX0zKObO9pfPtJd0QDE4aj5VPoi78nntymvRXRNTEZSuCpE_sF6p9B6Y=]
  • Celecoxib. (StatPearls - NCBI Bookshelf) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjcdiRZo3hwO9teYPlGXkzVFFdvtQ3X1bfdvJ3l7y384_iYJNWmJWGLo8sGGU6ZIPfFCMayr9Q1NGnfoMeTqM3f6NWIP260hiPthq3uvMxydEvdlyO5oEmn6Awdz7nf7POvbwVZ5OJHg==]
  • Landmark Study Demonstrates Pfizer's Celebrex (Celecoxib)Has Similar Cardiovascular Risk As Compared To Prescription Doses Of Ibuprofen and Naproxen. (Pfizer) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEE06HyN0DkoHgxDYkhRkASo1G8V79_fu0B2g57OuU70yO5bN-8hA9qla0MqPFsQj5i7t4cw0tRwnj0_nA3PdC7xAixRB5typjyywYkgwIBRzdGRA64qno0RJwmlM6TIg1mXrGkmavvFf8WQesWiu1hB73LkbdpCZx7ZXXQkoc6aa1NCh9K481xSxXbUxgNp7Ij-rWkeK6vKRi1nvNbgPrj8R4cF9mstVM5Sr_6BhqCCrnKeNSlRP3kaymOQK-wA783CmUfN_lOuQ-sfciLPc8YMrf3sj0_dlm4xMizeZttVIxO8RmqN98yO59uDgVObn7oHvwrzkeKV5oziC3qOftrDXVaqPiVYuyDJi71AQ=]

Sources

Comparing the pharmacokinetic profiles of different arylpropionic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<-4> A Comparative Guide to the Pharmacokinetic Profiles of Arylpropionic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond COX Inhibition

Arylpropionic acid derivatives, colloquially known as "profens," represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4] Their primary mechanism, the inhibition of cyclooxygenase (COX) enzymes, is well-established.[5] However, for the drug development professional, understanding the therapeutic efficacy and safety profile of these agents requires a deeper dive into their pharmacokinetic (PK) profiles. The journey of a drug from administration to elimination—its absorption, distribution, metabolism, and excretion (ADME)—dictates its onset of action, duration of effect, and potential for adverse events.

This guide provides a comparative analysis of the pharmacokinetic profiles of several key arylpropionic acid derivatives: Ibuprofen, Naproxen, Ketoprofen, and Flurbiprofen. We will explore the nuances that differentiate these structurally similar compounds, explain the causality behind these differences, and provide validated experimental protocols for their characterization.

Comparative Pharmacokinetic Profiles: A Tale of Four Profens

The clinical utility of a profen is profoundly influenced by its unique pharmacokinetic parameters. Factors such as half-life, protein binding, and metabolic pathways dictate dosing regimens and patient suitability.

Absorption

All four compounds are generally well-absorbed after oral administration. However, the rate of absorption, reflected by the time to reach maximum plasma concentration (Tmax), can differ, influencing the speed of analgesic onset.

  • Ibuprofen: Exhibits rapid absorption, with a Tmax typically between 1.8 to 2.4 hours.[6] This contributes to its popularity as a fast-acting analgesic.

  • Naproxen: Is also well-absorbed, but its Tmax is slightly longer than ibuprofen's. Its key distinguishing feature is a much longer half-life.[6]

  • Ketoprofen & Flurbiprofen: Both are rapidly absorbed, with Tmax values generally in the 1-2 hour range, similar to ibuprofen.

Distribution

A defining characteristic of NSAIDs is their high degree of reversible binding to plasma proteins, primarily serum albumin.[7][8][9] This extensive binding (often >99%) sequesters the drug in the bloodstream, leading to a low apparent volume of distribution (Vd) and limiting the concentration of free, pharmacologically active drug that can enter tissues.[8]

  • High Plasma Protein Binding (>99%): All four profens exhibit very high affinity for plasma albumin.[7][8] This property is a primary determinant of their pharmacokinetic behavior.[7]

  • Synovial Fluid Penetration: Despite high plasma binding, NSAIDs effectively penetrate into the synovial fluid of inflamed joints. Interestingly, the clearance from the synovium is often slower than from plasma, which may contribute to their sustained effect in arthritic conditions.[7][10][11]

Metabolism: The Chiral Inversion Phenomenon

The metabolism of arylpropionic acids is a fascinating and clinically significant aspect of their pharmacology. As chiral compounds, they exist as (S)- and (R)-enantiomers.[12][13][14] The anti-inflammatory activity, derived from COX inhibition, resides almost exclusively in the (S)-enantiomer.[12][15]

A unique metabolic feature of many profens is the unidirectional chiral inversion of the inactive (R)-enantiomer to the active (S)-enantiomer in vivo.[12][15][16] This metabolic process, which proceeds via the formation of an acyl-CoA thioester, effectively makes the (R)-form a prodrug of the (S)-form.[12][14] However, the extent of this inversion varies significantly between drugs:

  • Ibuprofen: Undergoes extensive chiral inversion. In humans, it is estimated that 35% to 70% of the administered (R)-ibuprofen is converted to the active (S)-form.[13][17][18]

  • Naproxen: Is a notable exception. It is marketed as the pure (S)-enantiomer, and minimal inversion occurs.[12][17]

  • Ketoprofen: Shows limited chiral inversion in humans, with a maximum of around 10%.[13][17][18][19]

  • Flurbiprofen: Experiences only a very small degree of chiral inversion.[13][17][18]

This variation in metabolic inversion has significant implications for drug development, particularly in the debate over using single enantiomers versus racemic mixtures.[1]

Excretion

The profens are primarily eliminated by the kidneys after extensive metabolism into inactive metabolites. The elimination half-life (t1/2) is a critical parameter that determines the dosing frequency.

  • Ibuprofen: Has a short half-life of approximately 1.8 to 2.4 hours, necessitating frequent dosing (every 4-6 hours).[6]

  • Naproxen: Is characterized by a long half-life of 12 to 17 hours, which allows for twice-daily dosing and may improve patient adherence.[6]

  • Ketoprofen: Possesses a short half-life, similar to ibuprofen, typically in the range of 1-3 hours.

  • Flurbiprofen: Has a half-life of approximately 3-6 hours.

Quantitative Data Summary

The table below summarizes the key pharmacokinetic parameters for the discussed arylpropionic acid derivatives.

ParameterIbuprofenNaproxenKetoprofenFlurbiprofen
Tmax (Time to Peak) ~1.8 - 2.4 hr[6]~2 - 4 hr~1 - 2 hr~1.5 hr
t1/2 (Elimination Half-life) ~1.8 - 2.4 hr[6]~12 - 17 hr[6]~1 - 3 hr~3 - 6 hr
Plasma Protein Binding >99%[10][11]>99%[10][11]>99%>99%[10][11]
Extent of Chiral Inversion High (35-70%)[13][17]NegligibleLow (~10%)[13][17]Very Low[13][17]

Experimental Protocols for Pharmacokinetic Profiling

Accurate characterization of a drug's pharmacokinetic profile is fundamental. The following protocols outline a robust, self-validating workflow for determining the plasma concentration of an arylpropionic acid derivative over time.

Workflow for In-Vivo Pharmacokinetic Study

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase Admin Drug Administration (e.g., Oral Gavage in Rats) Sampling Serial Blood Sampling (e.g., via tail vein) Timepoints: 0, 0.25, 0.5, 1, 2, 4, 8, 24h Admin->Sampling Plasma Plasma Separation (Centrifugation at 4°C) Sampling->Plasma Spike Spike Internal Standard (e.g., Deuterated Analog) Plasma->Spike Prep Sample Preparation (Protein Precipitation or SPE) LCMS LC-MS/MS Analysis Prep->LCMS Spike->Prep Data Data Processing (Peak Integration) LCMS->Data PK Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Data->PK Report Parameter Calculation (Cmax, Tmax, AUC, t1/2) PK->Report

Caption: Workflow for a typical preclinical pharmacokinetic study.

Protocol: Bioanalytical Method using LC-MS/MS

This protocol describes a validated method for the quantification of a model profen (e.g., Ibuprofen) in plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[20][21]

1. Preparation of Standards and Quality Controls (QCs)

  • Causality: A calibration curve is essential for quantification. Independent QC samples validate the accuracy and precision of the analysis.

  • Action: Prepare a stock solution of the analyte (e.g., Ibuprofen) and the internal standard (IS) (e.g., Ibuprofen-d3) in methanol.[20] Serially dilute the analyte stock to create calibration standards (e.g., 10-1000 ng/mL) and QC samples (low, mid, high concentrations) in blank plasma.

2. Sample Preparation (Protein Precipitation)

  • Causality: High protein binding necessitates a protein removal step to prevent column clogging and ion suppression. Protein precipitation is a rapid and effective method.

  • Action:

    • Aliquot 50 µL of plasma sample, standard, or QC into a microcentrifuge tube.

    • Add 20 µL of IS working solution. The IS is critical as it corrects for variability during sample processing and injection.

    • Add 150 µL of cold acetonitrile to precipitate proteins.[22]

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Conditions

  • Causality: Chromatographic separation resolves the analyte from matrix components. Tandem mass spectrometry provides specificity by monitoring a unique precursor-to-product ion transition (Multiple Reaction Monitoring - MRM).

  • Action:

    • LC System: Standard HPLC or UHPLC system.[22][23]

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile.[24]

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, often operated in negative ion mode for profens.[25][26]

    • MRM Transitions:

      • Ibuprofen: e.g., m/z 205 -> 161

      • Ibuprofen-d3 (IS): e.g., m/z 208 -> 164

4. Data Analysis and Validation

  • Causality: A self-validating system requires proof of performance.

  • Action:

    • Integrate the peak areas for the analyte and the IS.

    • Calculate the Peak Area Ratio (Analyte/IS).

    • Generate a calibration curve by plotting the Peak Area Ratio vs. Concentration using a weighted (1/x²) linear regression.

    • Quantify unknown samples using the regression equation.

    • The calculated concentrations of the QC samples must be within ±15% of their nominal value to accept the analytical run.

Metabolic Pathways and Stereochemistry

The metabolic fate of arylpropionic acids is dominated by oxidation and conjugation, with the unique feature of chiral inversion.

G cluster_main Metabolism of a Racemic Profen Racemate Racemic Profen (R/S Mixture) R_Enantiomer (R)-Enantiomer (Inactive) Racemate->R_Enantiomer Administered S_Enantiomer (S)-Enantiomer (Active) Racemate->S_Enantiomer Administered CoA_Thioester (R)-Acyl-CoA Thioester R_Enantiomer->CoA_Thioester Acyl-CoA Synthetase S_Metabolites Oxidized & Conjugated Metabolites (Inactive) S_Enantiomer->S_Metabolites Phase I/II Enzymes (e.g., CYP450, UGTs) CoA_Thioester->S_Enantiomer Epimerase Excretion Renal Excretion S_Metabolites->Excretion

Caption: Unidirectional chiral inversion pathway of arylpropionic acids.

This unidirectional inversion is a critical consideration. For drugs like ibuprofen, administering the racemate results in a substantial conversion to the active form, whereas for ketoprofen and flurbiprofen, the (R)-enantiomer contributes little to the therapeutic effect and may be considered metabolic baggage.[1]

Conclusion

While arylpropionic acid derivatives share a common mechanism of action, their pharmacokinetic profiles are remarkably distinct. The rapid action and short half-life of ibuprofen and ketoprofen suit acute pain management, whereas naproxen's long half-life offers convenience for chronic conditions.[6] The fascinating stereochemistry, particularly the variable extent of chiral inversion, adds another layer of complexity that influences the overall therapeutic and toxicological profile.[14] A thorough understanding and characterization of these ADME properties, using robust bioanalytical methods like LC-MS/MS, are paramount for the rational design, development, and clinical application of this vital class of anti-inflammatory drugs.

References

  • Zia, H. et al. (1987). Protein binding as a primary determinant of the clinical pharmacokinetic properties of non-steroidal anti-inflammatory drugs. Clinical Pharmacokinetics, 12(6), 402-32.
  • Mayer, J. M. (1987). Stereoselective metabolism of anti-inflammatory 2-arylpropionates. PubMed.
  • Zunszain, P. A. et al. (2020). Albumin-Based Transport of Nonsteroidal Anti-Inflammatory Drugs in Mammalian Blood Plasma. Journal of Medicinal Chemistry.
  • Wanwimolruk, S., Brooks, P. M., & Birkett, D. J. (1983). Protein binding of non-steroidal anti-inflammatory drugs in plasma and synovial fluid of arthritic patients. British Journal of Clinical Pharmacology, 15(1), 91-4.
  • Wanwimolruk, S., Brooks, P. M., & Birkett, D. J. (1983). Protein binding of non-steroidal anti-inflammatory drugs in plasma and synovial fluid of arthritic patients. PubMed.
  • Siódmiak, J. et al. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Medical Research Journal.
  • Zunszain, P. A. et al. (2020). Albumin-Based Transport of Nonsteroidal Anti-Inflammatory Drugs in Mammalian Blood Plasma. ACS Publications.
  • Hutt, A. J. & Caldwell, J. (1983). The metabolic chiral inversion of 2-arylpropionic acids. Journal of Pharmacy and Pharmacology.
  • Jamali, F. et al. (1988). Pharmacokinetics of enantiomers of chiral non-steroidal anti-inflammatory drugs. Scite.
  • Siódmiak, J. et al. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals.
  • Siódmiak, J. et al. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals.
  • Evans, A. M. (1996). Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen. Journal of Clinical Pharmacology.
  • Hutt, A. J. & Caldwell, J. (1984). The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences. PubMed.
  • Mayer, J. M. (1987). Stereoselective metabolism of anti-inflammatory 2-arylpropionates. Semantic Scholar.
  • Landoni, M. F. & Soraci, A. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. PubMed.
  • Kumar, P. et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate.
  • Kumar, P. et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR.
  • Kumar, P. et al. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • N.A. (2025). Pharmacology of non-steroidal anti-inflammatory agents. Deranged Physiology.
  • N.A. (n.d.). ibuprofen ketoprofen naproxen: Topics by Science.gov. Science.gov.
  • N.A. (2024). Ibuprofen Versus Naproxen - Understanding The Nuances. Med Ed 101.
  • Williams, K. M. (1989). The pharmacokinetics of chiral non-steroidal anti-inflammatory drugs in synovial fluid and plasma. University of Tasmania.
  • N.A. (n.d.). Determination of the Lipophilicity of Ibuprofen, Naproxen, Ketoprofen, and Flurbiprofen with Thin-Layer Chromatography. Semantic Scholar.
  • Bui, T. et al. (2022). Pharmacokinetic analysis of NSAID levels in plasma following 5 half-lives for low and high dose regimens. ResearchGate.
  • Anderson, D. M. et al. (2013). Validation of LC–MS-MS Methods for the Determination of Ibuprofen in Miniature Swine Plasma and Synovial Fluid. LCGC International.
  • Gowin, A. & Pofun, P. (2019). Determination of the Lipophilicity of Ibuprofen, Naproxen, Ketoprofen, and Flurbiprofen with Thin-Layer Chromatography. ResearchGate.
  • Higashi, T. et al. (2015). Determination of nonsteroidal anti-inflammatory drugs in human tear and plasma samples using ultra-fast liquid chromatography-tandem mass spectrometry. PubMed.
  • Tanaka, A. et al. (2012). High-throughput determination of nonsteroidal anti-inflammatory drugs in human plasma by HILIC-MS/MS. PubMed.
  • Wille, K. et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry.
  • Meng, C. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent.
  • De Ruyck, H. et al. (2004). Multi-residue liquid chromatography/tandem mass spectrometry method for the detection of non-steroidal anti-inflammatory drugs in bovine muscle. Journal of Mass Spectrometry.
  • de Oliveira, A. C. S. et al. (2022). Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays. Semantic Scholar.

Sources

Orthogonal methods for confirming the structure of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Orthogonal Structural Confirmation of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

In the landscape of drug development and chemical research, the unambiguous determination of a molecule's structure is a non-negotiable cornerstone of safety, efficacy, and intellectual property. Misidentification can lead to catastrophic failures in later-stage development, making robust analytical validation not just a regulatory hurdle, but a fundamental scientific necessity. This guide provides an in-depth comparison of orthogonal analytical methods for the structural confirmation of a model compound, this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution.[3][4][5] It provides detailed information about the chemical environment, connectivity, and relative number of atoms (primarily ¹H and ¹³C) in a molecule by probing the magnetic properties of atomic nuclei.[3]

Expertise & Causality: Why NMR is the Primary Tool

We begin with NMR because it directly maps the carbon-hydrogen framework. For this compound, ¹H and ¹³C NMR will not only identify the distinct atomic environments but also, through techniques like COSY and HSQC, reveal how these atoms are connected to each other, effectively building the molecule piece by piece.[6]

Expected ¹H and ¹³C NMR Data for this compound:

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Ethyl -CH₃Triplet, ~1.2 ppm, 3H~14 ppm
Ethyl -CH₂Quartet, ~4.1 ppm, 2H~61 ppm
Propionate C(CH₃)₂Singlet, ~1.6 ppm, 6H~25 ppm
Quaternary C-~47 ppm
Aromatic CH (ortho to propionate)Doublet, ~7.5 ppm, 2H~126 ppm
Aromatic CH (ortho to sulfamoyl)Doublet, ~7.8 ppm, 2H~128 ppm
Aromatic C (ipso, propionate)-~148 ppm
Aromatic C (ipso, sulfamoyl)-~142 ppm
Ester C=O-~175 ppm
Sulfamoyl -NH₂Broad Singlet, ~7.2 ppm, 2H-
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[7] The choice of solvent is critical; DMSO-d₆ is often preferred for sulfonamides to ensure the -NH₂ protons are observable.

  • Spectrometer Setup : Insert the sample into the NMR spectrometer.[8] The instrument performs a lock onto the deuterium signal of the solvent and shims the magnetic field to achieve homogeneity and high resolution.[8]

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Apply a standard 90° pulse.

    • Set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time (typically 2-5 seconds) to ensure accurate integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Switch the probe to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • Set a wider spectral width (e.g., 0-220 ppm).

    • Acquire a larger number of scans, as ¹³C has a much lower natural abundance than ¹H.[9]

  • Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID) signals. Phase the resulting spectra and perform baseline correction. Integrate the ¹H NMR signals to determine the relative proton counts.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample into Spectrometer Filter->Insert LockShim Lock & Shim Insert->LockShim AcquireH1 Acquire ¹H Spectrum LockShim->AcquireH1 AcquireC13 Acquire ¹³C Spectrum AcquireH1->AcquireC13 Process Fourier Transform, Phasing, Baseline Correction AcquireC13->Process Analyze Analyze Chemical Shifts, Integration, Multiplicity Process->Analyze Confirm Confirm Connectivity (¹H-¹H, ¹H-¹³C) Analyze->Confirm

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound with extraordinary accuracy.[10][11] High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the unambiguous determination of the elemental composition.[12]

Expertise & Causality: Why HRMS is a Critical Orthogonal Method

While NMR maps the skeleton, HRMS provides the list of "building blocks" (the elemental formula). Confirming the exact mass validates the molecular formula predicted from the NMR data. Furthermore, tandem mass spectrometry (MS/MS) fragments the molecule in a predictable way, providing corroborating evidence for the connectivity of key structural motifs.[2] This is a fundamentally different physical process from NMR, making it an excellent orthogonal check.[1]

Expected HRMS Data for this compound (C₁₂H₁₇NO₄S):

  • Molecular Formula : C₁₂H₁₇NO₄S

  • Monoisotopic Mass : 271.0878

  • Expected Ion (ESI+) : [M+H]⁺ = 272.0951, [M+Na]⁺ = 294.0770

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation Setup :

    • Use a liquid chromatography (LC) system to introduce the sample, which helps remove non-volatile salts.

    • Couple the LC to an HRMS instrument equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique ideal for polar molecules.[11]

    • Calibrate the mass analyzer using a known standard to ensure high mass accuracy.

  • Data Acquisition :

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da).

    • If performing MS/MS, set the instrument to select the [M+H]⁺ ion (m/z 272.0951) in the first stage and fragment it using collision-induced dissociation (CID) in the second stage.

  • Data Analysis :

    • Determine the accurate mass of the molecular ion from the full scan spectrum.

    • Use the instrument's software to calculate the elemental formula that corresponds to the measured accurate mass, specifying a narrow mass tolerance (e.g., < 5 ppm).[13]

    • Analyze the fragmentation pattern from the MS/MS spectrum to confirm structural subunits.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis PrepareSol Prepare Dilute Solution (µg/mL) Inject Inject via LC System PrepareSol->Inject Ionize Ionize (ESI) Inject->Ionize AnalyzeMass Mass Analysis (HRMS) Ionize->AnalyzeMass Fragment Fragment for MS/MS (Optional) AnalyzeMass->Fragment GetMass Determine Accurate Mass of Molecular Ion Fragment->GetMass CalcFormula Calculate Elemental Composition (<5 ppm) GetMass->CalcFormula ConfirmFrag Confirm Fragments CalcFormula->ConfirmFrag

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule.[14] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending) at specific frequencies characteristic of the bonds present.[14]

Expertise & Causality: A Rapid Check for Key Features

While NMR and MS provide detailed structural information, FTIR offers a quick and straightforward confirmation of the key functional groups.[15] For our target molecule, the presence of strong, characteristic bands for the ester carbonyl (C=O) and the sulfonamide (S=O and N-H) provides immediate, orthogonal evidence that these crucial moieties are intact. It is an excellent first-pass or confirmatory technique.

Expected FTIR Absorption Bands for this compound:

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
N-H (Sulfonamide)Stretch3350-3250 (two bands)Medium
C-H (Aromatic)Stretch3100-3000Medium-Weak
C-H (Aliphatic)Stretch3000-2850Strong
C=O (Ester)Stretch~1730Strong
C=C (Aromatic)Stretch1600-1450Medium
S=O (Sulfonamide)Asymmetric & Symmetric Stretch~1350 and ~1160Strong
C-O (Ester)Stretch1300-1000Strong
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR is the most common sampling method for FTIR as it requires minimal sample preparation.[16][17]

  • Instrument Preparation : Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.[18]

  • Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure : Use the instrument's pressure arm to ensure firm, uniform contact between the sample and the crystal.[19] This is crucial for obtaining a high-quality spectrum.

  • Data Acquisition : Collect the infrared spectrum. The IR beam passes through the crystal and reflects off the internal surface in contact with the sample.[17] An "evanescent wave" penetrates a few micrometers into the sample, where absorption occurs.[17]

  • Data Analysis : The resulting spectrum of absorbance (or transmittance) versus wavenumber is analyzed. Identify the key absorption bands and compare them to known functional group correlation tables.[20]

FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Clean Clean ATR Crystal Background Collect Background Spectrum Clean->Background ApplySample Place Sample on Crystal Background->ApplySample ApplyPressure Apply Pressure ApplySample->ApplyPressure CollectSpectrum Collect IR Spectrum ApplyPressure->CollectSpectrum AnalyzePeaks Identify Peak Positions (Wavenumbers) CollectSpectrum->AnalyzePeaks Correlate Correlate Peaks to Functional Groups AnalyzePeaks->Correlate

Single-Crystal X-ray Crystallography: The Absolute Answer

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule.[21][22][23] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, one can determine the precise spatial coordinates of every atom, providing unambiguous information on connectivity, bond lengths, bond angles, and absolute stereochemistry.[24][25][26]

Expertise & Causality: The Ultimate Confirmation

While the other techniques provide compelling, interconnected evidence, they are ultimately inferential. X-ray crystallography is a direct visualization of the atomic arrangement.[21] Its primary limitation is the requirement of a suitable single crystal, which can be challenging to obtain.[27][28] However, when successful, it provides the final, authoritative proof that validates the entire body of spectroscopic data.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth : Grow a single crystal of the compound suitable for diffraction (typically 0.1-0.3 mm in size).[29] This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting : Carefully mount a suitable crystal on a goniometer head.[25][28]

  • Data Collection :

    • Place the mounted crystal in a single-crystal X-ray diffractometer.

    • A beam of monochromatic X-rays is directed at the crystal.

    • The crystal is rotated, and the diffraction patterns are recorded by a detector at thousands of different orientations.[24]

  • Structure Solution and Refinement :

    • The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group.[29]

    • Computational methods are used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the electron density map and refined against the experimental data to yield the final, precise 3D structure.

XRay_Workflow cluster_prep Sample Preparation cluster_acq Data Collection cluster_proc Structure Solution Grow Grow Single Crystal Mount Mount Crystal on Goniometer Grow->Mount Position Place in Diffractometer Mount->Position Irradiate Irradiate with X-rays Position->Irradiate Collect Collect Diffraction Patterns at Multiple Orientations Irradiate->Collect Solve Solve Phase Problem & Generate Electron Map Collect->Solve Refine Build & Refine Atomic Model Solve->Refine Validate Validate Final 3D Structure Refine->Validate

Comparative Summary and Orthogonal Synergy

No single technique provides a complete picture. True confidence in structural assignment comes from the convergence of data from these independent, orthogonal methods.

Technique Primary Information Provided Strengths Limitations
NMR Spectroscopy Atomic connectivity (C-H framework), stereochemistryUnparalleled detail on structure in solutionCan be complex to interpret, less sensitive than MS
Mass Spectrometry Molecular formula, substructural fragmentsHigh sensitivity, provides exact elemental compositionProvides little information on connectivity or stereochemistry
FTIR Spectroscopy Presence of specific functional groupsFast, simple, non-destructiveProvides limited information on the overall molecular skeleton
X-ray Crystallography Absolute 3D atomic arrangement in the solid stateUnambiguous, definitive structural proofRequires a suitable single crystal, which can be difficult to grow

The synergy of these techniques creates a robust, self-validating system. HRMS confirms the elemental formula suggested by NMR. FTIR rapidly verifies the functional groups assigned in the NMR spectra. Finally, X-ray crystallography provides the ultimate, unambiguous 3D structure that should be consistent with all spectroscopic data.

Synergy_Diagram Molecule This compound NMR {NMR Spectroscopy | {¹H, ¹³C, 2D}|{Atomic Connectivity | H/C Framework}} Molecule->NMR MS {Mass Spectrometry | {HRMS, MS/MS}|{Elemental Formula | Substructures}} Molecule->MS FTIR {FTIR Spectroscopy | {ATR}|{Functional Groups}} Molecule->FTIR XRAY {X-Ray Crystallography | {Single Crystal}|{Absolute 3D Structure}} Molecule->XRAY NMR->MS validates elemental formula NMR->FTIR validates functional groups XRAY->NMR validates connectivity XRAY->MS validates molecular formula XRAY->FTIR validates functional groups

References

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.
  • Wärnmark, K., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15879. Published by Wiley-VCH GmbH.
  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • Parker, W. O. (2018). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. ResearchGate.
  • Excillum. (n.d.). Small molecule crystallography.
  • Li, Y., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. Pharmaceutical Bioprocessing, 3(5), 399-413.
  • Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy.
  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.
  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • University of York. (n.d.). Single Crystal X-ray Diffraction.
  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction.
  • Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60.
  • Unknown. (2013, February 7). Mass Spectrometry analysis of Small molecules.
  • Allen, H. E., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry, 93(28), 9711–9718.
  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
  • Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.
  • ResearchGate. (2025, August 6). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60.
  • Van Mever, M., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 179, 112965.
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298.
  • ResearchGate. (n.d.). Protocol device used for FTIR-ATR spectroscopy.
  • Unknown. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
  • Allen, H. E., et al. (2021). Functional group identification for FTIR spectra using image-based machine learning models. NSF Public Access Repository.
  • Infinita Lab. (n.d.). High-Resolution Mass Spectrometry (HRMS) Analysis.
  • ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy.
  • ResearchGate. (2025, August 5). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data | Request PDF.
  • MDPI. (n.d.). ATR-FTIR Spectroscopy Analysis of Biochemical Alterations in Pseudomonas aeruginosa Biofilms Following Antibiotic and Probiotic Treatments.
  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra.
  • University of Leicester. (2017, December 4). How to Prepare and Run a NMR Sample.
  • Oxford Academic. (n.d.). Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters | Journal of Analytical Toxicology.
  • Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules.
  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass.
  • MaTestLab. (2024, November 14). High-Resolution Mass Spectrometry (HRMS) Analysis US Lab.
  • PubChem. (n.d.). Ethyl 2-methyl-2-(4-methylphenyl)propanoate.
  • Arshad, M. N., et al. (2012). Ethyl 2-benzenesulfonamido-4-methylpentanoate. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2959.

Sources

A Researcher's Guide to Purity Validation by Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise determination of a compound's purity is a cornerstone of quality, safety, and efficacy. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are invaluable for identifying and quantifying individual impurities, Differential Scanning Calorimetry (DSC) offers a powerful, absolute method for determining the total molar purity of highly crystalline substances.[1][2][3][4] This guide provides an in-depth exploration of DSC for purity analysis, grounded in thermodynamic principles and guided by field-proven insights to empower researchers, scientists, and drug development professionals.

The Foundational Principle: Melting Point Depression and the Van't Hoff Equation

The utility of DSC in purity determination is rooted in a fundamental thermodynamic principle: the melting point depression of a crystalline solid due to the presence of impurities.[5][6][7][8] A pure, crystalline material exhibits a sharp melting peak at a distinct temperature.[8] However, when impurities are present and are soluble in the molten state of the primary substance but insoluble in its solid crystalline form, they disrupt the crystal lattice.[5][9] This disruption leads to a lowering of the melting point and a broadening of the melting range, a phenomenon quantitatively described by the van't Hoff equation.[5][6][9][10]

The simplified van't Hoff equation, as it applies to DSC, is:

Ts = T0 - (R * T02 * X2) / (ΔHf * F)

Where:

  • Ts is the instantaneous temperature of the sample at a given point during melting.

  • T0 is the theoretical melting point of the 100% pure substance.

  • R is the universal gas constant (8.314 J/mol·K).

  • X2 is the mole fraction of the impurity.

  • ΔHf is the molar heat of fusion of the pure substance.

  • F is the fraction of the sample that has melted at temperature Ts.

By measuring the heat flow as a function of temperature during the melting process, DSC provides the necessary data to solve this equation and determine the mole fraction of impurities (X2).[6]

Causality in Experimental Design: Why Methodical Choices Matter

The accuracy of a DSC purity determination is not merely a function of the instrument's capability but is critically dependent on a well-designed experimental protocol. Each parameter is chosen to satisfy the assumptions of the van't Hoff model and to minimize instrumental artifacts.

Key Experimental Considerations:

  • Sample Mass: Small sample masses, typically in the range of 1-3 mg, are recommended.[11] This minimizes thermal gradients within the sample, ensuring a more uniform temperature distribution and approaching the thermal equilibrium conditions assumed by the van't Hoff equation.

  • Heating Rate: Slow heating rates, generally between 0.3 K/min and 0.7 K/min, are crucial.[11] A slow rate allows sufficient time for the heat to distribute throughout the sample and for the melting process to remain close to equilibrium, which is essential for accurate data.

  • Atmosphere: An inert atmosphere, typically nitrogen, is used to purge the DSC cell. This prevents oxidative degradation of the sample during heating, which could introduce thermal events that interfere with the melting endotherm.[12]

  • Crucible Type: Hermetically sealed aluminum pans are often used to prevent the loss of volatile components, including the sample itself or any volatile impurities, which would alter the sample's composition and lead to erroneous results.[4]

These choices are not arbitrary; they are deliberate steps to create a self-validating system where the experimental conditions align with the theoretical underpinnings of the analysis, thereby ensuring the trustworthiness of the results.

The Workflow: A Step-by-Step Protocol for DSC Purity Analysis

The following protocol outlines a robust methodology for determining the purity of a crystalline substance using DSC, adhering to principles outlined in standards such as ASTM E928.[9][10]

Experimental Protocol:

  • Instrument Calibration: Ensure the DSC instrument is accurately calibrated for temperature and enthalpy using certified reference materials (e.g., indium). This is a critical first step for data integrity.

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into a clean aluminum DSC pan.[4][11]

  • Encapsulation: Hermetically seal the pan to prevent any mass loss during the experiment.[4]

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Set the purge gas (e.g., nitrogen) to a constant flow rate (e.g., 50 mL/min).[12]

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., 20-30°C below).

    • Ramp the temperature at a slow, constant rate (e.g., 0.5 K/min) through the melting transition to a temperature where the entire sample has melted.[11]

  • Data Acquisition: Record the heat flow as a function of temperature throughout the thermal program.

Diagram of the DSC Purity Analysis Workflow:

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Calibrate 1. Instrument Calibration Prepare 2. Sample Preparation (1-3 mg) Calibrate->Prepare Seal 3. Hermetic Sealing Prepare->Seal Load 4. Load Sample & Reference Seal->Load Program 5. Set Thermal Program (Slow Heating Rate) Load->Program Run 6. Run DSC Scan Program->Run Record 7. Record Thermogram Run->Record Integrate 8. Integrate Melting Peak Record->Integrate Calculate 9. Apply Van't Hoff Equation Integrate->Calculate Report 10. Report Purity (mol%) Calculate->Report

Caption: A stepwise workflow for conducting a DSC purity analysis.

Data Analysis and Interpretation: From Thermogram to Purity Value

The output from a DSC experiment is a thermogram, a plot of heat flow versus temperature. For a purity analysis, the key feature is the endothermic peak corresponding to the melting of the substance.

  • Peak Integration: The software integrates the area under the melting peak to determine the total heat of fusion (ΔHf).

  • Partial Area Analysis: The software then calculates the partial area of the peak up to various temperature increments (Ts). Each partial area corresponds to the fraction of the sample melted (F) at that temperature.

  • Van't Hoff Plot: A plot of the sample temperature (Ts) versus the reciprocal of the molten fraction (1/F) is generated.[6]

  • Linearization and Calculation: According to the van't Hoff equation, this plot should be a straight line.[6] The software performs a linear regression on the data points. The slope of this line is directly proportional to the mole fraction of the impurity (X2), and the y-intercept represents the theoretical melting point of the pure substance (T0).[6]

It is important to note that the initial portion of the melting curve (typically the first 10-15%) and the final portion (after about 50% melted) are often excluded from the linear regression to avoid deviations from ideal behavior.

Diagram Illustrating the Melting Point Depression Concept:

Melting_Depression cluster_pure Pure Substance cluster_impure Impure Substance Pure Sharp Melting Peak Higher Melting Point (T₀) Narrow Melting Range Impure Broad Melting Peak Lower Melting Point (Tₛ) Broadened Melting Range Pure->Impure  Addition of Impurity (Melting Point Depression)

Caption: The effect of impurities on the DSC melting profile of a crystalline substance.

A Comparative Perspective: DSC vs. HPLC for Purity Assessment

While DSC is a powerful tool, it is not a universal solution for purity analysis. Its primary strength lies in determining the total mole fraction of impurities without the need for impurity reference standards.[2][7] However, it provides no information about the identity or number of individual impurity species.[2] Chromatographic techniques like HPLC, on the other hand, excel at separating, identifying, and quantifying specific impurities.[1][2]

The choice between these methods depends on the analytical objective.[2][4] DSC is particularly valuable in early-stage development when impurity standards may not be available and for orthogonal verification of purity for reference standards.[1][3] HPLC is indispensable for comprehensive impurity profiling, stability studies, and routine quality control where specific impurities must be monitored.[2]

Table 1: Comparison of DSC and HPLC for Purity Analysis

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)
Principle Measures melting point depression due to total eutectic impurities.[7]Separates components based on their differential partitioning between phases.[2]
Purity Information Provides total molar impurity content.[2]Quantifies individual impurities.[2]
Impurity Identification No.Yes, when coupled with appropriate detectors (e.g., MS) or standards.
Reference Standards Not required for impurities.[7]Required for quantification of known impurities.
Sample Type Crystalline solids.[2]Soluble solids and liquids.[2]
Applicable Purity Range Best for high purity samples (>98.5 mol%).[9][10]Wide dynamic range, suitable for both high and low purity.[2]
Key Limitations Not suitable for amorphous materials, compounds that decompose on melting, or when impurities form solid solutions.[1][3]Method development can be complex; requires soluble samples.
Limitations and Advanced Considerations

It is crucial to be aware of the limitations of the DSC purity method. The technique is generally considered unreliable for purity levels below 98.5 mol% and is only applicable under specific conditions:[5][9]

  • The compound must be thermally stable and exhibit a well-defined melt.[9][13]

  • The impurity must be soluble in the melt and insoluble in the solid crystal.[5][9]

  • No solid-solid solutions should be formed.

Deviations from these ideal conditions can lead to inaccurate results. For instance, if a compound decomposes during melting, the thermal events will overlap, making the analysis of the melting endotherm impossible.[1]

Conclusion

Differential Scanning Calorimetry provides a scientifically robust and efficient method for the absolute purity determination of highly crystalline materials. By understanding the underlying van't Hoff principle and meticulously controlling experimental parameters, researchers can generate high-quality, reliable data. When used as a standalone technique or, more powerfully, in conjunction with orthogonal methods like HPLC, DSC is an indispensable tool in the analytical arsenal for ensuring the purity and quality of pharmaceutical and chemical compounds. Its ability to provide a total impurity value without reliance on specific impurity standards makes it uniquely valuable throughout the research and development lifecycle.

References

  • ASTM E928-08, Standard Test Method for Purity by Differential Scanning Calorimetry.
  • USP General Chapter <891> Thermal Analysis.
  • Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard. Infinita Lab. [Link]
  • Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing. [Link]
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed. [Link]
  • Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. [Link]
  • Place of DSC purity analysis in pharmaceutical development. AKJournals. [Link]

Sources

A Researcher's Guide to the Comparative Biological Activity of Ethyl 2-Methyl-2-(sulfamoylphenyl)propionate Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the precise spatial arrangement of functional groups within a molecule—its regioisomerism—is a critical determinant of biological activity. A subtle shift in a substituent's position from para to meta or ortho can profoundly alter a compound's interaction with its biological target, transforming a potent therapeutic agent into an inactive one, or redirecting its activity towards entirely different pathways.

This guide focuses on a specific chemical series: the ortho-, meta-, and para-regioisomers of Ethyl 2-Methyl-2-(sulfamoylphenyl)propionate. The known para-isomer, Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate, integrates two pharmacologically significant scaffolds: the 2-phenylpropionate core, characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs), and the aromatic sulfonamide group, a cornerstone of carbonic anhydrase inhibitors and antibacterial agents.

To date, a direct, side-by-side experimental comparison of these three regioisomers is absent from the scientific literature. This guide, therefore, serves as a comprehensive blueprint for researchers. It provides the theoretical framework to hypothesize the differential activities of these isomers and presents a detailed, validated set of experimental protocols to systematically synthesize and evaluate them. Our objective is to empower researchers to close this knowledge gap and elucidate the structure-activity relationships (SAR) governing this promising chemical scaffold.

Chapter 1: Deconstructing the Pharmacophore - A Tale of Two Moieties

The potential biological activities of this series can be predicted by dissecting its constituent parts.

  • The 2-Methyl-2-phenylpropionate Core: This moiety is structurally analogous to profens, a well-established class of NSAIDs like ibuprofen and ketoprofen. The primary mechanism for these agents is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[1] It is therefore highly probable that these isomers will exhibit anti-inflammatory properties through inhibition of COX-1 and/or COX-2.[2][3]

  • The Sulfamoylphenyl Group: The aromatic sulfonamide (-C₆H₄SO₂NH₂) is a classic "privileged scaffold" in drug discovery. Its utility stems from its ability to act as a transition-state mimetic, particularly for carbonate. This makes it a potent inhibitor of zinc-containing metalloenzymes, most notably the carbonic anhydrases (CAs).[4] Furthermore, sulfonamides bearing a para-amino group (or a group that can be metabolically converted to it) are known competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. This imparts them with bacteriostatic properties.[5]

Based on this analysis, we can postulate three primary biological activities for investigation: COX Inhibition , Carbonic Anhydrase Inhibition , and Antibacterial Activity .

Chapter 2: The Influence of Regioisomerism on Predicted Activity

The positioning of the sulfamoyl (-SO₂NH₂) group on the phenyl ring is expected to be the single most important factor dictating the potency and selectivity of each isomer across the three potential activities.

  • Para-Isomer (4-sulfamoyl): This isomer presents the sulfamoyl group at the position most electronically and sterically distant from the propionate side chain. In the context of antibacterial activity, this arrangement most closely mimics p-aminobenzoic acid (PABA), the natural substrate for DHPS. Therefore, we hypothesize the para-isomer will possess the most potent antibacterial effects.[6]

  • Meta-Isomer (3-sulfamoyl): The meta position offers an intermediate steric profile. Its ability to fit within the active sites of COX, CA, or DHPS is less predictable and depends entirely on the specific topology of each enzyme's binding pocket.

  • Ortho-Isomer (2-sulfamoyl): This isomer is likely to experience significant steric hindrance between the bulky sulfamoyl group and the adjacent ethyl propionate group. This "ortho-effect" could force the molecule into a conformation that is unfavorable for binding to any of the target enzymes, potentially leading to significantly reduced or abolished activity. Conversely, it could lock the molecule into a uniquely favorable conformation for a specific target.

This interplay of sterics and electronics makes a systematic experimental evaluation not just necessary, but scientifically compelling.

Chapter 3: An Experimental Blueprint for Comparative Analysis

This chapter provides a comprehensive, step-by-step plan to synthesize, test, and compare the three regioisomers.

Part A: Proposed Synthesis of Regioisomers

A plausible synthetic route starting from the corresponding (aminosulfonyl)benzoic acids is outlined below. This multi-step synthesis involves standard, well-documented organic chemistry reactions.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction cluster_2 Step 3: Chlorination cluster_3 Step 4: Grignard Formation & Alkylation start Ortho-, Meta-, or Para- (Aminosulfonyl)benzoic Acid step1 Ethyl Ester Intermediate start->step1 EtOH, H₂SO₄ (cat.) Reflux step2 Benzylic Alcohol Intermediate step1->step2 LiAlH₄ Dry THF, 0°C to RT step3 Benzylic Chloride Intermediate step2->step3 SOCl₂ Pyridine, 0°C to RT step4 Grignard Reagent step3->step4 Mg, Dry Et₂O step5 Final Product: Ethyl 2-Methyl-2-(sulfamoylphenyl)propionate (ortho, meta, or para) step4->step5 1. Ethyl 2-bromoisobutyrate 2. H₃O⁺ workup

Caption: Proposed synthetic workflow for the regioisomers.

Part B: Head-to-Head Biological Evaluation

The following protocols are designed for a 96-well plate format to allow for high-throughput screening and robust statistical analysis.

G synthesis Synthesized Regioisomers (Ortho, Meta, Para) assay1 Assay 1: Carbonic Anhydrase (CA) Inhibition Screening synthesis->assay1 assay2 Assay 2: COX-1 / COX-2 Inhibition Screening synthesis->assay2 assay3 Assay 3: Antibacterial (MIC) Screening synthesis->assay3 data Comparative Analysis: Determine IC₅₀ and MIC values for each isomer assay1->data assay2->data assay3->data

Caption: High-level workflow for comparative biological screening.

Experimental Protocol 1: In Vitro Carbonic Anhydrase (CA) Inhibition Assay

  • Principle: This colorimetric assay measures the esterase activity of Carbonic Anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), which is monitored spectrophotometrically at 405 nm. An inhibitor will reduce the rate of this reaction.[7][8]

  • Materials:

    • Human Carbonic Anhydrase II (hCA II)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5

    • Substrate: p-Nitrophenyl acetate (p-NPA)

    • Test Compounds (ortho-, meta-, para-isomers) dissolved in DMSO

    • Positive Control: Acetazolamide (a known CA inhibitor)[9]

    • 96-well clear, flat-bottom microplate

    • Microplate reader

  • Procedure:

    • Plate Setup: Prepare serial dilutions of the test compounds and positive control in Assay Buffer. A typical final concentration range would be 0.1 nM to 100 µM.

    • Add 158 µL of Assay Buffer to each well.

    • Add 2 µL of the appropriate test compound dilution (or DMSO for the vehicle control).

    • Add 20 µL of a working solution of hCA II to all wells except the "blank" (no enzyme) wells.

    • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow inhibitor binding.

    • Reaction Initiation: Add 20 µL of p-NPA substrate solution to all wells.

    • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 15-20 minutes.

    • Calculation: Determine the reaction rate (slope of the linear portion of the absorbance vs. time curve). Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition vs. log[inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

  • Principle: This assay measures the peroxidase component of COX enzymes. The peroxidase activity is monitored colorimetrically by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[10] This allows for differential screening against both COX-1 and COX-2 isoforms.

  • Materials:

    • Ovine COX-1 and Human recombinant COX-2 enzymes

    • Assay Buffer: 0.1 M Tris-HCl, pH 8.0

    • Heme (cofactor)

    • TMPD (colorimetric substrate)

    • Arachidonic Acid (substrate)

    • Test Compounds (ortho-, meta-, para-isomers) dissolved in DMSO

    • Positive Controls: SC-560 (COX-1 selective) and Celecoxib (COX-2 selective)

    • 96-well clear, flat-bottom microplate

    • Microplate reader

  • Procedure:

    • Plate Setup: The assay will be run in parallel plates for COX-1 and COX-2.

    • To appropriate wells, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.

    • Add 10 µL of the appropriate test compound dilution (or DMSO for vehicle control). Final concentrations should span a range from approximately 0.1 µM to 200 µM.

    • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

    • Reaction Initiation: Add 10 µL of TMPD solution followed immediately by 10 µL of Arachidonic Acid solution to all wells to start the reaction.

    • Measurement: Immediately read the absorbance at 590 nm in kinetic mode for 5 minutes.

    • Calculation: Determine the reaction rate. Calculate the percent inhibition and determine the IC₅₀ values for each isomer against both COX-1 and COX-2 as described in the CA assay protocol. The selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) can also be calculated.

Experimental Protocol 3: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

  • Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][11]

  • Materials:

    • Bacterial Strains: e.g., Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

    • Growth Medium: Mueller-Hinton Broth (MHB).

    • Test Compounds (ortho-, meta-, para-isomers) dissolved in DMSO.

    • Positive Control: Sulfamethoxazole or another suitable antibiotic.[6]

    • 96-well sterile microplates.

    • Bacterial inoculum standardized to a 0.5 McFarland standard.

  • Procedure:

    • Plate Setup: Add 50 µL of MHB to all wells.

    • Add 50 µL of the highest concentration of a test compound to the first column of wells, creating a 2x starting concentration.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a range of concentrations.

    • Inoculation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it according to standard protocols to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this standardized inoculum to each well.

    • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

    • Measurement: The MIC is determined by visual inspection as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).[12] A plate reader can also be used to measure OD₆₀₀ to quantify growth.

Chapter 4: Data Presentation and Hypothetical Outcomes

To facilitate a clear comparison, all quantitative data should be summarized in a structured table.

Table 1: Hypothetical Comparative Biological Activity Data

CompoundCA-II Inhibition IC₅₀ (nM)COX-1 Inhibition IC₅₀ (µM)COX-2 Inhibition IC₅₀ (µM)COX-2 Selectivity Index (SI)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Ortho-Isomer >10,000>200>200->512>512
Meta-Isomer 8,500150752.0256512
Para-Isomer 5,20090156.064128
Acetazolamide 12-----
Celecoxib -150.05300--
Sulfamethoxazole ----1632

This table contains purely hypothetical data for illustrative purposes.

Interpreting Potential Results:

  • Scenario 1: Strong Para-Isomer Activity. If the para-isomer shows the lowest MIC values and moderate COX-2 inhibition, it would suggest a dual-action potential. Its superior antibacterial effect would support the hypothesis of it acting as a PABA mimetic.

  • Scenario 2: Emergence of a Selective Inhibitor. One isomer (e.g., the meta- or para-) might display unexpectedly high potency and/or selectivity for COX-2 or a specific CA isozyme, identifying it as a lead compound for a single, well-defined target.

  • Scenario 3: Inactivity of the Ortho-Isomer. If the ortho-isomer is inactive across all assays, it would provide strong evidence for the role of steric hindrance in preventing target engagement, a valuable finding for future drug design in this chemical class.

Conclusion

While the biological profile of this compound and its regioisomers remains unwritten, the scientific rationale for their investigation is clear. These compounds sit at the intersection of several pharmacologically validated scaffolds, and their systematic evaluation holds significant promise. The positional variance of the sulfamoyl group provides a classic case study in structure-activity relationships. By executing the comprehensive experimental plan laid out in this guide, researchers can effectively characterize this series, potentially uncovering novel inhibitors of inflammatory, microbial, or homeostatic pathways and contributing valuable knowledge to the field of medicinal chemistry.

References

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Springer Nature Experiments. (2006). An ELISA method to measure inhibition of the COX enzymes.
  • PubMed. (n.d.). An ELISA method to measure inhibition of the COX enzymes.
  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit.
  • MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • PrepChem.com. (n.d.). Synthesis of Ethyl α-[p-(3-methyl-2-butenyl)phenyl]propionate.
  • NIH. (n.d.). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties.
  • Anti-microbial activities of sulfonamides using disc diffusion method. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus.
  • ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate.
  • CyberLeninka. (n.d.). SYNTHESIS OF ETHYL ESTERS OF PHENYL- AND P-PHENYL SUBSTITUTED CYCLOPROPANECARBOXYLIC ACIDS AND THEIR CONVERSION.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.).
  • Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
  • PubMed. (2014). Antibacterial activity of sulfamethoxazole transformation products (TPs): general relevance for sulfonamide TPs modified at the para position.
  • NIH. (n.d.). To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide.
  • PubMed. (2011). Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation.
  • ResearchGate. (2020). To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide.
  • MDPI. (n.d.). Influence of Coexisting Copper and Zinc on the Adsorption and Migration of Sulfadiazine in Soda Saline–Alkali Wetland Soils: A Simulation Approach.
  • NIH. (n.d.). COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs.
  • MDPI. (n.d.). Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives.

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide to the Safe Handling of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical compounds, such as this compound, demands a meticulous and informed approach to personal protection and laboratory protocol. This guide provides essential, immediate safety and logistical information, grounded in established scientific principles, to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound (CAS No. 374067-94-4) is a solid compound that requires careful handling due to its potential health hazards.[1] Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

The presence of the GHS07 pictogram, an exclamation mark, serves as an immediate visual warning of these hazards. Given its nature as a solid powder, there is a significant risk of airborne particle generation during handling, which can lead to inhalation and inadvertent contact with skin and eyes.[2][3]

Engineering and Administrative Controls: The First Line of Defense

Before resorting to personal protective equipment (PPE), it is crucial to implement engineering and administrative controls to minimize exposure.

  • Designated Work Area: All work with this compound should be conducted in a designated area, clearly labeled with the appropriate hazard warnings.[2] The work surface should be lined with absorbent, leak-proof bench pads to contain any potential spills.[2]

  • Ventilation: A certified chemical fume hood is mandatory for all procedures that may generate dust, such as weighing, transferring, or preparing solutions.[3][4] The fume hood sash should be kept as low as possible to maximize its efficiency.[5]

  • Safe Handling Practices: To minimize dust generation, purchase the smallest practical quantity of the compound.[2] If possible, opt for pre-weighed amounts in sealed vials.[2] When weighing, tare an empty, lidded container, add the powder inside the fume hood, and then close the lid before moving it to the balance.[2]

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE strategy is critical to prevent direct contact with the chemical. The following table outlines the minimum required PPE for handling this compound.

Body Part Required PPE Rationale
Eyes/Face Chemical splash goggles and a face shieldProvides protection against airborne particles and potential splashes.[6][7]
Hands Chemical-resistant, powder-free nitrile or neoprene glovesPrevents skin contact and irritation.[4][8] Double gloving is recommended for enhanced protection.[8]
Body A long-sleeved laboratory coat or a disposable gownProtects the skin from accidental spills and contamination.[4][7]
Respiratory An N95 or higher-rated respiratorNecessary when handling the powder outside of a fume hood or during spill cleanup to prevent respiratory irritation.[7][9]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan is paramount for ensuring safety and procedural consistency.

A. Preparation and Donning of PPE
  • Inspect all PPE for any signs of damage before use.[10]

  • Wash hands thoroughly before donning any protective gear.

  • Don the laboratory coat or gown , ensuring it is fully fastened.

  • Put on the N95 respirator , ensuring a proper fit and seal.

  • Don chemical splash goggles and a face shield .[7]

  • Don the inner pair of gloves , pulling the cuffs over the sleeves of the lab coat.

  • Don the outer pair of gloves , ensuring a secure fit over the inner pair.

B. Handling and Experimental Work
  • Perform all manipulations of the solid compound within a certified chemical fume hood.[3]

  • Keep all containers of the chemical sealed when not in use.[11]

  • Use dedicated, labeled equipment for handling this compound to prevent cross-contamination.

  • In the event of a minor spill within the fume hood, use absorbent pads to clean the area.

  • If a larger spill occurs , evacuate the area and follow your institution's emergency procedures.

C. Doffing of PPE and Decontamination
  • Remove the outer pair of gloves while still in the designated work area and dispose of them in a labeled hazardous waste container.

  • Remove the laboratory coat or gown by rolling it away from the body to avoid contaminating your clothing.

  • Exit the immediate work area and wash hands thoroughly.

  • Remove the face shield and goggles , followed by the respirator.

  • Remove the inner pair of gloves and dispose of them properly.[4]

  • Wash hands again thoroughly with soap and water.[10]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

  • Solid Waste: All solid waste contaminated with this compound, including used PPE, weigh boats, and contaminated absorbent pads, must be placed in a clearly labeled, sealed hazardous waste container.[5]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour chemical waste down the sink.[5]

  • Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal facility in accordance with local, state, and federal regulations.[4]

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection Assess Hazards Assess Hazards Consult SDS Consult SDS Assess Hazards->Consult SDS Eye/Face Protection Eye/Face Protection Consult SDS->Eye/Face Protection Irritant Hand Protection Hand Protection Consult SDS->Hand Protection Skin Irritant Body Protection Body Protection Consult SDS->Body Protection Contact Hazard Respiratory Protection Respiratory Protection Consult SDS->Respiratory Protection Inhalation Hazard Proceed to Handling Proceed to Handling Respiratory Protection->Proceed to Handling Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Waste Segregation Contaminated Solids Contaminated Solids Labeled Solid Waste Container Labeled Solid Waste Container Contaminated Solids->Labeled Solid Waste Container Contaminated Liquids Contaminated Liquids Labeled Liquid Waste Container Labeled Liquid Waste Container Contaminated Liquids->Labeled Liquid Waste Container Licensed Disposal Facility Licensed Disposal Facility Labeled Solid Waste Container->Licensed Disposal Facility Labeled Liquid Waste Container->Licensed Disposal Facility

Caption: Segregation and Disposal Path for Contaminated Waste.

References

  • Toxic and Health Hazard Powders (and suspensions/solutions). (n.d.).
  • This compound - Safety Data Sheet. (2023, July 22). ChemicalBook.
  • Weighing Hazardous Powders in the Laboratory. (n.d.). Environment, Health & Safety.
  • Personal protective equipment for handling N-Phenylmethanesulfonamide. (2025, November). BenchChem.
  • Safe Disposal of Sulfadimethoxypyrimidine D4: A Procedural Guide. (n.d.). BenchChem.
  • Safety Rules in Chemical Laboratories: A Practical Guide. (2025, October 7). SDS Management Software.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • School Chemistry Laboratory Safety Guide. (n.d.). Centers for Disease Control and Prevention.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Safety Data Sheet. (n.d.). Merck Millipore.
  • Studies on sulfonamide degradation products. (n.d.). ResearchGate.
  • Personal protective equipment in your pharmacy. (2019, October 30).
  • SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • Ethyl propionate - Safety Data Sheet. (2020, May 4).
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Personal Protective Equipment (PPEs)- Safety Guideline. (2019, March 5). PharmaState Academy.
  • Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. (n.d.). National Institutes of Health.
  • Ethyl 2-methyl-2-(4-sulfamoylphenyl)propanoate. (n.d.). Sigma-Aldrich.
  • CAS No : 374067-94-4 | Product Name : this compound. (n.d.). Pharmaffiliates.
  • Fate of sulfonamide antibiotics in contact with activated sludge - Sorption and biodegradation. (2025, August 10). ResearchGate.
  • Safety Data Sheet: Ethyl propionate. (n.d.). Carl ROTH.
  • Ethyl 2-methyl-2-(4-methylphenyl)propanoate. (n.d.). PubChem.
  • ethyl 2-methyl-2-(methyl thio) propionate, 49773-24-2. (n.d.). The Good Scents Company.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.